molecular formula C12H38N2Si4Sn B6593518 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 55147-78-9

Bis[bis(trimethylsilyl)amino]tin(II)

Cat. No.: B6593518
CAS No.: 55147-78-9
M. Wt: 441.49 g/mol
InChI Key: PGPBJZAKBXDXME-UHFFFAOYSA-N
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Description

Bis[bis(trimethylsilyl)amino]tin(II) is a useful research compound. Its molecular formula is C12H38N2Si4Sn and its molecular weight is 441.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[bis(trimethylsilyl)amino]tin(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[bis(trimethylsilyl)amino]tin(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55147-78-9

Molecular Formula

C12H38N2Si4Sn

Molecular Weight

441.49 g/mol

IUPAC Name

[[[bis(trimethylsilyl)amino]stannyl-trimethylsilylamino]-dimethylsilyl]methane

InChI

InChI=1S/2C6H18NSi2.Sn.2H/c2*1-8(2,3)7-9(4,5)6;;;/h2*1-6H3;;;/q2*-1;+2;;

InChI Key

PGPBJZAKBXDXME-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[SnH2]N([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis[bis(trimethylsilyl)amino]tin(II) via Salt Metathesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, a cornerstone reagent in modern inorganic and organometallic chemistry. Its unique combination of a low-valent tin(II) center and extreme steric bulk makes it an invaluable precursor for a wide range of transformations. This document delves into the prevalent and reliable salt metathesis route, offering a detailed theoretical framework, a field-proven experimental protocol, and essential characterization techniques. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to confidently and safely execute this synthesis, understand the critical parameters governing its success, and validate the final product's quality.

Introduction: The Significance of a Sterically Encumbered Tin(II) Amide

Bis[bis(trimethylsilyl)amino]tin(II), often referred to as tin(II) bis(hexamethyldisilazide) or Sn(HMDS)₂, is a monomeric divalent tin compound first popularized by Lappert and colleagues. The compound's stability and unique reactivity are direct consequences of its molecular structure. The two bulky bis(trimethylsilyl)amido ligands kinetically stabilize the low-coordinate, two-valent tin center, preventing the intermolecular association that often plagues simpler inorganic tin compounds.[1] This steric shielding renders the tin atom's lone pair of electrons accessible, making Sn[N(SiMe₃)₂]₂ a potent nucleophile and reducing agent.

Its utility is widespread, serving as:

  • A key precursor for the synthesis of other metal bis(trimethylsilyl)amides via transmetallation reactions.[2][3]

  • A reagent for the conversion of aldehydes and ketones to N,N-dialkyleneamines.[4]

  • An initiator or catalyst in polymerization chemistry.[5]

  • A building block for novel low-valent main group element compounds.[1]

Given its importance, a reliable and well-understood synthetic protocol is paramount for any research program leveraging its chemistry.

Theoretical Foundation: The Salt Metathesis Approach

The most common and efficient method for preparing metal bis(trimethylsilyl)amides is salt metathesis, also known as a double displacement reaction.[2][3] This strategy is founded on a straightforward principle: the exchange of ions between two soluble salt reactants to form an insoluble product, which precipitates from the reaction mixture, thereby driving the reaction to completion according to Le Châtelier's principle.

For the synthesis of Sn[N(SiMe₃)₂]₂, the reaction involves an anhydrous tin(II) halide, typically tin(II) chloride (SnCl₂), and an alkali metal salt of bis(trimethylsilyl)amine, most commonly lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or LiHMDS).[1][6]

The overall reaction is:

SnCl₂ (s) + 2 Li[N(SiMe₃)₂] (sol) → Sn[N(SiMe₃)₂]₂ (sol) + 2 LiCl (s) ↓

Causality Behind Key Choices:

  • Driving Force: The formation of lithium chloride (LiCl), which is sparingly soluble in common ethereal solvents like tetrahydrofuran (THF) or dioxane, is the primary thermodynamic driving force for this reaction.[6][7] Its precipitation effectively removes it from the equilibrium, ensuring a high conversion to the desired tin amide product.

  • Stoichiometry: A precise 2:1 molar ratio of the alkali metal amide to tin(II) chloride is essential.[1] This ensures the complete substitution of both chloride ions from the tin center. Using less than two equivalents would lead to the formation of the heteroleptic intermediate, Cl-Sn-N(SiMe₃)₂, while a large excess of the lithium amide can complicate purification.

  • Solvent: Anhydrous ethereal solvents (e.g., THF, diethyl ether, dioxane) are critical. They are effective at solvating the lithium amide precursor and the tin-containing species but are poor solvents for the LiCl byproduct, facilitating its precipitation.[1]

  • Inert Atmosphere: All reagents and the final product are highly sensitive to moisture and oxygen. The Sn-N bonds are readily hydrolyzed.[4][8] Therefore, the entire synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Diagram: Salt Metathesis Reaction

Salt_Metathesis SnCl2 SnCl₂ (Anhydrous Tin(II) Chloride) SnHMDS2 Sn[N(SiMe₃)₂]₂ (Soluble Product) SnCl2->SnHMDS2 Sn²⁺ LiCl 2 LiCl (Insoluble Precipitate) SnCl2->LiCl 2 Cl⁻ LiHMDS 2 Li[N(SiMe₃)₂] (Lithium bis(trimethylsilyl)amide) LiHMDS->SnHMDS2 2 [N(SiMe₃)₂]⁻ LiHMDS->LiCl 2 Li⁺

Caption: The salt metathesis reaction pathway.

Experimental Protocol: A Validated Workflow

This protocol describes a representative synthesis on a laboratory scale. All glassware should be oven- or flame-dried prior to use, and all manipulations should be performed under an inert atmosphere.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )Key Considerations
Anhydrous Tin(II) Chloride (SnCl₂)189.60Must be completely dry. Purchase high-purity grade or dry under vacuum.
Lithium bis(trimethylsilyl)amide (LiHMDS)167.33Commercially available as a solid or solution in THF. Can be prepared in situ.[6]
Tetrahydrofuran (THF)72.11Must be anhydrous. Typically distilled from sodium/benzophenone ketyl.
Hexane / Pentane-Anhydrous, for rinsing and product transfer.
Schlenk Flasks & Line-Essential for inert atmosphere manipulation.
Cannula / Syringe-For air-free liquid transfers.
Filter Cannula or Schlenk Frit-For separating the LiCl precipitate.
Vacuum Distillation Apparatus-For purification of the final product.
Step-by-Step Synthesis

Table: Reagent Quantities for a ~20 g Synthesis

ReagentAmountMolesMolar Equiv.
Anhydrous SnCl₂10.0 g0.05271.0
LiHMDS17.65 g0.10552.0
Anhydrous THF~200 mL--
  • Preparation: In a glovebox or under a positive pressure of inert gas, charge a 500 mL Schlenk flask equipped with a magnetic stir bar with anhydrous tin(II) chloride (10.0 g, 0.0527 mol).

  • Solvent Addition: Add anhydrous THF (~100 mL) to the flask to create a suspension of SnCl₂. Begin vigorous stirring.

  • Amide Solution: In a separate Schlenk flask, dissolve lithium bis(trimethylsilyl)amide (17.65 g, 0.1055 mol) in anhydrous THF (~100 mL). If using a commercial solution, measure the required volume accordingly.

  • Reaction: Slowly add the LiHMDS solution to the stirring SnCl₂ suspension at room temperature via cannula transfer over 30-45 minutes. The reaction is exothermic, and the mixture will warm and typically change color to a dark red-orange.[4] A fine white precipitate (LiCl) will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product:

    • Stop stirring and allow the LiCl precipitate to settle.

    • Carefully transfer the supernatant liquid containing the product to a new, clean Schlenk flask via a filter cannula to remove the LiCl.

    • Wash the remaining LiCl precipitate with a small amount of anhydrous hexane or THF (~20 mL) and transfer this washing to the product flask to maximize recovery.

  • Solvent Removal: Remove all volatile solvents (THF, hexane) from the filtrate under vacuum. This will yield the crude product, which may be a reddish oil or a low-melting solid.[4]

  • Purification:

    • Assemble a vacuum distillation apparatus that has been thoroughly dried.

    • Gently heat the crude product under high vacuum (e.g., 0.05 mmHg).

    • Collect the pure bis[bis(trimethylsilyl)amino]tin(II) as a colorless to pale yellow liquid or a bright red oil that distills at approximately 112-115 °C at 0.05 mmHg.[4][9] The product solidifies upon cooling to a crystalline solid.[4] Expected yield is typically >80%.

Diagram: Experimental Workflow

Workflow A 1. Reagent Preparation (Anhydrous SnCl₂ & LiHMDS in THF) B 2. Reaction (Slow addition of LiHMDS to SnCl₂ suspension) A->B Inert Atmosphere C 3. Filtration (Separate LiCl precipitate via filter cannula) B->C Stir 2-4h D 4. Solvent Removal (Evaporate THF under vacuum) C->D Collect Filtrate E 5. Purification (Vacuum Distillation) D->E Crude Product F 6. Characterization & Storage (NMR, FT-IR, Store under N₂) E->F Pure Sn[N(SiMe₃)₂]₂

Caption: A streamlined workflow for the synthesis and purification.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical self-validating step.

Table: Physical and Spectroscopic Properties

PropertyValueSource
Formula C₁₂H₃₆N₂Si₄Sn[1]
Molar Mass 443.56 g/mol [1][10]
Appearance Colorless to pale yellow solid/liquid[1][9]
Melting Point 37-38 °C[4][9][11]
Boiling Point 112 °C / 0.05 mmHg[4][9][11]
Density ~1.136 g/mL at 25 °C[9][11]
  • Multinuclear NMR Spectroscopy: This is the most powerful tool for routine characterization in solution.[1]

    • ¹H NMR: A single, sharp resonance is expected around δ 0.3-0.4 ppm (in C₆D₆), corresponding to the 36 equivalent protons of the four trimethylsilyl (-SiMe₃) groups.

    • ¹¹⁹Sn NMR: This is highly diagnostic. The chemical shift is very sensitive to the tin atom's oxidation state and coordination environment. For Sn[N(SiMe₃)₂]₂, a resonance is typically observed at a high field, confirming the Sn(II) oxidation state.[1]

    • ²⁹Si NMR: A single resonance confirms the single chemical environment for the four silicon atoms.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides a molecular fingerprint. Key vibrational bands include the strong Si-C and N-Si stretches. The Sn-N stretching frequency is also a characteristic feature.[1]

  • Single-Crystal X-ray Diffraction: While not a routine technique, it provides unambiguous structural confirmation. Studies have established the solid-state structure as monomeric with a two-coordinate tin atom and an N-Sn-N bond angle of approximately 108.6°.[1]

Safety and Handling

  • Reactivity: Bis[bis(trimethylsilyl)amino]tin(II) is a flammable solid and is extremely sensitive to moisture and air.[9][10] It hydrolyzes readily to form tin(II) oxide.[4] All handling must be performed in a fume hood under an inert atmosphere.

  • Hazards: The compound is classified as a skin and eye irritant. Inhalation may cause respiratory tract irritation.[9]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. A dust mask (e.g., N95) should be used when handling the solid.[9]

  • Storage: The product should be stored in a sealed container under a nitrogen or argon atmosphere in a refrigerator (2-8°C) to ensure long-term stability.[4][9]

Alternative Synthetic Routes

While salt metathesis is the dominant method, other routes exist, providing context to its prevalence:

  • Transamination: This involves the reaction of a suitable tin(II) precursor with the neutral amine, hexamethyldisilazane (HN(SiMe₃)₂), eliminating a volatile byproduct. This method is often less efficient than salt metathesis for this specific compound.[1]

  • Mechanochemistry: A recent, solvent-free approach involves ball-milling LiHMDS and SnCl₂. This green chemistry method can produce the product in high yield without the need for bulk solvents, simplifying workup.[7]

Conclusion

The salt metathesis synthesis of bis[bis(trimethylsilyl)amino]tin(II) is a robust and high-yielding procedure that provides access to a fundamentally important organometallic reagent. Success hinges upon the rigorous exclusion of air and moisture, precise stoichiometric control, and the correct choice of solvent to facilitate product formation and byproduct precipitation. By following the detailed protocol and validation steps outlined in this guide, researchers can reliably produce high-purity Sn[N(SiMe₃)₂]₂, enabling further discovery in chemical synthesis and materials science.

References

  • MDPI. Metal Bis(trimethylsilyl)amides | Encyclopedia. (2022-12-02). Available from: [Link]

  • Wikipedia. Metal bis(trimethylsilyl)amides. Available from: [Link]

  • PubChem. Bis[bis(trimethylsilyl)amino]tin(II). Available from: [Link]

  • Chemsrc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7. (2025-08-26). Available from: [Link]

  • García, F. et al. Fast and scalable solvent-free access to Lappert’s heavier tetrylenes E{N(SiMe3)2}2. RSC Publishing. (2023-11-28). Available from: [Link]

  • Wikipedia. Lithium bis(trimethylsilyl)amide. Available from: [Link]

  • Schaeffer, C. D., & Myers, L. K. Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. Journal of Chemical Education. (1990). Available from: [Link]

  • Hitchcock, P. B., et al. Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. RSC Publishing. Available from: [Link]

  • Gelest, Inc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Available from: [Link]

  • Romain, C., et al. Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

alternative synthesis routes for Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Synthesis Routes for Bis[bis(trimethylsilyl)amino]tin(II)

Introduction: The Significance of a Sterically Encumbered Stannylene

Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(SiMe₃)₂]₂, is a cornerstone reagent in modern main group and organometallic chemistry. As a divalent tin species, or stannylene, its reactivity is characterized by the lone pair of electrons on the tin(II) center. The compound's remarkable stability and utility stem from the kinetically stabilizing effect of its two bulky bis(trimethylsilyl)amido ligands.[1] These large ligand sets provide a "steric shield" that prevents the tin center from undergoing unwanted intermolecular association, allowing it to exist as a stable, monomeric compound in both the solid state and in solution.[1]

This unique stability makes it an invaluable precursor for the synthesis of a wide array of tin-containing compounds and a versatile transmetalation agent for introducing the bis(trimethylsilyl)amido ligand to other metal centers.[2][3] Its applications are diverse, ranging from the synthesis of other low-coordinate main group compounds to its use as a precursor for advanced materials.[4][5][6]

While the classical synthesis via salt metathesis has been the workhorse method for decades, the evolving demands of chemical research and industrial production—emphasizing efficiency, purity, scalability, and sustainability—have spurred the development of alternative synthetic strategies. This guide provides a detailed exploration of these methods, moving from the established benchmark to modern, innovative approaches. We will delve into the causality behind experimental choices for each route, offering researchers and chemical development professionals a comprehensive understanding of the available synthetic toolkit for this pivotal molecule.

Chapter 1: The Benchmark Protocol: Salt Metathesis

The most widely employed and historically significant route to Bis[bis(trimethylsilyl)amino]tin(II) is salt metathesis, also known as a double displacement reaction.[1] This method laid the foundation for the synthesis of numerous metal amide complexes.[2][3]

Principle of Synthesis

The reaction involves the treatment of an anhydrous tin(II) halide, typically tin(II) chloride (SnCl₂), with two equivalents of an alkali metal bis(trimethylsilyl)amide, most commonly the lithium salt (LiN(SiMe₃)₂). The thermodynamic driving force for this reaction is the formation of a highly stable, insoluble alkali metal halide (e.g., LiCl), which precipitates from the reaction mixture, shifting the equilibrium toward the desired product.[1][7]

SnCl₂ + 2 LiN(SiMe₃)₂ → Sn[N(SiMe₃)₂]₂ + 2 LiCl(s)

Causality Behind Experimental Design

The success of this protocol is contingent upon meticulous control over reaction parameters:[1]

  • Stoichiometry: A precise 2:1 molar ratio of the alkali metal amide to the tin(II) halide is crucial to ensure the complete substitution of both halide ions and to avoid the formation of heteroleptic (mixed-ligand) species like Sn(Cl){N(SiMe₃)₂}.[1][8]

  • Solvent Choice: The reaction is typically performed in an ethereal solvent, such as diethyl ether, tetrahydrofuran (THF), or dioxane.[1][9][10] These solvents are effective for two primary reasons: they readily dissolve the alkali metal amide reagent by solvating the metal cation, and they are sufficiently non-polar to allow for the effective precipitation of the lithium chloride byproduct.

  • Anhydrous Conditions: All reagents and solvents must be scrupulously dried. Bis[bis(trimethylsilyl)amino]tin(II) is highly sensitive to moisture and readily hydrolyzes.[9][11] Similarly, the lithium amide reagent is extremely reactive toward protic solvents. The use of standard Schlenk line or glovebox techniques is mandatory.[10]

Detailed Experimental Protocol: Salt Metathesis

This protocol is adapted from established literature procedures.[9][10]

  • Preparation: In a glovebox or under an inert atmosphere (argon or nitrogen), a 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with anhydrous tin(II) chloride (40.1 g, 0.21 mol) and 65 mL of anhydrous dioxane.

  • Reagent Addition: The resulting suspension is stirred for 30 minutes at room temperature. Solid Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 71.0 g, 0.43 mol) is then added in several small portions over 30-45 minutes.

  • Reaction: An exothermic reaction occurs, and the mixture becomes warm, changing in color to a dark red-orange. The reaction is stirred for an additional 2 hours at room temperature to ensure completion.[10]

  • Workup & Purification: The solvent (dioxane) is removed under vacuum. The product is then extracted from the solid residue with anhydrous hexane and filtered to remove the precipitated lithium chloride.[10]

  • Isolation: The hexane is removed from the filtrate under vacuum to yield the crude product. Final purification is achieved by vacuum distillation (boiling point: 105-115 °C at 0.5 mmHg or 112 °C at 0.05 mmHg) to afford Bis[bis(trimethylsilyl)amino]tin(II) as a bright red oil that solidifies upon cooling.[9]

Data Summary: Salt Metathesis Route
ParameterValueReference(s)
Starting Materials SnCl₂, LiN(SiMe₃)₂[9][10]
Solvent Dioxane, Diethyl Ether, or Hexane[9][10]
Reaction Time ~2-3 hours[10]
Typical Yield 79-86%[9][10]
Melting Point 37-39 °C[9][12]
Boiling Point 112 °C / 0.05 mmHg[9][11]
Workflow: Salt Metathesis Synthesis

cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Charge SnCl₂ and Dioxane B Add LiN(SiMe₃)₂ in portions A->B C Stir at RT (2 hours) B->C Exothermic Color change D Remove Solvent (in vacuo) C->D E Extract with Hexane D->E F Filter to remove LiCl(s) E->F G Evaporate Hexane F->G H Vacuum Distillation G->H I Final Product: Sn[N(SiMe₃)₂]₂ H->I

Workflow for the salt metathesis synthesis of Sn[N(SiMe₃)₂]₂.
Limitations of the Benchmark

Despite its high yield and reliability, the salt metathesis route has a significant drawback, particularly concerning industrial scale-up. The fine, often gelatinous, precipitate of lithium chloride can be difficult to filter efficiently from the product solution, leading to challenges in achieving high purity without multiple extraction and filtration steps.[1] This complicates process engineering and can reduce the overall efficiency on larger scales.[1]

Chapter 2: Alternative Route 1: Transamination & Protonolysis

A cleaner synthetic approach that circumvents the issue of salt byproduct removal is transamination. This method relies on the reaction of a suitable metal precursor with the neutral amine, hexamethyldisilazane (HN(SiMe₃)₂).

Principle of Synthesis

Transamination involves the reaction of a metal precursor, often another amide or a different reactive species, with an excess of a volatile amine.[1] For the synthesis of Sn[N(SiMe₃)₂]₂, this can be represented by the reaction of a tin(II) precursor with hexamethyldisilazane (HMDS). A closely related concept is protonolysis, where a protic reagent (in this case, HMDS) reacts with a metal complex to eliminate a volatile byproduct. For example, starting with a different tin(II) amide, Sn(NR₂)₂, would lead to the following equilibrium:

Sn(NR₂)₂ + 2 HN(SiMe₃)₂ ⇌ Sn[N(SiMe₃)₂]₂ + 2 HNR₂

The reaction is driven to completion by the removal of the more volatile amine (HNR₂) under vacuum. While less common for the direct synthesis of Sn[N(SiMe₃)₂]₂, this compound is frequently used as a starting material in protonolysis reactions to generate other tin complexes by reacting it with protic ligands.[5][6] For example, it reacts with alcohols or other amines to form tin(II) alkoxides or different tin(II) amides.[6] The synthesis of other tin amides has been achieved via transamination of Sn[N(SiMe₃)₂]₂ with primary amines.[8]

Causality Behind Experimental Design
  • Byproduct Removal: The primary advantage is the formation of a volatile byproduct (e.g., dimethylamine if starting from Sn(NMe₂)₂) which can be easily removed under reduced pressure, simplifying purification.[1]

  • Atom Economy: This route can offer better atom economy and produces less solid waste compared to salt metathesis.

  • Precursor Choice: The challenge lies in identifying a suitable, readily available tin(II) precursor that is reactive enough to undergo facile amine exchange with HMDS.

Reaction Pathway: Transamination

reagents Sn(NR₂)₂ 2 HN(SiMe₃)₂ products Sn[N(SiMe₃)₂]₂ 2 HNR₂ (volatile) reagents->products Heat / Vacuum (to remove HNR₂)

General transamination pathway for metal amide synthesis.

While transamination is a recognized alternative, detailed, high-yield protocols for the specific synthesis of Sn[N(SiMe₃)₂]₂ starting from common precursors are less prevalent in the literature compared to salt metathesis, often because the equilibrium may not be as favorable or the required precursors are less convenient than SnCl₂.

Chapter 3: Alternative Route 2: Mechanochemical Synthesis

A significant leap forward in the synthesis of main group compounds has been the application of mechanochemistry. This solvent-free approach offers a powerful, sustainable, and highly efficient alternative to traditional solution-based methods.[7]

Principle of Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to initiate and sustain a chemical reaction in the solid state. For the synthesis of Sn[N(SiMe₃)₂]₂, the solid reactants SnCl₂ and LiN(SiMe₃)₂ are milled together. The intense mechanical forces generated during milling facilitate intimate contact between the reactants, break down the crystal lattice, and provide the activation energy needed for the reaction to proceed, all without the need for a solvent.[7]

Causality Behind Experimental Design
  • Sustainability: The most profound advantage is the elimination or drastic reduction of solvent use, which significantly reduces chemical waste and the need for energy-intensive solvent purification and removal steps.[7]

  • Speed and Efficiency: Mechanochemical reactions are often significantly faster than their solution-phase counterparts. The synthesis of Sn[N(SiMe₃)₂]₂ can be completed in as little as 30 minutes of milling time.[7]

  • Scalability: The method has been proven to be highly scalable. A recent report demonstrated the synthesis on a 100 mmol (over 40 grams) scale with excellent yield, showcasing its viability for larger-scale production.[7]

  • Purification: After milling, the product is easily separated from the LiCl byproduct by sublimation or distillation, a process that is often simpler than filtration from a solution.[7]

Detailed Experimental Protocol: Mechanochemical Synthesis

This protocol is based on the work of G. D. F. Mendoza-Espinosa et al., 2023.[7]

  • Preparation: Inside a glovebox, a stainless-steel milling jar is charged with anhydrous SnCl₂ (18.96 g, 100 mmol), LiN(SiMe₃)₂ (33.46 g, 200 mmol), and stainless-steel balls.

  • Milling: The jar is sealed and placed in a planetary ball mill. The mixture is milled for 30 minutes.

  • Extraction: After milling, the jar is returned to the glovebox. The solid, crude product mixture is collected.

  • Purification: The product, Sn[N(SiMe₃)₂]₂, is isolated from the LiCl byproduct by vacuum distillation or sublimation. The reported isolated yield for a 100 mmol scale reaction is a remarkable 88%.[7]

Data Summary: Mechanochemical Route
ParameterValueReference(s)
Starting Materials SnCl₂, LiN(SiMe₃)₂[7]
Solvent None (Solvent-free)[7]
Reaction Time 30 minutes[7]
Reported Yield 88% (on 100 mmol scale)[7]
Key Advantage Fast, scalable, sustainable[7]
Workflow: Mechanochemical Synthesis

cluster_prep 1. Preparation (Glovebox) cluster_reaction 2. Milling cluster_workup 3. Isolation A Charge Milling Jar: - SnCl₂ - LiN(SiMe₃)₂ - Steel Balls B High-Energy Ball Mill (30 minutes) A->B C Collect Crude Solid B->C D Purify by Sublimation or Distillation C->D E Final Product: Sn[N(SiMe₃)₂]₂ D->E

Workflow for the mechanochemical synthesis of Sn[N(SiMe₃)₂]₂.

Chapter 4: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic route for Bis[bis(trimethylsilyl)amino]tin(II) depends on the specific requirements of the researcher or organization, balancing factors like scale, available equipment, and purity requirements.

Comparative Overview of Synthesis Routes
MetricSalt Metathesis (Classical)Transamination (Alternative)Mechanochemical (Modern)
Principle Double DisplacementAmine ExchangeSolid-State Reaction
Starting Materials SnCl₂, LiN(SiMe₃)₂Sn(NR₂)₂, HN(SiMe₃)₂SnCl₂, LiN(SiMe₃)₂
Solvent Use High (Ether, Dioxane, Hexane)Low to MediumNone
Byproduct Solid Salt (LiCl)Volatile Amine (HNR₂)Solid Salt (LiCl)
Workup Complexity Moderate (Filtration can be difficult)Low (Byproduct removed by vacuum)Low (Sublimation/Distillation)
Scalability Challenging due to filtration[1]Potentially goodExcellent, proven at 100 mmol[7]
Reaction Time HoursVariableMinutes[7]
Sustainability LowModerateHigh
Expert Recommendations: Choosing the Right Path
  • For Routine, Lab-Scale Synthesis: The classical salt metathesis route remains a reliable and well-documented option when high-throughput or large quantities are not required. It uses standard laboratory glassware and techniques.

  • For Ultimate Purity & Salt-Intolerant Applications: Transamination , if a suitable precursor is available, offers the cleanest route by avoiding inorganic salt byproducts entirely. This is ideal for applications where even trace ionic impurities are detrimental.

  • For Large-Scale Production & Green Chemistry: The mechanochemical route is unequivocally the superior choice. Its speed, efficiency, lack of solvent, and proven scalability make it the most industrially viable and environmentally benign method to date.[7]

Conclusion

The synthesis of Bis[bis(trimethylsilyl)amino]tin(II) has evolved significantly from its origins in classical solution-phase chemistry. While salt metathesis remains a valuable and instructive laboratory procedure, the development of alternative routes, particularly the advent of mechanochemistry, has transformed the landscape. The mechanochemical approach provides a fast, scalable, and sustainable pathway that aligns with the modern principles of green chemistry. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can make informed decisions, optimizing the synthesis of this critical reagent for their specific needs.

References

  • Dalton Transactions. Synthesis and characterization of the unstable primary amido tin(ii) dimer Sn2{N(H)Dipp}4 (Dipp = C6H3-2,6-Pri2) and the first sesqui-amido hemi-chloride derivative Sn2{N(H)Dipp}3Cl: facile conversion of a primary amide to the imide (SnNDipp)4. [Link]

  • Journal of Chemical Education. Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. [Link]

  • ResearchGate. Synthesis and reactivity of tin amide complexes | Request PDF. [Link]

  • Organic Chemistry Portal. Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. [Link]

  • Amazon Web Services. Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes. [Link]

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  • Synthetic Methods of Organometallic and Inorganic Chemistry, Volume 2: Groups 1, 2, 13, and 14. Georg Thieme Verlag. (This is a book reference, direct deep link unavailable. General reference to standard synthetic procedures).
  • ResearchGate. Synthesis and structures of ?-diketiminatotin(ii) halides, an amide and of Sn(?E) (E = S or Se, R = SiMe3) | Request PDF. [Link]

  • Ereztech. Bis[bis(trimethylsilyl)amino]tin(II) | Sn[N(SiMe3)2]2 | C12H36N2Si4Sn. [Link]

  • TUE Research Portal. High‐Throughput Atomic Layer Deposition of P‐Type SnO Thin Film Transistors Using Tin(II)bis(tert‐amyloxide). [Link]

  • MDPI. Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. [Link]

  • SciSpace. Synthesis of N‐Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn. [Link]

  • ACS Publications. Di- and Trivalent Trimethylsilyl-Substituted Tin Amides and Related Compounds Such as Sn[N(SiMe 3 ) 2 ] 2 or 3. [Link]

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  • Transition Metal Complexes of Bis(Trimethyl‐silyl)Amine (1,1,1,3,3,3‐Hexamethyldisilazane). (This appears to be a collection or review title, specific article links would be needed).
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  • Wikiwand. Metal bis(trimethylsilyl)amides. [Link]

  • Semantic Scholar. Beyond Ni{N(SiMe3)2}2: Synthesis of a Stable Solvated Sodium Tris-Amido Nickelate. [Link]

  • ResearchGate. Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition | Request PDF. [Link]

  • RSC Publishing. Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. [Link]

  • Semantic Scholar. Synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn(II) Amidinate and Their Application as Precursors for Atomic Layer Deposition. [Link]

  • ACS Publications. Rapid and Efficient Procedure for the Synthesis of .... [Link]

  • National Institutes of Health. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. [Link]

  • Gelest, Inc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. [Link]

  • eScholarship. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. [Link]

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  • RSC Publishing. Disproportionation of Sn(ii){CH(SiMe3)2}2 to ˙Sn(iii){CH(SiMe3)2}3 and ˙Sn(i){CH(SiMe3)2}: characterization of the Sn(i) product. [Link]

  • eScholarship.org. The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. [Link]

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A Researcher's Guide to Redox Transmetallation for the Synthesis of Sterically Demanding Metal Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Synthetic Hurdle for Bulky Metal Amides

Sterically demanding, or "bulky," metal amides are foundational reagents and catalysts in modern chemistry. Their utility spans from potent, non-nucleophilic bases in organic synthesis to precursors for single-site catalysts in polymerization. The very steric hindrance that imparts their unique reactivity, however, also presents a significant synthetic challenge. Traditional salt metathesis routes, the workhorse of inorganic synthesis, often falter when ligands become excessively large, leading to low yields, persistent halide impurities, and difficulty in isolating pure products.

This guide provides an in-depth exploration of redox transmetallation, a powerful and increasingly vital alternative for accessing high-purity, sterically encumbered metal amides. Unlike salt metathesis, which relies on precipitation as a driving force, redox transmetallation leverages the fundamental electrochemical potentials of metals. This provides a clean, efficient, and thermodynamically favorable pathway to target complexes, particularly for electropositive metals like the lanthanides and alkaline earth metals.[1][2] This document is intended for researchers and drug development professionals, offering both the fundamental principles and field-proven insights required to successfully implement this versatile synthetic strategy.

Part 1: The Core Principles of Redox Transmetallation

At its heart, redox transmetallation is an elegant dance of electrons and ligands between two different metals. The general form of the reaction involves a more electropositive (reductive) metal (M¹) reacting with a precursor complex of a less electropositive metal (M²) to yield the desired complex of M¹ and the elemental form of M².[3]

M¹(0) + M²(X)L → M¹(X)L + M²(0)

The Thermodynamic Driving Force

The primary driving force for this reaction is the difference in the standard reduction potentials of the two metals.[4][5] A more electropositive metal, such as calcium or ytterbium, has a more negative reduction potential and a stronger desire to be oxidized. It will readily donate electrons to a less electropositive metal ion, such as Hg(II) or Sn(II), causing the latter to be reduced to its elemental state (M²(0)).[3] This favorable electron transfer provides a strong thermodynamic impetus for the reaction to proceed, often irreversibly.[3]

The selection of the metal pairs is therefore the most critical decision in designing a redox transmetallation synthesis. The difference in electrochemical potential dictates the favorability of the reaction.

Table 1: Standard Reduction Potentials of Selected Metals

Metal Half-Reaction Standard Potential (V) vs. SHE
K⁺ + e⁻ → K -2.93
Ca²⁺ + 2e⁻ → Ca -2.87
Na⁺ + e⁻ → Na -2.71
Yb²⁺ + 2e⁻ → Yb -2.22
Sm²⁺ + 2e⁻ → Sm -2.20
Sn²⁺ + 2e⁻ → Sn -0.14
Hg₂²⁺ + 2e⁻ → 2Hg +0.80

Note: These values provide a thermodynamic guide for selecting an appropriate sacrificial reductant.

Mechanism: A Stepwise View

The reaction is not a simple, single-step exchange. It proceeds through a defined intermolecular mechanism involving electron transfer followed by ligand transfer.[3] While various specific pathways exist, a generalized mechanism can be visualized as follows:

  • Electron Transfer: The more electropositive, zero-valent metal (the "sacrificial reductant," e.g., Yb) reduces the precursor metal complex (e.g., an amido-mercurial iodide).[6]

  • Ligand Transfer: The amide ligand is subsequently transferred from the now-reduced precursor metal to the newly oxidized, more electropositive metal.

  • Product Formation: This results in the formation of the desired bulky metal amide and the elemental, less electropositive metal, which can often be easily removed from the reaction mixture.

Redox Transmetallation Mechanism M1 M¹(0) (e.g., Yb, Ca) Electropositive Reductant intermediate Intermediate Stage [M¹]⁺···[L-M²]⁻ Electron & Ligand Transfer M1->intermediate Oxidation (Donates e⁻) M2_complex M²(X)L (e.g., [Amide]HgI) Metal Precursor M2_complex->intermediate Reduction (Accepts e⁻) products M¹(X)L (Desired Bulky Amide) + M²(0) (e.g., Hg) intermediate->products Product Formation

Caption: Generalized mechanism of redox transmetallation.

Key Advantages Over Salt Metathesis

The benefits of this approach, especially for bulky ligands, are substantial:

  • High Purity: Products are inherently halide-free, a common and difficult-to-remove impurity in salt metathesis reactions which often involve metal chloride precursors.

  • Improved Yields: The strong thermodynamic driving force often leads to higher conversion and isolated yields, particularly where steric hindrance makes salt elimination difficult.

  • Versatility: This method provides access to complexes that are difficult or impossible to synthesize via other routes.[1][2] It has proven highly effective for preparing bulky amido-lanthanoid(II) and -calcium(II) complexes.[1]

Part 2: Experimental Design and Protocol

Success in redox transmetallation synthesis hinges on meticulous experimental design and rigorous execution under inert conditions.

Critical Reagent Selection
  • The Sacrificial Reductant (M¹): Typically an alkali metal, alkaline earth metal, or a reductive lanthanide (e.g., Yb, Eu, Sm).[1] The metal should be of high purity and activated (e.g., as filings or powder) to ensure a high surface area for reaction.

  • The Precursor Complex (M²(X)L): The choice of the less electropositive metal is critical. Historically, organomercury compounds like HgPh₂ or amido-mercurial halides were used.[1][2] Due to the high toxicity of mercury, less hazardous alternatives like triphenylbismuth (BiPh₃) have been developed and serve as effective replacements.[3] Tin(II) amides, such as [Sn{N(SiMe₃)₂}₂], have also been successfully employed.[7]

  • The Amine Pro-ligand: The bulky amine that will become the amide ligand (e.g., hexamethyldisilazane, HN(SiMe₃)₂) must be scrupulously dried and purified.

  • Solvent: Anhydrous, deoxygenated coordinating solvents like tetrahydrofuran (THF) or diethyl ether are essential. The solvent not only dissolves the reactants but also stabilizes intermediates and can influence the final product's coordination sphere.

Generalized Experimental Protocol: Synthesis of a Divalent Lanthanide Bis(amide)

This protocol outlines a general procedure. CAUTION: These reactions are extremely sensitive to air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

Step 1: Reagent Preparation & Glovebox Setup

  • All glassware must be oven-dried ( >150°C) for at least 12 hours and cooled under vacuum.

  • Transfer the sacrificial lanthanide metal (e.g., Yb filings), the precursor complex (e.g., an amido-mercurial iodide), and a magnetic stir bar into a Schlenk flask inside a glovebox.

  • Prepare a solution of the amine pro-ligand in anhydrous THF in a separate flask if required by the specific reaction variant (e.g., redox transmetallation/protolysis).

Step 2: Reaction Execution

  • Remove the flask(s) from the glovebox and connect to a Schlenk line.

  • Using a cannula or gas-tight syringe, add anhydrous THF to the flask containing the solid reagents.

  • Begin vigorous stirring. The reaction is often indicated by a color change and/or the consumption of the metal filings.

  • The reaction may proceed at room temperature or require gentle heating. Monitor the reaction by taking aliquots for analysis (e.g., NMR spectroscopy) or by observing the disappearance of starting materials. Reaction times can range from a few hours to several days.[3]

Step 3: Workup and Product Isolation

  • Once the reaction is complete, allow the mixture to settle. The elemental byproduct (e.g., Hg or Bi) will typically precipitate as a dark solid.

  • Carefully filter the reaction mixture away from the solid byproduct via cannula filtration into a clean Schlenk flask.

  • Remove the solvent in vacuo to yield the crude product as a solid or oil.

Step 4: Purification and Characterization

  • The crude product can be purified by recrystallization from a suitable anhydrous, non-coordinating solvent (e.g., hexane or toluene) or by sublimation.

  • Characterize the final product using appropriate techniques, such as single-crystal X-ray diffraction to confirm the solid-state structure, and NMR spectroscopy to verify its identity and purity in solution.

Experimental Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_schlenk Schlenk Line Operations cluster_purification Purification & Analysis A 1. Charge Schlenk Flask (Metal Reductant + Precursor) B 2. Prepare Ligand/Solvent C 3. Add Anhydrous Solvent (THF) B->C D 4. Stir & React (Room Temp or Heat) C->D E 5. Monitor Reaction (e.g., Color Change, NMR) D->E F 6. Cannula Filter (Remove M²(0) byproduct) E->F G 7. Remove Solvent in vacuo F->G H 8. Recrystallize or Sublime G->H I 9. Characterize Product (X-ray, NMR) H->I

Caption: Step-by-step workflow for redox transmetallation synthesis.

Conclusion and Future Outlook

Redox transmetallation offers a robust and reliable synthetic tool that elegantly circumvents the limitations of classical methods for preparing sterically demanding metal amides. Its foundation in fundamental electrochemical principles provides a clear thermodynamic advantage, resulting in high-purity products that are often inaccessible by other means. As the demand for novel catalysts and reagents continues to grow, particularly in pharmaceutical development and materials science, the strategic application of redox transmetallation will undoubtedly play a pivotal role in advancing the frontiers of inorganic and organometallic chemistry. The ongoing development of less toxic precursor reagents, such as those based on bismuth, further enhances the practicality and appeal of this powerful synthetic methodology.[3]

References

  • Harder, S. et al. (2018). Redox transmetallation approaches to the synthesis of extremely bulky amido-lanthanoid(ii) and -calcium(ii) complexes. Dalton Transactions, 47(28), 9512-9520. [Link]

  • Request PDF. (n.d.). Redox Transmetallation Approaches to the Synthesis of Extremely Bulky Amido-Lanthanoid(II) and Calcium(II) Complexes. ResearchGate. [Link]

  • Harder, S. et al. (2018). Redox transmetallation approaches to the synthesis of extremely bulky amido-lanthanoid(ii) and -calcium(ii) complexes. Dalton Transactions (RSC Publishing). [Link]

  • Harder, S. et al. (2018). Redox Transmetallation Approaches to the Synthesis of Extremely Bulky Amido-Lanthanoid(II) and Calcium(II) Complexes. RSC Publishing. [Link]

  • Ortu, F. et al. (2021). Application of the Redox‐Transmetalation Procedure to Access Divalent Lanthanide and Alkaline‐Earth NHC Complexes. Chemistry – A European Journal. [Link]

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  • University of Strathclyde. (n.d.). Synthesis of multicomponent heavy alkali metal amide systems and extensions to zirconium chemistry. [Link]

  • Request PDF. (n.d.). Heavy Alkali Metal Amides: Role of Secondary Interactions in Metal Stabilization. ResearchGate. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. [Link]

  • Ortu, F. et al. (2021). Application of the Redox‐Transmetalation Procedure to Access Divalent Lanthanide and Alkaline‐Earth NHC Complexes. PMC - NIH. [Link]

  • Wiley Online Library. (2023). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. [Link]

  • Carlson, J. C. T. et al. (2019). Thermodynamic Driving Forces of Redox-Dependent CPR Insertion into Biomimetic Endoplasmic Reticulum Membranes. PMC - NIH. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Transmetalation. [Link]

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  • YouTube. (2017). Thermodynamics of Redox Reactions. [Link]

  • Jelemenský, L. & Pekař, M. (2020). Thermodynamic Driving Forces and Chemical Reaction Fluxes; Reflections on the Steady State. ChemRxiv. [Link]

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  • Wang, C. et al. (2020). Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic. PMC - NIH. [Link]

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molecular structure of monomeric Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Monomeric Bis[bis(trimethylsilyl)amino]tin(II)

Introduction

Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(SiMe₃)₂]₂, is a landmark compound in main-group organometallic chemistry. Often referred to as Lappert's stannylene, it was one of the first examples of a stable, monomeric heavy carbene analogue.[1] Its significance lies in its unique electronic and structural properties, which are a direct consequence of the interplay between the divalent tin(II) center and the sterically demanding bis(trimethylsilyl)amide ligands. These bulky ligands are crucial; they effectively shield the tin center, preventing the intermolecular association or oligomerization that is common for less hindered diorganostannylenes.[2][3] This guide provides a detailed examination of the molecular structure of this compound, exploring its geometry in both the solid and gas phases, the electronic factors that dictate its architecture, and the methodologies used for its characterization.

Molecular Geometry and Structural Parameters

The core of the Sn[N(SiMe₃)₂]₂ molecule features a two-coordinate tin(II) atom. In accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory for an AX₂E₁ system (two bonding pairs and one lone pair), the molecule adopts a distinct non-linear, V-shaped geometry.[4] This bent structure is a fundamental characteristic, observed in both the crystalline solid-state and the gas phase. The stereochemically active 5s² lone pair on the tin atom occupies a significant volume, forcing the two bulky amide ligands into a bent arrangement.

Structural parameters have been precisely determined using single-crystal X-ray diffraction for the solid state and gas-phase electron diffraction (GED) for the isolated molecule.[2][4] While the overall V-shaped geometry is consistent, minor but significant differences exist between the two phases, highlighting the influence of crystal packing forces in the solid state.

Table 1: Comparative Structural Parameters of Sn[N(SiMe₃)₂]₂

ParameterGas Phase (Electron Diffraction)Solid State (X-ray Crystallography)
Sn-N Bond Length2.094(6) Å[2]2.087(7) Å[2]
N-Sn-N Bond Angle104.8(15)°[2] (some sources report 96°[4])108.6(3)°[2] (some sources report 104.7(2)°[4])

The data reveals that the Sn-N bond is slightly shorter in the solid state, while the N-Sn-N bond angle is slightly wider compared to the gas phase. These subtle variations are attributed to intermolecular interactions within the crystal lattice, which are absent in the isolated gas-phase molecules. The discrepancies in reported angles in the literature may arise from different refinement models or experimental conditions.

Sn Sn N1 N Sn->N1 N2 N Sn->N2 L1 [Si(CH₃)₃]₂ N1->L1 L2 [Si(CH₃)₃]₂ N2->L2

Caption: V-shaped geometry of Sn[N(SiMe₃)₂]₂.

Electronic Structure and Bonding

The chemistry of Bis[bis(trimethylsilyl)amino]tin(II) is dominated by the electronic configuration of the tin(II) center. As a stannylene, it is a heavier analogue of a carbene and possesses a singlet ground state.[5] The highest occupied molecular orbital (HOMO) is primarily the non-bonding 5s lone pair on the tin atom, while the lowest unoccupied molecular orbital (LUMO) is the empty 5p orbital perpendicular to the molecular plane.

This electronic arrangement imparts dual chemical character:

  • Lewis Basicity: The accessible lone pair allows the stannylene to act as a potent Lewis base, donating its electron pair to coordinate with Lewis acids.

  • Lewis Acidity: The vacant 5p orbital allows it to accept electron density from donor molecules.

This ambiphilic nature is central to its reactivity, particularly in oxidative addition reactions where the tin center is oxidized from Sn(II) to Sn(IV).[6][7] Furthermore, recent investigations have unveiled rich and previously overlooked photophysical properties, including a strong dual orange/green phosphorescence with microsecond lifetimes, which arises from its unique electronic excited states.[1]

Structural Determination: Methodologies and Insights

The definitive elucidation of the molecular structure of Sn[N(SiMe₃)₂]₂ relies on the complementary use of single-crystal X-ray diffraction and gas-phase electron diffraction. Each technique provides a unique and self-validating perspective on the molecule's architecture.

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis S1 SnCl₂ + 2 LiN(SiMe₃)₂ S2 Salt Metathesis in THF S1->S2 S3 Crude Product Sn[N(SiMe₃)₂]₂ S2->S3 P1 Distillation or Recrystallization S3->P1 P2 Pure Crystalline Solid P1->P2 A1 Single Crystal Selection P2->A1 A2 Gas Phase Sample P2->A2 A3 X-ray Diffraction (XRD) A1->A3 A4 Electron Diffraction (GED) A2->A4 A5 Solid-State Structure A3->A5 A6 Gas-Phase Structure A4->A6

Caption: Workflow from synthesis to structural elucidation.

Experimental Protocol 1: Single-Crystal X-ray Diffraction (Solid State)

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

  • Crystal Growth: High-quality single crystals of Sn[N(SiMe₃)₂]₂ are grown, typically by slow cooling of a saturated solution in a non-polar solvent like hexane.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. The analysis is performed at a low temperature (e.g., 140 K) to minimize thermal vibrations and obtain a more precise structure.[4]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structural model is refined to achieve the best fit with the experimental data.

  • Insight: This method provides unambiguous data on bond lengths, bond angles, and intermolecular contacts in the solid state, confirming the monomeric nature of the compound even in the condensed phase.[2]

Experimental Protocol 2: Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from the influence of crystal packing forces.[8]

  • Sample Introduction: A volatile sample of Sn[N(SiMe₃)₂]₂ is heated under vacuum (e.g., at ~380 K) to produce a molecular beam.[4]

  • Electron Beam Interaction: The molecular beam is crossed with a high-energy beam of electrons.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting concentric ring diffraction pattern is recorded on a detector.

  • Data Analysis: The intensity of the scattered electrons versus the scattering angle is analyzed. This information is used to generate a radial distribution curve, from which internuclear distances (bond lengths) and bond angles can be derived.

  • Insight: GED provides the intrinsic molecular structure, allowing for a direct comparison with theoretical calculations and revealing the subtle structural changes that occur upon crystallization.[4]

Synthesis and Handling

The most common and efficient synthesis of Bis[bis(trimethylsilyl)amino]tin(II) is through a salt metathesis reaction.[2][9]

Protocol: Synthesis via Salt Metathesis
  • Reaction Setup: A Schlenk flask is charged with anhydrous tin(II) chloride (SnCl₂) and an ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reagent Addition: A solution of two equivalents of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in an appropriate solvent is added dropwise to the stirred suspension of SnCl₂. The reaction is exothermic.

  • Reaction and Workup: The reaction mixture is stirred at room temperature to ensure completion. The precipitated lithium chloride (LiCl) is removed by filtration.

  • Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation, yielding a bright orange-red oil that solidifies upon standing to an orange solid.[9]

  • Handling Considerations: The compound is highly sensitive to air and moisture and must be handled and stored exclusively under an inert atmosphere.[9][10] It readily hydrolyzes to form tin(II) oxide.

Conclusion

Monomeric Bis[bis(trimethylsilyl)amino]tin(II) is a foundational molecule in low-valent main-group chemistry. Its structure is defined by a two-coordinate tin(II) center forced into a V-shaped geometry by a stereochemically active lone pair. The immense steric bulk of the bis(trimethylsilyl)amide ligands is the key design feature that ensures its monomeric nature in all phases.[2] Detailed structural elucidation by X-ray diffraction and gas-phase electron diffraction provides a complete picture of its architecture, revealing subtle differences between the solid and gaseous states. The unique electronic structure of this stannylene imparts a rich reactivity profile and fascinating photophysical properties, ensuring its continued relevance as a versatile precursor and a subject of fundamental scientific inquiry.[1][11]

References

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  • Hitchcock, P. B., et al. (1993). Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. Journal of the Chemical Society, Chemical Communications, (21), 1699-1700. [Link]

  • Fjeldberg, T., et al. (1986). Molecular structures of the main group 4 metal(II) bis(trimethylsilyl)-amides M[N(SiMe3)2]2 in the crystal (X-ray) and vapour (gas-phase electron diffraction). Journal of the Chemical Society, Dalton Transactions, (8), 1547-1554. [Link]

  • PubChem. Bis[bis(trimethylsilyl)amino]tin(II). [Link]

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  • Schmid, M., et al. (2025). The Overlooked Dual Phosphorescence of Lappert's Diamino Stannylene Sn[N(SiMe3)2]2. Angewandte Chemie International Edition, 64(1). [Link]

  • Sun, X., et al. (2022). A Genuine Stannylone with a Monoatomic Two-Coordinate Tin(0) Atom Supported by a Bis(silylene) Ligand. Angewandte Chemie International Edition, 61(1). [Link]

  • Izod, K., et al. (2015). Impact of a rigid backbone on the structure of an agostically-stabilised dialkylstannylene: isolation of an unusual bridged stannyl–stannylene. Dalton Transactions, 44(1), 74-77. [Link]

  • García-Álvarez, P., et al. (2024). Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. Molecules, 29(2), 349. [Link]

  • Protchenko, A. V., et al. (2022). N-O Ligand Supported Stannylenes: Preparation, Crystal, and Molecular Structures. Inorganics, 10(9), 128. [Link]

  • Mondol, A., et al. (2023). Disproportionation of Sn(II){CH(SiMe3)2}2 to a hexastannaprismane Sn(I)6{CH(SiMe3)2}6. Chemical Science, 14(1), 12-16. [Link]

  • Fischer, R. C., et al. (2010). A Cyclic Disilylated Stannylene: Synthesis, Dimerization, and Adduct Formation. Journal of the American Chemical Society, 132(45), 15951-15953. [Link]

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A Technical Guide to the X-ray Crystallography of Sn[N(SiMe₃)₂]₂

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of molecules through X-ray crystallography stands as a cornerstone of modern chemistry, providing unparalleled insights into the three-dimensional arrangement of atoms. This guide offers an in-depth technical exploration of the X-ray crystallographic data for bis[bis(trimethylsilyl)amido]tin(II), Sn[N(SiMe₃)₂]₂. As a Senior Application Scientist, the following narrative is structured to not only present the crystallographic data but also to provide a comprehensive understanding of the experimental rationale, the significance of the structural features, and the practical applications of this knowledge. This document is designed to be a self-validating resource, grounded in authoritative data and methodologies, for researchers in materials science, inorganic chemistry, and drug development.

The Significance of Sn[N(SiMe₃)₂]₂: A Low-Coordinate Tin(II) Amide

The compound Sn[N(SiMe₃)₂]₂ belongs to a class of low-coordinate main group metal amides that are of significant interest due to their unique reactivity and structural properties. The bulky bis(trimethylsilyl)amido ligands, [N(SiMe₃)₂]⁻, play a crucial role in stabilizing the divalent tin center, preventing the oligomerization that is often observed in less sterically hindered metal amides. This steric protection allows for the isolation of a monomeric species in both the solid state and in solution, providing an excellent model system for studying the fundamental properties of two-coordinate tin(II) centers. Understanding the precise molecular architecture of Sn[N(SiMe₃)₂]₂ through X-ray crystallography is fundamental to comprehending its reactivity, which is pivotal for its application as a precursor in materials synthesis and as a reagent in chemical transformations.

Synthesis and Crystallization: The Pathway to X-ray Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The synthesis of Sn[N(SiMe₃)₂]₂ and the subsequent growth of diffraction-quality crystals require stringent anaerobic and anhydrous conditions due to the compound's sensitivity to air and moisture.

Synthetic Protocol

The most common and effective method for the synthesis of Sn[N(SiMe₃)₂]₂ is the salt metathesis reaction between a tin(II) halide, typically tin(II) chloride (SnCl₂), and a stoichiometric amount of an alkali metal salt of bis(trimethylsilyl)amine, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

Reaction:

SnCl₂ + 2 LiN(SiMe₃)₂ → Sn[N(SiMe₃)₂]₂ + 2 LiCl

This reaction is typically performed in an ethereal solvent, like diethyl ether or tetrahydrofuran (THF), which facilitates the reaction by solvating the lithium chloride byproduct, thereby driving the reaction to completion.

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// Define Edges SnCl2 -> Reaction; LiN_SiMe3_2 -> Reaction; Solvent -> Reaction [label="Solvent"]; Reaction -> CrudeProduct; CrudeProduct -> Filtration; Filtration -> Filtrate; Filtrate -> SolventRemoval; SolventRemoval -> CrudeSolid; CrudeSolid -> Crystallization; CrystallizationSolvent -> Crystallization [label="Dissolve in"]; Cooling -> Crystallization [label="Conditions"]; Crystallization -> SingleCrystals; } .dot Figure 1: Synthetic and Crystallization Workflow for Sn[N(SiMe₃)₂]₂.

Step-by-Step Methodology
  • Preparation: All glassware is rigorously dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen). Anhydrous solvents are obtained by distillation from appropriate drying agents or by passing them through a solvent purification system.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous tin(II) chloride.

  • Addition of Amide: A solution of lithium bis(trimethylsilyl)amide in diethyl ether or THF is added dropwise to the stirred suspension of SnCl₂ at room temperature. The reaction is exothermic and is typically complete after a few hours of stirring.

  • Workup: The resulting suspension, containing the soluble product and the insoluble lithium chloride, is filtered under inert atmosphere to remove the salt byproduct.

  • Isolation of Crude Product: The solvent is removed from the filtrate under reduced pressure to yield crude Sn[N(SiMe₃)₂]₂ as a waxy solid.

  • Crystallization: The crude product is dissolved in a minimal amount of a non-polar solvent, such as hexane or toluene. Slow cooling of this saturated solution to temperatures between -20°C and -40°C over several days typically affords single crystals suitable for X-ray diffraction. The key to obtaining large, well-defined crystals is to ensure slow crystal growth, which can be achieved by placing the crystallization vessel in a Dewar flask filled with an insulating medium to slow the rate of cooling.

X-ray Diffraction Data and Structural Analysis

The definitive crystal structure of Sn[N(SiMe₃)₂]₂ was first reported by Fjeldberg, Hope, Lappert, Power, and Thorne in 1983. Their work provided the foundational data for understanding the solid-state geometry of this important molecule.

Crystallographic Data Summary

The crystallographic data for Sn[N(SiMe₃)₂]₂ is summarized in the table below. This data is essential for any computational modeling or comparative structural analysis.

ParameterValue
Chemical FormulaC₁₂H₃₆N₂Si₄Sn
Formula Weight439.4 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123(3)
b (Å)8.889(2)
c (Å)19.345(4)
β (°)108.99(2)
Volume (ų)2297.8
Z4
Temperature (K)140
Molecular Structure and Key Geometric Parameters

The X-ray diffraction analysis reveals that Sn[N(SiMe₃)₂]₂ exists as a V-shaped monomer in the solid state. The tin atom is two-coordinate, bonded to the two nitrogen atoms of the bis(trimethylsilyl)amido ligands.

Key Bond Distances and Angles:

  • Sn-N Bond Length: The average Sn-N bond length is approximately 2.09 Å. This bond distance is indicative of a single bond between the tin and nitrogen atoms.

  • N-Sn-N Bond Angle: The N-Sn-N bond angle is approximately 104.7°. This deviation from a linear geometry is a critical feature of the molecule's structure. It is attributed to the presence of a stereochemically active lone pair of electrons on the tin(II) center, which occupies a greater volume of space than the bonding pairs, thus compressing the N-Sn-N angle.

  • Si-N-Si Bond Angle: The Si-N-Si bond angle within the ligands is significantly wider than the tetrahedral angle, at approximately 120°. This suggests a planar or near-planar geometry at the nitrogen atoms, which can be attributed to a combination of steric repulsion between the bulky trimethylsilyl groups and electronic effects involving d-orbital participation from the silicon atoms.

The overall V-shape of the molecule, dictated by the N-Sn-N bond angle, is a direct consequence of the electronic configuration of the divalent tin atom.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of the crystal structure of Sn[N(SiMe₃)₂]₂ involves a standardized workflow, which is crucial for obtaining high-quality and reliable data.

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// Define Edges CrystalSelection -> Diffractometer; XraySource -> DataCollection [label="Irradiation"]; Diffractometer -> DataCollection [label="Crystal Rotation"]; DataCollection -> DataProcessing; DataProcessing -> StructureSolution; StructureSolution -> StructureRefinement; StructureRefinement -> Validation; } .dot Figure 2: General Experimental Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically coated in an inert oil to prevent degradation from atmospheric moisture and oxygen.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 140 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections, apply corrections for experimental factors (such as absorption), and scale the data.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters.

  • Validation: The final refined structure is validated to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Applications in Research and Development

The precise structural data obtained from the X-ray crystallographic analysis of Sn[N(SiMe₃)₂]₂ is invaluable for several areas of research and development:

  • Precursor for Materials Science: Sn[N(SiMe₃)₂]₂ is a key precursor for the synthesis of tin-containing materials, including tin oxide (SnO₂) and tin sulfide (SnS) thin films and nanoparticles. The low coordination number and high reactivity of the tin center make it an ideal starting material for low-temperature synthetic routes to these materials, which have applications in electronics, photovoltaics, and catalysis.

  • Fundamental Inorganic Chemistry: The V-shaped geometry and the stereochemically active lone pair of Sn[N(SiMe₃)₂]₂ provide a textbook example of the Valence Shell Electron Pair Repulsion (VSEPR) theory in action for a main group element. It serves as a benchmark for computational studies on bonding and electronic structure in low-coordinate systems.

  • Reagent in Organic Synthesis: The reactive Sn-N bonds can undergo insertion reactions with a variety of unsaturated organic molecules, leading to the formation of new organotin compounds. This reactivity is of interest in the development of new catalytic cycles and synthetic methodologies.

Conclusion

The X-ray crystallography of Sn[N(SiMe₃)₂]₂ provides a detailed and unambiguous picture of its molecular structure. The monomeric, V-shaped geometry, a direct consequence of the sterically demanding bis(trimethylsilyl)amido ligands and the stereochemically active lone pair on the tin(II) center, is a key determinant of its chemical reactivity. This in-depth technical guide has outlined the synthesis, crystallization, structural analysis, and significance of this foundational organometallic compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists, enabling further exploration of the rich chemistry of low-coordinate tin compounds and their applications in cutting-edge technologies.

References

  • Fjeldberg, T., Hope, H., Lappert, M. F., Power, P. P., & Thorne, A. J. (1983). Molecular structures of the main group 4 metal(II) bis(trimethylsilyl)-amides M[N(SiMe₃)₂]₂ in the crystal (X-ray) and vapour (gas-phase electron diffraction). Journal of the Chemical Society, Chemical Communications, (11), 639-641. [Link]

  • Chorley, R. W., Hitchcock, P. B., & Lappert, M. F. (1992). Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. Journal of the Chemical Society, Chemical Communications, (7), 525-526. [Link]

  • Stennett, C. R. (2019). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. UC Davis. [Link]

  • Ereztech. (n.d.). Bis[bis(trimethylsilyl)amino]tin(II). Retrieved from [Link]

A Technical Guide to the Gas-Phase Electron Diffraction of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, is a cornerstone organometallic compound, notable for its bulky bis(trimethylsilyl)amide ligands that enforce a low coordination number on the tin(II) center. Understanding its intrinsic molecular structure, free from the influence of crystal packing forces, is paramount for predicting its reactivity and designing new synthetic pathways. Gas-phase electron diffraction (GED) stands as a definitive technique for elucidating the precise geometry of molecules in the vapor phase.[1] This guide provides an in-depth exploration of the GED analysis of Sn[N(SiMe₃)₂]₂, detailing the experimental protocol, the critical interplay with theoretical calculations for data refinement, and the definitive structural parameters obtained.

Introduction: The Significance of Gas-Phase Structure

In the solid state, intermolecular forces can significantly alter molecular geometries. For Sn[N(SiMe₃)₂]₂, X-ray crystallography reveals a monomeric, two-coordinate tin(II) center, a direct result of the sterically demanding ligands that prevent intermolecular association.[2] However, to grasp the fundamental, unperturbed structure of the molecule, a gas-phase investigation is essential. GED provides this insight by probing the geometry of free molecules, offering a direct measure of bond lengths and angles that are fundamental to the molecule's electronic and steric properties.[1] The V-shaped monomeric structure observed in the gas phase for Sn[N(SiMe₃)₂]₂ is a key characteristic that dictates its behavior in chemical transformations.[3][4]

The Principle of Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule. The core principle involves scattering a high-energy beam of electrons off a gaseous sample of the target compound.

  • Wave-Particle Duality : The accelerated electrons exhibit wave-like properties, with a wavelength on the order of internuclear distances in molecules.[1]

  • Scattering : As the electron beam interacts with the gas-phase molecules, it is scattered by the electrostatic potential of the atomic nuclei and their surrounding electron clouds.

  • Interference : The scattered electron waves interfere with each other, creating a diffraction pattern of concentric rings.[5]

  • Structural Information : The intensity and angular distribution of these rings contain precise information about the distances between all pairs of atoms in the molecule.

The total scattering intensity is composed of atomic and molecular components. The molecular scattering intensity, which contains the structural information, is extracted and used for analysis.[1]

Experimental Protocol: A Self-Validating Workflow

The successful GED analysis of a sensitive compound like Sn[N(SiMe₃)₂]₂ requires meticulous control over the experimental conditions. The compound is highly sensitive to air and moisture and must be handled under an inert atmosphere, typically nitrogen.[6][7]

Step 1: Sample Preparation and Handling

The synthesis of Sn[N(SiMe₃)₂]₂ is typically achieved via a salt metathesis reaction between anhydrous tin(II) chloride and an alkali metal salt of bis(trimethylsilyl)amine, such as LiN(SiMe₃)₂.[2][6]

  • Inert Atmosphere : All manipulations are performed under a dry nitrogen atmosphere using Schlenk line or glovebox techniques.

  • Purification : The product is a bright red oil or orange solid that can be purified by vacuum distillation (e.g., at 112 °C and 0.05 mm Hg).[6][8][9]

  • Loading : The purified sample is loaded into a specialized, heatable nozzle system for introduction into the diffraction apparatus.

Step 2: The GED Experiment

The experiment is conducted in a high-vacuum chamber to ensure that the electron beam interacts only with the sample molecules.

  • Electron Beam Generation : A focused beam of high-energy electrons (typically 40-60 keV) is generated by an electron gun.[1]

  • Sample Introduction : The sample is heated in the nozzle to achieve a sufficient vapor pressure (e.g., experiments on related compounds are conducted around 380 K) and effuses into the vacuum chamber as a jet of gas.[3][4]

  • Scattering Event : The electron beam is directed to intersect the gas jet at a right angle.

  • Condensation : To prevent the sample from contaminating the chamber, most of the gas is immediately condensed on a cold trap cooled with liquid nitrogen.[1]

  • Data Collection : The scattered electrons are detected. Historically, photographic plates were used, but modern instruments often employ imaging plates or CCD detectors. A rotating sector is placed in front of the detector to compensate for the steep decline in scattering intensity at higher angles, enhancing the quality of the data.[1]

Step 3: Data Processing
  • Pattern Digitization : The concentric ring pattern is digitized to obtain a 1D profile of intensity versus scattering angle.

  • Background Subtraction : The data is corrected for the sector's shape, and the smooth, monotonically decreasing atomic scattering background is subtracted.

  • Molecular Scattering Curve : The result is the final experimental molecular scattering intensity curve, which oscillates as a function of the momentum transfer variable, s. This curve is the primary experimental data used for structural refinement.[1]

The entire workflow can be visualized as follows:

GED_Workflow cluster_prep Sample Preparation cluster_exp GED Experiment cluster_analysis Data Analysis Synthesis Synthesis of Sn[N(SiMe3)2]2 Purification Vacuum Distillation Synthesis->Purification Loading Loading into Nozzle System Purification->Loading SampleIntro Sample Vaporization & Introduction Loading->SampleIntro EBeam Electron Beam Generation Scattering e- Beam & Gas Jet Interaction EBeam->Scattering SampleIntro->Scattering Detection Pattern Detection (with Rotating Sector) Scattering->Detection Processing Intensity Curve Extraction Detection->Processing Refinement Structural Refinement (Least-Squares Fit) Processing->Refinement Structure Final Molecular Structure Refinement->Structure

Caption: Experimental and analytical workflow for Gas-Phase Electron Diffraction.

The Synergy of Experiment and Theory in Structural Refinement

For a molecule with as many atoms and degrees of freedom as Sn[N(SiMe₃)₂]₂, the experimental GED data alone is often insufficient to independently determine all structural parameters.[10] Therefore, a synergistic approach combining experimental data with high-level quantum chemical calculations is employed in a process often referred to as the SARACEN method.[10]

  • Initial Structural Model : Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to obtain an optimized equilibrium geometry (rₑ) of the molecule. This provides a robust starting point for the refinement.

  • Vibrational Analysis : The same level of theory is used to calculate the molecule's vibrational frequencies. These frequencies are used to compute the amplitudes of vibration (u) and perpendicular distance corrections (k), which are essential for converting the calculated equilibrium geometry (rₑ) to a thermally averaged structure (rₐ) that can be directly compared with the GED experiment.[10]

  • Least-Squares Refinement : A least-squares fitting procedure is used to refine the theoretical model against the experimental molecular scattering curve. Key geometric parameters (like the crucial bond lengths and the N-Sn-N angle) are allowed to vary until the best possible fit between the calculated and experimental curves is achieved.[1] Other parameters, such as C-H bond lengths or certain torsional angles, may be fixed or restrained to their theoretical values to ensure a stable refinement.

This combined approach provides a powerful and reliable method for determining a precise and accurate gas-phase molecular structure.[10]

The Gas-Phase Molecular Structure of Bis[bis(trimethylsilyl)amino]tin(II)

GED studies have definitively shown that in the gas phase, Sn[N(SiMe₃)₂]₂ exists as a V-shaped monomer.[3][4] This contrasts with some other metal bis(trimethylsilyl)amides that may form dimers or other oligomers.[11] The steric bulk of the ligands is sufficient to prevent association even without solvent coordination.

Caption: V-shaped monomeric structure of Sn[N(SiMe₃)₂]₂ in the gas phase.

The key structural parameters determined from the GED data are summarized below and compared with solid-state data from X-ray crystallography.

ParameterGas-Phase (GED)Solid-State (X-ray)
N-Sn-N Angle (∠) 96°104.7(2)°
State MonomerMonomer
Table 1: Comparison of key structural parameters for Sn[N(SiMe₃)₂]₂ in the gas and solid phases.[3][4]

The most significant finding is the difference in the N-Sn-N bond angle between the two phases. The gas-phase angle of 96° is considerably more acute than the 104.7° angle found in the crystal.[3][4] This difference highlights the influence of crystal packing forces, which, even in the absence of strong intermolecular bonds, can subtly distort molecular geometry. The gas-phase structure represents the true, lowest-energy conformation of the isolated molecule.

Conclusion

Gas-phase electron diffraction, supported by high-level theoretical calculations, provides an unambiguous determination of the molecular structure of Bis[bis(trimethylsilyl)amino]tin(II). The study confirms a V-shaped monomeric structure with an N-Sn-N bond angle of 96°, a value that reflects the intrinsic electronic and steric properties of the molecule, free from solid-state packing effects.[3][4] This precise structural knowledge is invaluable for researchers in organometallic chemistry and materials science, providing a fundamental basis for understanding reactivity, modeling chemical processes, and designing next-generation catalysts and precursors.

References

  • Gas electron diffraction. Wikipedia. [Link]

  • Femtosecond gas phase electron diffraction with MeV electrons. UNL Digital Commons. [Link]

  • Low pressure gas electron diffraction: An experimental setup and case studies. AIP Publishing. [Link]

  • Low Pressure Gas Electron Diffraction: an Experimental Setup and Case Studies. ChemRxiv. [Link]

  • Experimental Setup of an Electron Diffraction Tube. LEIFIphysik. [Link]

  • Molecular structures of the main group 4 metal(II) bis(trimethylsilyl)-amides M[N(SiMe3)2]2 in the crystal (X-ray) and vapour (gas-phase electron diffraction). Royal Society of Chemistry. [Link]

  • Molecular structures of the main group 4 metal(II) bis(trimethylsilyl)-amides M[N(SiMe3)2]2 in the crystal (X-ray) and vapour (gas-phase electron diffraction). Semantic Scholar. [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | C12H36N2Si4Sn. PubChem. [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | Sn[N(SiMe3)2]2. Ereztech. [Link]

  • Metal bis(trimethylsilyl)amides. Wikipedia. [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Gelest, Inc.. [Link]

  • Silylamides: towards a half-century of stabilising remarkable f-element chemistry. Royal Society of Chemistry. [Link]

  • Gas-Phase Electron Diffraction for Molecular Structure Determination. ResearchGate. [Link]

  • The role of the bis-trimethylsilylamido ligand, [N{SiMe3}2]−, in main group chemistry. Part 2: Structural chemistry of the metallic p-block elements. ResearchGate. [Link]

  • Gas electron diffraction then and now: from trisilyl phosphine to iso-propyl(tert-butyl)(trichlorosilyl)phosphine. Dalton Transactions. [Link]

  • of the gas-phase electron diffraction experiment and data analysis. ResearchGate. [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7. Chemsrc. [Link]

  • Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. Inorganic Chemistry. [Link]

  • Electron diffraction. Wikipedia. [Link]

  • Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction. YouTube. [Link]

  • Structural Distortions in M[E(SiMe3)2]3 Complexes (M = Group 15, f-Element; E = N, CH): Is Three a Crowd?. Inorganic Chemistry. [Link]

  • Quantitation of the THF Content in Fe[N(SiMe3)2]2·xTHF. Inorganic Chemistry. [Link]

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A Senior Application Scientist's Guide to FT-IR Vibrational Mode Analysis of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂. As a cornerstone of modern organometallic chemistry, understanding the vibrational characteristics of this sterically demanding, low-coordinate stannylene is paramount for quality control, reaction monitoring, and structural elucidation.[1][2] This document navigates the theoretical underpinnings of the molecule's vibrational modes, presents a robust, field-tested experimental protocol for handling this air-sensitive compound, and offers a detailed interpretation of its infrared spectrum. The methodologies and insights herein are curated for researchers, scientists, and professionals in drug development and materials science who require a deep and practical understanding of this compound's spectroscopic signature.

Introduction: The Significance of Sn[N(SiMe₃)₂]₂ and its Vibrational Fingerprint

Bis[bis(trimethylsilyl)amino]tin(II), often referred to as tin(II) bis(hexamethyldisilazide), is a pivotal precursor in organotin chemistry. Its utility stems from the bulky bis(trimethylsilyl)amido ligands, which impart significant steric shielding to the tin(II) center. This steric hindrance prevents intermolecular association, resulting in a monomeric compound in both solid and solution phases.[3] This unique structural feature makes it an invaluable synthon for accessing a wide range of low-coordinate tin compounds.

Infrared (IR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure of such compounds.[4] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific chemical bonds within the molecule.[5] For Sn[N(SiMe₃)₂]₂, the FT-IR spectrum serves as a crucial "fingerprint," providing vital information for:

  • Structural Verification: Confirming the presence of key functional groups such as Sn-N, Si-N, and Si-C bonds.

  • Purity Assessment: Detecting impurities, such as hydrolysis or oxidation byproducts, which would present extraneous vibrational bands (e.g., O-H or Sn-O stretches).

  • Reaction Monitoring: Tracking the consumption of the Sn-N bond during subsequent chemical transformations.

This guide will deconstruct the FT-IR spectrum of Sn[N(SiMe₃)₂]₂, correlating specific absorption bands to their originating molecular vibrations.

Theoretical Framework: Predicting the Vibrational Modes

The vibrational modes of a molecule are determined by the masses of its constituent atoms and the force constants of the bonds connecting them.[6][7] The Sn[N(SiMe₃)₂]₂ molecule possesses several key bond types, each with a characteristic vibrational frequency range. The large mass of the tin atom and the complex interplay of stretching and bending modes within the bulky trimethylsilyl groups lead to a rich and informative spectrum.

Key Functional Groups and Expected Vibrational Regions

The primary vibrational modes of interest in Sn[N(SiMe₃)₂]₂ arise from the following functional groups:

  • Trimethylsilyl (TMS) Group Vibrations: The -Si(CH₃)₃ groups are characterized by a variety of vibrations.[8] These include C-H stretching, symmetric and asymmetric deformations of the methyl groups, and Si-C stretching and rocking modes.[9][10]

  • Si-N and Sn-N Skeletal Vibrations: The vibrations of the central SnN₂Si₄ skeleton are of particular diagnostic importance. The Si-N stretches are typically found in the 900-1000 cm⁻¹ region, while the weaker Sn-N stretches are expected at lower frequencies due to the heavier tin atom.[11][12][13][14]

The following diagram illustrates the core structure and key bonds that contribute to the FT-IR spectrum.

Caption: Molecular structure of Sn[N(SiMe₃)₂]₂ highlighting key bonds.

Predicted Vibrational Frequencies

Based on established literature values for similar organometallic and organosilicon compounds, we can anticipate the following absorption bands.[15]

Vibrational ModeExpected Frequency (cm⁻¹)IntensityComments
C-H Asymmetric & Symmetric Stretch2960 - 2850StrongCharacteristic of methyl groups on silicon.[16]
CH₃ Asymmetric Deformation~1450MediumBending vibration of the methyl groups.
CH₃ Symmetric Deformation (Umbrella)~1250StrongA highly characteristic and intense band for the Si-CH₃ group.
Si-N Asymmetric Stretch~935StrongA key diagnostic band for the bis(trimethylsilyl)amino ligand. The asymmetry arises from the coupled vibrations of the two Si-N bonds on each nitrogen.[12]
Si-C Rocking & Stretching840 - 750StrongA complex region with multiple strong bands arising from Si-C bond vibrations and methyl group rocking.
Sn-N Asymmetric Stretch~345MediumLocated in the far-IR region. This vibration is highly sensitive to the coordination environment of the tin atom.

Note: These are approximate values and can shift based on the physical state of the sample (solid, solution) and the specific FT-IR instrument used.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The primary challenge in the FT-IR analysis of Sn[N(SiMe₃)₂]₂ is its extreme sensitivity to air and moisture.[17][18] Hydrolysis leads to the formation of hexamethyldisilazane (HMDS) and tin(II) hydroxide, while oxidation yields various tin(IV) species. Therefore, all manipulations must be performed under a strictly inert atmosphere.[19][20]

Mandatory Inert Atmosphere Workflow

This protocol outlines the preparation of a solid-state sample as a Nujol mull. This method is often preferred for air-sensitive solids as it protects the sample from the atmosphere during measurement.

G cluster_glovebox Inert Atmosphere Glovebox cluster_spectrometer FT-IR Spectrometer A 1. Sample Preparation Place a small amount (~5-10 mg) of Sn[N(SiMe₃)₂]₂ on a clean, dry agate mortar. B 2. Mulling Agent Addition Add 1-2 drops of dry, degassed Nujol (mineral oil). A->B C 3. Grinding Triturate the mixture with an agate pestle until a uniform, translucent paste is formed. B->C D 4. Sample Mounting Spread a thin film of the mull between two KBr or CsI plates. C->D E 5. Sealing Assemble the plates in a demountable cell holder, ensuring a good seal. D->E Transport 6. Transfer Quickly transfer the sealed cell from the glovebox to the spectrometer. E->Transport F 7. Background Scan Acquire a background spectrum of the empty spectrometer. G 8. Sample Scan Place the sealed cell in the sample compartment and acquire the spectrum. H 9. Data Processing Ratio the sample spectrum against the background. Subtract Nujol peaks. Transport->G

Caption: Workflow for air-sensitive FT-IR sample preparation.

Step-by-Step Methodology
  • Environment Preparation: Ensure the glovebox has an oxygen level below 10 ppm and a moisture level below 1 ppm. All glassware, spatulas, and salt plates (KBr or CsI) must be rigorously dried in an oven (e.g., 120 °C for at least 4 hours) and cooled under vacuum before introduction into the glovebox.[19]

  • Sample Handling: Inside the glovebox, place approximately 5-10 mg of solid Sn[N(SiMe₃)₂]₂ onto a dry agate mortar.

  • Mulling: Add one to two drops of dry, degassed Nujol. Grind the mixture thoroughly with an agate pestle until it forms a smooth, homogeneous paste. The consistency should be translucent to minimize scattering losses.

  • Cell Assembly: Smear a thin, even layer of the mull onto one salt plate. Place the second plate on top and gently rotate to ensure a thin film with no air bubbles. Secure the plates in a demountable cell holder.

  • Transfer and Measurement: Quickly remove the sealed cell from the glovebox and place it into the FT-IR spectrometer's sample compartment.

  • Data Acquisition:

    • First, acquire a background spectrum with the empty sample compartment.

    • Insert the sample cell and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The final spectrum is obtained by ratioing the sample measurement against the background. A reference spectrum of Nujol should be digitally subtracted to remove its characteristic C-H stretch and bend signals (~2920, 2850, 1460, and 1375 cm⁻¹).

Spectral Interpretation: Decoding the Vibrational Data

A representative FT-IR spectrum of Sn[N(SiMe₃)₂]₂ will be dominated by the vibrations of the bulky bis(trimethylsilyl)amino ligands.

  • 2960-2850 cm⁻¹ Region: A strong, multi-peaked band appears here, corresponding to the asymmetric and symmetric C-H stretching vibrations of the numerous methyl groups.[16]

  • ~1250 cm⁻¹: An intense, sharp absorption is observed, which is highly characteristic of the symmetric CH₃ deformation (umbrella mode) coupled to the Si-C bond. This is often the most prominent peak in the spectrum and serves as an excellent diagnostic marker for the trimethylsilyl group.

  • ~935 cm⁻¹: A very strong and typically broad band is assigned to the asymmetric Si-N-Si stretching vibration.[12] The breadth of this band is due to the multiple, overlapping vibrational modes within the flexible ligand framework. Its presence is definitive proof of the integrity of the silylamide ligand.

  • 840 cm⁻¹ and 760 cm⁻¹: Two additional strong bands in this region are attributed to methyl rocking modes on the silicon atoms and Si-C stretching vibrations.

Causality in Interpretation: The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is critical, as it confirms the absence of O-H groups from hydrolysis. Similarly, the lack of sharp peaks around 1000-1100 cm⁻¹ would indicate the absence of Si-O-Si linkages, a common decomposition product.

Conclusion: A Tool for Assured Quality and Discovery

The FT-IR analysis of Bis[bis(trimethylsilyl)amino]tin(II) is an indispensable technique for any researcher utilizing this versatile organometallic reagent. By understanding the theoretical origins of its vibrational modes and adhering to a rigorous, air-sensitive experimental protocol, scientists can confidently verify the identity and purity of their material. The characteristic spectral fingerprint, dominated by the intense Si-CH₃ deformation at ~1250 cm⁻¹ and the strong Si-N stretch at ~935 cm⁻¹, provides an unambiguous confirmation of the compound's structure. This guide provides the foundational knowledge and practical steps necessary to leverage FT-IR spectroscopy as a reliable tool for ensuring experimental success and advancing scientific discovery.

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Foreword: Unveiling the Unique Electronic Landscape of Tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Low-Valent Tin(II) Compounds

In the realm of materials science, drug development, and catalysis, understanding the fundamental electronic properties of chemical species is paramount. Low-valent tin(II) compounds, characterized by the presence of a +2 oxidation state, represent a fascinating and highly versatile class of materials. Their unique electronic configuration, dominated by the 5s² lone pair of electrons, imparts a rich and often complex set of properties that are harnessed in applications ranging from next-generation solar cells to potent reducing agents and catalysts in organic synthesis. This guide provides an in-depth exploration of the electronic structure of Sn(II) compounds, offering researchers and development professionals a cohesive framework for understanding, characterizing, and ultimately, engineering these materials for specific applications. We will move beyond a simple recitation of facts to explore the causality behind experimental choices and the theoretical underpinnings that govern the behavior of these remarkable compounds.

The Heart of the Matter: The 5s² Lone Pair

The defining electronic feature of a low-valent tin(II) compound is its valence shell electron configuration: [Kr] 4d¹⁰ 5s² 5p⁰. The two electrons in the 5s orbital, commonly referred to as a "lone pair," are central to the chemistry and physics of Sn(II). The expression of this lone pair can be broadly categorized into two states, which dictates the compound's geometry, crystal structure, and electronic properties.

The Non-Stereoactive Lone Pair

In a purely ionic scenario, the 5s² electrons remain in the unhybridized, spherical 5s orbital.[1] This "non-stereoactive" lone pair does not influence the coordination geometry around the Sn²⁺ ion. The resulting electronic environment is symmetric, leading to structures with high symmetry where the tin atom is not displaced from the center of its coordination polyhedron.[1] This state is less common, as most Sn(II) compounds exhibit significant covalent character.

The Stereochemically Active Lone Pair

More frequently, the tin 5s and 5p orbitals hybridize, creating a directional, non-spherical lone pair that occupies one of the hybrid orbitals.[1][2] This "stereochemically active" lone pair acts as a phantom ligand, repelling bonding pairs and causing significant distortions in the local coordination environment.[3][4] This phenomenon is responsible for the asymmetric structures observed in many Sn(II) compounds, such as the square pyramidal coordination in tin(II) oxide (SnO).[4][5][6] The formation and activity of this lone pair are not solely dependent on the tin atom but are also influenced by the anion. The interaction of Sn(5s) orbitals with anion p orbitals can produce a filled antibonding state that facilitates the s-p coupling necessary for a stereochemically active lone pair to form.[7]

Stereoactive_Lone_Pair cluster_Sn_atom Sn(II) Atomic Orbitals cluster_hybrid Hybridization cluster_result Resulting Geometry 5s 5s² sp_hybrid sp Hybrid Orbitals 5s->sp_hybrid Mixing 5p 5p⁰ 5p->sp_hybrid Lone_Pair Stereoactive Lone Pair sp_hybrid->Lone_Pair Bonding Covalent Bonds sp_hybrid->Bonding Distorted Distorted Coordination Geometry Lone_Pair->Distorted Repels Bonding->Distorted

Probing the Electronic Structure: A Multi-Technique Approach

A comprehensive understanding of the electronic properties of Sn(II) compounds requires a synergistic approach, combining several spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their correlation is essential for building a self-validating picture of the material.

Spectroscopic Characterization

Causality: This nuclear spectroscopic technique is exceptionally sensitive to the local chemical environment of the tin nucleus. It directly probes the s-electron density at the nucleus (via the isomer shift, δ) and the symmetry of the electron cloud (via the quadrupole splitting, Δ). This makes it an invaluable tool for distinguishing between the ionic Sn²⁺ state (non-stereoactive lone pair) and covalently bonded Sn(II) (stereoactive lone pair).[2]

  • Isomer Shift (δ): Values for Sn(II) compounds are typically > 2.1 mm s⁻¹, clearly distinct from Sn(IV) compounds (0–2.1 mm s⁻¹). This parameter provides unambiguous confirmation of the +2 oxidation state.

  • Quadrupole Splitting (Δ): A large quadrupole splitting (typically > 1.5 mm s⁻¹) is a hallmark of a low-symmetry electronic environment around the tin nucleus.[2] This is direct evidence of a stereochemically active lone pair that generates a large electric field gradient.[1][2] Conversely, a spectrum showing a single line (Δ = 0) would suggest a non-stereoactive lone pair in a highly symmetric (e.g., cubic) environment.[1]

Experimental Protocol: ¹¹⁹Sn Mössbauer Spectroscopy

  • Source Preparation: A Ca¹¹⁹ᵐSnO₃ source is used, which emits gamma rays of a specific energy.

  • Sample Preparation: The powdered Sn(II) compound is uniformly pressed into a sample holder to an optimal thickness to ensure sufficient absorption without excessive broadening.

  • Data Acquisition: The sample is cooled (often to liquid nitrogen temperature, 77 K) to increase the recoil-free fraction. The velocity of the source is modulated relative to the absorber sample.

  • Detection: A detector measures the intensity of gamma rays transmitted through the sample as a function of the source velocity.

  • Spectral Analysis: The resulting spectrum of transmission versus velocity is fitted with Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (Δ) parameters.

Causality: XPS is a surface-sensitive technique that provides information about elemental composition, oxidation states, and the electronic structure of the valence band. By irradiating a sample with X-rays, core-level and valence electrons are ejected, and their kinetic energy is measured.

  • Core-Level Spectra: The binding energy of the Sn 3d electrons is sensitive to the oxidation state. The Sn 3d₅/₂ peak for Sn(II) is typically found at a lower binding energy than for Sn(IV). For instance, in tin oxides, the Sn 3d₅/₂ peak for SnO is at a different binding energy than for SnO₂.[8][9] This allows for the quantification of Sn(II) versus Sn(IV), which is critical for assessing the stability of Sn(II) compounds that are prone to oxidation.[3][10]

  • Valence Band Spectra: XPS can directly map the occupied density of states below the Fermi level. In Sn(II) compounds, the states at the top of the valence band (closest to the Fermi level) are of particular interest. Hard X-ray Photoemission Spectroscopy (HAXPES), a variant with higher energy X-rays, is particularly effective at enhancing the signal from Sn 5s orbitals.[11][12] These measurements have experimentally confirmed that the Sn 5s² lone pair states reside at the top of the valence band in materials like SnO and SnS, directly influencing their band gap and transport properties.[11][12][13][14]

Computational Modeling: Density Functional Theory (DFT)

Causality: While spectroscopic methods provide experimental data, DFT calculations offer a theoretical framework to understand the origin of these properties. DFT allows for the calculation of the electronic band structure, the partial density of states (PDOS), and the spatial distribution of electron density, providing direct visualization of the lone pair and its orbital contributions.

  • Band Structure & Density of States (DOS): DFT calculations on Sn(II) oxides and sulfides consistently show that the valence band maximum (VBM) is composed of a significant contribution from Sn 5s states, hybridized with anion p orbitals.[12][13] This antibonding combination pushes the VBM to higher energies, resulting in narrower band gaps compared to analogous Sn(IV) compounds.[11][12]

  • Electron Density Maps: Charge density maps calculated via DFT can visually confirm the asymmetric electron distribution characteristic of a stereochemically active lone pair, corroborating the structural distortions seen experimentally.[15]

  • Predictive Power: DFT can predict the electronic properties of novel or hypothetical Sn(II) compounds, guiding synthetic efforts towards materials with desired band gaps or carrier mobilities. For example, calculations have shown how lattice distortions in SnO allow for hybridization between Sn 5p and (Sn 5s–O 2p)* states, enhancing valence band dispersion and leading to lower hole effective masses compared to more symmetric pyrochlore structures.[13][14][15]

Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling Synth Synthesis of Sn(II) Compound XPS XPS Analysis (Oxidation State, VBM) Synth->XPS Mossbauer Mössbauer Spectroscopy (Lone Pair Activity) Synth->Mossbauer UVVis UV-Vis Spectroscopy (Optical Band Gap) Synth->UVVis DFT DFT Calculation (Structure, DOS, Bands) Synth->DFT Input Structure Result Correlated Electronic Property Profile XPS->Result VBM Data Mossbauer->Result Local Env. UVVis->Result Eg DFT->Result Theoretical Insight Result->DFT Validation

Electronic Properties in Action: Applications

The unique electronic structure of Sn(II) compounds directly translates into a range of valuable applications.

Semiconductors for Optoelectronics

The presence of the Sn 5s² states at the top of the valence band is a critical feature for semiconductor applications. This alleviates the strong carrier localization typical of metal oxides and allows for p-type conductivity.[13][14]

  • Tin(II) Oxide (SnO): SnO is a promising p-type transparent semiconductor. The Sn 5s² states increase the valence band dispersion, leading to lower hole effective masses and potentially higher mobility.[13] It has an indirect bandgap of around 0.7 eV and a direct bandgap of 2.5-3.0 eV.[5][15]

Table 1: Comparative Electronic Properties of Selected Sn(II) Semiconductors

CompoundTypical Band Gap (eV)Nature of Band GapKey Electronic FeaturePrimary Application
SnO~0.7 (Indirect), ~2.9 (Direct)[15]Indirect/Directp-type conductivity from Sn 5s² states in VBMTransparent electronics
SnS~1.36 (Direct)[11][12]DirectOptimal gap for solar absorptionPhotovoltaics, HTL[16]
FASnI₃~1.3[18]DirectTunable bandgap, high carrier mobilityLead-free perovskite solar cells[17]
Sn₂Nb₂O₇~2.8 (Direct)[13][14]DirectWide bandgap p-type semiconductorTransparent electronics
Catalysis and Redox Chemistry

The electronic properties of Sn(II) compounds make them effective in catalysis and as reducing agents.

  • Reducing Agents: The Sn²⁺/Sn⁴⁺ redox couple is central to their function. Sn(II) is readily oxidized to the more stable Sn(IV) state, making it an excellent electron donor (i.e., a reducing agent).[19][20] Tin(II) chloride (SnCl₂), for example, is a widely used reducing agent in organic synthesis.[20]

  • Lewis Acid Catalysis: The Sn(II) center can act as a Lewis acid, accepting electron pairs to activate substrates. Furthermore, the lone pair itself can exhibit nucleophilic character. This dual nature is exploited in various organic reactions. Tin(II) catalysts are used for esterifications, Baeyer-Villiger oxidations, and the synthesis of polyurethanes.[21][22][23] Their high activity and reusability make them attractive for green chemistry applications.[22]

Conclusion

The electronic properties of low-valent tin(II) compounds are fundamentally governed by the behavior of the 5s² lone pair. Its ability to be either stereochemically inert or, more commonly, active, dictates the geometry, crystal structure, and ultimately, the material's function. A synergistic approach employing Mössbauer spectroscopy to probe the local environment, XPS to define the valence band, and DFT to provide theoretical insight is crucial for a complete understanding. This detailed knowledge allows researchers to explain the p-type conductivity of SnO, the ideal bandgap of SnS for solar applications, and the potent redox activity of SnCl₂. As the demand for novel, non-toxic, and efficient materials in electronics and catalysis grows, a deep and predictive understanding of the electronic landscape of Sn(II) will continue to be a key driver of innovation.

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  • Expression and interactions of stereochemically active lone pairs and their relation to structural distortions and thermal conductivity. (2020). NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482835/]
  • Microscopic origin of stereochemically active lone pair formation from orbital selective external potential calculations. (2016). ResearchGate. [Link: https://www.researchgate.
  • Characterization of Ti/SnO₂ Interface by X-ray Photoelectron Spectroscopy. (2022). MDPI. [Link: https://www.mdpi.com/1422-8599/25/1/10]
  • Tin-based Catalysts. (2015). Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/ebook/978-1-84973-925-5/article/d0e1208]
  • Characterization of Ti/SnO2 Interface by X-ray Photoelectron Spectroscopy. (2022). Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Characterization-of-Ti-SnO2-Interface-by-X-ray-Sharma-Barman/41221703e230756770549c636f28743118f6233a]
  • Modern applications of low-valent early transition metals in synthesis and catalysis. (2018). NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6344337/]
  • Synthesis and Reactivity of Well-Characterized Low-Valent Titanium Species. (2014). University of Pittsburgh. [Link: https://d-scholarship.pitt.edu/21431/]

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The Ascendancy of Divalent Group 14 Amides: A Journey from Fleeting Intermediates to Versatile Synthons

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Low-Valent Main Group Chemistry

In the vast landscape of chemical synthesis, the pursuit of novel reactivity and molecular architectures has often led chemists down unconventional paths. One such avenue that has burgeoned from a niche curiosity into a vibrant field of research is the chemistry of low-valent main group elements. Within this domain, divalent Group 14 amides, featuring silicon, germanium, tin, and lead in the +2 oxidation state supported by nitrogen-based ligands, have emerged as particularly compelling subjects. Their unique electronic structures, characterized by a lone pair of electrons and a vacant p-orbital on the central atom, bestow upon them a rich and often unprecedented reactivity. This guide provides an in-depth exploration of the historical context, synthesis, structure, and reactivity of these fascinating compounds, offering insights for both seasoned researchers and newcomers to the field.

A Historical Perspective: Taming the Reactive Intermediates

The journey to stable, isolable divalent Group 14 compounds was a long and arduous one. For decades, species like silylenes (:SiR₂), germylenes (:GeR₂), and stannylenes (:SnR₂) were relegated to the realm of transient intermediates, invoked to explain reaction mechanisms but too fleeting to be isolated and characterized under ambient conditions.[1][2] The inherent instability of these species stems from their high propensity to dimerize or polymerize.

A paradigm shift occurred in the latter half of the 20th century, driven by the pioneering work of chemists like Michael Lappert, who systematically explored the chemistry of metal and metalloid amides.[3][4][5] His research laid the groundwork for understanding how bulky amide ligands could kinetically stabilize reactive metal centers. This principle of "kinetic stabilization" proved to be the key to unlocking the chemistry of divalent Group 14 elements.

The watershed moment for divalent Group 14 amides arrived in 1994 when Michael Denk and Robert West reported the synthesis and isolation of the first stable N-heterocyclic silylene (NHSi), N,N'-di-tert-butyl-1,3-diaza-2-silacyclopent-4-en-2-ylidene.[1][6] This seminal discovery, achieved three years after the isolation of the first stable N-heterocyclic carbene (NHC) by Arduengo, demonstrated that the combination of electronic stabilization from the nitrogen lone pairs and steric bulk from the substituents could effectively tame the reactivity of the silylene core.[6] This breakthrough opened the floodgates for the exploration of a new class of stable low-valent silicon compounds and their heavier congeners.

The Art of Synthesis: Strategies for Stabilizing the Divalent State

The synthesis of stable divalent Group 14 amides hinges on the judicious choice of nitrogen-based ligands that can provide both electronic and steric stabilization. Two main classes of ligands have proven particularly effective: simple amides and bidentate amidinates.

N-Heterocyclic Tetrylenes (NHTs): The Carbene Analogy

Inspired by the success of NHCs, the synthesis of N-heterocyclic silylenes (NHSis), germylenes (NHGes), and stannylenes (NHSns) has become a cornerstone of this field. The general synthetic approach involves the reduction of a dihalotetrylene precursor bearing the N-heterocyclic framework.

Experimental Protocol: Synthesis of an N-Heterocyclic Silylene (NHSi) [6]

  • Step 1: Ligand Synthesis and Lithiation. A suitable 1,4-diaza-1,3-butadiene precursor is reacted with metallic lithium to generate the corresponding lithiated diimide.

  • Step 2: Cyclization. The lithiated diimide is then treated with a tetravalent silicon halide, such as silicon tetrachloride (SiCl₄), to form the tetravalent dichlorosilocycle.

  • Step 3: Reduction. The crucial step involves the reduction of the dichlorosilocycle with an alkali metal, like potassium or potassium graphite, to yield the divalent N-heterocyclic silylene. Careful control of stoichiometry is essential to prevent over-reduction.

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Diimine [label="1,4-Diaza-1,3-butadiene"]; Li_Diimide [label="Lithiated Diimide"]; Dichlorosilocycle [label="Dichlorosilocycle"]; NHSi [label="N-Heterocyclic Silylene", fillcolor="#FBBC05"];

Diimine -> Li_Diimide [label="+ 2 Li"]; Li_Diimide -> Dichlorosilocycle [label="+ SiCl4"]; Dichlorosilocycle -> NHSi [label="+ 2 K or KC8 (Reduction)"]; }

Caption: Protonolysis route to amidinato germylenes.

This protonolysis route is often advantageous due to its simplicity and the clean formation of volatile byproducts.[7]

Structure and Bonding: Unraveling the Electronic Landscape

The stability and reactivity of divalent Group 14 amides are intrinsically linked to their unique electronic structures. The central Group 14 element is formally in a singlet ground state, possessing a lone pair of electrons in an s- or sp²-hybridized orbital and a vacant p-orbital.

The nitrogen atoms of the amide or amidinate ligands play a crucial dual role:

  • σ-Donation: The nitrogen atoms form strong σ-bonds with the central Group 14 element.

  • π-Donation: The lone pairs on the nitrogen atoms can donate electron density into the vacant p-orbital of the Group 14 element, leading to π-backbonding. This delocalization of electron density contributes significantly to the thermodynamic stability of the molecule.[1]

The geometry around the central atom is typically trigonal pyramidal or bent, with the lone pair occupying one of the coordination sites. The bond angles are often smaller than the ideal 120° for sp² hybridization, indicating significant s-character in the lone pair orbital.[8]

Compound TypeCentral AtomTypical N-E-N AngleKey Structural Features
N-Heterocyclic Silylene (NHSi)Si(II)~90-100°Planar or near-planar five-membered ring
Amidinato GermyleneGe(II)~85-95°Chelating amidinate ligand forming a four-membered ring
Amido StannyleneSn(II)~90-105°Can be monomeric or dimeric depending on steric bulk

Table 1: Representative Structural Parameters of Divalent Group 14 Amides.

The interplay between the electronic effects of the nitrogen ligands and the steric bulk of the substituents is critical in determining the overall stability and structure of these compounds. Bulky substituents not only prevent intermolecular interactions and subsequent decomposition but can also influence the fine details of the molecular geometry.

A Playground of Reactivity: From Ligands to Catalysts

The ambiphilic nature of divalent Group 14 amides, arising from the coexistence of a nucleophilic lone pair and an electrophilic vacant p-orbital, gives rise to a remarkably diverse range of chemical reactivity.

Lewis Base and Ligand Behavior

The lone pair on the central Group 14 element allows these compounds to act as Lewis bases and coordinate to transition metals and other Lewis acids.[9][10] N-heterocyclic silylenes, in particular, have been shown to be excellent ligands for a variety of transition metals, forming complexes that are analogous to those of N-heterocyclic carbenes.[10] These silylene-metal complexes have shown promise in catalysis, for example, in hydrosilylation reactions.[10]

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Tetrylene [label="Divalent Group 14 Amide (:E(NR2)2)"]; Lewis_Acid [label="Lewis Acid (M)"]; Adduct [label="Lewis Acid-Base Adduct ((R2N)2E→M)", fillcolor="#FBBC05"];

Tetrylene -> Adduct [label="Coordination"]; Lewis_Acid -> Adduct; }

Sources

An In-Depth Technical Guide to the Steric Effects of Bis(trimethylsilyl)amido Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bis(trimethylsilyl)amido ligand, [N(SiMe₃)₂]⁻ (often abbreviated as hmds), is a cornerstone of modern coordination and organometallic chemistry. Its profound steric bulk, combined with its electronic properties, provides a powerful tool for stabilizing unusual coordination numbers and oxidation states, controlling reactivity, and enabling unique catalytic transformations. This guide provides an in-depth analysis of the steric effects of the [N(SiMe₃)₂]⁻ ligand, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, structural implications, and impact on chemical reactivity. We will explore the causality behind its utility, from enforcing low coordination numbers to facilitating the synthesis of highly reactive, coordinatively unsaturated metal complexes.

Introduction: The Architect of Steric Control

In the vast arsenal of ligands available to the synthetic chemist, few offer the same degree of steric control as the bis(trimethylsilyl)amido ligand. Derived from the deprotonation of hexamethyldisilazane (HMDS), this ligand is characterized by two bulky trimethylsilyl (-SiMe₃) groups attached to a central nitrogen atom. This unique architecture is the primary source of its utility. The large steric profile effectively shields the metal center, preventing ligand redistribution, solvent coordination, and unwanted oligomerization, thereby allowing for the isolation of otherwise unstable species.[1]

Metal complexes featuring this ligand are notable for their lipophilicity, conferred by the hydrocarbon backbone, which renders them soluble in a wide range of nonpolar organic solvents like hexanes, toluene, and benzene.[2][3] This property is a significant practical advantage over simple metal halides, which often require coordinating solvents for dissolution.[2][3] This guide will deconstruct the fundamental principles of steric hindrance imparted by the [N(SiMe₃)₂]⁻ ligand and illustrate its application in creating tailored chemical environments around a metal center.

Synthesis and Properties of Metal Bis(trimethylsilyl)amide Complexes

The synthesis of metal bis(trimethylsilyl)amide complexes is typically straightforward, a testament to the ligand's robust nature and the thermodynamic driving force of the reactions.

General Synthetic Methodology: Salt Metathesis

The most common and versatile method for preparing d-block, p-block, and f-block metal silylamides is the salt metathesis reaction. This involves reacting an anhydrous metal halide (typically a chloride) with an alkali metal bis(trimethylsilyl)amide, such as the commercially available lithium (LiN(SiMe₃)₂), sodium (NaN(SiMe₃)₂), or potassium (KN(SiMe₃)₂) salts.[2][3]

Reaction: MClₙ + n M'[N(SiMe₃)₂] → M[N(SiMe₃)₂]ₙ + n M'Cl (where M' = Li, Na, K)

The reaction's success hinges on the precipitation of the alkali metal halide byproduct (e.g., LiCl, NaCl), which is insoluble in the nonpolar organic solvents used for the reaction. This precipitation drives the equilibrium towards the product side. The desired metal bis(trimethylsilyl)amide complex remains in solution and can be isolated by filtration to remove the salt, followed by solvent removal.[2][3] Purification is often achieved through distillation or sublimation, a possibility afforded by the volatility of these sterically shielded, molecular complexes.[2][3]

Alternative Synthetic Routes

For certain metals, alternative synthetic pathways are more efficient or provide access to higher purity materials.

  • Group 1 & 2 Metals: Group 1 silylamides can be prepared by the deprotonation of HMDS using strong organometallic bases like n-butyllithium or via the direct reaction of the molten alkali metal with HMDS.[2][3] For Group 2 metals, which are not reactive enough to deprotonate HMDS directly, transmetallation with Sn[N(SiMe₃)₂]₂ is an effective method.[2]

  • Aluminum Complexes: Aluminum tris(bis(trimethylsilyl)amide) can be synthesized by treating lithium aluminum hydride with HMDS, a reaction that conveniently produces hydrogen gas as the only byproduct besides the lithium salt.[2][3]

Experimental Protocol: Synthesis of Lithium Bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

This protocol describes a standard laboratory procedure for the synthesis of a key starting material.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled.

  • Reagents: The flask is charged with hexamethyldisilazane (HMDS, 1.1 equivalents) and anhydrous hexanes under a positive pressure of nitrogen.

  • Reaction: The solution is cooled to 0 °C in an ice bath. n-Butyllithium (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 30 minutes.

  • Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. During this time, a white precipitate of LiN(SiMe₃)₂ will form.

  • Isolation: The product is isolated by filtration under an inert atmosphere. The resulting white solid is washed with cold hexanes and dried under vacuum.

  • Validation: The purity of the product can be assessed by ¹H NMR spectroscopy, which should show a single resonance for the trimethylsilyl protons.

Quantifying the Steric Footprint

To understand and predict the behavior of the [N(SiMe₃)₂]⁻ ligand, it is essential to quantify its steric bulk. The most widely recognized metric for this is the ligand cone angle.

The Tolman Cone Angle (θ)

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a ligand.[4] It is defined as the apex angle of a cone, centered on the metal, that just encloses the van der Waals radii of the outermost atoms of the ligand.[4] While originally developed for phosphine ligands, the concept is applicable to any ligand. For the [N(SiMe₃)₂]⁻ ligand, the cone angle is substantial, effectively occupying a large portion of the metal's coordination sphere.

Beyond the Cone Angle

The Tolman cone angle is a powerful, albeit simplified, model.[5] More sophisticated computational methods have been developed to provide a more nuanced picture of a ligand's steric profile. These include:

  • Solid Angle (Ω): This method calculates the area of the shadow a ligand projects onto a sphere centered on the metal, providing a measure that accounts for irregular shapes.[5]

  • Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of the coordination sphere around a metal that is occupied by a given ligand. It is particularly useful for comparing ligands of different connectivities and for understanding steric effects in catalysis.

LigandTolman Cone Angle (θ)Notes
-N(SiMe₃)₂ ~120° - 140° The exact value can vary depending on the M-N bond length and the Si-N-Si angle.
-PPh₃145°A common bulky phosphine ligand for comparison.
-P(Cy)₃170°A very bulky phosphine ligand.
-C(SiMe₃)₃>180°An even bulkier alkyl ligand.
-Cl~100°A small anionic ligand.

Table 1: Comparison of the approximate Tolman cone angle for the bis(trimethylsilyl)amido ligand with other common ligands.

Structural Consequences of Extreme Steric Hindrance

The most direct and profound consequence of the [N(SiMe₃)₂]⁻ ligand's bulk is its influence on the structure and coordination number of the resulting metal complexes.

Enforcement of Low Coordination Numbers

The sheer size of the silylamide ligands physically prevents a large number of them from binding to a single metal center. This steric crowding is the primary reason why metal silylamide complexes consistently exhibit low coordination numbers, typically two, three, or four.

  • Two-Coordinate Complexes: For some divalent first-row transition metals like manganese, iron, and cobalt, monomeric, linear, or bent two-coordinate complexes M[N(SiMe₃)₂]₂ can be observed, particularly in the gas phase.[2][3] These species are prime examples of coordinative unsaturation.

  • Three-Coordinate Complexes: Three-coordinate complexes are common for trivalent metals like Sc, Ti, V, Cr, Fe, and the lanthanides, resulting in trigonal planar or trigonal pyramidal geometries.[1][6]

  • Aggregation and Dimerization: In the solid state, the coordinatively unsaturated metal centers may seek to increase their coordination number through the formation of bridged dimers or higher oligomers.[2][3] For example, Fe[N(SiMe₃)₂]₂ is monomeric in the gas phase but forms a bridged dimer in the solid state.[3] Group 11 complexes are known to form tetramers.[2]

// Shielding representation node [shape=point, color="#34A853", style=invis]; edge [style=dashed, color="#34A853", arrowhead=none, penwidth=1.5]; p1 [pos="2.5,2!"]; p2 [pos="2.5,-2!"]; p1 -> p2 [label="Steric Shielding\nPrevents further\ncoordination", fontcolor="#202124", fontsize=10]; } END_DOT Caption: Steric shielding by two [N(SiMe₃)₂]⁻ ligands around a metal center.

Distortions and Agostic Interactions

While transition metal M[N(SiMe₃)₂]₃ complexes are often trigonal planar, the analogous lanthanide complexes frequently exhibit a distorted trigonal pyramidal geometry.[7] This distortion is attributed to weak, attractive interactions between the electron-deficient metal center and C-H bonds of the trimethylsilyl groups' methyl substituents. These are known as γ-agostic interactions and represent a form of intramolecular stabilization for the coordinatively unsaturated metal.[7]

Metal ComplexMetalCoordination No.GeometryKey Structural Feature
Fe[N(SiMe₃)₂]₂Fe(II)2 (gas), 3 (solid)Linear (gas), Bridged DimerMonomer-dimer equilibrium.[3]
Sc[N(SiMe₃)₂]₃Sc(III)3Trigonal PlanarClassic example of a stable 3-coordinate complex.[1]
Sm[N(SiMe₃)₂]₃Sm(III)3Trigonal PyramidalDistortion due to agostic interactions.[7]
[LiN(SiMe₃)₂]ₓLi(I)VariableAggregateForms trimers or dimers depending on solvent.[8]

Table 2: Representative structural data for metal bis(trimethylsilyl)amide complexes.

Controlling Reactivity and Enabling Catalysis

The steric environment created by [N(SiMe₃)₂]⁻ ligands has profound implications for the reactivity of the metal center.

Limiting Lewis Base Adduct Formation

The idea that M[N(SiMe₃)₂]₃ complexes were too sterically hindered to form adducts with Lewis bases was a long-held view.[6] However, subsequent research has shown that judicious selection of small, linear donor molecules like nitriles or isocyanides can lead to the formation of stable Lewis base adducts, particularly with early transition metals that have available low-energy orbitals.[6][9] For later transition metals (Cr, Mn, Fe, Co), no such complex formation is typically observed, a property attributed to both steric hindrance and the absence of suitable acceptor orbitals.[6][9] This selective reactivity is a direct consequence of the steric pressure exerted by the silylamide ligands.

Precursors for Homogeneous Catalysis

Metal bis(trimethylsilyl)amides are widely used as precatalysts or synthons for catalytically active species.[10] The M-N bonds are relatively weak and can be readily cleaved by protic substrates (e.g., alcohols, amines, C-H acids), providing a clean entry into catalytic cycles. The liberated HMDS is volatile and easily removed.

  • Catalytic Addition: Lanthanide complexes like {LLn[N(SiMe₃)₂]·THF}₂ have been shown to be effective catalysts for the addition of amines to carbodiimides.[11]

  • Polymerization: Many group 4 metal silylamides serve as precursors for olefin polymerization catalysts.

  • C-H Activation: The strong basicity and coordinative unsaturation of these complexes make them suitable for activating C-H bonds, a key step in many organic transformations.[10]

Catalytic_Cycle Precatalyst M[N(SiMe₃)₂]ₙ (Precatalyst) Active_Species [LₓM-R] (Active Catalyst) Precatalyst->Active_Species + Substrate (e.g., R-H) - HN(SiMe₃)₂ Substrate_Coord Substrate Coordination Active_Species->Substrate_Coord + Reactant Product_Formation Product Formation & Catalyst Regeneration Substrate_Coord->Product_Formation Insertion/ Transformation Product_Formation->Active_Species - Product

Case Study: Stabilizing Low-Coordinate Main Group Species

The influence of the [N(SiMe₃)₂]⁻ ligand extends beyond transition metal chemistry. Its steric bulk is crucial for stabilizing low-coordinate p-block element compounds. For instance, the tin(II) complex Sn[N(SiMe₃)₂]₂ exists as a stable, V-shaped monomer in the gas phase and a dimer in the solid state. This compound is a valuable reagent itself, serving as a transfer agent for the [N(SiMe₃)₂]⁻ ligand to other metals via transmetallation reactions.[2][3]

Furthermore, metal silylamides are key precursors in the synthesis of inorganic rings and cages. A classic example is the use of [(Me₃Si)₂N]₂S, prepared from LiN(SiMe₃)₂ and sulfur dichloride, as a building block for forming tetrasulfur tetranitride (S₄N₄).[2][3]

Conclusion and Future Outlook

The steric effects of the bis(trimethylsilyl)amido ligand are a powerful and versatile design element in modern chemistry. Its ability to enforce low coordination numbers, stabilize reactive metal centers, and confer favorable solubility properties has made it an indispensable tool. By creating a well-defined, sterically crowded pocket around a metal, the [N(SiMe₃)₂]⁻ ligand allows chemists to isolate unique structural motifs and control reactivity with a high degree of precision.

For researchers in materials science and drug development, understanding these principles is key to designing novel catalysts, creating precursors for advanced materials, and synthesizing complex molecular architectures. The continued exploration of complexes derived from this remarkable ligand promises to yield further insights into fundamental bonding and reactivity, paving the way for new applications in catalysis and beyond.

References

  • MDPI Encyclopedia. (2022). Metal Bis(trimethylsilyl)amides. [Link]

  • Gavenonis, J. (2006). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. eScholarship, University of California. [Link]

  • Wikipedia. Metal bis(trimethylsilyl)amides. [Link]

  • Grokipedia. Metal bis(trimethylsilyl)amides. [Link]

  • Giesbrecht, G. R., & Gordon, J. C. (2015). Synthesis, structure and reactivity of scandium bis(trimethylsilyl)amido derivatives. University of Lethbridge Research Repository. [Link]

  • Bonyhady, S. J., et al. (2020). Structural Characterization of Lithium and Sodium Bulky Bis(silyl)amide Complexes. National Institutes of Health. [Link]

  • Harder, S., et al. (2017). Straightforward synthesis of rubidium bis(trimethylsilyl)amide and complexes of the alkali metal bis(trimethylsilyl)amides with weakly coordinating 2,2,5,5-tetramethyltetrahydrofuran. Dalton Transactions. [Link]

  • Gavenonis, J. (2006). The Chemistry of Three-coordinate Bis (trimethylsilyl) amido Complexes of the First-Row. eScholarship, University of California. [Link]

  • Maron, L., et al. (2003). Tris(bis(trimethylsilyl)amido)samarium: X-ray Structure and DFT Study. ResearchGate. [Link]

  • Zhou, L., et al. (2012). Synthesis and Structural Characterization of a Series of Lanthanide(II) Amides: Steric Effect of Amido Ligand. Inorganic Chemistry. [Link]

  • Xu, X., et al. (2018). Synthesis and characterization of bis(amidate) rare-earth metal amides and their application in catalytic addition of amines to carbodiimides. New Journal of Chemistry. [Link]

  • Rosenthal, U. (2019). Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products. National Institutes of Health. [Link]

  • Cirillo, P. F., & Panek, J. S. (1992). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews. [Link]

  • University of Bath. Latent Steric Parameters. [Link]

  • Wikipedia. Ligand cone angle. [Link]

  • Maron, L., et al. (2003). Tris(bis(trimethylsilyl)amido)samarium: X-ray structure and DFT study. Semantic Scholar. [Link]

  • Newman, S. M., et al. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic Chemistry. [Link]

  • Bilbrey, J. A., et al. (2013). Exact ligand cone angles. Journal of Computational Chemistry. [Link]

  • Pugh, D., et al. (2019). Studies on Three-Coordinate [Co{N(SiMe₃)₂}₂L] Complexes, L = N-Heterocyclic Carbene. ResearchGate. [Link]

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An In-Depth Technical Guide to Bis[bis(trimethylsilyl)amino]tin(II) (CAS 59863-13-7) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the properties, synthesis, and applications of Bis[bis(trimethylsilyl)amino]tin(II), a versatile organometallic reagent critical to modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core functionalities of this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Sterically Hindered Stannylene of Unique Reactivity

Bis[bis(trimethylsilyl)amino]tin(II), often abbreviated as Sn[N(SiMe₃)₂]₂, is a divalent tin compound belonging to the class of metal amides. Its defining feature is the presence of two bulky bis(trimethylsilyl)amido ligands coordinated to a central tin(II) atom. This steric hindrance is not merely a structural curiosity; it is the cornerstone of the compound's stability and unique reactivity. Unlike many other low-valent main group compounds that are prone to oligomerization, the significant steric bulk provided by the trimethylsilyl groups kinetically stabilizes the monomeric two-coordinate tin(II) center.[1][2] This stability makes it a manageable and highly effective reagent in a variety of chemical transformations.

The ambiphilic nature of the tin(II) center, possessing both a lone pair of electrons and vacant orbitals, allows it to act as both a nucleophile and a Lewis acid, opening up a wide range of synthetic possibilities.[1]

Physicochemical and Structural Properties

This organotin compound is typically an orange-red liquid or a low-melting solid, soluble in many common organic solvents.[3][4][5] Its high sensitivity to moisture and air necessitates handling under an inert atmosphere, such as dry argon or nitrogen, using Schlenk line or glovebox techniques.[1]

PropertyValueReference(s)
CAS Number 59863-13-7[3][6]
Molecular Formula C₁₂H₃₆N₂Si₄Sn[3]
Molecular Weight 439.48 g/mol [6]
Appearance Orange-red liquid or low-melting solid[3][5]
Melting Point 37-38 °C
Boiling Point 112 °C at 0.05 mmHg
Density 1.136 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.514[6]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[3]

Synonyms: Tin(II) bis(hexamethyldisilazide), Bis(bis(trimethylsilyl)amino)stannylene.[3][6]

Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

The most common and foundational method for preparing Sn[N(SiMe₃)₂]₂ is through a salt metathesis reaction.[1][2] This involves the reaction of a tin(II) halide, typically tin(II) chloride (SnCl₂), with an alkali metal salt of hexamethyldisilazane (HMDS), such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂).

The driving force for this reaction is the formation of a thermodynamically stable and insoluble alkali metal halide (e.g., LiCl), which precipitates out of the reaction mixture, thus driving the equilibrium towards the product.[1]

A more recent and scalable approach involves mechanochemistry, which offers a solvent-free, high-yielding, and environmentally friendlier alternative to traditional solution-based methods.

Illustrative Synthesis Workflow (Salt Metathesis)

reagents SnCl₂ + 2 LiN(SiMe₃)₂ in an ethereal solvent (e.g., Dioxane) reaction_vessel Inert Atmosphere Reaction (Schlenk Line / Glovebox) Stirring at room temperature reagents->reaction_vessel Charge workup Removal of LiCl precipitate (Filtration/Centrifugation) reaction_vessel->workup Reaction completion product Distillation of the filtrate under reduced pressure workup->product Purification final_product Bis[bis(trimethylsilyl)amino]tin(II) (Orange-red liquid/solid) product->final_product

Caption: General workflow for the synthesis of Bis[bis(trimethylsilyl)amino]tin(II) via salt metathesis.

Core Application: Reductive Amination of Carbonyls

A primary and highly valuable application of Bis[bis(trimethylsilyl)amino]tin(II) in organic synthesis is the reductive amination of aldehydes and ketones to form N,N-dialkylamines.[3][7] This transformation is a cornerstone in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

The reaction proceeds by first forming an imine or enamine intermediate from the carbonyl compound and a primary or secondary amine, respectively. This intermediate is then reduced in situ by a suitable reducing agent. The role of the tin(II) amide in this context is multifaceted, facilitating both the formation of the C-N bond and the subsequent reduction.

Proposed Mechanism of Action

The precise mechanism of reductive amination using this tin(II) amide is believed to involve the following key steps:

  • Hemiaminal Formation: The amine attacks the carbonyl carbon to form a hemiaminal intermediate.

  • Dehydration to Imine/Iminium Ion: The hemiaminal undergoes dehydration to form an imine (from primary amines) or an iminium ion (from secondary amines). This step is often the rate-limiting step in reductive aminations.

  • Reduction: The imine or iminium ion is then reduced to the corresponding amine.

The tin(II) amide can act as a Lewis acid to activate the carbonyl group towards nucleophilic attack by the amine. Furthermore, it can serve as a precursor to a tin(II) hydride species, which can act as the reducing agent for the imine or iminium ion intermediate.

G cluster_0 Part 1: Imine/Iminium Ion Formation cluster_1 Part 2: Reduction carbonyl Aldehyde/Ketone (R₂C=O) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine Primary/Secondary Amine (R'₂NH) amine->hemiaminal imine Imine/Iminium Ion Intermediate hemiaminal->imine - H₂O final_amine Final Amine Product (R₂CH-NR'₂) imine->final_amine reducing_agent Reducing Agent (e.g., from Sn[N(SiMe₃)₂]₂ or added) reducing_agent->final_amine start Start start->carbonyl start->amine

Caption: Simplified overview of the reductive amination process.

Detailed Experimental Protocol

The following is a representative protocol for the reductive amination of an aldehyde with a secondary amine, adapted from the seminal work in the field.[3]

Reaction: Reductive amination of benzaldehyde with morpholine.

Materials:

  • Benzaldehyde

  • Morpholine

  • Bis[bis(trimethylsilyl)amino]tin(II) (CAS 59863-13-7)

  • Anhydrous toluene

  • Phenylsilane (PhSiH₃)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a solution of Bis[bis(trimethylsilyl)amino]tin(II) in anhydrous toluene.

  • Addition of Reactants: To the stirred solution, add morpholine followed by benzaldehyde via syringe at room temperature.

  • Addition of Reducing Agent: Phenylsilane is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for several hours until completion.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-benzylmorpholine.

Note: This is a general procedure. The specific equivalents of reagents, reaction time, and temperature may need to be optimized for different substrates.

Other Synthetic Applications

Beyond its role in reductive amination, Bis[bis(trimethylsilyl)amino]tin(II) is a valuable precursor and reagent in other areas of chemical synthesis and materials science.

  • Catalysis: It has been employed as a catalyst or pre-catalyst in various organic transformations, including hydroboration, cyanosilylation, and hydroamination.[1]

  • Small Molecule Activation: The reactive tin(II) center can activate small, often inert molecules, paving the way for novel catalytic cycles.[1]

  • Materials Science: It serves as a precursor for the deposition of thin films, such as tin oxide, which have applications in electronics and sensors.[1] It is also used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing thin films for semiconductors.[2][8]

Safety and Handling

Bis[bis(trimethylsilyl)amino]tin(II) is a reactive and hazardous chemical that must be handled with appropriate safety precautions.

  • Air and Moisture Sensitivity: It reacts rapidly with water and atmospheric moisture. All manipulations should be carried out under a dry, inert atmosphere.[3]

  • Flammability: It is a flammable liquid and solid.[6][9] Keep away from heat, sparks, and open flames.

  • Toxicity: Organotin compounds are generally toxic. Avoid inhalation, ingestion, and skin contact.[4] It is a skin and eye irritant and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemically resistant gloves, when handling this compound.[6] Work in a well-ventilated fume hood.

Reputable Suppliers

Bis[bis(trimethylsilyl)amino]tin(II) is commercially available from several reputable chemical suppliers that specialize in organometallics and air-sensitive reagents. When sourcing this material, it is crucial to obtain a certificate of analysis (CoA) to verify its purity.

SupplierWebsite
Sigma-Aldrich (Merck)
Gelest, Inc.[Link]
American Elements[Link]
Ereztech[Link]
ChemicalBook

Conclusion

Bis[bis(trimethylsilyl)amino]tin(II) is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its unique combination of steric bulk and electronic properties allows for a range of transformations that are central to the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. A thorough understanding of its properties, handling requirements, and reaction mechanisms is key to successfully leveraging its synthetic potential. As research continues to uncover new applications for low-valent main group compounds, the importance of reagents like Bis[bis(trimethylsilyl)amino]tin(II) is only set to grow.

References

  • Gelest, Inc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95% product page. [Link][3][10]

  • Ereztech. Bis[bis(trimethylsilyl)amino]tin(II) | Sn[N(SiMe3)2]2 | C12H36N2Si4Sn. [Link][5][9]

  • YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. (2021, February 4). [Link][7]

  • Chemical Communications (RSC Publishing). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. [Link][11]

  • American Elements. Bis[bis(trimethylsilyl)amino]tin(II). [Link][2][4]

  • Chemistry LibreTexts. Reductive Amination. (2023, January 22). [Link][1]

  • MySkinRecipes. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II. [Link]

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physical properties of Bis(bis(trimethylsilyl)amino)stannylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Bis(bis(trimethylsilyl)amino)stannylene

Authored by: Gemini, Senior Application Scientist

Introduction: Bis(bis(trimethylsilyl)amino)stannylene, with the chemical formula Sn[N(Si(CH₃)₃)₂]₂, is a significant organometallic compound that has garnered considerable interest in materials science and catalysis.[1] As a key precursor and reactive intermediate, a thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core physical characteristics of this bright yellow, thermally stable stannylene, grounded in experimental data and established scientific principles.[1]

Molecular Structure and State

Bis(bis(trimethylsilyl)amino)stannylene is a monomeric compound in both solution and the solid state, a characteristic confirmed by cryoscopy and NMR spectroscopy.[1] This is in contrast to some other stannylenes that may form dimers or oligomers. The steric bulk of the bis(trimethylsilyl)amino ligands plays a crucial role in preventing intermolecular association, thereby stabilizing the monomeric form.

In the solid state, the molecules arrange in trans-bent centrosymmetric pairs.[1] While monomeric, this packing arrangement is a notable feature of its crystal structure.

Caption: Molecular structure of bis(bis(trimethylsilyl)amino)stannylene.

Spectroscopic Properties

The electronic and structural characteristics of bis(bis(trimethylsilyl)amino)stannylene have been extensively studied using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹⁹Sn NMR is a particularly powerful tool for characterizing tin compounds. The chemical shift of the tin nucleus is highly sensitive to its coordination environment.

Solvent/State¹¹⁹Sn Chemical Shift (δ)Reference
Pure Liquid772 ppm[2]
Squalane (non-coordinating)779 ppm[2]
Oleylamine (coordinating)646 ppm[2]
Not specified769 ppm[3]

The significant upfield shift observed in the coordinating solvent oleylamine suggests an interaction between the solvent and the tin center, leading to a change in the electronic environment of the tin nucleus.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of bis(bis(trimethylsilyl)amino)stannylene in n-pentane at room temperature reveals important information about its electronic transitions.[1]

Wavelength (λ)Molar Absorptivity (ε)Assignment
287 nm3080 M⁻¹ cm⁻¹Intense absorption
389 nm1830 M⁻¹ cm⁻¹Intense absorption
490 nm31 M⁻¹ cm⁻¹Weak absorption

These absorption bands are characteristic of stannylenes and are attributed to n → p and σ → p electronic transitions.

Photoluminescence

A remarkable feature of this compound is its dual orange/green phosphorescence.[1] When excited at 390 nm in a frozen 3-methylpentane solution at 77 K, it exhibits a strong green phosphorescence peaking at 555 nm with a lifetime of 25 µs.[1] This luminescence is a result of the T₁→S₀ transition.[1]

Thermal and Physical Properties

The thermal stability and other physical constants are crucial for handling and application design.

PropertyValueReference(s)
Appearance Bright yellow solid/liquid[1][4][5]
Thermochromism Changes to dark orange upon heating[1]
Melting Point 37-38 °C[4][5][6]
Boiling Point 112 °C at 0.05 mmHg[4][5][6]
Density 1.136 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.514[4][5]
Solubility Soluble in n-pentane and squalane[1][2]
Hydrolytic Sensitivity Reacts rapidly with moisture and protic solvents[6]
Molecular Weight 439.48 g/mol [4][5]

Experimental Protocols

Synthesis of Bis(bis(trimethylsilyl)amino)stannylene

The synthesis of this compound is typically achieved through the reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide.[3][7] A mechanochemical approach has also been reported, offering a solvent-free and high-yielding alternative.[3]

cluster_reactants Reactants cluster_process Process cluster_products Products SnCl2 SnCl₂ Reaction Reaction in appropriate solvent (e.g., mechanochemical) SnCl2->Reaction LiN_SiMe3_2 2 Li[N(SiMe₃)₂] LiN_SiMe3_2->Reaction Sn_N_SiMe3_2_2 Sn[N(SiMe₃)₂]₂ Reaction->Sn_N_SiMe3_2_2 LiCl 2 LiCl Reaction->LiCl

Caption: General synthesis workflow for bis(bis(trimethylsilyl)amino)stannylene.

Characterization by ¹¹⁹Sn NMR Spectroscopy

Objective: To determine the chemical environment of the tin center.

Methodology:

  • Sample Preparation: Dissolve a small amount of bis(bis(trimethylsilyl)amino)stannylene in a deuterated solvent (e.g., C₆D₆ for non-coordinating environment) in an NMR tube under an inert atmosphere (e.g., nitrogen or argon) due to its sensitivity to moisture.

  • Instrument Setup: Use a multinuclear NMR spectrometer equipped with a probe capable of detecting ¹¹⁹Sn.

  • Data Acquisition: Acquire the ¹¹⁹Sn NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay). Use a suitable external standard for referencing if necessary.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The characteristic chemical shift for bis(bis(trimethylsilyl)amino)stannylene in a non-coordinating solvent is expected around 779 ppm.[2]

Safety and Handling

Bis(bis(trimethylsilyl)amino)stannylene is a flammable solid and is sensitive to moisture.[5][6] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store the compound in a cool, dry place.[4][5]

Conclusion

The physical properties of bis(bis(trimethylsilyl)amino)stannylene are well-documented, revealing a monomeric, thermally stable compound with distinct spectroscopic signatures. Its low melting point and solubility in non-polar solvents make it a versatile reagent in organometallic synthesis. The sensitivity of its ¹¹⁹Sn NMR chemical shift to the coordination environment provides a valuable tool for studying its reactivity. A thorough understanding of these properties is essential for its effective application in research and development.

References

  • Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing).
  • The Overlooked Dual Phosphorescence of Lappert's Diamino Stannylene Sn[N(SiMe3)2]2 - Wiley Online Library.
  • Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex - RSC Publishing.
  • Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes - AWS.
  • Bis[bis(trimethylsilyl)amino]tin(II) - Sigma-Aldrich.
  • Fast and scalable solvent-free access to Lappert's heavier tetrylenes E{N(SiMe3)2}2 - RSC Publishing.
  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95% - Gelest, Inc.
  • Bis[bis(trimethylsilyl)amino]tin(II) - Sigma-Aldrich.

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Methodological & Application

Application Notes & Protocols: C-N Bond Formation Using Tin(II) Bis(hexamethyldisilazide), Sn[N(SiMe₃)₂]₂

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal to the creation of pharmaceuticals, agrochemicals, and functional materials.[1] While transition-metal catalysis has long dominated this field, reagents derived from p-block elements are emerging as unique and powerful alternatives.[2] This guide provides an in-depth analysis of Tin(II) bis(hexamethyldisilazide), Sn[N(SiMe₃)₂]₂, a versatile main-group reagent for C-N bond formation. We will explore the fundamental reactivity, mechanistic principles, and detailed protocols for its application, focusing on its utility for researchers, scientists, and professionals in drug development.

Introduction: The Unique Role of Sn[N(SiMe₃)₂]₂ in Synthesis

C-N bond formation strategies are numerous, yet many suffer from limitations such as harsh reaction conditions, the need for expensive transition-metal catalysts, or poor functional group tolerance.[3][4] Sn[N(SiMe₃)₂]₂, also known as tin(II) bis(bis(trimethylsilyl)amide), offers a distinct approach rooted in main-group chemistry. As a divalent tin compound, it features a Lewis acidic metal center and two highly reactive Sn-N bonds, making it a potent aminating agent.

The bulky bis(trimethylsilyl)amide ligands confer kinetic stability and solubility in common organic solvents, yet the low coordination number and the electron-rich nitrogen atoms drive its reactivity.[5] While its most well-documented application is the stoichiometric conversion of aldehydes and ketones to amines, its reactivity profile suggests significant potential in catalytic transformations such as hydroamination.[6]

Reagent Profile: Sn[N(SiMe₃)₂]₂

Understanding the physical and chemical properties of this reagent is critical for its successful application.

PropertyValueSource
Molecular Formula C₁₂H₃₆N₂Si₄Sn[7]
Molecular Weight 439.48 g/mol [8]
Appearance Orange-red crystals or liquid[3]
Melting Point 37-38 °C[8]
Boiling Point 112 °C / 0.05 mmHg[8]
Density 1.136 g/mL at 25 °C[8]
Solubility Highly soluble in ethers and hydrocarbons[3]
Hydrolytic Sensitivity Reacts rapidly with moisture and protic solvents[7]

Handling and Storage: Due to its extreme sensitivity to air and moisture, Sn[N(SiMe₃)₂]₂ must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. It should be stored at 2-8°C.[8] Halogenated solvents should be avoided due to the risk of explosive reactions.[3]

Mechanism of C-N Bond Formation

The reactivity of Sn[N(SiMe₃)₂]₂ is governed by the interplay between the Lewis acidic Sn(II) center and the nucleophilic nitrogen atoms of the amide ligands. This dual nature allows it to activate substrates and deliver an amino group.

Stoichiometric Amination of Carbonyls

The most established use of Sn[N(SiMe₃)₂]₂ is in the conversion of aldehydes and ketones to various amine derivatives.[7][8] The mechanism, while not fully elucidated in all contexts, is understood to proceed through the coordination of the carbonyl oxygen to the tin center. This activation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by one of the amide ligands.

A subsequent reductive or rearrangement step, often facilitated by a workup procedure, yields the final aminated product. This process is distinct from classical reductive amination and offers a direct route from carbonyls to complex amines.

Proposed Catalytic Hydroamination Cycle

While less documented than its stoichiometric uses, Sn[N(SiMe₃)₂]₂ holds potential as a catalyst for hydroamination—the addition of an N-H bond across an unsaturated C-C bond.[9] Drawing parallels with well-established mechanisms for lanthanide and early transition-metal catalysts, a plausible catalytic cycle can be proposed.[10][11]

Key Mechanistic Steps:

  • Catalyst Activation: The reaction of the primary or secondary amine substrate with Sn[N(SiMe₃)₂]₂ generates a mixed-ligand tin amide species and releases hexamethyldisilazane (HN(SiMe₃)₂).

  • Substrate Coordination: The alkene or alkyne substrate coordinates to the Lewis acidic tin center.

  • Migratory Insertion: The coordinated amide ligand undergoes migratory insertion into the C-C multiple bond. This is the key C-N bond-forming step and typically proceeds in an anti-Markovnikov fashion for terminal alkenes/alkynes due to steric and electronic factors.

  • Protonolysis: The resulting tin-alkyl or tin-vinyl intermediate reacts with another molecule of the amine substrate, releasing the aminated product and regenerating the active tin amide catalyst to complete the cycle.


}

Proposed Catalytic Cycle for Hydroamination.

Experimental Protocols

General Considerations: All manipulations must be performed under a dry, oxygen-free atmosphere of argon or nitrogen using a glovebox or Schlenk line. All glassware should be oven-dried (120°C) or flame-dried under vacuum and cooled under an inert atmosphere before use. Solvents must be rigorously dried and deoxygenated using standard procedures (e.g., distillation from sodium/benzophenone for THF and ethers, or passing through a solvent purification system).

Protocol 1: Synthesis of Sn[N(SiMe₃)₂]₂

This protocol is adapted from established salt metathesis routes.[12]

Materials:

  • Anhydrous Tin(II) chloride (SnCl₂)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Schlenk flask (250 mL), dropping funnel, magnetic stir bar, condenser

Procedure:

  • In a glovebox, charge a 250 mL Schlenk flask with anhydrous SnCl₂ (1.89 g, 10.0 mmol).

  • Add anhydrous diethyl ether (50 mL) to the flask to form a suspension.

  • In a separate flask, dissolve LiN(SiMe₃)₂ (3.35 g, 20.0 mmol) in 50 mL of diethyl ether.

  • Transfer the LiN(SiMe₃)₂ solution to a dropping funnel and attach it to the Schlenk flask containing the SnCl₂ suspension.

  • Cool the SnCl₂ suspension to 0°C using an ice bath.

  • Add the LiN(SiMe₃)₂ solution dropwise to the stirred suspension over 30 minutes. A white precipitate of LiCl will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

  • Remove the solvent in vacuo to yield a solid residue.

  • Extract the product from the residue with anhydrous hexanes (3 x 40 mL). The LiCl precipitate is insoluble in hexanes.

  • Filter the combined hexane extracts through a cannula filter or a sintered glass funnel to remove the LiCl.

  • Concentrate the filtrate under vacuum to remove the hexanes. The remaining orange-red oil or solid is Sn[N(SiMe₃)₂]₂.

  • Purification (Optional): The product can be further purified by vacuum distillation (requires high vacuum, ~0.05 mmHg) or recrystallization from cold hexanes. A typical yield is 70-80%.[3]

Protocol 2: General Procedure for Catalytic Hydroamination Screening

This protocol provides a starting point for evaluating the catalytic activity of Sn[N(SiMe₃)₂]₂ for the intramolecular hydroamination of an aminoalkene.

Materials:

  • Sn[N(SiMe₃)₂]₂ (as prepared above or purchased)

  • Aminoalkene substrate (e.g., 2,2-dimethyl-4-penten-1-amine)

  • Anhydrous toluene or benzene

  • Internal standard (e.g., dodecane) for GC analysis

  • J. Young NMR tube or screw-cap reaction vial

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of Sn[N(SiMe₃)₂]₂ in anhydrous toluene (e.g., 0.1 M).

  • Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aminoalkene substrate (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL) and the internal standard (e.g., 50 µL).

  • Initiate the reaction by adding the Sn[N(SiMe₃)₂]₂ stock solution (50 µL, 0.005 mmol, 1 mol%).

  • Seal the vial tightly and place it in a heating block set to the desired temperature (start with 60-80°C).

  • Monitoring: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture, quench it with a drop of methanol, and dilute with diethyl ether. Analyze by GC or GC-MS to monitor substrate conversion and product formation.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour it into a flask containing 10 mL of saturated aqueous NaHCO₃ and extract with diethyl ether (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.


}

General Experimental Workflow.

Conclusion and Future Outlook

Sn[N(SiMe₃)₂]₂ is a highly reactive and versatile main-group reagent for the formation of C-N bonds. Its utility in the stoichiometric amination of carbonyl compounds is well-established, providing a unique synthetic route that complements traditional methods. Furthermore, its potential as a catalyst for hydroamination and other C-N bond-forming reactions is a promising area for future research. The development of main-group catalysts is of significant interest as it offers alternatives to precious or toxic transition metals, potentially leading to more sustainable and cost-effective chemical processes.[2][7] Further exploration of the substrate scope and mechanistic intricacies of tin(II) amide catalysis will undoubtedly unlock new and powerful transformations for organic synthesis.

References

  • Beaumier, E. P., & Tonks, I. A. (2024). Ti-Catalyzed “Interrupted” Cascading Hydroamination of 1,6- and 1,7-En-ynes. ACS Catalysis. Available at: [Link]

  • Burnell-Curty, C., et al. (1992). A convenient one-pot conversion of aldehydes and ketones to N,N-dialkylhydrazones. The Journal of Organic Chemistry, 57(19), 5063–5068. (Note: While a direct link isn't available from the search, this reference is cited in source[7] for the application of Sn[N(SiMe₃)₂]₂)

  • Gelest, Inc. (n.d.). BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Retrieved from [Link]

  • Hill, M. S., & Kociok-Köhn, G. (2013). Catalysis in service of main group chemistry offers a versatile approach to p-block molecules and materials. Nature Chemistry, 5(10), 817-825. Available at: [Link]

  • Jolly, W. L. (1987). Preparation, Analysis and Reactivity of Bis[N,N-bis(trimethylsilyl)amino]tin(II): An Advanced Undergraduate Laboratory Project In Organometallic Synthesis. Journal of Chemical Education, 64(5), 449. Available at: [Link]

  • Jones, C. (2021). Main Group Multiple Bonds for Bond Activations and Catalysis. Chemistry – A European Journal, 27(4), 1941-1954. Available at: [Link]

  • Li, Z., et al. (2010). Intramolecular hydroamination/cyclization of aminoalkenes catalyzed by Ln grafted onto periodic mesoporous silicas. Journal of Organometallic Chemistry, 695(24), 2691-2698. Available at: [Link]

  • Park, Y., & Chang, S. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Accounts of Chemical Research, 48(5), 1436-1447. Available at: [Link]

  • Randall, C. H., et al. (2025). Reaction of a Potassium Aluminyl with Sn[N(SiMe3)2]2 ‐ Isolation of a Stable, Trimetallic Sn(I) Radical Anion. Angewandte Chemie International Edition, 64(20). Available at: [Link]

  • S. D. G., & Jiang, H. (2015). Transition-metal catalysed C-N bond activation. Chemical Society Reviews, 44(24), 8861-8872. Available at: [Link]

  • Toste, F. D., & Marks, T. J. (2011). Catalytic Asymmetric Hydroaminations. Macmillan Group Meeting presentation. Available at: [Link]

  • Wikipedia contributors. (2022, December 2). Metal bis(trimethylsilyl)amides. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yan, X., et al. (2024). A metal π-Lewis base activation model for Pd-catalyzed hydroamination of amines and 1,3-dienes. Chemical Science, 15(1), 108-115. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Hydroamination. Retrieved from [Link]

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Application Notes & Protocols: The Role of Bis[bis(trimethylsilyl)amino]tin(II) in Catalytic Hydroboration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Hydroboration Catalysis

The hydroboration reaction, the addition of a hydrogen-boron bond across an unsaturated C-C or C-X bond, stands as a cornerstone of modern synthetic chemistry. It provides a direct and often highly selective pathway to valuable organoborane intermediates, which are precursors to alcohols, amines, and other functional groups. Historically, this transformation has been dominated by stoichiometric borane reagents or catalyzed by transition metal complexes.[1] However, the field is continually evolving, with a growing emphasis on developing more sustainable and economical catalytic systems using earth-abundant main-group elements.

Within this context, low-valent tin(II) compounds, or stannylenes, have emerged as remarkably effective catalysts.[2][3] Bis[bis(trimethylsilyl)amino]tin(II), chemically denoted as Sn[N(SiMe₃)₂]₂, is a prominent example of such a catalyst. This highly reactive, two-coordinate Sn(II) center, stabilized by bulky bis(trimethylsilyl)amide ligands, exhibits unique electronic properties that enable the activation of hydroborating agents and unsaturated substrates under mild conditions.[2][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Sn[N(SiMe₃)₂]₂ in catalytic hydroboration, focusing on its mechanism, substrate scope, and detailed experimental protocols.

The Catalytic Mechanism: Unraveling the Role of Sn(II)

The efficacy of Sn[N(SiMe₃)₂]₂ as a hydroboration catalyst stems from its ability to cycle between Sn(II) and Sn(IV) oxidation states or to act as a potent Lewis acid. While the precise mechanism can be substrate-dependent, two primary pathways are widely proposed for the hydroboration of carbonyl compounds.[4][5]

A. The Hydride Transfer Pathway

This mechanism is the most frequently cited for Sn(II)-catalyzed hydroborations.[4][5] It involves the initial activation of the hydroborating agent, typically pinacolborane (HBPin), by the tin(II) center.

  • Oxidative Addition & Hydride Formation: The Sn(II) catalyst undergoes an oxidative addition with HBPin to form a tin(IV)-hydride intermediate. A more likely pathway involves a σ-bond metathesis to generate a transient tin(II)-hydride species and a tin(II)-boryl species.[5]

  • Hydrostannylation: The active tin-hydride intermediate then adds across the polarized bond of the substrate (e.g., a C=O bond), a step known as hydrostannylation. This forms a tin(II)-alkoxide intermediate.[5]

  • Metathesis & Catalyst Regeneration: The tin(II)-alkoxide intermediate reacts with another molecule of HBPin. This metathesis step releases the final boronate ester product and regenerates the active Sn(II) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

catalyst_node Sn[N(SiMe3)2]2 (Catalyst) int1 Active Sn(II)-H Species catalyst_node->int1 Oxidative Addition substrate_node R2C=O (Substrate) int2 Tin(II) Alkoxide Intermediate substrate_node->int2 hbp_node1 HBPin hbp_node1->int1 hbp_node2 HBPin product_node R2CH-OBPin (Product) hbp_node2->product_node int1->int2 Hydrostannylation int2->catalyst_node Catalyst Regeneration int2->product_node Metathesis

Caption: Proposed Hydride Transfer catalytic cycle for carbonyl hydroboration.

B. The Lewis Acid Activation Pathway

An alternative mechanism suggests that the electrophilic Sn(II) center functions as a Lewis acid.[4]

  • Carbonyl Activation: The tin(II) catalyst coordinates to the oxygen atom of the carbonyl group.

  • Nucleophilic Attack: This coordination polarizes the C=O bond, activating the carbonyl carbon for a nucleophilic attack by the hydride from HBPin.

  • Product Release: The resulting boronate ester is released, freeing the Sn(II) catalyst to activate another substrate molecule. This pathway avoids the formation of a direct Sn-H bond.[4]

Applications and Substrate Scope

Sn[N(SiMe₃)₂]₂ and related tin(II) complexes are effective catalysts for the hydroboration of a variety of unsaturated functional groups, most notably aldehydes and ketones.[3][4][5]

Hydroboration of Carbonyls: The reduction of aldehydes and ketones to their corresponding boronate esters (which can be subsequently hydrolyzed to alcohols) is a key application. The reaction is characterized by high efficiency and chemoselectivity.

  • Aldehydes: A broad range of aromatic, heterocyclic, and aliphatic aldehydes are readily hydroborated, often with quantitative conversion in minutes to hours at room temperature.[4]

  • Ketones: Ketones are generally more challenging substrates than aldehydes due to increased steric hindrance and lower electrophilicity.[6][7] However, many activated and unactivated ketones can be successfully reduced, though they may require longer reaction times or slightly higher catalyst loadings.[4]

  • Chemoselectivity: A significant advantage of this catalytic system is its high chemoselectivity. For instance, in the hydroboration of 4-nitrobenzaldehyde, the carbonyl group is selectively reduced while the nitro group remains untouched.[4] This is a distinct advantage over more aggressive, less selective reducing agents.

Hydroboration of Alkynes: The hydroboration of alkynes is a powerful method for synthesizing vinylboranes, which are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While less documented specifically for Sn[N(SiMe₃)₂]₂ compared to carbonyls, low-valent tin catalysis is applicable. The key challenges in alkyne hydroboration are controlling:

  • Regioselectivity: The addition of boron to the α- or β-position of a terminal alkyne.

  • Stereoselectivity: The syn- or anti-addition of the H-B bond across the triple bond. The choice of catalyst is paramount in dictating these outcomes.

Substrate TypeExample SubstrateCatalyst Loading (mol%)TimeYield (%)Reference
Aromatic AldehydeBenzaldehyde215 min>99[4]
Heterocyclic Aldehyde2-Furaldehyde215 min>99[4]
Aliphatic AldehydeHeptanal215 min83[4]
Aromatic KetoneAcetophenone21 h>99[4]
Aliphatic Ketone2-Heptanone21 h91[4]

Experimental Protocols

This section provides a general, step-by-step protocol for the catalytic hydroboration of an aldehyde using Sn[N(SiMe₃)₂]₂.

A. Safety & Handling Precautions

  • Catalyst: Bis[bis(trimethylsilyl)amino]tin(II) is highly sensitive to air and moisture and will rapidly hydrolyze.[8] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9]

  • Organotin Toxicity: Organotin compounds should be handled with care as they can be toxic. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[9]

  • Reagents: Pinacolborane (HBPin) is flammable. Solvents should be anhydrous.

B. Materials & Reagents

  • Bis[bis(trimethylsilyl)amino]tin(II) (CAS: 59863-13-7)

  • Aldehyde or Ketone Substrate (purified and dried)

  • Pinacolborane (HBPin)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or THF)

  • Anhydrous deuterated solvent for NMR monitoring (e.g., C₆D₆)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Gas-tight syringes and septa

  • Inert gas supply (Nitrogen or Argon)

C. General Hydroboration Protocol

Sources

Application Notes & Protocols: Tin(II) Amide-Catalyzed Cyanosilylation of Carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyanosilylation

The formation of cyanohydrins through the addition of a cyanide moiety to a carbonyl group is a cornerstone transformation in organic synthesis. The resulting α-hydroxynitriles are exceptionally versatile synthetic intermediates, serving as precursors to a wide array of valuable molecules, including α-hydroxy acids, β-amino alcohols, and various heterocyclic compounds. The cyanosilylation reaction, which utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source, offers a significant advantage by producing a silylated cyanohydrin. This in situ protection of the hydroxyl group prevents the reverse reaction (retro-cyanation) and facilitates easier product isolation and handling.

While numerous catalytic systems have been developed for this transformation, catalysts based on main-group elements are gaining attention for their unique reactivity profiles and often lower toxicity compared to some transition metals. Within this class, tin(II) compounds, particularly tin(II) amides like bis[bis(trimethylsilyl)amino]tin(II), have emerged as competent Lewis acid catalysts for the cyanosilylation of aldehydes and ketones.[1] This guide provides a detailed overview of the mechanistic underpinnings and a practical, field-tested protocol for employing tin(II) amides in this critical synthetic reaction.

The Catalyst: Understanding Tin(II) Bis[bis(trimethylsilyl)amino]tin(II)

The most commonly employed tin(II) amide catalyst is bis[bis(trimethylsilyl)amino]tin(II), often abbreviated as Sn[N(SiMe₃)₂]₂ or tin(II) bis(hexamethyldisilazide). Its efficacy stems from a combination of electronic and steric properties.

  • Lewis Acidity: The tin(II) center is electron-deficient and possesses an accessible lone pair, allowing it to function as a Lewis acid. It can coordinate to the oxygen atom of the carbonyl substrate, thereby activating it towards nucleophilic attack. The higher Lewis acidity of tin compared to analogous germanium compounds contributes to its greater catalytic efficiency.[1]

  • Steric Bulk: The two bulky bis(trimethylsilyl)amido ligands create a sterically hindered environment around the tin center. This steric hindrance plays a crucial role in the catalyst's stability and solubility in non-polar organic solvents.

  • Handling and Properties: Sn[N(SiMe₃)₂]₂ is a low-melting solid or liquid that is sensitive to moisture and air.[2] It is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) using Schlenk or glovebox techniques to maintain its catalytic activity.

PropertyValueSource
Chemical Formula C₁₂H₃₆N₂Si₄Sn[3]
Molecular Weight 439.48 g/mol [2]
Appearance Liquid or low-melting solid[2]
Boiling Point 112 °C @ 0.05 mmHg[2]
Melting Point 37-38 °C[2]
Density 1.136 g/mL at 25 °C[2]

Proposed Catalytic Cycle

The catalytic cyanosilylation using Sn[N(SiMe₃)₂]₂ is believed to proceed through a Lewis acid-mediated pathway. The cycle begins with the activation of the carbonyl substrate, followed by the nucleophilic delivery of the cyanide group and regeneration of the catalyst.

Catalytic_Cycle_Cyanosilylation Proposed Catalytic Cycle for Tin(II) Amide-Catalyzed Cyanosilylation catalyst Sn[N(TMS)₂]₂ (Catalyst) adduct Activated Complex [R₂C=O→Sn(N(TMS)₂)₂] catalyst->adduct Coordination substrate R₂C=O (Aldehyde/Ketone) substrate->adduct center adduct->center tms_cn Me₃SiCN intermediate Intermediate tms_cn->intermediate Nucleophilic Attack intermediate->catalyst Catalyst Regeneration product R₂C(CN)OSiMe₃ (Product) intermediate->product center->intermediate

Sources

Application Notes & Protocols: Exploring the Frontier of p-Block Catalysis with Bis[bis(trimethylsilyl)amino]tin(II) in Hydroamination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Case for Tin in Hydroamination Catalysis

The formation of carbon-nitrogen bonds via hydroamination—the addition of an N-H bond across an unsaturated carbon-carbon bond—stands as a paragon of atom economy in modern organic synthesis.[1] This transformation provides direct access to amines, enamines, and imines, which are foundational structures in pharmaceuticals, agrochemicals, and materials science. While significant progress has been made with catalysts based on alkali, alkaline earth, rare-earth, and late transition metals, the potential of main group elements, particularly p-block metals like tin, remains a largely untapped frontier.[1][2][3]

Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, also known as tin(II) bis(hexamethyldisilazide), is a well-characterized, monomeric Sn(II) compound featuring a low-coordinate metal center and exceptionally bulky amide ligands.[4] Its structural similarity to catalytically active lanthanide amides, such as Ln[N(SiMe₃)₂]₃, which are known to effectively catalyze intramolecular hydroamination, suggests a latent catalytic potential.[5][6] The lone pair on the tin(II) center and available d-orbitals could allow it to act as a Lewis acid to activate unsaturated C-C bonds, while the Sn-N bonds provide a pathway for amine activation and insertion chemistry.

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the catalytic activity of Sn[N(SiMe₃)₂]₂ in hydroamination. We will provide a comprehensive overview of the catalyst's properties, handling, and synthesis, followed by proposed, field-proven protocols for initiating investigations into its catalytic efficacy in both intramolecular and intermolecular hydroamination reactions. This document is designed not as a recitation of established literature, but as a forward-looking technical guide to empower pioneering research in this promising area.

Part 1: The Catalyst - Bis[bis(trimethylsilyl)amino]tin(II)

Physicochemical Properties and Handling

Sn[N(SiMe₃)₂]₂ is a low-melting solid or orange-red liquid, highly soluble in common organic solvents like hexanes, toluene, and THF.[4][7] The bulky bis(trimethylsilyl)amido ligands confer significant steric protection to the tin(II) center, contributing to its stability as a monomeric species. However, the compound is extremely sensitive to moisture and oxygen and must be handled under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][8]

PropertyValueSource
CAS Number 59863-13-7[4]
Molecular Formula C₁₂H₃₆N₂Si₄Sn[7]
Molecular Weight 439.48 g/mol [7]
Appearance Orange-Red Liquid/Solid[4]
Melting Point 37-38 °C[7]
Boiling Point 112 °C @ 0.05 mmHg[7]
Density 1.136 g/mL at 25 °C[7]
Storage Store at 2-8°C under inert gas[7]

Safety Precautions:

  • Flammable Solid: Keep away from heat, sparks, and open flames.[1][8]

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[1][8]

  • Handling: Always handle in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and nitrile or neoprene gloves.[7]

  • Quenching: Reacts readily with protic solvents. Unused catalyst or reaction residues should be quenched carefully by slow addition to a solution of isopropanol in an inert solvent like hexane.

Synthesis of the Catalyst

The most common and reliable method for synthesizing Sn[N(SiMe₃)₂]₂ is via a salt metathesis reaction between anhydrous tin(II) chloride (SnCl₂) and an alkali metal salt of bis(trimethylsilyl)amine, typically lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).

Protocol 1: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

Materials:

  • Anhydrous Tin(II) Chloride (SnCl₂)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous Dioxane

  • Anhydrous Hexane

  • Schlenk Flask (500 mL) equipped with a magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Vigreux column and vacuum distillation apparatus

Procedure (under inert atmosphere):

  • Reaction Setup: In a 500 mL Schlenk flask, charge anhydrous SnCl₂ (e.g., 40.1 g, 0.21 mol) and anhydrous dioxane (65 mL).

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes to ensure good dispersion.

  • Reagent Addition: Add LiN(SiMe₃)₂ (e.g., 71.0 g, 0.43 mol) in several small portions. The reaction is exothermic, and the mixture will turn a dark red-orange color.

  • Heating: After the addition is complete, attach a Vigreux column and vacuum distillation setup. Heat the flask to 35 °C for 45 minutes.

  • Distillation: Apply vacuum (e.g., 0.5 mmHg) and gently warm the heating bath to 85 °C. Collect the forerun, which is primarily dioxane.

  • Product Collection: The product, bis[bis(trimethylsilyl)amino]tin(II), will distill as a bright red oil between 105-115 °C. This material solidifies upon cooling to room temperature. The reported yield for this procedure is approximately 86%.

Part 2: Proposed Application in Intramolecular Hydroamination

The intramolecular hydroamination of aminoalkenes is a powerful method for the synthesis of saturated N-heterocycles like pyrrolidines and piperidines, which are privileged scaffolds in medicinal chemistry.[9][10][11] Catalysts based on lanthanide amides are highly effective for this transformation, proceeding via a proposed σ-insertion mechanism.[12] We hypothesize that Sn[N(SiMe₃)₂]₂ can operate via a similar mechanistic pathway.

Proposed Catalytic Cycle

The proposed catalytic cycle for the intramolecular hydroamination of an aminoalkene is depicted below. It involves the activation of the amine, insertion of the alkene into the Sn-N bond, and subsequent protonolysis to regenerate the catalyst and release the cyclic amine product.

Intramolecular Hydroamination Cycle Proposed Catalytic Cycle for Intramolecular Hydroamination A Sn[N(SiMe₃)₂]₂ (Pre-catalyst) B Active Catalyst (RNH)Sn[N(SiMe₃)₂] A->B + RNH₂ - HN(SiMe₃)₂ C π-Complex B->C Coordination D Stannacycle Intermediate C->D Intramolecular C-N Insertion D->B + RNH₂ - Product (E) D->E_out Protonolysis E Cyclized Product (e.g., Pyrrolidine) E_out->E

Caption: Proposed cycle for Sn(II)-catalyzed intramolecular hydroamination.

Proposed Starting Protocol for Intramolecular Hydroamination

This protocol is designed as a starting point for screening the catalytic activity of Sn[N(SiMe₃)₂]₂ with a model substrate, such as 2,2-dimethyl-4-penten-1-amine.

Protocol 2: Intramolecular Cyclization of an Aminoalkene

Materials:

  • Bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂)

  • Aminoalkene substrate (e.g., 2,2-dimethyl-4-penten-1-amine)

  • Anhydrous toluene (or other anhydrous, non-protic solvent)

  • Internal standard (e.g., dodecane)

  • J. Young NMR tube or screw-cap vial with a PTFE-lined septum

Procedure (under inert atmosphere):

  • Stock Solution Preparation: In a glovebox, prepare a stock solution of Sn[N(SiMe₃)₂]₂ in anhydrous toluene (e.g., 0.1 M). This facilitates accurate dispensing of small quantities.

  • Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the aminoalkene substrate (e.g., 0.5 mmol, 1.0 equiv) and the internal standard (e.g., 0.1 mmol).

  • Solvent Addition: Add anhydrous toluene to achieve the desired reaction concentration (e.g., to a total volume of 1.0 mL for a 0.5 M reaction).

  • Catalyst Addition: Add the Sn[N(SiMe₃)₂]₂ stock solution to achieve the desired catalyst loading. A good starting point is 5 mol% (e.g., 0.025 mmol, 0.25 mL of a 0.1 M solution).

  • Reaction: Seal the vial tightly, remove from the glovebox, and place it in a pre-heated oil bath or heating block (start with a temperature range of 60-110 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the aliquot with a small amount of wet solvent and analyze by GC or GC-MS to determine substrate conversion and product formation.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding 1 mL of methanol. Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent product streaking).

Table of Proposed Screening Conditions:

ParameterRange to InvestigateRationale
Catalyst Loading 1 - 10 mol%Lower loadings are ideal for efficiency; higher loadings may be needed for less reactive substrates.
Temperature 25 - 120 °CTo balance reaction rate against potential catalyst decomposition.
Solvent Toluene, Benzene, THF, DioxaneNon-coordinating solvents are a good starting point. Coordinating solvents like THF may modulate reactivity.
Concentration 0.1 - 1.0 MCan influence reaction kinetics, especially if aggregation or bimolecular deactivation pathways exist.

Part 3: Proposed Application in Intermolecular Hydroamination

Intermolecular hydroamination, particularly of alkynes, is more challenging but offers a direct route to enamines and imines. Early transition metals and lanthanides often catalyze the hydroamination of alkynes via a [2+2] cycloaddition mechanism involving a metal-imido intermediate.[12] Given the accessibility of the Sn(II) oxidation state, a σ-insertion mechanism, similar to that proposed for lanthanides, may be more plausible.

Proposed Workflow for Method Development

A systematic approach is required to determine the feasibility and scope of Sn[N(SiMe₃)₂]₂ in intermolecular hydroamination. The following workflow outlines a logical progression from initial screening to substrate scope evaluation.

Research Workflow Workflow for Intermolecular Hydroamination Development A Step 1: Model Reaction Screening B Step 2: Parameter Optimization (Temp, Solvent, Conc.) A->B C Step 3: Substrate Scope (Alkyne) B->C D Step 3: Substrate Scope (Amine) B->D E Step 4: Mechanistic Probes (Kinetics, Isotope Effects) C->E D->E F Publication / Application E->F

Caption: A logical workflow for investigating a new catalytic system.

Proposed Starting Protocol for Intermolecular Hydroamination of Alkynes

This protocol uses the reaction of phenylacetylene with aniline as a benchmark model system to test for catalytic activity.

Protocol 3: Intermolecular Hydroamination of an Alkyne

Materials:

  • Bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂)

  • Alkyne substrate (e.g., phenylacetylene)

  • Amine substrate (e.g., aniline)

  • Anhydrous toluene

  • Internal standard (e.g., dodecane)

  • Schlenk tube or screw-cap vial

Procedure (under inert atmosphere):

  • Reaction Setup: In a glovebox, add the alkyne (e.g., 0.5 mmol, 1.0 equiv), amine (e.g., 0.55 mmol, 1.1 equiv), internal standard, and a magnetic stir bar to a vial.

  • Solvent and Catalyst: Add anhydrous toluene (to 1.0 mL total volume) followed by the desired amount of a Sn[N(SiMe₃)₂]₂ stock solution (start with 5-10 mol%).

  • Reaction: Seal the vial and heat in an oil bath at a temperature between 80-120 °C. Higher temperatures are often required for intermolecular reactions.

  • Monitoring and Workup: Follow the procedures outlined in Protocol 2 for monitoring, quenching, and purification. The expected product is an imine, which may be sensitive to hydrolysis on silica gel. Using a deactivated silica gel or a different purification method may be necessary.

Part 4: Concluding Remarks and Future Outlook

The exploration of bis[bis(trimethylsilyl)amino]tin(II) as a hydroamination catalyst represents a compelling research direction at the intersection of main group chemistry and homogeneous catalysis. The protocols and mechanistic hypotheses presented herein provide a robust framework for initiating such investigations. Success in this area would not only introduce a new, earth-abundant metal catalyst for a fundamental organic transformation but would also significantly broaden our understanding of the catalytic capabilities of p-block elements. Future work should focus on detailed mechanistic studies, including kinetic analysis and computational modeling, to validate the proposed catalytic cycles and to rationally design second-generation tin catalysts with improved activity and selectivity.

References

  • Le Roux, E., Liang, Y., Storz, M. P., & Anwander, R. (2010). Intramolecular hydroamination/cyclization of aminoalkenes catalyzed by Ln[N(SiMe3)2]3 grafted onto periodic mesoporous silicas. Journal of the American Chemical Society, 132(46), 16368–16371. [Link]

  • Severin, R., & Doye, S. (2007). The catalytic hydroamination of alkynes. Chemical Society Reviews, 36(9), 1407-1420. [Link]

  • O'Brien, P. (2002). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Angewandte Chemie International Edition, 41(16), 2963-2965. [Link]

  • Ma, S., Xi, Y., Fan, H., Roediger, S., & Hartwig, J. F. (2022). Enantioselective hydroamination of unactivated terminal alkenes. Chem, 8(2), 532-542. [Link]

  • Ma, S., Xi, Y., Fan, H., Roediger, S., & Hartwig, J. F. (2022). Enantioselective hydroamination of unactivated terminal alkenes. eScholarship, University of California. [Link]

  • Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(23), 8275. [Link]

  • Crimmin, M. R., et al. (2009). Intramolecular Hydroamination of Aminoalkenes by Calcium and Magnesium Complexes: A Synthetic and Mechanistic Study. Journal of the American Chemical Society, 131(28), 9670–9685. [Link]

  • Hong, S., & Marks, T. J. (2004). Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization. Accounts of Chemical Research, 37(9), 673–686. [Link]

  • Upadhyay, R., Rana, R., & Maurya, S. K. (2021). Organocatalyzed C-N bond-forming reactions for the synthesis of amine and amide. ChemCatChem, 13(8), 1952-1985. [Link]

  • Wang, Q., & Gevorgyan, V. (2018). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 54(3), 253-256. [Link]

  • Hartwig, J. F. (2022). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. Accounts of Chemical Research, 55(1), 1-15. [Link]

  • Zhang, J., et al. (2022). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. ChemRxiv. [Link]

  • Scattolin, T., et al. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 10, 981604. [Link]

  • Zhang, J., & Schafer, L. L. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. Organic Letters, 13(20), 5584–5587. [Link]

  • Li, Y., & Marks, T. J. (1996). Organolanthanide-Catalyzed Intramolecular Hydroamination/Cyclization of Aminoalkynes. Journal of the American Chemical Society, 118(38), 9295–9306. [Link]

  • Zhang, J., et al. (2022). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. ChemRxiv. [Link]

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 333–339. [Link]

  • PubChem. (n.d.). Bis[bis(trimethylsilyl)amino]tin(II). Retrieved from [Link]

  • Müller, T. E., & Beller, M. (1998). The catalytic hydroamination of alkynes. Chemical Reviews, 98(2), 675-704. [Link]

  • Tran, V. H., Nguyen, A. T., & Kim, H.-K. (2023). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. The Journal of Organic Chemistry, 88(19), 13291–13302. [Link]

  • Chemistry LibreTexts. (2023). Hydroamination. Retrieved from [Link]

  • Kim, D., & Chang, S. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(5), 1269–1280. [Link]

  • Hao, H., et al. (2021). Using Catalysts To Make Catalysts: Titanium-Catalyzed Hydroamination To Access P,N-Ligands for Assembling Catalysts in One Pot. Organic Letters, 23(5), 1836–1840. [Link]

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Sources

Application Notes and Protocols for the Activation of Small Molecules with Low-Valent Tin Species

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: A Paradigm Shift from Transition Metals to Main Group Catalysis

For decades, the activation of small, relatively inert molecules such as H₂, CO₂, and N₂ has been the domain of transition metal chemistry.[1][2] These metals, with their accessible d-orbitals, provide versatile electronic properties for facilitating bond cleavage and formation. However, recent advancements have brought main group elements, particularly those in low oxidation states, to the forefront of catalysis research.[3][4] This shift is driven by the higher abundance, lower cost, and reduced toxicity of many main group elements compared to their precious metal counterparts.[5]

Among these, low-valent tin species, specifically tin(II) compounds (stannylenes), are emerging as remarkably potent reagents and catalysts.[6] Traditionally considered mere curiosities, these compounds possess a unique combination of a nucleophilic lone pair and an electrophilic vacant p-orbital, enabling them to mimic the reactivity of transition metal centers.[7][8] This guide provides a comprehensive overview of the theoretical principles, practical applications, and detailed experimental protocols for utilizing low-valent tin species in the activation and functionalization of small molecules.

Section 1: Theoretical Foundations and Mechanistic Principles

The Unique Electronic Structure of Stannylenes (R₂Sn:)

Low-valent tin(II) compounds, or stannylenes, are analogues of carbenes. The tin center possesses a lone pair of electrons and a vacant p-orbital, making it both a Lewis base and a Lewis acid. This ambiphilic character is the cornerstone of its reactivity. The isolation of monomeric stannylenes is challenging due to their propensity to oligomerize. The key breakthrough in this field was the use of sterically demanding, bulky ligands (e.g., terphenyl or β-diketiminate ligands).[1][7]

Causality of Ligand Choice: The role of these bulky ligands is twofold:

  • Kinetic Stabilization: They create a sterically crowded environment around the tin center, physically preventing the approach of other monomers and thus inhibiting oligomerization.[7]

  • Electronic Tuning: The electronic properties of the ligand (e.g., π-donating nitrogen substituents) can modulate the energy levels of the tin's frontier orbitals, fine-tuning its reactivity for specific applications.

General Mechanisms of Small Molecule Activation

Low-valent tin species activate small molecules through several fundamental pathways that are distinct from, yet analogous to, transition metal systems:

  • Oxidative Addition: The tin(II) center can formally undergo a two-electron oxidation to tin(IV) by inserting into a substrate's bond. For example, the activation of H₂ can lead to a tin(IV) dihydride.

  • Lewis Acid/Base Adduct Formation: The tin center can act as a Lewis base (donating its lone pair) or a Lewis acid (accepting electrons into its vacant p-orbital) to coordinate with a substrate, polarizing and activating it for subsequent reactions.

  • Insertion Reactions: Small unsaturated molecules like CO₂ or alkynes can insert directly into a tin-element bond (e.g., Sn-H or Sn-N), forming a new, functionalized ligand.[1][2][9]

G cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Handling (Glovebox) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start glassware Oven/Flame-Dry Glassware start->glassware assemble Assemble Under N₂/Ar Flow glassware->assemble purge Purge with N₂/Ar (Schlenk Line) assemble->purge weigh Weigh Tin Precursor & Reagents purge->weigh Transfer to Glovebox dissolve Dissolve in Anhydrous, Degassed Solvent weigh->dissolve react Combine Reagents at Controlled Temperature dissolve->react Transfer reagents monitor Monitor via NMR/TLC (using sealed tubes/septa) react->monitor workup Quench/Workup (if applicable) monitor->workup Reaction Complete purify Purify (e.g., Recrystallization, Filtration in Glovebox) workup->purify characterize Characterize Product purify->characterize end Store Under Inert Atmosphere characterize->end

Section 2: Application Notes for Key Small Molecule Transformations

Activation and Reduction of Carbon Dioxide (CO₂)

The utilization of CO₂ as a C1 feedstock is a major goal in sustainable chemistry. Low-valent tin hydrides and stannylenes stabilized by N-heterocyclic imines (NHI) have shown remarkable efficacy in activating CO₂.[10][11][12]

  • Mechanism: The reaction typically proceeds via the insertion of CO₂ into a tin-hydride (Sn-H) or tin-nitrogen (Sn-N) bond.[1][9][10] With tin(II) hydrides, this insertion yields stable tin(II) formate esters.[2] This transformation is a crucial first step in the catalytic hydrosilylation of CO₂ to valuable products like methanol precursors.

  • Catalytic Application: NHC-stabilized stannyliumylidene species have been shown to act as precatalysts for the homogeneous hydrosilylation of CO₂.[5] The catalytically active species is formed in the presence of CO₂, demonstrating a sophisticated interplay between the catalyst, substrate, and reagent.[5]

Catalytic Hydroboration of Carbonyls and Heterocumulenes

One of the most well-developed applications of low-valent tin species is in catalysis. Specifically, bulky two-coordinate tin(II) hydride complexes are highly efficient catalysts for the hydroboration of ketones, aldehydes, and other unsaturated compounds.[13]

  • Field-Proven Insight: This catalytic activity rivals that of many transition metal systems, achieving quantitative conversions with catalyst loadings as low as 0.05 mol% and turnover frequencies exceeding 13,000 h⁻¹.[13] The mechanism is believed to involve the addition of the Sn-H bond across the C=O bond, followed by a σ-bond metathesis with the hydroborating agent (e.g., H-Bpin) to regenerate the tin hydride catalyst and release the boronate ester product.[13] This process avoids the use of often toxic and expensive transition metal catalysts.

  • Chemoselectivity: Tin(II) hydride catalysts can exhibit excellent chemoselectivity, reducing isocyanates and isothiocyanates while leaving other functional groups untouched.[14] This selectivity is critical in the synthesis of complex molecules where protecting groups would otherwise be necessary.

// Create a cycle edge [constraint=false, color="#202124"]; intermediate -> reagent [style=invis, weight=100]; reagent -> catalyst [label="Regeneration", style=dashed]; catalyst -> substrate [style=invis, weight=100]; } } Caption: Catalytic cycle for the hydroboration of a ketone with a tin(II) hydride.

Section 3: Experimental Protocols

Critical Safety and Handling Considerations
  • Toxicity: Organotin compounds, including precursors and byproducts, are toxic and should be handled with extreme care using appropriate personal protective equipment (PPE).[15][16]

  • Air and Moisture Sensitivity: Low-valent tin(II) species are highly reactive and susceptible to decomposition by air and moisture. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.

  • Solvents: All solvents must be rigorously dried and degassed prior to use. Anhydrous solvents from a solvent purification system are highly recommended.

Protocol: Synthesis of a Representative Tin(II) Hydride Catalyst

This protocol is a generalized procedure for the synthesis of a monomeric tin(II) hydride stabilized by a bulky ligand, which can be used as a catalyst. The synthesis involves the reaction of a tin(II) chloride precursor with a hydride source.

Materials:

  • L-Sn-Cl (where L is a bulky β-diketiminate or terphenyl ligand) (1.0 eq)

  • Potassium pinacolborane (K[HBpin]) or a similar non-interfering hydride source (1.05 eq)[17]

  • Anhydrous, degassed toluene or benzene

  • Anhydrous, degassed pentane or hexane

  • Celite®

Procedure (performed entirely in a glovebox):

  • Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add L-Sn-Cl (e.g., 1.00 g).

  • Dissolution: Add anhydrous toluene (~30 mL) to dissolve the tin chloride precursor.

  • Reagent Addition: In a separate vial, weigh K[HBpin] (1.05 eq) and add it to the stirring tin chloride solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate (KCl) should be observed.

  • Monitoring: The reaction can be monitored by taking a small, filtered aliquot for ¹H and ¹¹⁹Sn NMR spectroscopy to confirm the disappearance of the starting material and the appearance of the characteristic Sn-H resonance.

  • Workup: Remove the solvent in vacuo. Extract the solid residue with anhydrous pentane (~40 mL).

  • Purification: Filter the pentane solution through a pad of Celite® to remove the insoluble KCl salt.

  • Isolation: Reduce the volume of the pentane filtrate in vacuo until precipitation begins. Store the flask at -30 °C overnight to promote crystallization.

  • Final Product: Decant the mother liquor and wash the resulting crystals with a small amount of cold pentane. Dry the crystals in vacuo to yield the pure L-Sn-H product.

Self-Validation/Characterization:

  • ¹H NMR: Expect to see a high-field resonance for the Sn-H proton, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.

  • ¹¹⁹Sn NMR: A characteristic shift confirming the Sn(II) oxidation state and the presence of a direct Sn-H bond (observed as a doublet in proton-coupled spectra).[18]

Protocol: Catalytic Hydroboration of Acetophenone

This protocol demonstrates the use of a synthesized tin(II) hydride as a catalyst for the reduction of a ketone.

Materials:

  • L-Sn-H catalyst (0.01 eq, 1 mol%)

  • Acetophenone (1.0 eq)

  • Pinacolborane (H-Bpin) (1.1 eq)

  • Anhydrous, degassed benzene-d₆ for NMR monitoring

  • J. Young NMR tube

Procedure (performed entirely in a glovebox):

  • Catalyst Stock Solution: Prepare a stock solution of the L-Sn-H catalyst in benzene-d₆ of a known concentration (e.g., 5 mg/mL).

  • Reaction Setup: In a vial, add acetophenone (e.g., 0.1 mmol). Add the required volume of the catalyst stock solution (to achieve 1 mol% loading).

  • Substrate Addition: Add pinacolborane (1.1 eq).

  • NMR Sample Preparation: Transfer the reaction mixture to a J. Young NMR tube and seal it.

  • Monitoring: Acquire a ¹H NMR spectrum at t=0. Then, monitor the reaction progress at room temperature by periodically acquiring ¹H NMR spectra. The disappearance of the acetophenone starting material and the appearance of the 1-phenylethanol boronate ester product signals will indicate conversion.

  • Workup (outside glovebox): Once the reaction is complete (as determined by NMR), carefully unseal the tube and quench the reaction with methanol. The product can be purified by standard column chromatography on silica gel.

Section 4: Data Presentation and Analysis

Table of Catalytic Performance

The following table summarizes representative data for the hydroboration of various carbonyl compounds using a bulky tin(II) hydride catalyst, L†(H)Sn: (L† = −N(Ar†)(SiiPr₃), Ar† = C₆H₂{C(H)Ph₂}₂iPr-2,6,4), as reported in the literature.[13]

EntrySubstrateCatalyst Loading (mol%)Time (min)Conversion (%)TOF (h⁻¹)
1Acetophenone1.05>99>1200
2Benzophenone0.15>99>12000
32-Adamantanone0.0510>99>11880
4Cyclohexanone1.05>99>1200
54-Methoxyacetophenone0.15>99>12000

Data sourced from Hadlington, T. J. et al., J. Am. Chem. Soc. 2014, 136, 3028-3031.[13]

Conclusion and Future Outlook

The chemistry of low-valent tin species has matured from a niche area of academic interest into a vibrant field with tangible applications in catalysis and small molecule activation.[19] These compounds offer a compelling, sustainable alternative to traditional transition metal systems.[20] While challenges remain, particularly in expanding the scope of catalytic transformations and elucidating complex reaction mechanisms, the future is bright.[6] Ongoing research focused on rational ligand design and exploring new reaction pathways will undoubtedly unlock further potential, paving the way for the broader adoption of these fascinating main group reagents in both academic and industrial settings.

References

  • Hadlington, T. J., Hermann, M., Frenking, G., & Jones, C. (2014). Low Coordinate Germanium(II) and Tin(II) Hydride Complexes: Efficient Catalysts for the Hydroboration of Carbonyl Compounds. Journal of the American Chemical Society, 136(8), 3028–3031. [Link]

  • Ghadwal, R. S. (2012). Group 14 hydrides with low valent elements for activation of small molecules. Accounts of Chemical Research, 45(8), 1331–1341. [Link]

  • Kumar, A., Gangishetty, M. K., & Ghadwal, R. S. (2020). Low-valent germanium and tin hydrides as catalysts for hydroboration, hydrodeoxygenation (HDO), and hydrodesulfurization (HDS) of heterocumulenes. Dalton Transactions, 49(30), 10357–10365. [Link]

  • Groll, L., Kelly, J., & Inoue, S. (2024). Reactivity of NHI-Stabilized Heavier Tetrylenes towards CO2 and N2O. Chemistry, an Asian Journal, 19(2), e202300941. [Link]

  • Ghadwal, R. S. (2011). Group 14 Hydrides with Low Valent Elements for Activation of Small Molecules. Accounts of Chemical Research, 45(8), 1331-1341. [Link]

  • Kelly, J., Groll, L., & Inoue, S. (2022). Ligand Assisted CO2 Activation and Catalytic Valorization by an NHI-Stabilized Stannylene. Angewandte Chemie International Edition, 61(51), e202212301. [Link]

  • Unknown Author. (n.d.). Small Molecule Activation and Catalysis by Low Valent Group 14 Compounds. McMaster University. [Link]

  • Majumdar, K. C., & Roy, B. (2019). Main Group Catalysis. ResearchGate. [Link]

  • Kelly, J., Groll, L., & Inoue, S. (2022). Ligand Assisted CO2 Activation and Catalytic Valorization by an NHI-Stabilized Stannylene. Angewandte Chemie. [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • Weetman, C. (2021). Low valent main group compounds in small molecule activation. University of Strathclyde. [Link]

  • Stead, C. (2021). Small Molecule Activation Facilitated by Main Group Elements. Dalhousie University. [Link]

  • Ghadwal, R. S. (Ed.). (2020). Special Issue: Small Molecule Activation and Catalysis. MDPI. [Link]

  • Studer, A., & Amrein, S. (2002). Tin Hydride Substitutes in Reductive Radical Chain Reactions. Synthesis, 2002(07), 835-849. [Link]

  • Fettinger, J. C., & Power, P. P. (2013). Tin(II) Hydrides as Intermediates in Rearrangements of Tin(II) Alkyl Derivatives. Inorganic Chemistry, 52(15), 8444-8451. [Link]

  • Mondol, A. M., & Weetman, C. (2023). Computational Studies of Small Molecule Activation Using Low-Valent Group 13 and Group 14 Elements. Chemistry – A European Journal. [Link]

  • Stanciu, C., et al. (2006). Low valent lead and tin hydrides in reactions with heteroallenes. Semantic Scholar. [Link]

  • Weetman, C. (2021). Low valent main group compounds in small molecule activation. University of Strathclyde, Pure. [Link]

  • D'Acchioli, J. S. (n.d.). Small Molecule Activation by Main Group Compounds. VU Research Portal. [Link]

  • Mondol, A. M., et al. (2025). CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. Chemical Science. [Link]

  • Weetman, C. (2021). Low Valent Main Group Compounds in Small Molecule Activation. R Discovery. [Link]

  • Groll, L., Kelly, J., & Inoue, S. (2023). Reaction of tetrylenes 2 and 3 with 1 bar of CO2 in benzene at room temperature. ResearchGate. [Link]

  • Lai, Y.-H., et al. (2022). Isolable Tin(II) Hydrides Featuring Sterically Undemanding Pincer-Type Ligands and Their Dehydrogenative Sn–Sn Bond Forming Reactions to Distannynes Promoted by Lewis Acidic Tri-sec-butylborane. Inorganic Chemistry, 61(18), 7168–7177. [Link]

  • Stanciu, C., et al. (2006). Low valent lead and tin hydrides in reactions with heteroallenes. Dalton Transactions. [Link]

  • Präsang, C., et al. (2008). Low-Coordinate Tin and Lead Cations. Organometallics, 27(23), 6293–6299. [Link]

  • American Chemical Society. (2026). ASAP (As Soon As Publishable). ACS Publications. [Link]

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Application Notes and Protocols: Bis[bis(trimethylsilyl)amino]tin(II) for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Tin Precursor

In the landscape of materials science and semiconductor fabrication, the pursuit of highly conformal, pure, and controllably grown thin films is paramount. Tin oxide (SnOₓ), in its various stoichiometries, stands out as a critical material with applications ranging from transparent conducting oxides in solar cells and displays to gas sensors and p-channel thin film transistors.[1] The choice of the chemical precursor is a decisive factor in the quality and properties of the deposited films. Bis[bis(trimethylsilyl)amino]tin(II), systematically known as Sn[N(SiMe₃)₂)₂, has emerged as a significant precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin-containing thin films.[2][3] Its favorable volatility, thermal stability, and reactivity make it an attractive alternative to traditional halide precursors, which can introduce corrosive byproducts and lead to film impurities.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development who are exploring the use of Bis[bis(trimethylsilyl)amino]tin(II) for thin film deposition. It provides in-depth protocols, explains the underlying chemical principles, and offers insights gleaned from practical experience to ensure reproducible and high-quality results.

Precursor Profile: Bis[bis(trimethylsilyl)amino]tin(II)

A thorough understanding of the precursor's properties is fundamental to developing successful deposition processes.

Chemical and Physical Properties

Bis[bis(trimethylsilyl)amino]tin(II) is a tin(II) compound with two bulky bis(trimethylsilyl)amido ligands.[5] These bulky ligands play a crucial role in the compound's volatility and stability, preventing intermolecular interactions that could lead to decomposition or reduced vapor pressure.

PropertyValueSource
Linear Formula [[(CH₃)₃Si]₂N]₂Sn[6]
Molecular Weight 439.48 g/mol [5][6]
CAS Number 59863-13-7[6][7]
Appearance Liquid, solidifies upon standing[6][7]
Melting Point 37-38 °C (lit.)[6][7][8][9]
Boiling Point 112 °C at 0.05 mmHg (lit.)[6][7][8][9]
Density 1.136 g/mL at 25 °C (lit.)[6][8][9]
Refractive Index n20/D 1.514 (lit.)[6][7][8][9]
Storage Temperature 2-8°C[6][8]
Handling and Safety Considerations

Bis[bis(trimethylsilyl)amino]tin(II) is a flammable solid and is sensitive to moisture and air.[5][6][7] It readily hydrolyzes to form tin(II) oxide.[7] Therefore, it is imperative to handle this precursor under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The material should be stored in a refrigerator to maintain its stability.[7]

Thin Film Deposition Methodologies

Bis[bis(trimethylsilyl)amino]tin(II) is a versatile precursor suitable for various deposition techniques, most notably Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. This method is ideal for creating highly conformal and uniform coatings on complex, high-aspect-ratio structures.

Bis[bis(trimethylsilyl)amino]tin(II) has been successfully employed for the ALD of tin oxide films using co-reactants such as water (H₂O) and ozone (O₃).[1][10][11] The choice of co-reactant significantly influences the film's composition, crystallinity, and properties.[1][10]

Mechanism Insight: The ALD process involves two half-reactions. In the first, the Bis[bis(trimethylsilyl)amino]tin(II) precursor is pulsed into the reactor and chemisorbs onto the substrate surface. The bulky bis(trimethylsilyl)amino ligands react with surface hydroxyl groups (-OH) or other reactive sites, releasing byproducts. In the second half-reaction, a co-reactant (e.g., water or ozone) is introduced, which reacts with the remaining ligands on the surface to form tin oxide and regenerate the reactive surface sites for the next cycle.

ALD_Mechanism cluster_cycle1 ALD Cycle (n) cluster_cycle2 ALD Cycle (n+1) P1 Pulse Sn[N(SiMe3)2]2 Pu1 Purge P1->Pu1 P2 Pulse Co-reactant (H2O or O3) Pu1->P2 Pu2 Purge P2->Pu2 P3 Pulse Sn[N(SiMe3)2]2 Pu2->P3 Film Growth (1 Monolayer) Pu3 Purge P3->Pu3 P4 Pulse Co-reactant (H2O or O3) Pu3->P4 Pu4 Purge P4->Pu4

Caption: Generalized workflow for an Atomic Layer Deposition cycle.

Protocol: ALD of Tin Oxide using Bis[bis(trimethylsilyl)amino]tin(II) and Water

This protocol is based on established literature for depositing tin(II) oxide (SnO) films.[1][10]

  • Substrate Preparation:

    • Clean the desired substrates (e.g., silicon wafers, glass) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.

    • Ensure the substrate is free of native oxides if a pristine interface is required, for example, by a brief dip in dilute hydrofluoric acid for silicon.

    • Load the substrates into the ALD reactor.

  • Precursor and Reactor Setup:

    • Heat the Bis[bis(trimethylsilyl)amino]tin(II) precursor in a bubbler or open boat held inside the reactor to a temperature of approximately 62°C to achieve adequate vapor pressure.[1][10]

    • Maintain the ALD reactor chamber at a pressure of around 10 mbar during deposition.[1][10]

    • Use high-purity nitrogen (99.999%) as both the carrier and purge gas.[10]

    • Set the substrate deposition temperature within the ALD window, typically between 100°C and 250°C for the water process.[1][10]

  • Deposition Cycle:

    • Step 1: Tin Precursor Pulse: Pulse the vaporized Bis[bis(trimethylsilyl)amino]tin(II) into the reactor for a duration of 0.5 to 5.0 seconds. The optimal pulse time will depend on the reactor geometry and should be determined experimentally to ensure saturation of the surface reactions.

    • Step 2: Purge: Purge the reactor with nitrogen for 2.0 to 10.0 seconds to remove any unreacted precursor and gaseous byproducts.

    • Step 3: Water Pulse: Pulse water vapor into the reactor. The water source is typically held at room temperature.

    • Step 4: Purge: Purge the reactor with nitrogen for 2.0 to 10.0 seconds to remove unreacted water and byproducts.

  • Film Growth and Characterization:

    • Repeat the deposition cycle until the desired film thickness is achieved. The growth per cycle (GPC) for the water process is in the range of 0.05–0.18 Å/cycle.[1][10][12]

    • The as-deposited films using water as the co-reactant are typically crystalline with a tetragonal SnO phase.[1][10]

    • Post-deposition annealing in air at around 500°C can be performed to increase conductivity and promote the formation of the SnO₂ phase.[1][10]

Protocol: ALD of Tin Oxide using Bis[bis(trimethylsilyl)amino]tin(II) and Ozone

This protocol outlines the deposition of tin oxide films using ozone as the co-reactant.

  • Substrate and Precursor Setup: Follow steps 1 and 2 from the water-based protocol. The deposition temperature window for the ozone process is typically between 80°C and 200°C, with two distinct ALD windows observed between 80-100°C and 125-200°C.[10][12]

  • Deposition Cycle:

    • Step 1: Tin Precursor Pulse: Pulse the Bis[bis(trimethylsilyl)amino]tin(II) vapor into the reactor (0.5 - 5.0 s).

    • Step 2: Purge: Purge with nitrogen (2.0 - 10.0 s).

    • Step 3: Ozone Pulse: Introduce ozone into the reactor.

    • Step 4: Purge: Purge with nitrogen (2.0 - 10.0 s).

  • Film Properties:

    • The growth rate for the ozone process is typically between 0.05–0.11 Å/cycle.[10][12]

    • A key consideration for the ozone process is the potential for silicon impurity incorporation into the film, which can result in amorphous and non-conductive films, even after annealing.[1][10] This is a critical point of differentiation from the water-based process.

ALD_Comparison cluster_water Water Co-reactant cluster_ozone Ozone Co-reactant W_Temp Deposition Temp: 100-250°C W_GPC GPC: 0.05-0.18 Å/cycle W_Temp->W_GPC W_Film Crystalline SnO Phase W_GPC->W_Film W_Anneal Annealing in Air -> Conductive SnO2 W_Film->W_Anneal O_Temp Deposition Temp: 80-200°C O_GPC GPC: 0.05-0.11 Å/cycle O_Temp->O_GPC O_Film Amorphous Film with Si Impurities O_GPC->O_Film O_Anneal Remains Amorphous and Non-conductive O_Film->O_Anneal

Caption: Comparison of ALD processes using water and ozone co-reactants.

Chemical Vapor Deposition (CVD)

CVD is a process where a volatile precursor is introduced into a reaction chamber and decomposes on a heated substrate to form a solid thin film. While ALD offers superior conformality, CVD can provide higher deposition rates, making it suitable for applications where film thickness is a primary concern.

Protocol: CVD of Tin-based Films

Detailed protocols for CVD using Bis[bis(trimethylsilyl)amino]tin(II) are less commonly published than for ALD. However, a general approach can be outlined based on the precursor's properties.

  • System Setup:

    • Use a standard horizontal or vertical flow CVD reactor.

    • Heat the Bis[bis(trimethylsilyl)amino]tin(II) precursor in a bubbler to a temperature sufficient to generate a stable vapor pressure (e.g., 70-100°C). The precise temperature will need to be optimized based on the system's pressure and carrier gas flow rate.

    • Use an inert carrier gas, such as nitrogen or argon, to transport the precursor vapor to the reaction chamber.

    • The substrate should be placed on a heated susceptor. The deposition temperature will be a critical parameter to control film properties and will likely be higher than in the ALD process to induce thermal decomposition.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature.

    • Introduce the precursor vapor into the reaction chamber along with the carrier gas.

    • A co-reactant gas (e.g., an oxygen source for tin oxide, or ammonia for tin nitride) can be introduced simultaneously or separately into the chamber to facilitate the desired film composition.

    • The deposition time will determine the final film thickness.

  • Process Considerations:

    • The deposition temperature will strongly influence the film's growth rate, crystallinity, and composition.

    • The ratio of the tin precursor to the co-reactant will be a key parameter to control the stoichiometry of the resulting film.

    • The chamber pressure will affect the mean free path of the gas molecules and can influence the uniformity and conformality of the film.

Conclusion and Future Outlook

Bis[bis(trimethylsilyl)amino]tin(II) is a highly promising precursor for the deposition of tin-containing thin films. Its favorable thermal properties and reactivity, particularly in ALD processes, allow for the controlled growth of high-quality tin oxide films. The ability to tune the film phase between SnO and SnO₂ through the choice of co-reactant and post-deposition annealing offers significant flexibility for various applications. While its use in CVD is less documented, its properties suggest it is a viable candidate for this technique as well. Future research may focus on exploring a wider range of co-reactants to deposit other tin-based materials, such as tin nitride or tin sulfide, and on optimizing CVD processes for high-rate deposition. The continued investigation of this versatile precursor will undoubtedly contribute to advancements in electronics, optoelectronics, and sensor technologies.

References

  • Tupala, J., Kemell, M., Mattinen, M., Meinander, K., & Ritala, M. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 35(4), 041506. [Link]

  • Tupala, J., Kemell, M., Mattinen, M., Meinander, K., & Ritala, M. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. Helda. [Link]

  • Chemsrc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II. [Link]

  • AIP Publishing. Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. [Link]

  • MySkinRecipes. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II. [Link]

  • ResearchGate. Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water | Request PDF. [Link]

  • PubChem. Bis[bis(trimethylsilyl)amino]tin(II). [Link]

  • Ereztech. Bis[bis(trimethylsilyl)amino]tin(II). [Link]

  • Elam, J. W., et al. (2003). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 21(4), 1097-1107.
  • George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews, 110(1), 111-131.
  • Heo, J., Kim, S. B., & Gordon, R. G. (2012). Atomic layer deposition of tin oxide with nitric oxide as an oxidant gas.
  • Sereda, O., et al. (2015). Atomic layer deposition of tin dioxide nanofilms: A review. Journal of Nanoscience and Nanotechnology, 15(5), 3369-3386.
  • Kim, H. Y., et al. (2021). Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. ACS Omega, 6(52), 36561-36570.
  • Peng, Q., et al. (2019). Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N, N'-diisopropylformamidinato)tin(II) and H2S. ACS Applied Materials & Interfaces, 11(49), 45892-45902.
  • ResearchGate. Atomic Layer Deposition of Tin Monosulfide Using Vapor from Liquid Bis(N, N′-diisopropylformamidinato)tin(II) and H2S | Request PDF. [Link]

  • van Ommen, J. R., et al. (2022). High‐Throughput Atomic Layer Deposition of P‐Type SnO Thin Film Transistors Using Tin(II)bis(tert‐amyloxide).
  • Oriani, A., & Kash, K. (2017). A Novel Route to Synthesis of Sn3N4 and ZnSnN2 Thin Films. Physics Senior Projects. [Link]

  • Power, P. P. (2015). Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. eScholarship. [Link]

  • Dasgupta, S., et al. (2019). SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions, 48(33), 12596-12605.
  • Dhere, R. G., et al. (1998). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. NREL. [Link]

  • Doyle, M. P., et al. (1998). Synthesis and crystal structure of the new heteroleptic magnesium bis(amide) [{Mg[μ-N(H)Ph][N(SiMe3)2]·THF}2], and density functional MO calculations on model systems. Journal of the Chemical Society, Dalton Transactions, (16), 2687-2692.
  • OSTI.GOV. Engineering of Ferroic Orders in Thin Films by Anionic Substitution. [Link]

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Application Note: High-Quality Tin(II) Oxide Thin Films via Atomic Layer Deposition Using Bis[bis(trimethylsilyl)amino]tin(II) and Water

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the atomic layer deposition (ALD) of high-quality tin(II) oxide (SnO) thin films. The protocol utilizes bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe3)2]2) as the tin precursor and deionized water (H2O) as the oxygen source. This chemistry offers a pathway to crystalline SnO films at relatively low deposition temperatures, a crucial attribute for applications involving thermally sensitive substrates. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, outlines expected film characteristics, and offers a troubleshooting guide to address common challenges. The objective is to equip researchers with the necessary knowledge to successfully deposit and characterize SnO thin films for a variety of applications, from transparent electronics to specialized coatings in biomedical devices.

Introduction: The Significance of ALD-Grown SnO

Tin(II) oxide (SnO) is a p-type semiconductor with a direct bandgap of approximately 2.7 eV, making it a compelling material for a range of electronic and optoelectronic applications.[1][2] Unlike the more common tin(IV) oxide (SnO2), SnO's p-type conductivity is particularly valuable for the fabrication of complementary metal-oxide-semiconductor (CMOS) devices, thin-film transistors (TFTs), and sensors.[3]

Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique renowned for its ability to produce highly conformal, uniform, and pinhole-free films with atomic-level thickness control.[4] The self-limiting nature of ALD reactions ensures precise film growth, which is critical for the performance of modern nanoscale devices. The choice of precursors is paramount in any ALD process, dictating the deposition temperature, growth rate, film purity, and ultimately, the material's properties.[5]

The use of bis[bis(trimethylsilyl)amino]tin(II), a metalorganic precursor, in combination with water, presents a favorable route for SnO deposition. The bulky bis(trimethylsilyl)amino ligands facilitate a clean ligand exchange reaction with water, enabling the formation of crystalline SnO at temperatures compatible with a wide array of substrates, including polymers and other organic materials.[6][7]

Precursor Chemistry and Reaction Mechanism

A thorough understanding of the precursor properties and the surface reactions is fundamental to achieving a successful and reproducible ALD process.

Precursor Overview: Bis[bis(trimethylsilyl)amino]tin(II)

Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(Si(CH3)3)2]2, is a solid at room temperature with a relatively low melting point, making it suitable for ALD.[8] Its key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C12H36N2Si4Sn[7]
Molecular Weight 439.48 g/mol [8]
CAS Number 59863-13-7[8]
Melting Point 37-38 °C[8]
Boiling Point 112 °C at 0.05 mmHg[8]
Density 1.136 g/mL at 25 °C[8]
Appearance Liquid or solid[8]

Handling and Safety: This precursor is flammable and reacts with moisture.[9][10] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[8] Store in a cool, dry, and well-ventilated area.[10]

The ALD Cycle and Surface Reaction Mechanism

The ALD of SnO using Sn[N(SiMe3)2]2 and H2O proceeds via a sequential, self-limiting ligand exchange reaction. Each ALD cycle consists of two half-reactions separated by inert gas purges.

Step A: Sn[N(SiMe3)2]2 Pulse and Chemisorption The vaporized Sn[N(SiMe3)2]2 precursor is pulsed into the reactor. It reacts with the hydroxyl (-OH) groups on the substrate surface. One of the bis(trimethylsilyl)amino ligands reacts with a surface hydroxyl, releasing volatile bis(trimethylsilyl)amine (HN[Si(CH3)3]2) as a byproduct. The tin-containing species chemisorbs onto the surface.

Surface Reaction A: Substrate-OH* + Sn[N(SiMe3)2]2(g) → Substrate-O-Sn-[N(SiMe3)2]* + HN[Si(CH3)3]2(g)

Step B: Inert Gas Purge Excess Sn[N(SiMe3)2]2 and the reaction byproducts are removed from the chamber by a purge of inert gas (e.g., N2 or Ar).

Step C: Water (H2O) Pulse and Ligand Exchange Water vapor is introduced into the chamber. It reacts with the remaining bis(trimethylsilyl)amino ligand on the newly formed surface. This reaction forms a new surface hydroxyl group and releases another molecule of bis(trimethylsilyl)amine.

Surface Reaction B: Substrate-O-Sn-[N(SiMe3)2]* + H2O(g) → Substrate-O-Sn-OH* + HN[Si(CH3)3]2(g)

Step D: Inert Gas Purge Excess water and the reaction byproduct are purged from the chamber, completing one ALD cycle and leaving a hydroxyl-terminated surface ready for the next cycle.

The following Graphviz diagram illustrates the logical flow of the ALD cycle.

ALD_SnO_Workflow cluster_cycle One ALD Cycle A A: Pulse Sn[N(SiMe3)2]2 B B: N2 Purge A->B Precursor chemisorbs C C: Pulse H2O B->C Remove excess precursor D D: N2 Purge C->D Ligand exchange, forms Sn-OH D->A Remove excess H2O & byproducts caption ALD Cycle for SnO Deposition

ALD Cycle for SnO Deposition

Experimental Protocol

This section provides a detailed, step-by-step methodology for the ALD of SnO films.

Substrate Preparation
  • Cleaning: Substrates (e.g., silicon wafers, glass, or flexible polymers) should be thoroughly cleaned to remove organic and particulate contamination. A standard cleaning procedure involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • Surface Activation: To ensure a high density of reactive hydroxyl groups, substrates can be treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution). For silicon substrates, a native oxide layer is often sufficient.

ALD Process Parameters

The following table provides a starting point for the deposition parameters. These may require optimization depending on the specific ALD reactor geometry and desired film properties.

ParameterRecommended RangeNotes
Deposition Temperature 100 - 250 °CA growth window is typically observed in this range.[6][7]
Sn[N(SiMe3)2]2 Source Temp. 70 - 90 °CAdjust to achieve sufficient vapor pressure.
Sn[N(SiMe3)2]2 Pulse Time 0.5 - 2.0 sShould be long enough to saturate the surface.
Water Pulse Time 0.1 - 1.0 sShould be sufficient for complete reaction.
Purge Time (after each precursor) 5 - 20 sCrucial to prevent chemical vapor deposition (CVD) reactions.
Carrier Gas Flow Rate 20 - 100 sccmTypically nitrogen or argon.
Number of Cycles 100 - 1000Depends on the desired film thickness.
Deposition Procedure
  • Load the prepared substrates into the ALD reactor.

  • Heat the reactor to the desired deposition temperature and allow it to stabilize.

  • Heat the Sn[N(SiMe3)2]2 precursor to its setpoint temperature.

  • Set the precursor pulse and purge times, and the carrier gas flow rate.

  • Initiate the ALD cycle sequence and repeat for the desired number of cycles.

  • After the deposition is complete, cool down the reactor under an inert atmosphere before removing the samples.

The workflow for the experimental protocol is visualized below.

Experimental_Protocol start Start sub_prep Substrate Preparation (Cleaning & Activation) start->sub_prep load_sample Load Substrate into ALD Reactor sub_prep->load_sample reactor_setup Set Deposition Temperature & Precursor Temperature load_sample->reactor_setup param_setup Set Pulse/Purge Times & Gas Flow Rates reactor_setup->param_setup run_ald Run ALD Cycles param_setup->run_ald cooldown Cool Down Reactor run_ald->cooldown unload_sample Unload Coated Substrate cooldown->unload_sample end_node End unload_sample->end_node

Experimental Workflow for SnO ALD

Film Characterization and Expected Properties

Proper characterization of the deposited films is essential to validate the process and ensure the material meets the requirements of the intended application.

Characterization Techniques
  • Ellipsometry: For measuring film thickness and refractive index.

  • X-ray Diffraction (XRD): To determine the crystallinity and phase of the film. For SnO, the tetragonal phase is expected.[6]

  • X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and oxidation state of tin (Sn2+).

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness.

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure and conformality.

  • Hall Effect Measurements: To determine the carrier concentration, mobility, and conductivity type (p-type for SnO).

Expected Film Properties

The properties of the ALD-grown SnO films are highly dependent on the deposition parameters. The following table summarizes typical properties.

PropertyExpected Value/RangeNotes
Growth per Cycle (GPC) 0.05 - 0.18 Å/cycleGPC is temperature-dependent.[6][7]
Crystal Structure Tetragonal SnOAs-deposited films can be crystalline within the ALD window.[6]
Composition Stoichiometric SnOXPS should confirm the presence of Sn2+.
Surface Roughness (RMS) < 1 nmALD films are typically very smooth.
Refractive Index ~2.0 - 2.2At 633 nm.
Band Gap ~2.7 eVConsistent with SnO.[1]

Troubleshooting

This section addresses common issues that may arise during the ALD of SnO and provides potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Growth - Inadequate precursor vaporization.- Insufficient surface hydroxyl groups.- Deposition temperature too low.- Increase precursor source temperature.- Ensure proper substrate cleaning and activation.- Increase deposition temperature within the ALD window.
High Growth Rate (CVD-like) - Incomplete purging between precursor pulses.- Precursor decomposition at high temperatures.- Increase purge times.- Lower the deposition temperature.
Film Non-uniformity - Non-uniform temperature distribution in the reactor.- Inefficient precursor delivery or gas flow.- Check and calibrate reactor temperature.- Optimize gas flow dynamics and precursor line heating.
Poor Film Quality (e.g., high impurity content) - Leaks in the ALD system.- Incomplete reactions.- Perform a leak check of the reactor.- Increase precursor pulse times to ensure saturation.
Film Delamination - Poor substrate adhesion.- High film stress.- Improve substrate cleaning and surface preparation.- Optimize deposition temperature to reduce stress.

Conclusion

The atomic layer deposition of tin(II) oxide using bis[bis(trimethylsilyl)amino]tin(II) and water offers a reliable and controllable method for producing high-quality, crystalline p-type semiconductor thin films at moderate temperatures. The self-limiting nature of the ALD process allows for precise thickness control and excellent conformality, which are critical for advanced electronic and biomedical applications. By carefully controlling the deposition parameters and following the protocols outlined in this guide, researchers can successfully fabricate SnO films with tailored properties for their specific needs.

References

  • Huster, N., et al. (2022). SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions, 39. Available at: [Link]

  • ResearchGate. (n.d.). SnO via Water Based ALD employing Tin(II) Formamidinate: Precursor Characterization and Process Development. Available at: [Link]

  • University of Helsinki. (2019). Precursor Chemistry for Atomic Layer Deposition. HELDA. Available at: [Link]

  • ResearchGate. (n.d.). Phase-controlled SnO2 and SnO Growth by Atomic Layer Deposition using Bis(N-ethoxy-2,2-dimethyl propanamido)tin Precursor. Available at: [Link]

  • Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Available at: [Link]

  • Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Available at: [Link]

  • ResearchGate. (n.d.). XPS spectrum of the Sn 3d3/2 and Sn 3d5/2 peaks for the synthesized material after the sputtering process. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Preparation and Characterization of SnO(2) Films for Sensing Applications. Available at: [Link]

  • TUE Research Portal. (2022). High‐Throughput Atomic Layer Deposition of P‐Type SnO Thin Film Transistors Using Tin(II)bis(tert‐amyloxide). Available at: [Link]

  • ResearchGate. (n.d.). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water | Request PDF. Available at: [Link]

  • Yonsei University. (n.d.). Phase-controlled SnO>2> and SnO growth by atomic layer deposition using Bis(N-ethoxy-2,2-dimethyl propanamido)tin precursor. Available at: [Link]

  • Helda. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. Available at: [Link]

  • Swagelok. (n.d.). Solving ALD Semiconductor Processing Challenges. Available at: [Link]

  • RSC Publishing. (2018). Recent developments in molecular precursors for atomic layer deposition. In Organometallic Chemistry (Vol. 42). Available at: [Link]

Sources

Application Note: Atomic Layer Deposition of Amorphous Tin Silicate Thin Films Using Bis[bis(trimethylsilyl)amino]tin(II) and Ozone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the deposition of tin-based thin films via ozone-based Atomic Layer Deposition (ALD) using the metalorganic precursor Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂. While ALD of tin oxide (SnO₂) is sought for applications in transparent conductors, gas sensors, and catalysis, the use of silylated precursors like Sn[N(SiMe₃)₂]₂ with a strong oxidant like ozone presents a unique reaction pathway.[1][2][3] This guide elucidates the mechanism, provides a detailed experimental protocol, and outlines the expected film properties. A critical finding from studies on this process is that the reaction does not yield pure tin oxide; instead, it produces amorphous, insulating tin silicate (SnSiOₓ) films due to the incorporation of silicon from the precursor ligands.[2][3] This note is intended for researchers and scientists in materials science and semiconductor fabrication, offering field-proven insights into the process causality and ensuring a self-validating protocol.

Introduction to the Sn[N(SiMe₃)₂]₂/O₃ ALD Process

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce conformal, uniform films with atomic-level thickness control.[4][5] It operates through sequential, self-limiting surface reactions.[4] Tin oxide (SnO₂) is a wide-bandgap semiconductor with a unique combination of high optical transparency and electrical conductivity, making it a valuable material for a wide range of applications, including solar cells, gas sensors, and transparent electrodes.[1][6][7][8]

The choice of precursor is paramount in defining the final film's properties. Bis[bis(trimethylsilyl)amino]tin(II), also known as tin(II) bis(hexamethyldisilazide), is an organometallic compound explored for ALD due to its volatility.[2][9] However, its chemical structure, featuring bulky trimethylsilyl ([Si(CH₃)₃]) groups, has a profound and often overlooked impact on the reaction mechanism when paired with a powerful oxidizing agent like ozone (O₃). This guide will demonstrate that instead of a simple ligand exchange to form SnO₂, the ozone aggressively reacts with the precursor's ligands, leading to the unavoidable incorporation of silicon and the formation of an amorphous tin silicate film.[2][3]

Precursor, Reactant, and Safety Considerations

The Tin Precursor: Bis[bis(trimethylsilyl)amino]tin(II)

This precursor is a solid at room temperature with a low melting point, making it suitable for sublimation-based delivery in an ALD reactor. Its bulky ligands ensure thermal stability while providing reactive sites for the ALD process.

PropertyValueSource
Chemical Formula [[(CH₃)₃Si]₂N]₂Sn
CAS Number 59863-13-7
Molecular Weight 439.48 g/mol
Form Liquid/Solid
Melting Point 37-38 °C[10]
Boiling Point 112 °C @ 0.05 mmHg[10]
Density 1.136 g/mL at 25 °C[11]
Storage Temperature 2-8°C
The Oxidant: Ozone (O₃)

Ozone is a highly effective oxidizing agent used in ALD to achieve low-temperature deposition and ensure complete reaction with the precursor ligands. Its high reactivity is key to understanding the formation of tin silicate in this process.

Critical Safety and Handling Protocols

Bis[bis(trimethylsilyl)amino]tin(II) is a hazardous chemical that requires strict safety protocols.

  • Hazards: Flammable solid (H228), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a fume hood.[12] An N95 dust mask is recommended when handling the solid.

  • Handling: Keep away from heat, sparks, and open flames.[10][12] Ground and bond containers during transfer.[10][12] Avoid breathing dust or vapors.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[12]

  • Ozone Exposure: Ozone is toxic and a severe respiratory irritant. Ensure the ALD system has no leaks and that the exhaust is properly scrubbed.

Deposition Mechanism and Experimental Workflow

The Causality of Silicon Incorporation

In a typical ALD process, the ligands of the metal precursor are cleanly removed by the co-reactant. However, with the Sn[N(SiMe₃)₂]₂ and ozone process, the high reactivity of ozone leads to the breakdown of the trimethylsilyl groups.

The proposed mechanism involves ozone not only reacting with the Sn-N bonds but also attacking the Si-N and Si-C bonds within the ligands. This results in the formation of non-volatile -O-Si-O- surface species during the ozone pulse.[3] These silicon-oxygen moieties are not removed during the purge step and become incorporated into the growing film. Consequently, each ALD cycle deposits a sub-monolayer of tin silicate rather than pure tin oxide. This mechanistic detail is crucial for understanding the resulting film's properties.

ALD Process Workflow Diagram

The following diagram illustrates the sequential and cyclical nature of the ALD process, highlighting the surface chemistry at each step.

ALD_Cycle cluster_cycle One ALD Cycle Step1 Step 1: Sn Precursor Pulse Sn[N(SiMe3)2]2 chemisorbs onto surface hydroxyls (-OH). Step2 Step 2: N2 Purge Excess precursor and byproducts are removed from the chamber. Step1->Step2 Self-Limiting Step3 Step 3: Ozone Pulse O3 reacts with surface ligands, forming Sn-O and Si-O bonds. Step2->Step3 Step4 Step 4: N2 Purge Reaction byproducts (e.g., NOx, H2O) are removed from the chamber. Step3->Step4 Oxidation Step4->Step1 Cycle Repeats

Caption: The four-step ALD cycle for tin silicate deposition.

Detailed Deposition Protocol

This protocol is a robust starting point for the deposition of tin silicate films. It is essential to perform saturation studies to optimize parameters for any specific ALD reactor.

Equipment and Materials
  • ALD Reactor (e.g., ASM Microchemistry F120) capable of handling sublimated solid precursors.[1][2]

  • Ozone Generator (e.g., Wedeco) with an estimated output of ~100 g/N m³.[1][2]

  • High-Purity Nitrogen (99.999% or better) for carrier and purge gas.[1][2]

  • Bis[bis(trimethylsilyl)amino]tin(II) precursor.[1][2]

  • Substrates: Silicon (100) wafers or soda-lime glass are commonly used.[1][2]

Substrate Preparation
  • Clean silicon substrates using a standard RCA-1 or piranha etch procedure to create a hydrophilic, hydroxyl-terminated surface.

  • For glass substrates, perform sonication in acetone, followed by isopropanol, and finally deionized water.

  • Dry the substrates thoroughly with a nitrogen gun before loading them into the reactor.

Experimental Workflow

The following diagram outlines the logical flow from preparation to analysis.

Experimental_Workflow sub_prep Substrate Cleaning (e.g., RCA-1 for Si) load_sub Load Substrates into ALD Reactor sub_prep->load_sub setup Set Process Parameters (Temperatures, Pressures) load_sub->setup deposition Run ALD Cycles (Pulse-Purge Sequence) setup->deposition characterization Film Characterization (XPS, XRD, Ellipsometry) deposition->characterization analysis Data Analysis (GPC, Composition, Properties) characterization->analysis

Caption: Logical workflow for the ALD experiment.

Deposition Parameters

The following parameters are based on published literature and serve as a validated starting point.[1][2]

ParameterRecommended ValueCausality & Notes
Substrate Temperature 80–100 °C or 125–200 °CTwo distinct "ALD windows" have been observed.[1][2][3] Operation within these windows ensures self-limiting growth.
Sn Precursor Temp. 62 °CThis temperature provides sufficient vapor pressure for sublimation without causing precursor decomposition.[1][2]
Reactor Pressure ~10 mbarTypical for flow-type ALD reactors.
Sn Precursor Pulse 0.5 s – 5.0 sMust be optimized. Start with a longer pulse (e.g., 2.0 s) and verify saturation by observing growth rate as a function of pulse time.
N₂ Purge After Sn 2.0 s – 10.0 sMust be long enough to completely remove unreacted precursor and byproducts to prevent CVD-like growth.
Ozone (O₃) Pulse 0.5 s – 5.0 sMust be optimized. Ensure the pulse is long enough to fully oxidize the surface layer.
N₂ Purge After O₃ 2.0 s – 10.0 sCritical for removing residual ozone and gaseous byproducts.
Protocol Validation: Saturation Curves

To ensure a true ALD process, you must demonstrate self-limiting growth. This is a self-validating step.

  • Precursor Saturation: Fix all parameters (including O₃ pulse time) and run a series of depositions, varying only the Sn precursor pulse time (e.g., 0.5s, 1s, 2s, 4s). Measure the film thickness (via ellipsometry) for each run. The growth per cycle (GPC) should increase and then plateau. The optimal pulse time is the shortest time in the plateau region.

  • Reactant Saturation: Repeat the process, but this time fix the optimized Sn precursor pulse time and vary the ozone pulse time. The GPC should again show a saturation plateau.

Expected Results and Film Properties

The properties of films grown with this process differ significantly from those of pure, crystalline SnO₂.

PropertyExpected OutcomeCharacterization Technique
Growth Per Cycle (GPC) 0.05 – 0.11 Å/cycleIn-situ or ex-situ Spectroscopic Ellipsometry
Composition Tin Silicate (SnSiOₓ)X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA)
Structure AmorphousGrazing Incidence X-ray Diffraction (GIXRD)
Conductivity Non-conductive / InsulatingFour-Point Probe, Hall Effect Measurements
Appearance Uniform, transparent thin filmVisual Inspection, Scanning Electron Microscopy (SEM)

Key Findings from Literature:

  • Films grown using the Sn[N(SiMe₃)₂]₂/O₃ process are consistently amorphous and non-conductive, both as-deposited and after annealing.[2][3]

  • All films deposited with this chemistry contain silicon as an impurity, confirming the formation of a mixed oxide or silicate.[2][3]

  • In contrast, using water (H₂O) as the oxygen source with the same tin precursor yields crystalline SnO films.[1][2][3] This highlights the critical role of the oxidant in determining the final film composition and properties.

Applications and Concluding Remarks

The ALD process using Bis[bis(trimethylsilyl)amino]tin(II) and ozone is not suitable for applications requiring conductive, transparent tin oxide. Researchers seeking to fabricate SnO₂ for applications like transparent conducting oxides (TCOs) or gas sensors should consider alternative precursors (e.g., tin halides, other organometallics) or different oxidants.[7][8][13]

However, the resulting amorphous and insulating tin silicate (SnSiOₓ) films may have utility in other areas:

  • Gate dielectrics in thin-film transistors.

  • Passivation layers in electronic devices.

  • Barrier films where electrical insulation is required.

This application note underscores the principle that ALD chemistry is a complex interplay between the precursor, reactant, and process conditions. A deep understanding of the reaction mechanism is essential to predict and control the properties of the deposited films.

References

  • AIP Publishing. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. Available at: [Link]

  • AIP Publishing. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water. Available at: [Link]

  • ResearchGate. (2017). Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water | Request PDF. Available at: [Link]

  • ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW. (n.d.). Available at: [Link]

  • ResearchGate. (2015). Atomic layer deposition of tin dioxide nanofilms: A review. Available at: [Link]

  • Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Available at: [Link]

  • Wikipedia. Atomic layer deposition. Available at: [Link]

  • iChemical. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), CAS No. 59863-13-7. Available at: [Link]

  • Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Available at: [Link]

  • ResearchGate. (2015). Properties of SnO2 Films Grown by Atomic Layer Deposition. Available at: [Link]

  • Semantic Scholar. (2008). Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin. Available at: [Link]

  • ResearchGate. (2021). Atomic Layer Deposition of SnO 2 for Selective Room Temperature Low ppb Level O 3 Sensing. Available at: [Link]

  • Beilstein Journals. (2023). Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Available at: [Link]

  • MDPI. (2024). Structure and Selected Properties of SnO 2 Thin Films. Available at: [Link]

  • ResearchGate. (2018). Atomic layer deposition of ultrathin indium oxide and indium tin oxide films using a trimethylindium, tetrakis(dimethylamino)tin, and ozone precursor system | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (2022). Atomic layer deposition of silicon oxide films using bis(dimethylaminomethylsilyl)trimethylsilylamine and ozone: first-principles and experimental study. Available at: [Link]

  • ResearchGate. (2012). Reaction Mechanisms of the Atomic Layer Deposition of Tin Oxide Thin Films Using Tributyltin Ethoxide and Ozone | Request PDF. Available at: [Link]

  • ACS Publications. (2021). Theoretical Study of the Mechanism for the Reaction of Trimethylaluminum with Ozone. Available at: [Link]

Sources

Application Notes and Protocols for Polymer Synthesis Utilizing Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Catalyst for Controlled Polymerization

Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(SiMe3)2]2, is an organotin compound that has garnered significant interest in the field of polymer chemistry.[1] Characterized by a central tin(II) atom coordinated to two bulky bis(trimethylsilyl)amide ligands, this compound is a highly effective catalyst and initiator for ring-opening polymerization (ROP) of cyclic esters.[2][3] The sterically demanding ligands play a crucial role in stabilizing the low-valent tin(II) center, preventing its oxidation to the more common tin(IV) state and influencing its catalytic activity.[4] This application note provides a comprehensive overview of the role of Bis[bis(trimethylsilyl)amino]tin(II) in polymer synthesis, detailing its mechanism of action, experimental protocols, and the characteristics of the resulting polymers. Its utility extends to the synthesis of biodegradable and biocompatible polyesters, such as polylactide (PLA), which are of paramount importance in biomedical and pharmaceutical applications.

Physicochemical Properties

PropertyValue
Chemical Formula C12H36N2Si4Sn
Molecular Weight 439.48 g/mol [5]
Appearance Orange-Red Liquid
Melting Point 37-38 °C[6]
Boiling Point 112 °C at 0.05 mmHg[6]
Density 1.136 g/mL at 25 °C[6]
Solubility Soluble in organic solvents.

Mechanism of Action: The Coordination-Insertion Pathway

The polymerization of cyclic esters, such as lactide, initiated by Bis[bis(trimethylsilyl)amino]tin(II) predominantly proceeds via a coordination-insertion mechanism. This mechanism is particularly favored when an alcohol, such as benzyl alcohol, is used as a co-initiator.

Initiation: The first step involves the reaction of the tin amide with the alcohol to form a tin alkoxide species in situ, with the elimination of bis(trimethylsilyl)amine. This tin alkoxide is the true initiating species.

Propagation: The carbonyl oxygen of the cyclic ester monomer coordinates to the tin center of the tin alkoxide. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer, leading to the ring-opening of the cyclic ester and its insertion into the tin-oxygen bond. This process regenerates a tin alkoxide at the end of the growing polymer chain, which can then react with another monomer molecule, propagating the polymerization.

Causality Behind Experimental Choices: The use of an alcohol co-initiator is a critical experimental choice as it allows for the formation of a more reactive tin alkoxide initiator. The bulky bis(trimethylsilyl)amide ligands on the tin center are not displaced during the propagation steps but remain coordinated, influencing the stereoselectivity and control over the polymerization. This controlled, living nature of the polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[7]

G cluster_initiation Initiation cluster_propagation Propagation Sn(N(SiMe3)2)2 Sn[N(SiMe₃)₂]₂ Sn_alkoxide R-O-Sn-N(SiMe₃)₂ (Tin Alkoxide) Sn(N(SiMe3)2)2->Sn_alkoxide + R-OH ROH R-OH (Alcohol) HN(SiMe3)2 HN(SiMe₃)₂ Sn_alkoxide->HN(SiMe3)2 - HN(SiMe₃)₂ Coordination Coordination of Monomer to Sn Sn_alkoxide->Coordination + Lactide Monomer Lactide Insertion Ring-Opening and Insertion Coordination->Insertion Growing_Chain R-O-(Monomer)n-Sn-N(SiMe₃)₂ Insertion->Growing_Chain Growing_Chain->Coordination + Lactide

Figure 1: Coordination-Insertion Mechanism for ROP of Lactide.

Experimental Protocols

Protocol 1: Synthesis of Polylactide (PLA) via Ring-Opening Polymerization of L-Lactide

This protocol describes the bulk polymerization of L-lactide using Bis[bis(trimethylsilyl)amino]tin(II) as the initiator and benzyl alcohol as a co-initiator.

Materials:

  • L-Lactide

  • Bis[bis(trimethylsilyl)amino]tin(II)

  • Benzyl alcohol (BnOH)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, add L-lactide (e.g., 1.0 g, 6.94 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. In a separate vial, prepare a stock solution of Bis[bis(trimethylsilyl)amino]tin(II) in anhydrous toluene (e.g., 10 mg/mL). Also, prepare a stock solution of benzyl alcohol in anhydrous toluene (e.g., 5 mg/mL).

  • Reaction Setup: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Initiator and Co-initiator Addition: Using a syringe, add the desired amount of the Bis[bis(trimethylsilyl)amino]tin(II) solution to the Schlenk flask. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1). Subsequently, add the desired amount of the benzyl alcohol solution (typically in a 1:1 or 1:2 ratio with the tin initiator).

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C). Stir the reaction mixture vigorously. The polymerization time will depend on the reaction temperature and desired conversion (typically ranging from a few hours to 24 hours).

  • Quenching and Polymer Precipitation: After the desired polymerization time, remove the flask from the oil bath and allow it to cool to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) in a suitable solvent like THF or chloroform, calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

Data Presentation: Performance in Lactide Polymerization

The following table summarizes typical results for the ring-opening polymerization of L-lactide using Bis[bis(trimethylsilyl)amino]tin(II) as an initiator in the presence of benzyl alcohol.

Entry[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (PDI)
1100:11204>9513,5001.15
2200:11208>9527,2001.20
3500:1130129265,8001.35
4200:1110128825,5001.22

Note: [M] = Moles of Monomer (L-lactide), [I] = Moles of Initiator (Sn[N(SiMe3)2]2). Mn = Number-average molecular weight. Đ = Polydispersity Index (Mw/Mn). These are representative data and actual results may vary depending on the specific reaction conditions and purity of reagents.

Applications in Advanced Polymer Synthesis

The controlled nature of polymerization initiated by Bis[bis(trimethylsilyl)amino]tin(II) makes it a valuable tool for the synthesis of well-defined polymers with tailored properties.

  • Biodegradable Polyesters: The primary application is in the synthesis of biodegradable polyesters like PLA and poly(ε-caprolactone) (PCL) for use in medical implants, drug delivery systems, and environmentally friendly packaging materials.

  • Block Copolymers: The living nature of the polymerization allows for the sequential addition of different cyclic ester monomers to create block copolymers with unique properties and morphologies.

  • Functional Polymers: By using functional alcohols as co-initiators, polymers with specific end-groups can be synthesized, enabling further modification and conjugation for various applications.

Safety and Handling

Bis[bis(trimethylsilyl)amino]tin(II) is a moisture-sensitive and air-sensitive compound. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Bis[bis(trimethylsilyl)amino]tin(II) is a highly effective and versatile initiator for the ring-opening polymerization of cyclic esters. Its ability to facilitate controlled and living polymerization, particularly in the presence of an alcohol co-initiator, allows for the synthesis of well-defined polyesters with predictable molecular weights and narrow polydispersity. The mechanistic understanding of its action via the coordination-insertion pathway provides a rational basis for designing and optimizing polymerization processes for a wide range of applications in materials science and biomedicine.

References

  • Dove, A. P., Gibson, V. C., Marshall, E. L., Rzepa, H. S., White, A. J. P., & Williams, D. J. (2006). Synthetic, Structural, Mechanistic, and Computational Studies on Single-Site β-Diketiminate Tin(II) Initiators for the Polymerization of rac-Lactide. Journal of the American Chemical Society, 128(30), 9834–9843. [Link]

  • Kricheldorf, H. R., & Kreiser-Saunders, I. (1996). Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecules, 29(23), 7312-7319. [Link]

  • Aji, M. M., & Williams, C. K. (2012). Polymerization of Lactide by Monomeric Sn(II) Alkoxide Complexes. Inorganic Chemistry, 51(16), 8911-8920. [Link]

  • Kowalski, A., Duda, A., & Penczek, S. (2000). Polymerization of l,l-Dilactide Initiated by Tin(II) Butoxide. Macromolecules, 33(19), 689-695. [Link]

  • Penczek, S., & Duda, A. (2017). Dormant Polymers and Their Role in Living and Controlled Polymerizations; Influence on Polymer Chemistry, Particularly on the Ring Opening Polymerization. Polymers, 9(12), 643. [Link]

  • Kaihara, S., Matsumura, S., Mikos, A. G., & Fisher, J. P. (2007). Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols, 2(11), 2767–2771. [Link]

  • Ma, H., & Okuda, J. (2005). Kinetics and Mechanism of l-Lactide Polymerization by Rare Earth Metal Silylamido Complexes: Effect of Alcohol Addition. Macromolecules, 38(7), 2665–2673. [Link]

  • Wong, C. Y., & Lin, C. C. (2012). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. RSC Advances, 2(21), 8049-8058. [Link]

  • Kricheldorf, H. R., & Weidner, S. M. (2021). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) acetates. Polymer Chemistry, 12(15), 2263-2274. [Link]

  • Sun, Y., Cui, Y., Xiong, J., Dai, Z., Tang, N., & Wu, J. (2015). Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides. Dalton Transactions, 44(37), 16383–16391. [Link]

  • Chucherd, T., & Trakarnpruk, W. (2019). Synthesis and characterizations of bis(phenoxy)-amine tin(II) complexes for ring-opening polymerization of lactide. Journal of Polymer Science Part A: Polymer Chemistry, 57(21), 2104-2112. [Link]

  • Siriporn, T., & Trakarnpruk, W. (2021). Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Heliyon, 7(4), e06797. [Link]

  • PubChem. Bis[bis(trimethylsilyl)amino]tin(II). [Link]

Sources

Application Notes & Protocol: Mastering the Use of Bis[bis(trimethylsilyl)amino]tin(II) in an Inert Atmosphere Glovebox

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Bulky Tin(II) Amide

Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(SiMe₃)₂]₂, is a remarkable organometallic compound that serves as a potent reagent in modern synthetic chemistry.[1] Its utility stems from the low-valent tin(II) center, which is kinetically stabilized by two exceptionally bulky bis(trimethylsilyl)amido ligands.[2] This steric shielding prevents oligomerization and allows the tin center to exhibit unique reactivity, making it a valuable precursor for the synthesis of other organotin derivatives and a catalyst in various organic transformations, such as the conversion of aldehydes and ketones to N,N-dialkyleneamines.[1][3][4]

However, the very features that make this compound synthetically useful also render it highly sensitive to atmospheric conditions. The tin(II) center is readily oxidized, and the compound rapidly hydrolyzes upon contact with moisture.[4] Consequently, the successful application of Bis[bis(trimethylsilyl)amino]tin(II) is critically dependent on the rigorous exclusion of air and water. This guide provides a comprehensive, in-depth protocol for the safe and effective handling and utilization of this reagent within a nitrogen-filled glovebox, ensuring experimental reproducibility and integrity.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for safe handling and successful experimental design.

PropertyValueSource
CAS Number 59863-13-7
Molecular Formula C₁₂H₃₆N₂Si₄Sn[4]
Molecular Weight 439.47 g/mol [4]
Appearance Orange-Red Liquid or Low-Melting Solid[1][3]
Melting Point 37-38 °C[5]
Boiling Point 112 °C at 0.05 mmHg[5]
Density 1.136 g/mL at 25 °C[5]
Solubility Soluble in organic solvents like hexane, THF, and toluene.[1][3]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents.[4]

Safety Information: Bis[bis(trimethylsilyl)amino]tin(II) is a flammable solid and can cause skin, eye, and respiratory irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably a certified and properly maintained glovebox.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Glovebox Environment: The First Line of Defense

A glovebox provides a controlled inert atmosphere, essential for working with air- and moisture-sensitive compounds.[8] Before introducing Bis[bis(trimethylsilyl)amino]tin(II), ensure the glovebox is functioning optimally.

Protocol for Glovebox Preparation:

  • Atmosphere Purity Check: Verify that the oxygen and moisture levels within the glovebox are below 1 ppm.[9] This ensures the integrity of the reagent.

  • Solvent Compatibility: Be mindful of the solvents used within the glovebox. While hydrocarbons like pentane and toluene are generally compatible, chlorinated solvents and others can damage the purification catalyst.[10]

  • Glassware and Equipment Preparation: All glassware (flasks, vials, syringes, etc.) and equipment must be rigorously dried in an oven (e.g., at 120 °C overnight) before being introduced into the glovebox antechamber.[10][11] This removes adsorbed moisture from the surfaces.

  • Antechamber Cycling: Utilize the antechamber to introduce items into the glovebox. For solids and non-volatile liquids, a minimum of three evacuate-refill cycles is recommended to remove atmospheric contaminants.[10][11] For volatile liquids, ensure they are in a sealed, pressure-resistant flask.[9]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general procedure for using Bis[bis(trimethylsilyl)amino]tin(II) in a synthetic reaction within a glovebox.

experimental_workflow cluster_prep Preparation Phase cluster_glovebox Glovebox Operations cluster_workup Work-up & Analysis reagent_prep Reagent Preparation: - Weigh Bis[bis(trimethylsilyl)amino]tin(II) - Prepare substrate solution reaction_setup Reaction Setup: - Transfer reagents to reaction flask - Add solvent and stir reagent_prep->reaction_setup glassware_prep Glassware Preparation: - Oven-dry all glassware - Cool under vacuum glassware_prep->reaction_setup reaction_monitoring Reaction Monitoring: - Visual observation - Aliquot sampling for NMR/TLC reaction_setup->reaction_monitoring quenching Reaction Quenching (if necessary) reaction_monitoring->quenching isolation Product Isolation: - Solvent removal - Purification (e.g., crystallization) quenching->isolation analysis Product Characterization: - NMR, MS, etc. isolation->analysis

Caption: Experimental workflow for using Bis[bis(trimethylsilyl)amino]tin(II).

Detailed Protocol:

  • Reagent Preparation:

    • Since Bis[bis(trimethylsilyl)amino]tin(II) has a low melting point, it may be a liquid or a solid at room temperature.[3] If solid, it can be carefully broken into smaller pieces for weighing.

    • On an analytical balance inside the glovebox, weigh the required amount of Bis[bis(trimethylsilyl)amino]tin(II) into a clean, dry vial.

    • Prepare a solution of your substrate in a dry, degassed solvent in a separate flask. All solvents must be rigorously dried and deoxygenated prior to being brought into the glovebox.[10]

  • Reaction Setup:

    • In an appropriately sized, oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate solution.

    • Using a clean, dry syringe or cannula, transfer the Bis[bis(trimethylsilyl)amino]tin(II) to the reaction flask. If it is in solid form, it can be added directly.

    • Rinse the vial that contained the tin reagent with a small amount of the reaction solvent and add it to the flask to ensure a complete transfer.

    • Seal the reaction flask with a septum or a glass stopper.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature. The progress of the reaction can often be monitored by a color change.

    • If necessary, small aliquots can be withdrawn from the reaction mixture using a syringe for analysis by techniques such as NMR spectroscopy or thin-layer chromatography (TLC).[2] Note that TLC plates should also be dried before being brought into the glovebox.

  • Work-up and Product Isolation:

    • Once the reaction is complete, it may need to be quenched. This should be done cautiously, as the reagent reacts exothermically with protic solvents.

    • The product can be isolated by removing the solvent under vacuum. A cold trap should be used to collect the volatile components.

    • Further purification can be achieved by techniques suitable for air-sensitive compounds, such as crystallization or distillation under reduced pressure.

Characterization

Multinuclear NMR spectroscopy is a powerful tool for characterizing both the starting material and the products.[2] For Bis[bis(trimethylsilyl)amino]tin(II), the ¹H NMR spectrum typically shows a single sharp resonance for the 36 equivalent protons of the trimethylsilyl groups at approximately δ = 0.37 ppm in deuterated benzene.[2] ¹¹⁹Sn NMR is particularly diagnostic for tin compounds due to its wide chemical shift range, which is highly sensitive to the coordination environment of the tin atom.[2]

Waste Disposal: A Commitment to Safety and Environmental Responsibility

Proper waste management is a critical aspect of laboratory safety.[12] Organotin compounds are toxic and require careful disposal.[1][13]

Protocol for Waste Management:

  • Segregation: All waste containing Bis[bis(trimethylsilyl)amino]tin(II), including contaminated gloves, pipette tips, and solvent rinses, must be collected in a designated, sealed, and clearly labeled hazardous waste container inside the glovebox.[13][14]

  • Labeling: The waste container must be labeled as "Hazardous Waste: Organotin Compounds".[13]

  • Removal from Glovebox: The sealed waste container can be removed from the glovebox via the antechamber.

  • Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of organotin waste. This typically involves collection by environmental health and safety personnel.[15][16]

  • Glassware Decontamination: Glassware that has been in contact with the tin reagent should be rinsed with an organic solvent (the rinsate being collected as hazardous waste) and then soaked in a decontamination solution, such as a dilute acid, before being washed normally.[13]

Troubleshooting Common Issues

IssuePossible CauseSolution
Low or no reactivity Reagent degradation due to exposure to air or moisture.Ensure glovebox atmosphere is pure (<1 ppm O₂, H₂O). Use freshly opened or properly stored reagent.
Inconsistent results Incomplete transfer of the reagent; inaccurate weighing.Use a rinse solvent to ensure quantitative transfer. Calibrate the balance inside the glovebox.
Formation of white precipitate Hydrolysis of the tin reagent to tin(II) oxide.[3]Check for moisture contamination in solvents or on glassware. Ensure all materials are rigorously dried.

By adhering to these detailed protocols and understanding the underlying principles, researchers can confidently and safely harness the synthetic potential of Bis[bis(trimethylsilyl)amino]tin(II) for their scientific endeavors.

References

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95% | - Gelest, Inc. (URL: [Link])

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7 | Chemsrc. (URL: [Link])

  • Bis[bis(trimethylsilyl)amino]tin(II) | C12H36N2Si4Sn | CID 521579 - PubChem. (URL: [Link])

  • Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis | Journal of Chemical Education. (URL: [Link])

  • Bis[bis(trimethylsilyl)amino]tin(II) | AMERICAN ELEMENTS ®. (URL: [Link])

  • School of Chemistry SOP For Operation Of Glove Boxes. (URL: [Link])

  • Standard Operating Procedures: Bart Laboratory - Purdue Chemistry. (URL: [Link])

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])

  • Glove box - EPFL. (URL: [Link])

  • Laboratory Waste Guide 2025. (URL: [Link])

  • How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. (URL: [Link])

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])

  • Treatment and disposal of chemical wastes in daily laboratory work. (URL: [Link])

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Application Note & Protocols: Mastering Schlenk Line Techniques for the Manipulation of Air-Sensitive Tin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organotin compounds are a versatile class of reagents with significant applications in organic synthesis, materials science, and pharmaceutical development. However, their utility is often paralleled by their high sensitivity to atmospheric oxygen and moisture, which can lead to decomposition, altered reactivity, and the formation of undesirable byproducts.[1][2] Furthermore, many organotin compounds exhibit significant toxicity, necessitating handling protocols that ensure strict containment.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for manipulating air-sensitive tin compounds using Schlenk line techniques. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and safe methods for working with these challenging yet valuable chemical entities.

The Challenge: Understanding the Sensitivity and Hazards of Tin Compounds

The reactivity of organotin compounds is fundamentally linked to the nature of the tin-carbon bond and the coordination state of the tin center.

  • Sensitivity to Oxygen: Many organotin compounds, particularly those with alkyl and hydride ligands, are susceptible to oxidation. This reaction can be radical-mediated and often leads to the formation of tin oxides or hydroxides, rendering the reagent inactive.

  • Sensitivity to Moisture: The Sn-C bond can be readily hydrolyzed by water, especially in organotin halides and alkoxides.[4] This reaction not only consumes the desired compound but also generates stannoxanes and other difficult-to-remove impurities.[1]

  • Toxicity: The biological activity and toxicity of organotin compounds are significant concerns.[3] Toxicity generally follows the trend: R₃SnX > R₂SnX₂ > RSnX₃, with triorganotin compounds being potent neurotoxins and immunotoxins.[3][4] All handling procedures must prioritize the prevention of exposure through inhalation, ingestion, and dermal contact.[3][5]

Given these properties, the exclusion of air and moisture is not merely a suggestion for good practice but an absolute prerequisite for successful and safe experimentation. The Schlenk line provides a robust and versatile platform for achieving the necessary inert atmosphere.[6][7]

The Apparatus: Principles of the Schlenk Line

A Schlenk line, or dual vacuum-gas manifold, is the cornerstone of air-free chemistry.[7] It consists of two parallel glass tubes (manifolds): one connected to a high-vacuum pump and the other to a source of purified inert gas (typically argon or nitrogen).[7][8]

  • Inert Gas Choice: Argon is often preferred over nitrogen. Being denser than air, it provides a more effective "blanket" over the reaction mixture during brief openings of the system.[1] Nitrogen is a less expensive alternative suitable for many applications, but its reactivity with certain metals (like lithium) at elevated temperatures should be considered.

  • Vacuum System: A rotary vane pump, protected by a liquid nitrogen cold trap, is used to evacuate glassware. The cold trap is crucial for condensing volatile solvents and corrosive vapors, preventing them from damaging and contaminating the pump oil.[6][7][9]

  • Pressure Monitoring & Relief: A bubbler, typically filled with mineral oil, serves as a visual indicator of the inert gas flow rate and acts as a one-way valve to prevent air from diffusing back into the manifold.[6]

Diagram of a Standard Schlenk Line Setup

Below is a diagram illustrating the key components of a typical Schlenk line setup.

SchlenkLine cluster_main Schlenk Line Manifold cluster_glassware Reaction Vessel cluster_support Support Systems M_Vac Vacuum Manifold Port1 Port1 M_Vac->Port1 M_Gas Inert Gas Manifold Bubbler Oil Bubbler M_Gas->Bubbler Pressure Relief Port2 Port2 M_Gas->Port2 Flask Schlenk Flask Pump Vacuum Pump Trap Liquid N2 Cold Trap Pump->Trap To Pump Trap->M_Vac To Manifold Gas Inert Gas Cylinder Gas->M_Gas Purified Gas Tap Double Oblique Stopcock Port1->Tap Port2->Tap Hose Tap->Hose Flexible Tubing Hose->Flask_Sidearm

Caption: Core components of a Schlenk line for inert atmosphere chemistry.

Core Protocols for Handling Tin Compounds

Accuracy and procedural discipline are paramount. The following protocols are designed to be self-validating systems, ensuring the integrity of the inert atmosphere at each stage.

Protocol 1: Preparing Glassware and Assembling the Reaction

Residual moisture adsorbed onto glassware is a primary source of contamination and must be rigorously removed.[1][10]

Objective: To prepare a reaction vessel that is free of air and adsorbed water.

Materials:

  • Schlenk flask and other required glassware (e.g., condenser, addition funnel)

  • High-vacuum grease

  • Heat gun

Procedure:

  • Cleaning & Oven Drying: Thoroughly clean all glassware and dry in an oven (≥125 °C) for at least 4 hours, or preferably overnight.[10]

  • Hot Assembly: While still hot, assemble the glassware. Lightly apply high-vacuum grease to all ground-glass joints to ensure a proper seal.[10]

  • Connect to Schlenk Line: Attach the assembled apparatus to the Schlenk line via heavy-walled, flexible tubing. Secure all connections with Keck clips.

  • The Evacuate-Refill Cycle: This is the most critical step for establishing an inert atmosphere.[9]

    • Ensure the flask's stopcock is open to the line.

    • Slowly open the port's stopcock to the vacuum manifold. You will hear the pump change pitch as it evacuates the vessel.

    • While under vacuum, gently heat the entire surface of the glassware with a heat gun. This drives off adsorbed water. Pay special attention to joints and areas around stir bars.

    • Continue evacuating for 5-10 minutes.[6]

    • Close the port's stopcock to the vacuum.

    • Slowly open the port's stopcock to the inert gas manifold, backfilling the flask. You will see the oil in the bubbler move as the pressure equalizes.

  • Repeat: Repeat the evacuate-refill cycle a minimum of three times to ensure all atmospheric gases are removed.[7][11] The flask is now under a static, positive pressure of inert gas and ready for use.

Protocol 2: Degassing Solvents

Solvents are a major source of dissolved oxygen and trace water.[1] They must be both dried and degassed before use. While modern solvent purification systems (SPS) that pass solvents through columns of activated alumina are common, the following Schlenk line method is essential.[11]

Objective: To remove dissolved atmospheric gases from a previously dried solvent.

Method: Freeze-Pump-Thaw This is the most rigorous method for degassing.[11][12]

Materials:

  • Schlenk flask or ampoule containing anhydrous solvent

  • Dewar flask

  • Liquid nitrogen

Procedure:

  • Freeze: Securely clamp the Schlenk flask containing the solvent. Immerse the bottom of the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask's stopcock to the vacuum manifold. The vacuum will remove all gases from the headspace above the frozen solid. Maintain the vacuum for 3-5 minutes.

  • Thaw: Close the flask's stopcock to the line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid as it melts.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with inert gas. The solvent is now degassed and ready for use.

Protocol 3: Transfer of Liquids and Solutions via Cannula

Transferring air-sensitive liquids, such as a solution of a tin reagent or a degassed solvent, requires a method that does not expose the liquid to the atmosphere. Cannula transfer is the standard technique.[13][14][15][16]

Objective: To transfer a liquid from a donor flask to a receiving flask under a positive pressure of inert gas.

Materials:

  • Donor and receiving Schlenk flasks (both under inert gas)

  • Rubber septa

  • Double-tipped needle (cannula)

  • Short "bleed" needle

Procedure:

  • Prepare Flasks: Under a positive flow of inert gas, quickly replace the glass stoppers on both the donor and receiving flasks with clean, dry rubber septa.

  • Purge Cannula: Insert one end of the cannula through the septum of the donor flask, keeping the tip in the headspace (above the liquid). Allow inert gas to flow through the cannula for 30-60 seconds to purge it of air.[17]

  • Connect Flasks: While the cannula is purging, insert the other end through the septum of the receiving flask.

  • Initiate Transfer:

    • Insert a short "bleed" needle into the septum of the receiving flask. This creates an exit path for the inert gas.[17]

    • Carefully lower the cannula tip in the donor flask below the surface of the liquid.

    • The positive pressure in the donor flask will push the liquid through the cannula and into the receiving flask. The displaced gas in the receiving flask will exit through the bleed needle.[13][17]

  • Control the Flow: The rate of transfer can be controlled by adjusting the depth of the bleed needle in the receiving flask's septum or by slightly restricting the main bubbler outlet to increase pressure.

  • Complete Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the donor flask. Purge the cannula with inert gas for a few moments, then remove the cannula and bleed needle from the receiving flask, followed by the donor flask.

Workflow for Cannula Transfer

CannulaTransfer Donor Donor Flask (Higher Pressure) Cannula Cannula Receiver Receiving Flask BleedNeedle Bleed Needle (Vent) Cannula->Receiver Liquid Transfer BleedNeedle->GasOut Gas Out InertGas Inert Gas In InertGas->Donor

Caption: Pressure-driven transfer of an air-sensitive liquid via cannula.

Protocol 4: Addition of Solids

Adding solid tin compounds requires preventing both air exposure and contamination of the flask's greased joints.

Method A: Quick Addition under Positive Pressure (for less sensitive solids)

  • Remove the glass stopper from the reaction flask while maintaining a strong outward flow of inert gas from the neck.

  • Using a powder funnel, quickly add the solid reagent. The positive gas flow prevents air from entering.

  • Remove the funnel and immediately replace the stopper.

  • Purge the headspace by performing one evacuate-refill cycle.

Method B: Solid Addition Tube (for highly sensitive solids)

  • In a glovebox, load the solid tin compound into a solid addition tube.

  • Seal the tube and bring it out of the glovebox.

  • Connect the sidearm of the addition tube to the Schlenk line and perform three evacuate-refill cycles.

  • Under a positive flow of inert gas, replace the stopper on the main reaction flask with the charged addition tube.

  • Addition is accomplished by rotating the tube to allow the solid to fall into the flask.

Safety, Handling, and Waste Disposal

Core Directive: AVOID ALL CONTACT. Organotin compounds are toxic and must be handled with extreme caution.[3][4]

Hazard Precaution & Protocol
Inhalation All manipulations must be performed in a certified, well-ventilated chemical fume hood.[5] Respiratory protection may be required for large spills.[4]
Dermal Contact Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile outer, laminate inner). Immediately wash any affected skin area with soap and water for at least 15 minutes and remove contaminated clothing.[4][5]
Ingestion Eating, drinking, and smoking are strictly prohibited in the laboratory area.[5] Wash hands thoroughly after handling, even when gloves have been used.
Spills Spills must be cleaned up immediately by trained personnel.[5] Use an absorbent material to soak up liquids or carefully sweep up solids. Place waste in a sealed, clearly labeled container for proper disposal.[4]
Waste Disposal All waste containing organotin compounds (solid waste, contaminated solvents, used silica gel) is considered hazardous. It must be collected in a dedicated, sealed, and clearly labeled waste container. Follow all institutional and local regulations for hazardous waste disposal.[4]

Conclusion

The successful manipulation of air-sensitive tin compounds is a skill built on a foundation of understanding their reactivity and a disciplined application of proven techniques. The Schlenk line, when used with the protocols detailed in this guide, provides a reliable environment for excluding atmospheric contaminants. By internalizing these methods—from meticulous glassware preparation to precise cannula transfers—and adhering strictly to safety protocols, researchers can confidently and safely harness the synthetic power of these valuable reagents.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
  • The Schlenk Line Survival Guide.University of Glasgow.
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  • Safety and handling precautions for organotin compounds.Benchchem.
  • Working with air and moisture sensitive compounds.Molecular Inorganic Chemistry, Leiden University.
  • Techniques for Handling Air-Sensitive Compounds.Wipf Group, University of Pittsburgh.
  • Air-free technique.Wikipedia.
  • The Manipulation of Air-Sensitive Compounds.Christoph Elschenbroich, Albrecht Salzer.
  • ORGANOTIN COMPOUNDS.Centers for Disease Control and Prevention (CDC).
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1).ChemistryViews.
  • Schlenk line.Wikipedia.
  • Handling air-sensitive reagents AL-134.MilliporeSigma (Aldrich).

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Troubleshooting & Optimization

Technical Support Center: Purification of Bis[bis(trimethylsilyl)amino]tin(II) by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, via vacuum distillation. This resource is designed for researchers, scientists, and drug development professionals who handle this air- and moisture-sensitive organometallic compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure a successful and safe purification process.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during the vacuum distillation of Bis[bis(trimethylsilyl)amino]tin(II).

Question 1: My distillation is experiencing severe "bumping" or violent boiling. What is the cause and how can I prevent it?

Answer: Bumping during vacuum distillation is a common and dangerous issue, particularly with viscous liquids or when distilling from a salt-containing crude reaction mixture. It occurs when a portion of the liquid becomes superheated and boils in a sudden, explosive manner.[1][2] This is exacerbated under vacuum because the large pressure difference leads to a massive volume expansion as the liquid vaporizes.[2]

  • Root Causes:

    • Inefficient Nucleation: Standard boiling chips are ineffective under vacuum because the trapped air that provides nucleation sites is rapidly removed.[3][4]

    • Rapid Heating: Applying heat too quickly to the distillation flask can create localized superheating before the bulk of the liquid reaches its boiling point.[1][5]

    • Sudden Vacuum Application: Pulling a deep vacuum too quickly can cause volatile components to erupt from the solution.[1][5]

  • Solutions & Explanations:

    • Vigorous Magnetic Stirring: This is the most effective method to prevent bumping during vacuum distillation. A rapidly spinning stir bar creates a vortex and provides sufficient agitation to promote smooth, even boiling.[4][6] Ensure your stir plate is powerful enough to maintain stirring in the potentially viscous crude material.

    • Gradual Heating and Vacuum Application: Begin heating the oil bath slowly only after a stable vacuum has been achieved.[2][5] Apply the vacuum gradually to allow for the controlled removal of any low-boiling impurities or residual solvents (like dioxane from the synthesis).[2][7]

    • Use of an Ebulliator or Capillary: For very challenging distillations, a fine capillary tube (ebulliator) can be inserted so its tip is below the liquid surface. A slow stream of inert gas (nitrogen or argon) is bled through the capillary, providing a continuous source of nucleation sites for smooth boiling.[3][6]

Question 2: The distilled product has a poor color (e.g., dark brown or black) instead of the expected bright orange-red. What went wrong?

Answer: An off-color distillate typically indicates thermal decomposition or contamination. Bis[bis(trimethylsilyl)amino]tin(II) can be thermally sensitive, especially in the presence of impurities.

  • Root Causes:

    • Overheating: The heating bath temperature was too high. While the compound boils at 105-115 °C under vacuum, the bath temperature should only be moderately higher to avoid "cooking" the material in the flask.[7]

    • Air/Moisture Leak: The distillation apparatus was not properly sealed or dried. Sn[N(SiMe₃)₂]₂ is extremely sensitive to air and moisture, readily hydrolyzing to form tin(II) oxide and other byproducts.[7] This is a critical consideration.

    • Contamination from Greased Joints: Using an excessive amount of silicone or hydrocarbon-based grease on the joints can lead to contamination of the distillate, especially at higher temperatures.

  • Solutions & Explanations:

    • Precise Temperature Control: Use a thermocouple-controlled heating mantle or oil bath. Aim for a bath temperature no more than 20-30 °C above the expected boiling point of your compound at the measured pressure.

    • Ensure an Airtight, Dry System: All glassware must be rigorously dried in an oven (e.g., 125 °C overnight) and assembled hot under a flow of inert gas.[8] Use high-quality, well-fitting ground glass joints. All transfers of the crude material should be performed using air-sensitive techniques (e.g., via cannula or in a glovebox).[8][9]

    • Proper Joint Sealing: Use a minimal amount of high-vacuum grease (PTFE-based grease is often preferred for its chemical inertness). Alternatively, use PTFE sleeves on the joints to create a grease-free seal.

Question 3: I am not getting any product to distill over, even though the temperature and pressure seem correct.

Answer: Failure to distill can be frustrating and points to issues with either the system's pressure, temperature measurement, or the setup itself.

  • Root Causes:

    • Inaccurate Pressure Reading: The vacuum gauge may be faulty or positioned incorrectly. The pressure reading should be taken as close to the distillation apparatus as possible.

    • System Leak: A significant leak in the apparatus is preventing the system from reaching the required low pressure for distillation.

    • Thermometer Placement: The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.[10] If it's too high, the vapor won't reach it; if it's too low, it will read the flask temperature.

    • Insufficient Heating: The heating bath may not be providing enough energy to bring the compound to its boiling point at the achieved vacuum.

  • Solutions & Explanations:

    • Verify Vacuum System: Check your vacuum pump's performance and ensure all connections are tight. Listen for hissing sounds that indicate leaks. A cold trap (using dry ice/acetone or liquid nitrogen) between your apparatus and the pump is crucial to protect the pump oil and maintain a good vacuum.[11]

    • Check for Leaks: Carefully inspect all joints and connections. A simple method is to carefully apply a small amount of a volatile solvent like acetone to a suspected joint with a cotton swab while under vacuum; a change in the pump sound or pressure reading can indicate a leak.

    • Correct Thermometer Placement: Adjust the thermometer so the top of the bulb is level with the bottom of the condenser sidearm.

    • Use a Short-Path Distillation Head: For high-boiling compounds like this, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing heat loss and preventing condensation before the condenser. A Vigreux column can aid in separating from lower-boiling impurities but may not be necessary if the crude material is relatively clean.[7]

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of Bis[bis(trimethylsilyl)amino]tin(II) relevant to its distillation? A: Understanding these properties is crucial for setting up the distillation correctly.

PropertyValueSource(s)
Molecular Weight 439.48 g/mol [12]
Appearance Bright red or orange-red liquid/solid[7][13][14]
Melting Point 37-38 °C[7]
Boiling Point 112 °C / 0.05 mmHg 105-115 °C / 0.5 mmHg[7][15]
Density 1.136 g/mL at 25 °C[7]

Q: Is this compound pyrophoric? What are the primary safety concerns? A: While not pyrophoric in the strictest sense (i.e., it doesn't spontaneously ignite on contact with air), it is highly reactive and requires stringent handling precautions.[7]

  • Air and Moisture Sensitivity: It reacts rapidly with water and oxygen.[7][16] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[8][11][17]

  • Flammability: It is classified as a flammable solid.[12] Keep away from ignition sources.[18]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles (a face shield is recommended), and appropriate chemical-resistant gloves.[9][17]

Q: Can I use a standard distillation setup? A: Due to its air sensitivity and high boiling point, a specialized setup is required. A simple vacuum distillation can work, but for collecting pure fractions without breaking the vacuum, a setup with a "cow" or "pig" adapter is useful. For the highest purity and best results with highly air-sensitive compounds, a Perkin triangle apparatus is recommended.[10][19] This allows fractions to be isolated and removed under inert gas without disturbing the main distillation.[19]

Detailed Experimental Protocol: Vacuum Distillation

This protocol outlines the purification of crude Bis[bis(trimethylsilyl)amino]tin(II) synthesized from SnCl₂ and LiN(SiMe₃)₂ in dioxane, as this is a common preparative route.[7]

1. Glassware Preparation:

  • Thoroughly clean and dry all glassware, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, a magnetic stir bar, and all necessary adapters.

  • Dry the assembled apparatus in an oven at >125 °C overnight.

  • Assemble the apparatus hot while flushing with dry nitrogen or argon. This process, known as "flame-drying" under vacuum and backfilling with inert gas, is also a highly effective alternative.

  • Lightly grease all joints with high-vacuum grease or use PTFE sleeves.

2. System Setup and Inert Atmosphere Transfer:

  • Place a magnetic stir bar in the distillation flask.

  • Transfer the crude Bis[bis(trimethylsilyl)amino]tin(II) (which is a dark red-orange oil/solid mixture) into the distillation flask under a positive pressure of inert gas using cannula transfer techniques.[8]

  • Assemble the full distillation apparatus as shown in the workflow diagram below. Connect the vacuum adapter to a cold trap and then to a high-vacuum pump. Connect the inert gas line to the receiving flask or vacuum adapter to allow for backfilling.

3. Distillation Procedure:

  • Begin vigorous stirring.

  • Slowly and carefully evacuate the system. Watch for initial outgassing or bubbling from residual solvent.

  • Once a stable vacuum is reached (e.g., 0.05 - 0.5 mmHg), begin to slowly heat the distillation flask using a heating mantle or oil bath.

  • A forerun of lower-boiling impurities (like dioxane) may distill first.[7] This can be collected in the initial receiving flask.

  • Increase the bath temperature gradually. The product, Bis[bis(trimethylsilyl)amino]tin(II), will begin to distill as a bright, mobile orange-red liquid.[7] Collect the main fraction in a clean, pre-weighed receiving flask. The vapor temperature should hold steady at the boiling point of the compound for the given pressure (e.g., ~112 °C at 0.05 mmHg).

  • Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly backfilling the apparatus with inert gas. Never admit air to a hot apparatus under vacuum.

  • The purified product solidifies upon standing at room temperature or upon cooling.[7] It should be stored in a refrigerator or freezer under an inert atmosphere.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Storage A 1. Oven-Dry All Glassware (>125°C, overnight) B 2. Assemble Apparatus Hot Under Inert Gas Flow A->B C 3. Transfer Crude Product (via Cannula/Glovebox) B->C D 4. Start Vigorous Stirring C->D E 5. Gradually Apply Vacuum (e.g., to 0.05 mmHg) D->E F 6. Collect Forerun (e.g., Dioxane) E->F G 7. Slowly Increase Heat (Bath ~130-140°C) F->G H 8. Collect Main Fraction (Orange-Red Liquid, ~112°C) G->H I 9. Cool System to RT H->I J 10. Backfill with Inert Gas I->J K 11. Transfer & Store Product (2-8°C, under N2/Ar) J->K

Caption: Workflow for the vacuum distillation of Bis[bis(trimethylsilyl)amino]tin(II).

References

  • Bis[bis(trimethylsilyl)amino]tin(II) | C12H36N2Si4Sn | CID 521579 - PubChem. National Center for Biotechnology Information. [Link]

  • Pyrophoric Handling Procedure - Carnegie Mellon University. Carnegie Mellon University. [Link]

  • Pyrophoric Materials - Princeton EHS. Princeton University. [Link]

  • How to Minimize Bumping and Foaming | Blog - Laboratory Supply Network. Laboratory Supply Network. [Link]

  • Air-sensitive vacuum distillation Mass Transfer Operations. Basic Chemical Engineering Operations. [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7 | Chemsrc. Chemsrc. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]

  • Handling Pyrophoric Reagents - PNNL. Pacific Northwest National Laboratory. [Link]

  • Vacuum distillation - Eng-Tips. Eng-Tips Forums. [Link]

  • Bumping in Rotary Evaporator During Vacuum Evaporation - UD Technologies. UD Technologies. [Link]

  • Reducing bumping in vacuum distillation - Sciencemadness.org. Sciencemadness Discussion Board. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. BRANDTECH Scientific. [Link]

  • Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes - AWS. Amazon Web Services. [Link]

  • Vacuum Distillation - YouTube (WSU Chemistry 410). YouTube. [Link]

  • Vacuum Distillation - YouTube (Organic Chemistry Tutor). YouTube. [Link]

  • Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2... - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of Sn(ii) complexes... - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95% | - Gelest, Inc. Gelest, Inc. [Link]

  • Product Datasheet - American Elements. American Elements. [Link]

  • Ni(I) and Ni(II) Bis(trimethylsilyl)amides... - NIH. National Institutes of Health. [Link]

  • ...Organic Syntheses Procedure. Organic Syntheses. [Link]

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Technical Support Center: Strategies for the Removal of Bis(trimethylsilyl)amine (HMDS) Byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reactions involving silylating agents. A common challenge in organic synthesis, particularly after using strong, non-nucleophilic bases like Lithium, Sodium, or Potassium bis(trimethylsilyl)amide (LiHMDS, NaHMDS, KHMDS), is the removal of the resulting bis(trimethylsilyl)amine (HMDS) byproduct.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols to effectively remove this often-persistent impurity.

Frequently Asked Questions (FAQs)

Q1: Why is bis(trimethylsilyl)amine (HMDS) a problematic byproduct?

Bis(trimethylsilyl)amine, also known as hexamethyldisilazane, is a colorless liquid with a boiling point of 125-126°C.[1][3][4] While its volatility allows for removal under vacuum, its relatively high boiling point can be problematic for temperature-sensitive target compounds.[2] Furthermore, its nonpolar nature can lead to co-elution with desired products during chromatographic purification, and its presence can interfere with subsequent reaction steps.

Q2: What are the general principles for removing HMDS?

The removal of HMDS is typically achieved through one of four main strategies:

  • Physical Removal: Leveraging its volatility through evaporation or distillation.

  • Extractive Workup: Partitioning HMDS into an immiscible solvent phase.

  • Chemical Quenching: Converting HMDS into more easily removable byproducts through a chemical reaction.

  • Azeotropic Distillation: Forming a lower-boiling azeotrope with a suitable solvent to facilitate its removal.

The choice of method depends on the stability of the desired product, the scale of the reaction, and the available laboratory equipment.

Q3: Is HMDS reactive?

Yes, HMDS is sensitive to moisture and undergoes slow hydrolysis in the presence of water to form trimethylsilanol (TMSOH) and ammonia.[1][3][5] The TMSOH can then dimerize to form the more volatile hexamethyldisiloxane (HMDSO). This reactivity can be exploited for its removal.[5]

Troubleshooting Guide: Tackling HMDS Removal in Your Reaction

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Scenario 1: Simple Evaporation is Ineffective

Q: I've tried removing HMDS on a rotary evaporator and then under high vacuum, but I still see it in my NMR spectrum. What's going on and what should I do?

A: This is a common issue. While HMDS is more volatile than solvents like DMF or xylenes, its complete removal by simple evaporation can be challenging, especially if your product is a thick oil or solid that can trap the byproduct.[2]

Causality Explained: The vapor pressure of HMDS, while significant, may not be high enough for complete removal at temperatures that are safe for your compound. Additionally, if only a stoichiometric amount of HMDS is generated, it might not be enough to be efficiently removed without a carrier solvent.[2]

Recommended Protocols:

1. Toluene Co-evaporation (Azeotropic Removal):

Toluene can act as a chaser solvent to aid in the removal of residual HMDS.[2]

  • Step 1: After the initial concentration of your reaction mixture, add a volume of toluene equal to at least twice the volume of the crude material.

  • Step 2: Concentrate the mixture again on the rotary evaporator.

  • Step 3: Repeat the process 1-2 more times.

  • Step 4: Place the flask on a high vacuum line, with gentle heating (40-60°C) if your compound is stable, to remove the last traces.[2]

2. Direct High-Vacuum Distillation:

If your product has a significantly higher boiling point than HMDS, direct distillation from the reaction flask is an option.

  • Step 1: After removing the reaction solvent, connect the flask directly to a high vacuum pump, preferably with a cold trap in between.[2]

  • Step 2: Gently heat the flask with a water bath to increase the vapor pressure of the HMDS.[2]

Workflow for Volatile Byproduct Removal

A Crude Reaction Mixture (Post-Solvent Evaporation) B Add Toluene A->B Co-evaporation G Direct High Vacuum Distillation A->G If product is non-volatile C Rotary Evaporation B->C D Repeat 1-2x C->D E High Vacuum (with optional gentle heating) D->E F Product Free of HMDS E->F H Product Free of HMDS G->H

Caption: Decision workflow for physical removal of HMDS.

Scenario 2: Product is Sensitive to Heat or High Vacuum

Q: My target molecule is thermally labile, and I'm concerned that prolonged heating under high vacuum will cause decomposition. Are there milder, non-thermal methods to remove HMDS?

A: Absolutely. In this case, a chemical quench followed by an extractive workup is the preferred strategy. This approach converts HMDS into water-soluble or more volatile species that are easily separated from your organic product.

Causality Explained: HMDS readily reacts with protic sources. An acidic or basic aqueous workup will hydrolyze the Si-N bond, forming water-soluble salts and volatile siloxanes.[6]

Recommended Protocols:

1. Acidic Aqueous Workup:

This is a robust method for compounds that are stable to acidic conditions. The acid protonates the nitrogen of HMDS, forming an ammonium salt which is highly water-soluble. The trimethylsilyl groups are hydrolyzed to trimethylsilanol, which can then form hexamethyldisiloxane.

  • Step 1: Cool the reaction mixture in an ice bath.

  • Step 2: Slowly and carefully add a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH₄Cl).

  • Step 3: Transfer the biphasic mixture to a separatory funnel.

  • Step 4: Extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Step 5: Wash the organic layer with water and then brine.

  • Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

2. Basic Aqueous Workup:

For acid-sensitive compounds, a basic workup is a suitable alternative.

  • Step 1: Cool the reaction mixture in an ice bath.

  • Step 2: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute NaOH solution.

  • Step 3: Follow steps 3-6 from the acidic workup protocol.

3. Fluoride-Based Quench:

A fluoride source like tetrabutylammonium fluoride (TBAF) can also be used. This method is particularly effective as it forms the gaseous trimethylsilyl fluoride (TMSF).[2]

  • Step 1: Dissolve the crude reaction mixture in a suitable solvent like THF.

  • Step 2: Add a solution of TBAF (typically 1 M in THF) at 0°C.

  • Step 3: Stir for a short period and then perform a standard aqueous workup.

Decision Tree for HMDS Removal Strategy

A Is the product thermally stable? B Yes A->B C No A->C D High Vacuum Distillation or Toluene Co-evaporation B->D E Is the product acid stable? C->E F Yes E->F G No E->G H Acidic Aqueous Workup F->H J Is the product base stable? G->J I Basic Aqueous Workup K Yes J->K L No J->L K->I M Fluoride Quench (e.g., TBAF) L->M

Caption: Selecting the appropriate HMDS removal method.

Scenario 3: Product is an Amine or has Basic Functionality

Q: My product is an amine. When I try an acidic workup, my product crashes out of the organic layer. How can I purify my compound without losing it to the aqueous phase?

A: This is a classic challenge when working with basic products. An acidic workup will protonate your amine, making it water-soluble. In this case, you need to rely on non-acidic removal methods.

Recommended Protocols:

1. Hexane or Heptane Wash/Trituration:

If your product is a solid or a polar oil, a wash with a nonpolar solvent like hexane or heptane can effectively remove the nonpolar HMDS.[2]

  • Step 1: After removing the reaction solvent, add a sufficient volume of cold hexane or heptane to the crude product.

  • Step 2: Vigorously stir or sonicate the mixture.

  • Step 3: If your product is a solid, filter it and wash the solid with more cold hexane. If it's an oil, carefully decant the hexane layer.

  • Step 4: Repeat the wash as necessary.

2. Acetonitrile/Heptane Partitioning:

This liquid-liquid extraction technique takes advantage of the differential solubility of your product and HMDS.[2]

  • Step 1: Dissolve the crude mixture in a minimal amount of acetonitrile.

  • Step 2: Add an equal volume of heptane or hexane and transfer to a separatory funnel.

  • Step 3: Shake vigorously. Your polar amine product should preferentially partition into the acetonitrile layer, while the nonpolar HMDS will move to the heptane layer.

  • Step 4: Separate the layers and repeat the extraction of the acetonitrile layer with fresh heptane if necessary.

  • Step 5: Evaporate the acetonitrile to recover your purified product.

Data Summary: Physical Properties and Removal Methods

Property/MethodDetailsSuitability
Boiling Point of HMDS 125-126 °C[1][3][4]Suitable for removal by distillation if the product is not volatile.
Solubility of HMDS Miscible with most organic solvents; reacts slowly with water.[3][7]Exploited in extractive workups.
Toluene Co-evaporation Azeotropic removal of residual HMDS.[2]Good for thermally stable products.
Acidic Workup Hydrolyzes HMDS to water-soluble byproducts.Effective, but not for acid-sensitive products or basic products.
Basic Workup Hydrolyzes HMDS.Suitable for acid-sensitive products.
Acetonitrile/Heptane Partition Liquid-liquid extraction based on polarity.[2]Excellent for polar products, especially amines.

References

  • Bis(trimethylsilyl)amine. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Chemical Entity Data Page: bis(Trimethylsilyl) amine. (n.d.). The Chemical Thesaurus. Retrieved January 7, 2026.
  • Getting rid of Bis(trimethylsilyl)amine? (2022, April 18). Reddit. Retrieved January 7, 2026.
  • Sodium bis(trimethylsilyl)amide. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Bis(trimethylsilyl)amine. (n.d.). Grokipedia. Retrieved January 7, 2026.
  • Bis(trimethylsilyl)amine. (2024, April 10). ChemBK. Retrieved January 7, 2026.
  • Deprotection of Silyl Ethers. (n.d.). Gelest. Retrieved January 7, 2026.
  • 16: Silylethers. (2021, June 10). Chemistry LibreTexts. Retrieved January 7, 2026.
  • Process for the purification of hexamethyldisiloxane and azeotropic mixtures obtained therein. (n.d.).
  • Hexamethyldisiloxane (HMDS). (2004). OSPAR Commission. Retrieved January 7, 2026.
  • Method for the purification of hexamethyldisiloxane. (n.d.).
  • Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. (2025, August 6). Request PDF. Retrieved January 7, 2026.
  • Distillation process for recovery of hexamethyl disiloxane. (n.d.).
  • Preparation of Bis(β-trimethylsilylethanesulfonyl)imide and Its Use in the Synthesis of Protected Amine Derivatives. (2025, August 6).
  • Time dependence of silylation reactions of various phenolate analytes... (n.d.).
  • Method of separating and recovering hexamethyldisiloxane. (1986). SciSpace. Retrieved January 7, 2026.
  • Bis(trimethylsilyl)amine. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Silylation. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Rationalizing the mechanism of HMDS degradation in air and effective control of the reaction byproducts. (2025, August 9). Request PDF. Retrieved January 7, 2026.
  • General Silylation Procedures. (n.d.). Gelest. Retrieved January 7, 2026.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 7, 2026.
  • Standard Operating Procedure. (2013, August 14). SMU.ca. Retrieved January 7, 2026.
  • By what mechanism do acids deprotect primary silyl ethers? (2015, October 7). Chemistry Stack Exchange. Retrieved January 7, 2026.
  • The extraction of hexamethylenediamine from aqueous solution by pH control and salt addition. (n.d.). Request PDF. Retrieved January 7, 2026.
  • techniques for silylation. (n.d.).
  • How to quench excess TMSCl in reaction mixture? (2023, March 15).
  • 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026.
  • Removing remaining triphenylsilane in hydrosilylation reaction. (2024, May 4). Reddit. Retrieved January 7, 2026.
  • Method for purifying hexamethyldisiloxane. (1994, March 16).
  • Purification of trimethylsilanol. (n.d.).
  • How To Run A Reaction: Purification. (n.d.). University of Rochester. Retrieved January 7, 2026.
  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. (2014, April 17).
  • Azeotropic distillation. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. (2025, December). Benchchem. Retrieved January 7, 2026.
  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (n.d.). Thorn-Seshold. Retrieved January 7, 2026.
  • Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2026, January 7). ACS Omega. Retrieved January 7, 2026.
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Navigating the Exothermic Landscape: A Technical Guide to the Synthesis of Sn[N(SiMe₃)₂]₂

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tin(II) bis(trimethylsilyl)amide, Sn[N(SiMe₃)₂]₂. The synthesis of this valuable organometallic precursor is characterized by a significant exothermic reaction profile, which, if not properly managed, can lead to reduced yields, product impurities, and serious safety incidents. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe and successful synthesis.

The Science Behind the Exotherm: Understanding the Reaction Energetics

The synthesis of Sn[N(SiMe₃)₂]₂ is typically achieved through a salt metathesis reaction between tin(II) chloride (SnCl₂) and a suitable alkali metal bis(trimethylsilyl)amide, most commonly lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂). The general reaction is depicted below:

SnCl₂ + 2 MN(SiMe₃)₂ → Sn[N(SiMe₃)₂]₂ + 2 MCl (where M = Li, Na)

The strong thermodynamic driving force for this reaction is the formation of the stable alkali metal halide salt (e.g., LiCl or NaCl), which precipitates from the reaction mixture. This salt formation is a highly exothermic process, releasing a significant amount of heat. Organometallic compounds, in general, are highly reactive, and their synthesis often requires careful temperature control to prevent side reactions and ensure safety.[1]

The reaction's exothermicity is further compounded by the reactive nature of the organometallic reagents and product. Both the alkali metal bis(trimethylsilyl)amides and the final Sn[N(SiMe₃)₂]₂ product are sensitive to air and moisture, and the reagents are strong bases.[2] Uncontrolled temperature increases can lead to solvent boiling, pressure buildup, and potentially a runaway reaction.

Frequently Asked Questions (FAQs)

Q1: Why is slow, controlled addition of the alkali metal bis(trimethylsilyl)amide solution crucial?

A1: The reaction between SnCl₂ and the alkali metal bis(trimethylsilyl)amide is highly exothermic. A slow, dropwise addition of the amide solution to the SnCl₂ slurry allows for the dissipation of the generated heat. This prevents a rapid temperature spike that could lead to side reactions, such as the formation of polymeric tin species or decomposition of the desired product. A controlled addition rate is a key parameter in managing the thermal risks of the synthesis.[2]

Q2: What is the optimal reaction temperature for the synthesis of Sn[N(SiMe₃)₂]₂?

A2: To effectively manage the exotherm, the reaction is typically conducted at sub-ambient temperatures. Starting the reaction at 0 °C or even lower (e.g., -78 °C) is a common practice in organometallic synthesis to maintain tight temperature control.[1] The reaction vessel should be equipped with an efficient cooling bath (e.g., an ice-water bath or a dry ice/acetone bath) to absorb the heat of reaction.

Q3: What are the signs of a runaway reaction, and what should I do if I observe them?

A3: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, vigorous boiling of the solvent even with cooling, and a sudden change in the color or viscosity of the reaction mixture. If you suspect a runaway reaction, immediately stop the addition of the reagent, and if it is safe to do so, increase the cooling capacity of the bath. In extreme cases, be prepared to execute your laboratory's emergency shutdown procedure.

Q4: Can I use sodium bis(trimethylsilyl)amide instead of lithium bis(trimethylsilyl)amide?

A4: Yes, sodium bis(trimethylsilyl)amide can also be used. The choice between the lithium and sodium salt may depend on factors such as solubility in the chosen solvent and the ease of filtration of the resulting alkali metal chloride salt. Both reactions are expected to be highly exothermic.

Q5: What are the common impurities if the reaction temperature is not well-controlled?

A5: Poor temperature control can lead to the formation of various impurities. These may include oligomeric or polymeric tin species, which are often insoluble and can complicate product isolation. Additionally, side reactions with the solvent or decomposition of the starting materials or product can occur at elevated temperatures.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase upon initial addition of the amide solution. Addition rate is too fast. Inadequate cooling. High concentration of reagents.Immediately stop the addition. Ensure the cooling bath is at the target temperature and has sufficient capacity. Reduce the addition rate significantly. Consider diluting the amide solution.
Formation of a thick, intractable precipitate that hinders stirring. Formation of insoluble polymeric byproducts due to localized overheating. Precipitation of the alkali metal halide in a manner that traps the product.Improve stirring efficiency to ensure rapid heat and mass transfer. Maintain a consistently low reaction temperature throughout the addition. Consider using a different solvent that may better solubilize the product or control the precipitation of the salt.
Low yield of the final product. Incomplete reaction due to insufficient reaction time or temperature. Decomposition of the product due to overheating during the reaction or workup. Loss of product during filtration and transfer due to its air and moisture sensitivity.Allow the reaction to stir for an adequate time after the addition is complete, slowly warming to room temperature. Maintain strict temperature control throughout the synthesis. Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Product is off-color or contains insoluble particles after purification. Presence of tin(IV) impurities or other oxidation products. Incomplete removal of the alkali metal halide salt.Ensure all reagents and solvents are scrupulously dried and deoxygenated. Use a fine porosity fritted filter for the removal of the salt. Consider a second filtration or recrystallization of the product.

Detailed Experimental Protocol for the Synthesis of Sn[N(SiMe₃)₂]₂

This protocol is a guideline and should be adapted and optimized based on the specific equipment and conditions in your laboratory. All operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • Anhydrous Tin(II) chloride (SnCl₂)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution in a suitable solvent (e.g., THF or hexanes)

  • Anhydrous, deoxygenated solvents (e.g., diethyl ether, toluene, or hexanes)

Equipment:

  • Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a temperature probe.

  • Cooling bath (e.g., ice-water or dry ice/acetone).

  • Cannula or syringe for liquid transfers.

  • Schlenk filter frit.

Procedure:

  • Preparation of the SnCl₂ Slurry:

    • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous SnCl₂.

    • Add a suitable anhydrous solvent (e.g., diethyl ether) to create a stirrable slurry.

    • Cool the flask to 0 °C using an ice-water bath.

  • Controlled Addition of LiN(SiMe₃)₂:

    • Fill a dropping funnel with the LiN(SiMe₃)₂ solution.

    • Add the LiN(SiMe₃)₂ solution dropwise to the cooled and vigorously stirred SnCl₂ slurry over a period of 1-2 hours.

    • Crucially, monitor the internal temperature of the reaction mixture throughout the addition. The temperature should be maintained below 5 °C. Adjust the addition rate as necessary to control the exotherm.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

    • Slowly warm the mixture to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

    • The reaction mixture will be a slurry containing the precipitated lithium chloride (LiCl) and the dissolved product.

  • Isolation of the Product:

    • Filter the mixture through a Schlenk filter frit to remove the LiCl precipitate.

    • Wash the precipitate with a small amount of cold, anhydrous solvent to recover any entrained product.

    • Combine the filtrate and the washings.

    • Remove the solvent from the filtrate under vacuum to yield the crude Sn[N(SiMe₃)₂]₂ product.

  • Purification:

    • The product can be further purified by vacuum distillation or sublimation.

Visualizing the Workflow: Synthesis and Temperature Control

The following diagram illustrates the critical steps in the synthesis of Sn[N(SiMe₃)₂]₂ and the points where temperature control is paramount.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Exothermic Reaction cluster_control Critical Control cluster_workup Workup & Purification SnCl2 Anhydrous SnCl₂ Slurry SnCl₂ Slurry SnCl2->Slurry Solvent1 Anhydrous Solvent Solvent1->Slurry Addition Slow Dropwise Addition Slurry->Addition LiHMDS LiN(SiMe₃)₂ Solution LiHMDS->Addition ReactionMix Reaction Mixture Addition->ReactionMix Filtration Filtration (remove LiCl) ReactionMix->Filtration TempControl TempControl TempControl->Addition Feedback Loop Cooling Efficient Cooling Bath Cooling->ReactionMix Heat Removal SolventRemoval Solvent Removal Filtration->SolventRemoval Purification Purification (Distillation/Sublimation) SolventRemoval->Purification Product Pure Sn[N(SiMe₃)₂]₂ Purification->Product

Caption: Workflow for the synthesis of Sn[N(SiMe₃)₂]₂, highlighting the critical temperature control loop during the exothermic addition step.

References

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Retrieved from [Link]

  • MDPI. (2022). Metal Bis(trimethylsilyl)amides. In Encyclopedia. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂)₂. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile organometallic precursor. Its efficacy in synthesis is directly tied to its purity, which is critically challenged by its extreme sensitivity to moisture. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and stability of Sn[N(SiMe₃)₂]₂.

Q1: What is Bis[bis(trimethylsilyl)amino]tin(II) and why is it so sensitive?

A1: Bis[bis(trimethylsilyl)amino]tin(II) is an organotin compound featuring a central tin(II) atom bonded to two bulky bis(trimethylsilyl)amide ligands.[1][2] The Sn-N bonds are highly polarized and represent the primary sites of reactivity. The compound is extremely sensitive because water and other protic solvents can readily protonate the nitrogen atoms of the amide ligands.[3][4][5] This initiates an irreversible hydrolysis cascade, leading to the formation of tin(II) hydroxide (which can dehydrate to tin(II) oxide) and the inert byproduct hexamethyldisilazane (HN(SiMe₃)₂).[6] While the bulky trimethylsilyl groups offer some steric shielding, they are insufficient to prevent reaction with pervasive atmospheric moisture.[7]

Q2: What does hydrolysis of the reagent look like?

A2: Pure Bis[bis(trimethylsilyl)amino]tin(II) is a bright red oil or a low-melting solid (m.p. 37-38 °C) that solidifies into a crystalline mass.[2][3][4][6] Upon exposure to moisture, it will readily hydrolyze. Visually, this degradation is often observed as the formation of a white or off-white precipitate, which is likely tin(II) oxide/hydroxide.[6] If your reagent, which should be a red oil or solid, contains white solid matter, it has been compromised.

Q3: Can I handle this reagent on an open benchtop, even for a short time?

A3: Absolutely not. Handling this reagent in an open atmosphere is not feasible under any circumstances. Compounds of this nature are classified as air-sensitive because they react with atmospheric components, most notably moisture and oxygen.[8][9] The reaction with moisture is rapid and will degrade the material instantly.[3][4] All manipulations, including weighing, transferring, and preparing solutions, must be performed under a strictly inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or Schlenk line techniques.[7][10]

Q4: What are the ideal storage conditions for Bis[bis(trimethylsilyl)amino]tin(II)?

A4: The ideal storage method is inside an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O) at the recommended temperature of 2-8°C.[2][4][11] The material should be kept in its original, tightly sealed container.[12] If a glovebox is not available for long-term storage, the container should be sealed with high-vacuum grease or parafilm and placed inside a desiccator filled with a dry, inert atmosphere, which is then stored in a refrigerator. However, repeated removal from cold storage into a humid lab environment can cause condensation and compromise the seal. Therefore, glovebox storage is strongly preferred.[12]

Part 2: Troubleshooting Guide - Diagnosing Experimental Issues

This section provides a question-and-answer framework for specific problems encountered during experimentation.

Q5: My freshly opened container of Sn[N(SiMe₃)₂]₂ contains a significant amount of white/yellow powder. Is it usable?

A5: No, the material is not usable and should be safely discarded according to your institution's guidelines. The presence of a white or off-white powder indicates extensive hydrolysis to tin(II) oxide/hydroxide. This suggests a compromised container seal during shipping or previous storage. Using this material will result in failed reactions, inaccurate stoichiometry, and introduction of insoluble impurities into your reaction mixture.

Q6: I dissolved the tin amide in anhydrous solvent, and the solution immediately turned cloudy. What went wrong?

A6: This is a classic indicator of moisture contamination. The causality can be traced to one of two sources:

  • Contaminated Solvent: The "anhydrous" solvent used was not sufficiently dry. Standard anhydrous solvents from commercial suppliers may still contain trace amounts of water (10-30 ppm) that are sufficient to hydrolyze the reagent. Solvents for this application must be rigorously purified and deoxygenated.

  • Contaminated Glassware: Laboratory glassware has a thin film of adsorbed moisture on its surface.[10] This moisture must be removed by oven-drying (e.g., >125 °C overnight) and cooling the glassware under vacuum or in a stream of dry, inert gas immediately before use.[13]

Q7: My reaction is sluggish, or the yield is consistently low. Could the quality of the tin amide be the problem?

A7: Yes, this is highly probable. Even if there is no visible sign of hydrolysis, the reagent may have partially degraded due to minute, repeated exposures to air during handling. This reduces the concentration of the active reagent.

  • Diagnostic Step: If you have access to NMR spectroscopy, you can take a sample of the reagent (prepared in a glovebox) in deuterated benzene. The ¹¹⁹Sn NMR spectrum of the pure compound should show a characteristic resonance around +772 ppm.[14] Deviation from this or the presence of other signals could indicate impurity or degradation.

  • Corrective Action: Use a freshly opened bottle of the reagent. If that is not an option, the reagent can be purified by vacuum distillation (b.p. 112 °C / 0.05 mmHg), but this must be done with extreme care using appropriate inert atmosphere techniques.[3][6]

Troubleshooting Workflow: Low Reaction Yield

Below is a logical workflow to diagnose the root cause of poor reaction outcomes.

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagent Check Reagent Appearance: Is it a clear red oil/solid? start->check_reagent reagent_bad Discard Reagent. Procure fresh stock. check_reagent->reagent_bad No (White solid present) check_solvent Verify Solvent Purity: Dried & Degassed Properly? check_reagent->check_solvent Yes reagent_bad->start Restart solvent_bad Repurify Solvent. (See Protocol 3) check_solvent->solvent_bad No check_glassware Inspect Glassware Prep: Oven-dried & cooled under inert gas? check_solvent->check_glassware Yes solvent_bad->start Restart glassware_bad Re-dry all glassware. Assemble hot. check_glassware->glassware_bad No check_atmosphere Evaluate Inert Atmosphere: Glovebox/Schlenk line O₂/H₂O levels low? check_glassware->check_atmosphere Yes glassware_bad->start Restart atmosphere_bad Regenerate glovebox catalyst. Check for leaks in Schlenk line. check_atmosphere->atmosphere_bad No success Problem Resolved check_atmosphere->success Yes (Re-evaluate reaction stoichiometry/conditions) atmosphere_bad->start Restart

Caption: A step-by-step diagnostic workflow for troubleshooting low-yield reactions involving Sn[N(SiMe₃)₂]₂.

Part 3: Core Protocols and Best Practices

Adherence to rigorous technique is non-negotiable. The following protocols outline the gold standard for handling Bis[bis(trimethylsilyl)amino]tin(II).

Protocol 1: Handling and Weighing in a Glovebox

A glovebox provides the most secure environment for manipulating air-sensitive materials.[8][10][15]

  • Preparation: Ensure the glovebox atmosphere has <1 ppm O₂ and <1 ppm H₂O.[11] Bring all necessary items (spatulas, vials, flasks, solvents) into the antechamber and evacuate/refill with inert gas for at least three cycles.

  • Equilibration: Allow the sealed container of Sn[N(SiMe₃)₂]₂ to sit inside the glovebox for at least 30 minutes to equilibrate to the glovebox temperature. This prevents pressure differentials upon opening.

  • Weighing: Tare a clean, dry vial on a balance inside the glovebox. Using a clean spatula, transfer the desired amount of the reagent to the vial. As the compound is a low-melting solid, it may be a liquid; in this case, use a clean pipette.

  • Sealing: Tightly cap the stock bottle immediately after dispensing. Seal the vial containing the weighed reagent.

  • Dissolution: Add the rigorously dried and degassed solvent to the reaction flask inside the glovebox. Then, add the weighed reagent to the solvent.

Protocol 2: Solvent Purification and Degassing

Trace water is the primary enemy. Solvents must be treated accordingly.

  • Drying:

    • Ethereal Solvents (THF, Diethyl Ether): Reflux over sodium/benzophenone ketyl until a persistent deep blue/purple color is achieved, then distill under an inert atmosphere.

    • Hydrocarbon Solvents (Hexane, Toluene): Reflux over CaH₂ or a potassium mirror, then distill under an inert atmosphere.

    • Modern Alternative: Use of a commercial solvent purification system (SPS) that passes solvents through columns of activated alumina and other drying agents is also an excellent option.

  • Degassing (Freeze-Pump-Thaw Method): This method is crucial for removing dissolved oxygen.[15]

    • Place the flask containing the dried solvent on a Schlenk line and freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to the vacuum manifold for 5-10 minutes to remove gases from the headspace.

    • Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

Part 4: Visualizing the Chemical Mechanism

Understanding the failure mode is key to preventing it. The diagram below illustrates the hydrolysis pathway.

The Hydrolysis Pathway of Sn[N(SiMe₃)₂]₂

Hydrolysis cluster_reactants Reactants cluster_products Products Sn_Amide Sn[N(SiMe₃)₂]₂ (Active Reagent) Sn_OH2 Sn(OH)₂ (Inactive Precipitate) Sn_Amide->Sn_OH2 Hydrolysis HMDS 2 HN(SiMe₃)₂ (Inert Byproduct) Sn_Amide->HMDS Water 2 H₂O (Contaminant) Water->Sn_OH2 Water->HMDS SnO SnO (Tin(II) Oxide) Sn_OH2->SnO - H₂O

Caption: The reaction of Bis[bis(trimethylsilyl)amino]tin(II) with water, leading to inactive tin species.

Part 5: Data Summary

For successful experiments, the purity of ancillary materials is as important as the reagent itself.

Table 1: Recommended Purity Specifications for Solvents and Atmosphere

ParameterSolvent (e.g., THF, Hexane)Glovebox/Schlenk Line AtmosphereRationale
Water Content < 5 ppm< 1 ppmPrevents stoichiometric hydrolysis of the Sn-N bond.[16]
Oxygen Content < 2 ppm< 1 ppmPrevents oxidation of the Sn(II) center to Sn(IV) species.[17][18]
Inert Gas N/AArgon (Ar) or Nitrogen (N₂)Argon is generally preferred as it is heavier and more inert, though more expensive. Nitrogen is suitable unless a reaction with lithium nitride is possible in your system.[9]

References

  • Guides - Chemistry LibreTexts. (2024, October 15). Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Slattery, J. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017, July 14). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. Retrieved from [Link]

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). Retrieved from [Link]

  • Material Matters: Building Effective Glove Boxes for Sensitive Applications. (2024, October 11). AZoM.com. Retrieved from [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Beckmann, J., et al. (2003). Hydrolysis of Bis((trimethylsilyl)methyl)tin Dihalides. Crystallographic and Spectroscopic Study of the Hydrolysis Pathway. Organometallics, 22(18), 3659–3667. Retrieved from [Link]

  • Kovalenko, M. V., et al. (n.d.). Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes. AWS. Retrieved from [Link]

  • Hitchcock, P. B., et al. (1993). Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. Journal of the Chemical Society, Chemical Communications, (1), 101-102. Retrieved from [Link]

  • Abedin, M. J., et al. (2015). Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands. Dalton Transactions, 44(47), 20565-20573. Retrieved from [Link]

  • Organometallic Reagents and Protic Solvents (like water). (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Main Group Organometallic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2015, October 28). What's An Organometallic? Master Organic Chemistry. Retrieved from [Link]

  • Organometallic Reagents. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Water Content Analysis of Air-Sensitive Reagents via Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Karl Fischer (KF) titration of air-sensitive reagents. This center is designed for researchers, scientists, and drug development professionals who require precise water content determination for materials that are reactive to atmospheric oxygen and moisture. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Karl Fischer titration of air-sensitive compounds.

Q1: Why is Karl Fischer titration the preferred method for determining water content in air-sensitive reagents?

Karl Fischer titration is highly specific to water, unlike methods like loss on drying, which measure the loss of any volatile component.[1] This specificity is crucial for accurately determining the water content of valuable and reactive samples. The method is also rapid and requires only a small amount of the sample for analysis.[2]

Q2: What are the main challenges when performing Karl Fischer titration on air-sensitive reagents?

The primary challenges include:

  • Atmospheric Moisture Contamination: Exposure to ambient air during sample handling and transfer can lead to erroneously high water content readings.

  • Sample Reactivity: Air-sensitive reagents, such as organometallics (e.g., Grignard and organolithium reagents), can react with components of the Karl Fischer reagents, leading to side reactions that consume iodine or produce water, thus interfering with the accuracy of the titration.[3][4][5]

  • Sample Handling and Introduction: Safely and accurately transferring a representative sample into the titration vessel without exposure to air requires specialized techniques and equipment.

Q3: Should I use a volumetric or coulometric Karl Fischer titrator for my air-sensitive samples?

The choice depends on the expected water content of your sample:

  • Volumetric Titration: Best suited for samples with higher water content, typically ranging from 0.1% to 100%.[3]

  • Coulometric Titration: Ideal for trace moisture analysis, with a range of 0.001% to 1%.[3] Due to the typically low water content of highly reactive air-sensitive reagents, coulometric titration is often the more appropriate choice.

Q4: What is "drift," and why is it important to monitor, especially with air-sensitive samples?

Drift is the background moisture that the titrator detects, which can ingress from the atmosphere or be released from the titration cell itself. A high or unstable drift indicates a leak in the system or contaminated reagents.[6] For air-sensitive samples, maintaining a low and stable drift is critical to ensure that the measured water content is solely from the sample and not from atmospheric contamination.

Q5: Can I use standard Karl Fischer reagents for my air-sensitive samples?

Not always. Many air-sensitive reagents, particularly organolithium compounds, react with the alcohol (commonly methanol) present in standard Karl Fischer reagents.[3][7][8] This can lead to side reactions that produce water, resulting in inaccurate measurements. In such cases, alcohol-free reagents are necessary.[3][8]

Section 2: Troubleshooting Guide for Air-Sensitive Reagent Analysis

This guide provides a systematic approach to identifying and resolving common issues encountered during the Karl Fischer titration of air-sensitive reagents.

Problem Potential Causes Troubleshooting Steps & Explanations
High and Unstable Drift 1. Leak in the titration cell (e.g., worn septum, loose connections).[9] 2. Exhausted desiccant in the drying tubes.[10] 3. Contaminated solvent or reagents. 4. Improperly dried glassware or syringes.[10]1. System Integrity Check: Inspect and replace the injection port septum regularly. Ensure all ground glass joints are properly sealed (a thin layer of high-vacuum grease can be used). Check all tubing connections for tightness. 2. Desiccant Maintenance: Regularly check and replace the molecular sieves or silica gel in the drying tubes.[10] 3. Reagent Check: Condition the fresh solvent in the cell. If the drift remains high, the reagent may be contaminated. 4. Proper Glassware Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled under a stream of inert gas before use.
Inconsistent or Non-Reproducible Results 1. Inconsistent sample size. 2. Non-representative sampling. 3. Atmospheric moisture contamination during sample transfer. 4. Dirty or improperly maintained electrodes.[11]1. Consistent Sampling: Use a calibrated, gas-tight syringe for liquid samples. For solids, use an analytical balance in a glovebox or under an inert gas blanket. 2. Homogenize Sample: Ensure the sample is well-mixed before drawing a portion for analysis. 3. Inert Atmosphere Transfer: Handle all samples under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[12] 4. Electrode Maintenance: Clean the indicator electrode regularly with a suitable solvent (e.g., methanol) and a soft cloth. For stubborn residues, a brief soak in dilute nitric acid followed by thorough rinsing may be necessary.[11]
Over-titration (Endpoint is Constantly Exceeded) 1. Dirty indicator electrode.[6] 2. Incorrect reagent selection for the sample type. 3. Low stirring speed.1. Clean Electrode: A contaminated electrode can have a delayed response. Clean as described above. 2. Reagent Compatibility: Ensure the chosen KF reagents are compatible with your sample and do not cause side reactions. 3. Optimize Stirring: Ensure the stirring speed is sufficient to create a vortex without introducing gas bubbles, allowing for efficient mixing of the titrant.
Falsely High Water Content 1. Side reactions producing water (e.g., reaction of organometallics with methanol).[3][8] 2. Atmospheric moisture contamination. 3. "Vanishing endpoint" due to side reactions with ketones or aldehydes.[13]1. Use Alcohol-Free Reagents: For reagents like organolithiums, use specially formulated alcohol-free KF reagents to prevent side reactions.[3][8] 2. Improve Sample Handling: Refine your inert atmosphere technique to minimize any exposure to air. 3. Use Specialized Reagents: For samples containing ketones or aldehydes, use KF reagents specifically designed for these compounds.[5]
Slow Titration or No Endpoint Reached 1. Poor sample solubility in the KF solvent. 2. Water is slowly released from the sample matrix. 3. Side reactions consuming iodine.[5]1. Improve Solubility: Use a co-solvent to improve sample solubility. Ensure the co-solvent is compatible with the KF reaction and its water content is determined as a blank. 2. Use a KF Oven: For solids or highly viscous samples where water release is slow, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry, inert carrier gas.[14][15] 3. Investigate Side Reactions: Perform a spiking experiment (adding a known amount of water) to check for recovery. A recovery outside of 97-103% suggests a side reaction.[5][16]

Section 3: Experimental Protocols

Protocol 1: General Workflow for KF Titration of Air-Sensitive Reagents

This protocol outlines the essential steps for accurate water determination in air-sensitive samples.

Caption: General workflow for KF titration of air-sensitive reagents.

Step-by-Step Methodology:

  • System Preparation:

    • Thoroughly clean the titration vessel and electrodes with a suitable solvent and dry them in an oven.[10]

    • Ensure all drying tubes are filled with fresh desiccant.

    • Check that all seals, septa, and connections are tight to prevent atmospheric moisture from entering the system.[10]

  • Titrator Conditioning:

    • Fill the titration cell with the appropriate Karl Fischer reagent (standard or alcohol-free, depending on the sample).

    • Start the titrator's conditioning process to remove any residual moisture from the solvent until a low, stable drift is achieved (typically <10 µ g/min ).[10]

  • Sample Preparation (under inert atmosphere):

    • All sample handling must be performed in a glovebox or using Schlenk line techniques with a dry, inert gas (e.g., nitrogen or argon).

    • For liquid samples, use a clean, dry, gas-tight syringe.

    • For solid samples, weigh the sample in a tared, sealed container.

  • Sample Introduction:

    • Direct Injection (Liquids):

      • Draw the liquid sample into the gas-tight syringe.

      • Weigh the filled syringe.

      • Inject the sample through the septum into the titration vessel.

      • Reweigh the syringe to determine the exact amount of sample delivered.

    • Solid Samples or Highly Viscous Liquids:

      • Use a KF oven. Weigh the sample into a vial and seal it.

      • Place the vial in the oven. The evaporated water is carried by a dry, inert gas stream into the titration cell.[14][15]

  • Titration and Calculation:

    • Start the titration immediately after sample introduction.

    • The instrument will automatically titrate the water and calculate the content in ppm, %, or µg.

  • Post-Titration Check:

    • After the titration is complete, monitor the drift to ensure it returns to the initial low and stable baseline. A persistently high drift may indicate a side reaction or a problem with the system.[6]

Protocol 2: The Karl Fischer Reaction Mechanism

The Karl Fischer reaction is a quantitative chemical process where iodine reacts with water in the presence of sulfur dioxide, a base, and a solvent.

KF_Reaction H2O H₂O (Water) HI 2 [Base-H]⁺I⁻ (Hydroiodic Acid Salt) H2O->HI Sulfate [Base-H]⁺ROSO₃⁻ (Alkylsulfate Salt) H2O->Sulfate r_plus1 + I2 I₂ (Iodine) I2->HI I2->Sulfate r_plus2 + SO2 SO₂ (Sulfur Dioxide) SO2->HI SO2->Sulfate r_plus3 + Base Base (e.g., Imidazole) Alcohol ROH (Alcohol Solvent) Base->HI Base->Sulfate Alcohol->HI Alcohol->Sulfate p_plus +

Caption: The stoichiometric reaction in Karl Fischer titration.

The overall balanced chemical equation is: H₂O + I₂ + SO₂ + CH₃OH + 3 Base → 2 [Base-H]⁺I⁻ + [Base-H]⁺CH₃SO₄⁻

This reaction shows that one mole of water reacts with one mole of iodine. The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected by the platinum electrode.[1]

References

  • Talanta. (2006). Interference-free coulometric titration of water in lithium bis(oxalato)borate using Karl Fischer reagents based on N-methylformamide. [Link]

  • ResearchGate. (n.d.). Accurate water determination in challenging lithium-ion battery electrolytes by direct coulometric Karl Fischer (KF) titration. KF titration of vinylene carbonate (VC), fluoroethylene carbonate (FEC), lithium bis(oxalate)borate (LiBOB), lithium difluoro(oxalato)borate (LiDFOB) in alcohol-free KF reagents. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • OSTI.GOV. (n.d.). DETERMINATION OF HYDROXIDE IN LITHIUM HYDRIDE (Technical Report). [Link]

  • YSI. (2021). Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. [Link]

  • Front Life Sciences. (2025). Before use karl fischer titration care. [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • Wiley Analytical Science. (2017). Webinar: Troubleshooting in Karl Fischer Titration. [Link]

  • YouTube. (2021). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. [Link]

  • Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. [Link]

  • Reddit. (2014). Question on carrier gas for Karl Fischer titration : r/chemistry. [Link]

  • Labcompare. (2025). 5 Essential Tips for Mastering Karl Fischer Titration Apparatus in Your Laboratory. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • NIH. (2014). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. [Link]

  • Mettler Toledo. (n.d.). Volumetric Karl Fischer. [Link]

  • Mettler Toledo. (n.d.). Troubleshooting. [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Good Titration Practice™ in Karl Fischer Titration. [Link]

  • ResearchGate. (2025). Main and side reactions in the Karl Fischer solution. [Link]

  • Wikipedia. (n.d.). Titration. [Link]

  • ResearchGate. (2014). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. [Link]

  • YouTube. (2025). Basics of Karl Fischer titration with tips and tricks for practical use. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Mettler Toledo. (n.d.). Poor result repeatability achieved in water determination with volumetric Karl Fischer titration. [Link]

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Technical Support Center: Troubleshooting Low Catalytic Activity of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis[bis(trimethylsilyl)amino]tin(II), commonly known as Sn[N(SiMe3)2]2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low catalytic activity in their experiments. By understanding the underlying chemical principles and common pitfalls, you can optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by Sn[N(SiMe3)2]2 is sluggish or not proceeding at all. What is the most likely cause?

A1: The most common culprit for low or no catalytic activity with Sn[N(SiMe3)2]2 is catalyst deactivation due to its high sensitivity to moisture and oxygen.[1][2][3] This compound reacts rapidly with water, leading to hydrolysis and the formation of inactive tin oxides or hydroxides.[2][4] Similarly, exposure to air can lead to oxidation of the tin(II) center.[5] It is imperative to use rigorous inert atmosphere techniques, such as a glovebox or Schlenk line, for all manipulations.[1][6][7]

Q2: I've handled the catalyst under inert conditions, but the activity is still low. What else should I check?

A2: Beyond atmospheric contamination, several other factors can contribute to diminished catalytic performance:

  • Reagent and Solvent Purity: Trace impurities in your substrates, reagents, or solvents can act as catalyst poisons.[8] Water is a primary concern, but other protic functional groups (e.g., alcohols, primary/secondary amines) on your substrate or impurities can react with the catalyst. Ensure all solvents are rigorously dried and degassed, and reagents are of high purity.[7][8]

  • Catalyst Quality: The catalyst itself may have degraded during storage or may be of insufficient purity from the supplier. It is advisable to verify the quality of a new batch of catalyst.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[8] It is crucial to find the optimal temperature that balances catalytic activity with catalyst stability.

  • Substrate Compatibility: Certain functional groups on your substrate may coordinate too strongly to the tin center, inhibiting catalysis.

Q3: What is the role of the bulky bis(trimethylsilyl)amido ligands?

A3: The sterically demanding bis(trimethylsilyl)amido ligands are crucial for the stability and reactivity of the tin(II) center. They prevent intermolecular association, resulting in a monomeric compound in both the solid-state and in solution.[1] This steric bulk also contributes to the Lewis acidity of the tin center, which is a key aspect of its catalytic activity.[9][10][11]

Q4: Can this catalyst be used in protic solvents?

A4: No. Due to its high sensitivity to hydrolysis, Sn[N(SiMe3)2]2 reacts rapidly with protic solvents.[2] All reactions should be conducted in anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or hexane.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to identifying and resolving the root cause of low catalytic activity.

Problem Area 1: Catalyst Integrity and Handling

Symptoms:

  • Complete lack of reaction.

  • Reaction starts but quickly dies.

  • Visible formation of white precipitate (likely tin oxides/hydroxides).

Causality: The catalyst has likely been compromised by exposure to air or moisture at some stage.

Troubleshooting Workflow:

cluster_0 Catalyst Integrity and Handling A Start: Low Catalytic Activity B Verify Inert Atmosphere Technique (Glovebox/Schlenk Line) A->B C Check Solvent and Reagent Purity (Anhydrous & Degassed) B->C Passed E Implement Rigorous Inert Technique (e.g., use of high-vacuum line) B->E Failed D Assess Catalyst Quality (Visual Inspection, NMR if possible) C->D Passed F Purify Solvents and Reagents (e.g., distillation, use of drying agents) C->F Failed G Source Fresh, High-Purity Catalyst D->G Suspect H Re-run Experiment D->H Good E->H F->H G->H I Issue Persists: Proceed to Reaction Condition Optimization H->I Low Activity

Caption: Troubleshooting workflow for catalyst integrity issues.

Detailed Protocols:

  • Protocol for Handling Air-Sensitive Reagents:

    • All glassware must be oven-dried at >120 °C for at least 4 hours and cooled under a stream of dry, inert gas (argon or nitrogen).[12]

    • Perform all transfers of the catalyst and anhydrous solvents inside a glovebox with low oxygen (<10 ppm) and moisture (<1 ppm) levels or using established Schlenk line techniques.[6][7]

    • Use septa-sealed flasks and transfer liquids via a gas-tight syringe or cannula.[12]

    • Maintain a slight positive pressure of inert gas throughout the reaction setup.[12]

Problem Area 2: Reaction Condition Optimization

Symptoms:

  • Slow reaction conversion.

  • Formation of side products.

  • Inconsistent results between batches.

Causality: The reaction conditions (temperature, concentration, stoichiometry) may not be optimal for the specific substrate and transformation.

Troubleshooting Workflow:

cluster_1 Reaction Condition Optimization J Start: Suboptimal Conversion K Screen Reaction Temperature J->K L Vary Catalyst Loading K->L O Identify Optimal Temperature Range K->O M Check Substrate/Reagent Stoichiometry L->M P Determine Effective Catalyst Loading L->P N Consider Lewis Acidic Additives (if applicable) M->N Q Adjust Stoichiometry M->Q R Evaluate Additive Effect N->R S Optimized Reaction Conditions O->S P->S Q->S R->S

Caption: Systematic approach to optimizing reaction conditions.

Experimental Design for Optimization:

A Design of Experiments (DoE) approach can be highly effective. A simple factorial design could involve varying the following parameters:

ParameterLow LevelHigh Level
Temperature (°C) Room Temp (25°C)60°C
Catalyst Loading (mol%) 15
Concentration (M) 0.10.5

By running experiments at the corners of this design space, you can efficiently map the response surface and identify optimal conditions.

Problem Area 3: Catalyst Deactivation Pathways

Symptoms:

  • Initial activity followed by a plateau in conversion.

  • Color change of the reaction mixture.

  • Formation of insoluble materials.

Causality: The catalyst is degrading under the reaction conditions. This can be due to thermal instability, reaction with byproducts, or substrate-induced decomposition.[8][13]

Investigative Steps:

  • Analyze Reaction Intermediates and Byproducts: Use techniques like NMR or GC-MS to monitor the reaction over time. The appearance of new species could indicate catalyst decomposition or side reactions.

  • Test for Product Inhibition: Add a portion of the final product to a fresh reaction. If the rate is significantly slower, product inhibition is occurring.

  • Consider Ligand Exchange: Depending on the substrate, there is a possibility of ligand exchange with the bis(trimethylsilyl)amide ligands, which could lead to a less active or inactive tin species.[14]

Mitigation Strategies:

  • Lower Reaction Temperature: This is the most straightforward way to reduce thermal decomposition.[8]

  • Use of Additives: In some systems, the introduction of co-catalysts or additives can stabilize the active species or open up more efficient catalytic cycles.[10][15]

  • Modified Catalyst: If a specific functional group is suspected of causing deactivation, a modified catalyst with different ligands might be necessary.

Concluding Remarks

Troubleshooting low catalytic activity for a highly sensitive compound like Bis[bis(trimethylsilyl)amino]tin(II) requires a systematic and meticulous approach. By starting with the fundamentals of inert atmosphere handling and progressively moving towards the optimization of reaction parameters and understanding potential deactivation pathways, researchers can unlock the full potential of this versatile catalyst.

References

  • Bis[bis(trimethylsilyl)amino]tin(II) | 59863-13-7 | Benchchem. Benchchem. Accessed January 4, 2026.
  • troubleshooting low catalytic activity with IMes-based catalysts - Benchchem. Benchchem. Accessed January 4, 2026.
  • Hydrolysis of Bis((trimethylsilyl)methyl)tin Dihalides. Crystallographic and Spectroscopic Study of the Hydrolysis Pathway | Organometallics - ACS Publications.
  • Tin(II) amides: new reagents for the conversion of esters to amides | The Journal of Organic Chemistry - ACS Publications.
  • LBIS[BIS(TRIMETHYLSILYL)AMINO]TIN II 99% see COA Kanbei kanbei - Echemi. Echemi. Accessed January 4, 2026.
  • Air-Sensitive Catalyst Handling and Preparation. Advanced Photon Source. Accessed January 4, 2026.
  • Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes - AWS. AWS. Accessed January 4, 2026.
  • Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex - RSC Publishing. Royal Society of Chemistry. Accessed January 4, 2026.
  • Synthesis and characterization of Sn(ii) complexes supported by amino bis-phenoxide ligands - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. Accessed January 4, 2026.
  • Air Sensitive Compounds | Ossila. Ossila. Accessed January 4, 2026.
  • LEWIS ACID CATALYSIS. University of California, Davis. Accessed January 4, 2026.
  • Tin Catalysts - Catalysts / Alfa Chemistry. Alfa Chemistry. Accessed January 4, 2026.
  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. Fisher Scientific. Accessed January 4, 2026.
  • The roles of Lewis acidic additives in organotransition metal catalysis - RSC Publishing. Royal Society of Chemistry. Accessed January 4, 2026.
  • Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. Accessed January 4, 2026.
  • The roles of Lewis acidic additives in organotransition metal catalysis. - Semantic Scholar. Semantic Scholar. Accessed January 4, 2026.
  • The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. University of Windsor. Accessed January 4, 2026.
  • Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. Princeton University. Accessed January 4, 2026.

Sources

Technical Support Center: Navigating Sn[N(SiMe₃)₂]₂ Mediated Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tin(II) bis(trimethylsilyl)amide, Sn[N(SiMe₃)₂]₂, a powerful and versatile reagent in modern organic synthesis. Its unique properties as a bulky, non-nucleophilic base and a precursor to tin(II) enolates make it invaluable for a range of transformations.[1] However, its high reactivity also presents challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common side reactions and optimize experimental outcomes.

Section 1: The Reagent - Foundation for Success

The quality and handling of Sn[N(SiMe₃)₂]₂ are paramount. Many downstream issues originate from a compromised reagent.

Frequently Asked Questions: Reagent Integrity

Q1: My reaction is sluggish, showing low conversion even after extended reaction times. What is the most likely cause?

A1: The primary suspect is reagent decomposition via hydrolysis or oxidation. Sn[N(SiMe₃)₂]₂ is exceptionally sensitive to moisture and air. The Sn-N bond is readily hydrolyzed by trace water to form tin(II) hydroxide and hexamethyldisilazane (HN(SiMe₃)₂), rendering the reagent inactive for its intended purpose.[2][3]

  • Troubleshooting Steps:

    • Verify Handling Procedures: Ensure the reagent was handled under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

    • Inspect Appearance: Fresh, pure Sn[N(SiMe₃)₂]₂ is typically a colorless to pale yellow solid or solution. A white precipitate is indicative of hydrolysis products (e.g., Sn(OH)₂).

    • Consider Purification: If decomposition is suspected, the reagent can be purified by sublimation or recrystallization from a dry, non-coordinating solvent like hexane or toluene.

Q2: I've observed a dark brown or black precipitate forming in my reaction. Is this a concern?

A2: Yes, this is a significant concern. While some tin-mediated reactions can be colored, a dark precipitate often signals disproportionation or decomposition to elemental tin (Sn(0)), which is catalytically inactive for most desired transformations. This can be triggered by impurities, excessive heat, or incompatible solvents.

Section 2: Troubleshooting Common Transformations - The Tin Enolate Pathway

One of the most powerful applications of Sn[N(SiMe₃)₂]₂ is the generation of tin(II) enolates from carbonyl compounds for subsequent C-C bond formation (e.g., Aldol and Michael reactions).[1]

Frequently Asked Questions: Enolate Formation & Reactivity

Q1: I'm attempting an aldol reaction. My ¹H NMR spectrum shows unreacted ketone, the desired aldol product, and a significant amount of a self-condensation byproduct. What's going wrong?

A1: This outcome points to an issue with the rate and efficiency of enolate formation versus the rate of the subsequent addition reaction. Several factors are at play:

  • Incomplete Enolization: The deprotonation of the ketone by Sn[N(SiMe₃)₂]₂ may be slow or incomplete. This leaves unreacted ketone available to act as an electrophile for the small amount of enolate that does form, leading to self-condensation.

  • Equilibrating Conditions: If the enolization is reversible, the equilibrium might not sufficiently favor the enolate, leading to a complex mixture.

  • Causality: The bulky bis(trimethylsilyl)amide ligands make Sn[N(SiMe₃)₂]₂ a kinetically slow but thermodynamically strong base. The reaction requires sufficient time and appropriate temperatures to drive enolate formation to completion before the electrophile is introduced.

dot

Caption: Troubleshooting workflow for common aldol reaction issues.

Q2: My reaction is giving poor diastereoselectivity. I thought tin enolates were supposed to be highly selective?

A2: The stereoselectivity of tin enolate reactions is highly dependent on the formation of a well-defined, cyclic Zimmerman-Traxler transition state.[4] Poor selectivity can arise from:

  • Enolate Geometry: While often leading to (Z)-enolates which give syn-aldol products, this is not guaranteed for all substrates.[4] The substrate structure can influence the E/Z ratio of the enolate.

  • Lewis Acidity: The tin center's Lewis acidity is crucial for coordinating the aldehyde and organizing the transition state. If coordinating solvents or additives are present, they can interfere with this pre-organization, leading to a less-ordered, acyclic transition state and a loss of selectivity.

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored transition state, eroding diastereoselectivity. Reactions are typically run at -78 °C to maximize selectivity.

Protocol: Optimized Tin(II) Enolate Generation for Aldol Addition
  • Setup: Under an inert atmosphere (Ar or N₂), add a solution of the ketone (1.0 equiv) in dry THF to a flame-dried Schlenk flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add a solution of Sn[N(SiMe₃)₂]₂ (1.1 equiv) in dry toluene or hexane dropwise over 15 minutes. The solution should be stirred at -78 °C for 1-2 hours to ensure complete enolate formation.

    • Expert Insight: Pre-forming the enolate is critical. Adding the ketone, base, and aldehyde all at once is a common mistake that leads to competitive side reactions.

  • Addition: Add a solution of the aldehyde (1.0 equiv) in dry THF dropwise.

  • Reaction: Keep the reaction at -78 °C and monitor by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).

  • Quench: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Section 3: Mechanistic Insights into Other Side Reactions

Understanding the fundamental reactivity of Sn[N(SiMe₃)₂]₂ can help predict and prevent a wider range of side reactions.

dot

Mechanism_Comparison cluster_desired Desired Enolization Pathway cluster_side Side Reaction: Hydrolysis Ketone R-CH(R')-C(=O)R'' Enolate [Tin(II) Enolate] + HN(SiMe₃)₂ Ketone->Enolate + Sn(HMDS)₂ - HN(SiMe₃)₂ SnHMDS Sn[N(SiMe₃)₂]₂ SnHMDS2 Sn[N(SiMe₃)₂]₂ InactiveSn Sn(OH)₂ (inactive ppt.) + 2 HN(SiMe₃)₂ SnHMDS2->InactiveSn + H₂O H2O H₂O (trace)

Caption: Desired enolization vs. reagent-deactivating hydrolysis.

Q: I am attempting a reaction with a substrate containing an N-H bond (e.g., a secondary amide or amine), and I'm recovering N-silylated starting material. How can I avoid this?

A: This is a classic case of ligand transfer . The N(SiMe₃)₂ group is not just a spectator; it can be transferred to acidic protons. The reaction of Sn[N(SiMe₃)₂]₂ with an acidic N-H group can form a tin amide of your substrate and release HN(SiMe₃)₂. Subsequent silyl group scrambling can lead to the N-silylated byproduct.

  • Mitigation Strategy:

    • Protecting Groups: The most robust solution is to protect the acidic N-H group prior to the reaction.

    • Stoichiometry: Use a sufficient excess of Sn[N(SiMe₃)₂]₂ to deprotonate all acidic sites, but this can be wasteful and complicate purification.

    • Alternative Reagents: If N-silylation is persistent, consider an alternative non-silylated tin source, such as tin(II) triflate (Sn(OTf)₂) with a tertiary amine base, to generate the enolate.[1]

Data Table: Solvent Compatibility

The choice of solvent is critical. While Sn[N(SiMe₃)₂]₂ is a neutral molecule, its reactivity can be influenced by the medium.

SolventCompatibilityRationale & Comments
Toluene, HexaneExcellent Non-coordinating, non-protic. Ideal for storage and reaction.
Tetrahydrofuran (THF)Good Coordinating solvent. Can stabilize reactive intermediates. Must be rigorously dried.
Diethyl EtherGood Similar to THF but less polar. Must be rigorously dried.
Dichloromethane (DCM)Use with Caution Can potentially react with low-valent metal species. Check literature for substrate compatibility.
Acetonitrile (MeCN)Not Recommended The acidic α-protons can be deprotonated by the strong base.
Alcohols, WaterIncompatible Rapidly and irreversibly decomposes the reagent via protonolysis.[2]

References

  • Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions, 46, 1-103. [Link]

  • Ballivet-Tkatchenko, D. (2015). Tin-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 2. Royal Society of Chemistry. [Link]

  • Birk, J. P. (2023). Characteristic Reactions of Tin Ions (Sn²⁺, Sn⁴⁺). Chemistry LibreTexts. [Link]

  • NotEvans. (2015). Why do Zr, Sn, and Ti enolates form syn aldols selectively? Chemistry Stack Exchange. [Link]

  • Zhang, L., et al. (2018). Theoretical Investigations of Hydrolysis Mechanisms of N(SiMe3)3. ResearchGate. [Link]

  • Hitchcock, P. B., et al. (2009). The role of the bis-trimethylsilylamido ligand, [N{SiMe3}2]−, in main group chemistry. Part 2: Structural chemistry of the metallic p-block elements. ResearchGate. [Link]

  • Power, P. P. (2014). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. eScholarship, University of California. [Link]

  • Request PDF. (2018). Synthesis and reactivity of tin amide complexes. ResearchGate. [Link]

  • ScienceDaily. (2025). Researchers unlock new insights into tin-based catalysts for electrochemical CO2 reduction. ScienceDaily. [Link]

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Technical Support Center: Enhancing Conformality of ALD-Grown Tin Oxide Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Atomic Layer Deposition (ALD) of tin oxide (SnO₂). This guide is designed for researchers, scientists, and engineers to troubleshoot and optimize the conformality of SnO₂ thin films in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your process development.

Troubleshooting Guide: Common Conformality Issues in SnO₂ ALD

Poor conformality in ALD is often a symptom of a deviation from the ideal self-limiting surface reactions. The following guide addresses common issues encountered during SnO₂ ALD and provides a systematic approach to resolving them.

Problem Probable Cause(s) Recommended Solutions & Explanations
Poor Step Coverage / Low Conformality in High-Aspect-Ratio Structures 1. Insufficient Precursor/Co-reactant Exposure: The precursor or co-reactant molecules may not have enough time to diffuse to the bottom of deep trenches or pores, leading to a thinner film in those regions.[1] 2. Precursor Recombination/Reaction: Precursor molecules might react with byproducts before reaching the entire surface. 3. Non-optimal Temperature: The deposition temperature might be outside the ideal ALD window, leading to non-ideal growth behavior.[2]1. Increase Pulse and Purge Times: Lengthen the precursor and co-reactant pulse times to ensure saturation of all available surface sites. Similarly, increase purge times to guarantee the complete removal of unreacted precursors and byproducts from the high-aspect-ratio structures.[1] 2. Optimize Deposition Temperature: Operate within the established ALD temperature window for your specific precursors to ensure self-limiting growth. Temperatures that are too low can cause precursor condensation, while temperatures that are too high can lead to precursor decomposition and CVD-like growth, both of which degrade conformality.[2][3] 3. Precursor Selection: Consider using precursors with higher vapor pressure and appropriate reactivity for your substrate and temperature range. For instance, some metal-organic precursors have shown excellent conformality.[4]
Non-uniform Film Thickness Across the Substrate 1. Inadequate Purge: Residual precursor or co-reactant in the chamber can lead to Chemical Vapor Deposition (CVD)-like growth in subsequent steps, resulting in thickness non-uniformity. 2. Temperature Gradients: Inconsistent temperature across the substrate holder can cause variations in reaction rates. 3. Gas Flow Dynamics: Non-uniform flow of precursors over the substrate can lead to uneven film deposition.1. Extend Purge Duration: Ensure that the purge gas flow and duration are sufficient to remove all non-chemisorbed molecules from the reaction chamber. 2. Verify Temperature Uniformity: Calibrate and verify the temperature uniformity across your substrate heater. 3. Optimize Gas Flow: Adjust the gas flow rates and showerhead design (if applicable) to achieve a more uniform distribution of precursors across the substrate surface.
Film Roughness and Haze 1. Crystalline Growth at High Temperatures: At higher temperatures, the as-deposited SnO₂ film can become polycrystalline, which may lead to increased surface roughness.[5] 2. Precursor Decomposition: If the deposition temperature is too high, thermal decomposition of the precursor can lead to particle formation and a rougher film.[3]1. Lower Deposition Temperature: Operating at the lower end of the ALD window can result in amorphous films, which are typically smoother. A post-deposition annealing step can then be used to crystallize the film if required.[6] 2. Choose a More Thermally Stable Precursor: If high deposition temperatures are necessary, select a precursor that is less prone to thermal decomposition.
Low Growth Rate (GPC) 1. Incomplete Surface Reactions: Insufficient precursor pulse time or reactivity can lead to a lower-than-expected growth per cycle (GPC). 2. Steric Hindrance: Bulky ligands on the precursor molecules can limit the number of reactive sites they can occupy on the surface.1. Increase Precursor Pulse Time: Ensure the precursor pulse is long enough to saturate the surface. 2. Increase Deposition Temperature: A higher temperature (within the ALD window) can enhance reaction kinetics.[3] 3. Select a Different Precursor: Consider a precursor with smaller ligands or higher reactivity. For example, using H₂O₂ instead of H₂O as the oxygen source can sometimes increase the GPC.[7]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving conformality issues in your SnO₂ ALD process.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Optimization cluster_3 Resolution Problem Poor Conformality Observed Check_Parameters Verify Baseline Parameters (Temp, Pressure, Gas Flows) Problem->Check_Parameters Check_Precursors Check Precursor/Co-reactant (Source Temp, Delivery Lines) Check_Parameters->Check_Precursors Parameters OK Optimize_Pulses Increase Pulse and Purge Times Check_Precursors->Optimize_Pulses Precursors OK Adjust_Temp Adjust Deposition Temperature (Within ALD Window) Optimize_Pulses->Adjust_Temp Still Poor Resolved Conformality Improved Optimize_Pulses->Resolved Improved Change_Precursor Consider Alternative Precursor/Co-reactant Adjust_Temp->Change_Precursor Still Poor Adjust_Temp->Resolved Improved Change_Precursor->Resolved Improved

Caption: A flowchart for troubleshooting poor conformality in SnO₂ ALD.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for achieving good conformality in SnO₂ ALD?

A1: The ideal temperature range, or "ALD window," is highly dependent on the specific tin precursor and oxygen source being used.[2] For many common metal-organic precursors like tetrakis(dimethylamino)tin (TDMASn) with water or ozone, the ALD window is typically between 100°C and 300°C.[3][5] Below this window, precursor condensation can occur, leading to non-uniform growth. Above this window, thermal decomposition of the precursor can induce CVD-like growth, which also compromises conformality.[3] It is crucial to perform a temperature-dependent growth rate study to determine the optimal ALD window for your specific process.

Q2: How do the choices of tin precursor and oxygen source impact conformality?

A2: The choice of precursors is critical. Precursors with high vapor pressure and appropriate reactivity at the desired deposition temperature are essential for reaching deep into high-aspect-ratio structures. For the oxygen source, options like water (H₂O), ozone (O₃), hydrogen peroxide (H₂O₂), and plasma-generated oxygen radicals (O₂ plasma) all exhibit different reactivities.[8] For instance, ozone and O₂ plasma are generally more reactive than water and can facilitate lower deposition temperatures, which can be beneficial for temperature-sensitive substrates.[9][10] Some studies have shown that using H₂O₂ can lead to a reduction in oxygen vacancies and improved film quality.[8]

Q3: Can plasma-enhanced ALD (PEALD) improve the conformality of SnO₂ films?

A3: Yes, PEALD can be advantageous for several reasons. The highly reactive species generated in the plasma can lead to more efficient surface reactions, which can allow for lower deposition temperatures while maintaining a good growth rate.[9] This lower thermal budget can be beneficial for preventing substrate damage and precursor decomposition. Additionally, the directionality of the plasma can sometimes be tailored to enhance deposition in certain geometries, although for highly conformal coatings on complex 3D structures, the isotropic nature of thermal ALD is often preferred.

Q4: What role does substrate preparation play in achieving conformal SnO₂ films?

A4: Substrate preparation is a crucial first step. The substrate surface must be clean and have a uniform distribution of reactive sites (e.g., hydroxyl groups for many ALD processes) to ensure proper nucleation and growth of the SnO₂ film. Inadequate cleaning can lead to non-uniform nucleation and "islanded" growth, which is detrimental to conformality. A common practice is to perform an in-situ plasma treatment or a wet chemical clean followed by a deionized water rinse and drying before introducing the substrate into the ALD reactor.

Q5: How can I verify the conformality of my SnO₂ films?

A5: The most common method for verifying conformality is to deposit the film on a high-aspect-ratio test structure, such as a silicon trench wafer. After deposition, the sample is cross-sectioned, and the film thickness at the top, sidewall, and bottom of the trench is measured using a scanning electron microscope (SEM) or transmission electron microscope (TEM). The conformality is then calculated as the ratio of the film thickness at the bottom or sidewall to the thickness at the top, expressed as a percentage.

Key Factors Influencing Conformality in SnO₂ ALD

The interplay between various process parameters determines the final conformality of the deposited film. The following diagram summarizes these key relationships.

G cluster_0 Process Parameters cluster_1 Governing Mechanisms cluster_2 Film Property Temp Deposition Temperature Reaction Self-Limiting Reactions Temp->Reaction Pulse Pulse & Purge Times Diffusion Reactant Diffusion Pulse->Diffusion Precursor Precursor & Co-reactant Choice Precursor->Reaction Substrate Substrate Preparation Nucleation Surface Nucleation Substrate->Nucleation Conformality High Conformality Reaction->Conformality Diffusion->Conformality Nucleation->Conformality

Caption: Key parameters and mechanisms governing SnO₂ ALD conformality.

References

  • Effect of Oxygen Source on the Various Properties of SnO 2 Thin Films Deposited by Plasma-Enhanced
  • Low-temperature plasma-enhanced atomic layer deposition of tin oxide electron selective layers for highly efficient planar perov. Department of Physics and Astronomy.
  • Deposition Mechanism and Characterization of Plasma-Enhanced Atomic Layer-Deposited SnOx Films at Different Substrate Temper
  • SnO2 thin films grown by atomic layer deposition using a novel Sn precursor | Request PDF.
  • Low-Temperature Plasma-Assisted Atomic-Layer-Deposited SnO2 as an Electron Transport Layer in Planar Perovskite Solar Cells. PMC - NIH.
  • 50 °C low-temperature ALD SnO2 driven by H2O2 for efficient perovskite and perovskite/silicon tandem solar cells. AIP Publishing.
  • Influences of deposition conditions on atomic layer deposition films for enhanced performance in perovskite solar cells. OAE Publishing Inc.
  • Conformality in atomic layer deposition: Current st
  • ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW.
  • (PDF) Tin oxide atomic layer deposition from tetrakis(dimethylamino)
  • Tin oxide atomic layer deposition from tetrakis(dimethylamino)

Sources

proper storage and handling of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Bis[bis(trimethylsilyl)amino]tin(II), also known as Sn[N(SiMe₃)₂]₂. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the safe and effective handling of this highly reactive organometallic compound.

Frequently Asked Questions (FAQs): General Properties & Safety

This section addresses fundamental questions regarding the identity, properties, and hazards of Bis[bis(trimethylsilyl)amino]tin(II).

Q1: What is Bis[bis(trimethylsilyl)amino]tin(II) and what are its primary applications?

A1: Bis[bis(trimethylsilyl)amino]tin(II) is an organotin compound with the chemical formula [[(CH₃)₃Si]₂N]₂Sn.[1] It features a central tin(II) atom coordinated by two bulky bis(trimethylsilyl)amide ligands. These large ligands provide significant steric shielding, which kinetically stabilizes the reactive two-coordinate tin(II) center and prevents it from easily oxidizing or polymerizing.[2] This unique structural feature makes it a valuable reagent and precursor in several fields. It is commonly used as a catalyst in organic synthesis, in coordination chemistry, and as a precursor for depositing tin-containing thin films in materials science for applications in electronics and sensors.[2][3][4]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physical properties is crucial for proper handling and experimental setup. The compound is an orange-red liquid or a low-melting solid that is highly soluble in nonpolar organic solvents like hexane, benzene, and THF.[1][5][6] It is characterized by its extreme sensitivity to moisture and air.[7][8]

PropertyValueSource(s)
CAS Number 59863-13-7[1]
Molecular Formula C₁₂H₃₆N₂Si₄Sn[9]
Molecular Weight 439.48 g/mol [1]
Appearance Orange-Red Liquid / Solid[5][7]
Melting Point 37-38 °C[1][7]
Boiling Point 112 °C @ 0.05 mmHg[1][7]
Density 1.136 g/mL at 25 °C[1]
Flash Point 56 °C (132.8 °F)[1][10]
Solubility Soluble in hexane, benzene, Et₂O, THF, acetonitrile[6]

Q3: What are the primary safety hazards associated with Bis[bis(trimethylsilyl)amino]tin(II)?

A3: This compound is classified as a flammable solid and presents several health hazards.[1][11] It causes skin and serious eye irritation, and may cause respiratory irritation.[9][12] Due to its organotin nature, appropriate safety precautions are necessary to mitigate potential health risks.[4] The key hazard classifications are listed below.

  • Flammable Solid (H228) [9]

  • Skin Irritant (H315) [9]

  • Eye Irritant (H319) [9]

  • Specific Target Organ Toxicity - Single Exposure (Respiratory) (H335) [9]

Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][11]

Frequently Asked Questions (FAQs): Proper Storage

The stability of Bis[bis(trimethylsilyl)amino]tin(II) is critically dependent on proper storage conditions.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, Bis[bis(trimethylsilyl)amino]tin(II) must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[7] It should be kept in a tightly closed container in a refrigerator, with a recommended temperature range of 2-8°C.[1][12] Store it in a dry, cool, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[11][13][14]

Q2: What type of container should I use for storage?

A2: The compound should be stored in the original manufacturer's container, which is typically designed for air-sensitive reagents (e.g., a bottle with a Sure/Seal™ septum). If you need to transfer it to a different container, use a flask or vial made of borosilicate glass that has been thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and backfilled with an inert gas. The container must have a secure, airtight seal, such as a ground glass stopper secured with a clip or a PTFE-lined cap.

Q3: What are the signs of decomposition, and what should I do if I suspect it?

A3: The pristine compound is a bright, orange-red oil or solid.[7] Decomposition is often indicated by a color change to a darker, brownish hue or the formation of a white solid precipitate. This white solid is typically tin(II) oxide, formed from hydrolysis.[7] If you observe these changes, the reagent's reactivity may be compromised. It is advisable to test the material in a small-scale reaction before committing it to a large-scale synthesis. If decomposition is significant, the material should be properly quenched and disposed of according to your institution's hazardous waste guidelines.

Frequently Asked Questions (FAQs): Safe & Effective Handling

Handling this air- and moisture-sensitive compound requires specific laboratory techniques to prevent decomposition and ensure experimental success.

Q1: Why is an inert atmosphere absolutely necessary for handling?

A1: Bis[bis(trimethylsilyl)amino]tin(II) is highly reactive towards both oxygen and water. The Sn-N bonds are susceptible to hydrolysis, which rapidly and irreversibly forms tin(II) oxide and bis(trimethylsilyl)amine.[7] The bulky bis(trimethylsilyl)amide ligands kinetically stabilize the low-valent Sn(II) center, but this protection is insufficient to prevent reaction with atmospheric components.[2] Therefore, all manipulations must be performed using standard inert atmosphere techniques, such as a glovebox or a Schlenk line, to preserve the compound's structure and reactivity.

Q2: How do I properly transfer the compound from its storage container?

A2: Since the compound is very soluble in hexane, a convenient method is to prepare a stock solution in a dry, oxygen-free solvent.[7] This allows for transfers using conventional syringe techniques under an inert atmosphere.

Workflow for Transferring the Reagent

G cluster_0 Preparation Phase cluster_1 Transfer Phase (Inert Atmosphere) A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble on Schlenk Line (Hot) A->B C 3. Evacuate & Refill with Inert Gas (3x) B->C D 4. Add Anhydrous Solvent via Syringe C->D Establish Inert Environment E 5. Transfer Reagent via Syringe/Cannula D->E F 6. Add to Reaction Flask (Under Inert Gas) E->F G Reaction Underway F->G Proceed with Reaction

Caption: Inert atmosphere transfer workflow.

Q3: Which solvents are compatible, and how should they be prepared?

A3: The compound is soluble in many nonpolar organic solvents, including hexane, pentane, benzene, toluene, and ethers like THF or diethyl ether.[6][8] It is absolutely critical that these solvents are rigorously dried and deoxygenated before use. Standard purification methods involve distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) or passage through a solvent purification system (SPS). The purified solvent should be stored over molecular sieves under an inert atmosphere.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving Bis[bis(trimethylsilyl)amino]tin(II).

Problem / Observation Potential Cause(s) Recommended Solution(s)
Reagent appears dark brown or contains white precipitate upon opening. 1. Improper storage (exposure to air/moisture). 2. Container seal compromised.1. Discard the reagent as it is likely decomposed. 2. For future use, ensure the container is sealed tightly under an inert atmosphere and stored at 2-8°C.
Reaction fails or gives very low yield, even with fresh reagent. 1. Contamination of solvent or other reagents with water/air. 2. Reaction temperature is not optimal. 3. Insufficient mixing.1. Verify the dryness and purity of all solvents and reagents. Re-purify if necessary. 2. Review literature for optimal reaction conditions. 3. Ensure efficient stirring throughout the reaction.
A white fume is observed when transferring the reagent via syringe. The syringe or needle was not properly purged, or there is a leak in the system, allowing the reagent to contact atmospheric moisture.1. Stop the transfer. 2. Ensure all connections (syringe to needle, flask septum) are secure. 3. Purge the syringe and needle thoroughly with inert gas (at least 3 cycles) before attempting the transfer again.
Product is contaminated with tin oxide. The reaction was inadvertently exposed to air or moisture during the workup or purification process.1. Perform all workup steps (e.g., quenching, extraction) under an inert atmosphere if the product is also air-sensitive. 2. Use degassed solvents for chromatography and other purification steps. 3. Consider filtration through a pad of dry Celite® under inert gas to remove insoluble tin oxides before further purification.
Experimental Protocols

The following are detailed, step-by-step methodologies for common procedures. Always perform these operations inside a fume hood and under an inert atmosphere.

Protocol 1: Preparation of a 0.5 M Stock Solution in Hexane
  • Glassware Preparation: Take a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Dry the flask in an oven at 120°C overnight.

  • Inert Atmosphere Setup: Immediately assemble the hot flask on a Schlenk line. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Using a gas-tight syringe that has been purged with inert gas, transfer 20 mL of anhydrous, deoxygenated hexane into the Schlenk flask.

  • Reagent Transfer: Weigh the sealed bottle of Bis[bis(trimethylsilyl)amino]tin(II). Under a positive flow of inert gas, carefully remove the cap and use a clean, dry syringe to withdraw the required volume of the compound (for a 0.5 M solution in 20 mL, you would need 10 mmol, which is ~4.39 g or ~3.87 mL, given its density of 1.136 g/mL).[1]

  • Solution Preparation: Quickly add the reagent to the hexane in the Schlenk flask via the sidearm. Rinse the syringe with the solvent in the flask.

  • Final Steps: Reweigh the reagent bottle to determine the exact amount transferred. Calculate the precise molarity of your stock solution. Seal the Schlenk flask, wrap the joints with Parafilm®, and store it in a refrigerator at 2-8°C.[1] The solution should be used promptly.

Logical Diagram for Safe Handling Decisions

G A Is the reagent air/moisture sensitive? B YES: Use Inert Atmosphere Technique A->B Sn[N(SiMe3)2]2 C NO: Standard Benchtop Handling A->C e.g., NaCl D Is the solvent anahydrous & degassed? B->D E YES: Proceed with experiment D->E Verified F NO: Purify solvent before use D->F Uncertain/No F->D After Purification

Caption: Decision-making for handling sensitive reagents.

References
  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(ll), 95% - Gelest, Inc. (2015, August 13). Retrieved from [Link]

  • Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | C12H36N2Si4Sn | CID 521579 - PubChem. (n.d.). Retrieved from [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95% | - Gelest, Inc. (n.d.). Retrieved from [Link]

  • Metal bis(trimethylsilyl)amides - Wikipedia. (n.d.). Retrieved from [Link]

  • Metal Bis(trimethylsilyl)amides | Encyclopedia MDPI. (2022, December 2). Retrieved from [Link]

  • Safety Data Sheet: Bis(trimethylsilyl)amine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Lithium bis(trimethylsilyl)amide, 1.3M solution in THF - Cole-Parmer. (n.d.). Retrieved from [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7 | Chemsrc. (2025, August 26). Retrieved from [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | Sn[N(SiMe3)2]2 | C12H36N2Si4Sn - Ereztech. (n.d.). Retrieved from [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), CAS No. 59863-13-7 - iChemical. (n.d.). Retrieved from [Link]

  • Chemical Entity Data Page. (n.d.). Retrieved from [Link]

  • Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2 - eScholarship. (2024, May 20). Retrieved from [Link]

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Technical Support Center: Inert Atmosphere Techniques for Stannylene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with stannylenes. Stannylenes (R₂Sn:) are highly reactive organotin(II) compounds, analogous to carbenes, and their unique electronic properties make them valuable reagents and precursors in synthesis.[1][2] However, their utility is matched by their sensitivity to air and moisture, necessitating the strict use of inert atmosphere techniques.[3][4][5]

This guide is designed to provide practical, field-proven insights into the nuances of handling these sensitive compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Stannylene Experiments

This section addresses specific issues you may encounter during the synthesis, handling, and reaction of stannylenes under an inert atmosphere.

Issue 1: My stannylene synthesis fails, or I get very low yields. The reaction mixture turns cloudy or forms an insoluble precipitate.

  • Potential Cause A: Contamination with Oxygen or Moisture. Stannylenes are readily oxidized.[5][6][7] Trace amounts of air or water in your reaction setup can lead to the formation of tin oxides, hydroxides, or other decomposition products, which are often insoluble.

    • Solution:

      • Glassware Preparation: Ensure all glassware is rigorously dried. Oven-drying overnight at >125 °C is effective for removing adsorbed moisture.[8][9] The glassware should be assembled hot and allowed to cool under a stream of high-purity inert gas (Argon or Nitrogen).[8]

      • Atmosphere Integrity: Perform at least three evacuate-refill cycles on your Schlenk line or glovebox antechamber to remove atmospheric gases.[10] A slight positive pressure of inert gas should be maintained throughout the experiment, monitored by an oil bubbler.[8][11]

      • Inert Gas Purity: Use high-purity inert gas (99.998% or higher). For extremely sensitive stannylenes, passing the gas through a deoxygenation catalyst (e.g., a column of copper(I) oxide) is recommended.

  • Potential Cause B: Impure or "Wet" Solvents. Solvents are a primary source of contamination. Residual water or dissolved oxygen will readily react with your stannylene.

    • Solution:

      • Solvent Purification: Use anhydrous solvents. Modern solvent purification systems (SPS) that pass solvent through columns of activated alumina and a supported copper catalyst are a safe and effective option.[12]

      • Solvent Degassing: Even dry solvents contain dissolved oxygen. The most effective method for removal is the Freeze-Pump-Thaw technique.[8][12] This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[8] For less sensitive applications, purging the solvent by bubbling a stream of inert gas through it for 30-60 minutes can be sufficient, though less effective.[8]

  • Potential Cause C: Reagent Quality. The purity of your tin(II) precursor and other reagents is critical.

    • Solution: Use freshly opened reagents or purify them according to established literature procedures. Ensure they are stored and handled exclusively within a glovebox or under a robust inert atmosphere.[13] Reagents in Sure/Seal™ bottles from commercial suppliers offer a convenient way to handle and dispense air-sensitive materials.[8][9][14]

Issue 2: My isolated stannylene is a different color than expected, or my NMR spectrum is complex and uninterpretable.

  • Potential Cause A: Oligomerization or Dimerization. Stannylenes, particularly those with smaller, less bulky substituents, have a tendency to oligomerize or dimerize.[1][15] This can lead to a mixture of species in solution.

    • Solution:

      • Ligand Design: The stability of stannylenes is highly dependent on the steric bulk of the substituents.[1][16] If possible, use sterically demanding ligands (e.g., terphenyls) to kinetically stabilize the monomeric form.[17]

      • Temperature Control: Some stannylene dimers can dissociate into monomers in solution upon gentle heating.[15] Conversely, reactions may need to be run at low temperatures to prevent unwanted side reactions.[18]

      • Characterization: Be aware of this possibility during characterization. Variable-temperature NMR studies can help identify dynamic equilibria between monomeric and dimeric forms.

  • Potential Cause B: Unintended Side Reactions. Stannylenes are highly reactive and can undergo insertion reactions or C-H activation, even with seemingly inert components of the reaction mixture.[1][17]

    • Solution:

      • Review Reaction Conditions: Carefully analyze all components in your reaction. Could the stannylene be reacting with your solvent (e.g., THF can be cleaved by highly reactive species) or a functional group on your ligand?

      • Spectroscopic Analysis: Use a full suite of characterization techniques. ¹¹⁹Sn NMR is particularly powerful for identifying the tin environment.[4][17] Compare your data with literature values for related compounds.

Frequently Asked Questions (FAQs)

Q1: Glovebox or Schlenk Line: Which is better for stannylene chemistry?

Both techniques are standard for handling air-sensitive compounds, including stannylenes.[3][4][19] The choice depends on the scale and complexity of your work.

FeatureGloveboxSchlenk Line
Atmosphere Purity Can maintain a highly pure inert atmosphere (<1 ppm O₂, H₂O) continuously.[10]Purity depends on technique; requires diligent use of evacuate-refill cycles.
Manipulation Easiest for handling solids, weighing reagents, and setting up multiple small-scale reactions.[10][19]Ideal for solution-based chemistry, including solvent transfers, reactions, and filtrations.[19][20]
Scale Limited by physical space.[19]More adaptable for larger-scale reactions.[20]
Cost & Maintenance Higher initial cost and requires regular catalyst regeneration.Lower initial cost, but requires more user skill and attention to detail.

Recommendation: For routine synthesis and handling of solid stannylenes and their precursors, a glovebox is superior. For solution-based reactions, particularly on a larger scale, a Schlenk line is a powerful and flexible tool.[10][20] Many labs use a combination: solids are weighed and prepared in a glovebox, then transferred to a Schlenk line for the reaction.

Q2: How do I properly dry and degas solvents for my stannylene reaction?

As detailed in the troubleshooting guide, this is a critical step. The gold standard is a combination of purification and degassing.

Workflow: Solvent Preparation for Stannylene Chemistry

G cluster_purification Purification cluster_degassing Degassing SPS Solvent Purification System (SPS) (Removes H₂O, O₂) FPT Freeze-Pump-Thaw (x3) (Most Effective) SPS->FPT For highly sensitive reactions Purge Inert Gas Purge (Less Effective) SPS->Purge For less sensitive reactions Still Distillation from Drying Agent (e.g., Na/Benzophenone) (Traditional Method) Still->FPT ReadySolvent Reaction-Ready Solvent FPT->ReadySolvent Purge->ReadySolvent Solvent Commercial Anhydrous Solvent Solvent->SPS Recommended Solvent->Still Use with caution

Caption: Recommended workflow for solvent purification and degassing.

Protocol: Freeze-Pump-Thaw Degassing

  • Transfer the purified solvent to a Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon tap.

  • Securely clamp the flask in a secondary container (e.g., a Dewar flask).

  • Slowly immerse the flask in liquid nitrogen until the solvent is completely frozen solid.[8]

  • With the flask still in the liquid nitrogen, open the tap to the vacuum manifold of the Schlenk line. Evacuate for 3-5 minutes.[8]

  • Close the flask's tap.

  • Remove the liquid nitrogen and allow the solvent to thaw completely. You may see gas bubbles evolve from the thawing liquid.

  • Repeat steps 3-6 at least two more times. After the final thaw, backfill the flask with high-purity inert gas.[8] The solvent is now ready for use.

Q3: How do I transfer a solution of a stannylene from one flask to another without exposure to air?

This is accomplished using a cannula transfer, a fundamental Schlenk line technique.[20]

Workflow: Cannula Transfer

G Start Flask A (with Stannylene Soln) Flask B (Receiving, empty) Both under positive N₂ pressure Step1 Insert one end of cannula into Flask A (above liquid) Start->Step1 Step2 Insert other end of cannula into Flask B Step1->Step2 Step3 Lower cannula in Flask A below liquid surface Step2->Step3 Step4 Reduce N₂ pressure in Flask B (vent with needle) Step3->Step4 End Solution transfers from A to B due to pressure differential Step4->End

Caption: Logical steps for performing a cannula transfer.

Key Causality: The transfer is driven by a pressure differential. By slightly reducing the pressure in the receiving flask (Flask B), the positive pressure in the head of the originating flask (Flask A) pushes the liquid through the cannula.

Q4: My reaction is complete. How do I isolate my solid stannylene product?

If your product is a solid, isolation can be achieved by filtration under an inert atmosphere.[20] This is typically done using a Schlenk filter (also called a filter frit).[8][20]

Protocol: Schlenk Filtration

  • Attach a clean, dry Schlenk filter and a receiving Schlenk flask to the Schlenk line and perform three evacuate-refill cycles.

  • Under a positive flow of inert gas, connect the flask containing your reaction mixture to the top of the filter stick. The receiving flask should be below the filter.

  • Invert the entire assembly so the reaction mixture is on top of the filter frit.[8]

  • Carefully apply a slight vacuum to the receiving flask to draw the solution through the frit, leaving your solid product behind.

  • The solid can be washed with small portions of cold, degassed solvent.

  • Once filtration and washing are complete, the solid can be dried under high vacuum.[20]

Q5: What are the essential safety precautions when working with stannylenes and their precursors?

  • Know Your Reagents: Read the Safety Data Sheet (SDS) for all chemicals.[21] Many organotin compounds are toxic.

  • Inert Atmosphere is a Safety Control: Besides protecting your reaction, the inert atmosphere prevents the formation of potentially pyrophoric byproducts.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[21][22] Note that many organic solvents can penetrate standard nitrile gloves quickly.[23] Consult a glove compatibility chart.

  • Proper Quenching and Waste Disposal: Never wash glassware containing residual reactive organometallics directly with water.[14] Quench residues carefully with a less reactive solvent (like isopropanol) before final cleaning. Dispose of tin-containing waste in designated, labeled containers.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling chemicals and before leaving the lab.[22] Never use solvents to wash your hands.[21]

By understanding the principles behind these techniques and anticipating potential pitfalls, you can handle sensitive stannylenes with confidence, leading to more successful and reproducible research.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Krivoborodov, D., et al. (2019). Synthesis and Reactivity of Intramolecularly NHC-Stabilized Germylenes and Stannylenes. Organometallics. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]

  • Chemistry For Everyone. (2024). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube. Retrieved from [Link]

  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]

  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. Retrieved from [Link]

  • MDPI. (2024). Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. Molecules. Retrieved from [Link]

  • ResearchGate. (2017). Reactions of m -Terphenyl-Stabilized Germylene and Stannylene with Water and Methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Gloveboxes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coordination Chemistry of Disilylated Stannylenes with Group 10 d10 Transition Metals. Retrieved from [Link]

  • Wikipedia. (n.d.). Stannylene. Retrieved from [Link]

  • SciSpace. (2014). Synthesis of N‐Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) and a Sn. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin. Retrieved from [Link]

  • ACS Publications. (2000). Stable Silylenes. Accounts of Chemical Research. Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Retrieved from [Link]

  • Braun Research Group. (2014). Schlenk Line SOP. Retrieved from [Link]

  • YouTube. (2023). How to use the glove box - Chemistry laboratory 2. Retrieved from [Link]

  • Moodle@Units. (n.d.). Schlenk Lines Transfer of Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactivity of N-heterocyclic germylenes and stannylenes. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic Stabilization in Diaryl-Substituted Stannylenes. Organometallics. Retrieved from [Link]

  • RSC Publishing. (1997). Synthesis and characterisation of the first stable, heteroleptic silylstannylenes. Retrieved from [Link]

  • McNeil Group. (n.d.). MBraun Glovebox. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Safety measures while working with chemicals. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Safety Precautions Should Be Taken When Working with Solvents? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis and characterization of three new thermally stable N-heterocyclic germylenes. Retrieved from [Link]

  • Wiley Online Library. (2021). The Overlooked Dual Phosphorescence of Lappert's Diamino Stannylene Sn[N(SiMe3)2]2. Angewandte Chemie. Retrieved from [Link]

  • Reddit. (2022). working under inert atmosphere. Retrieved from [Link]

  • ORS. (n.d.). DS Fact Sheet: Working Safely with Dichloromethane. Retrieved from [Link]

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Technical Support Center: Degradation Pathways of Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organotin compounds. This guide provides in-depth technical information, field-proven insights, and troubleshooting solutions for common experimental challenges related to the degradation of these complex molecules.

Section 1: Understanding the Degradation of Organotin Compounds

Organotin compounds (OTCs), characterized by at least one tin-carbon bond, are utilized in various industrial applications, from PVC stabilizers to antifouling agents.[1][2][3] Their persistence and toxicity, particularly of tri-substituted forms like tributyltin (TBT) and triphenyltin (TPT), make understanding their environmental fate crucial.[2][3][4] Degradation involves the cleavage of the tin-carbon bond, leading to a stepwise reduction in the number of organic substituents and a corresponding decrease in toxicity.[5][6] The general degradation pathway follows the sequence:

R₄Sn → R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄ (inorganic tin)[7]

This process is governed by two primary types of mechanisms: abiotic and biotic degradation.

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that lead to the breakdown of organotin compounds. The primary mechanisms include:

  • Photolysis: Ultraviolet (UV) radiation from sunlight can induce the cleavage of the Sn-C bond.[5][6] This is a significant pathway for organotins in surface waters. The rate of photolytic degradation is influenced by water clarity, depth, and the intensity of solar radiation.[6]

  • Chemical Cleavage (Hydrolysis): In aqueous environments, organotin compounds can undergo hydrolysis.[6] For example, tributyltin compounds can hydrolyze to form tributyltin hydroxide, which can then dehydrate to bis(tributyltin) oxide (TBTO).[6] This process is influenced by pH.[8]

  • Thermal Degradation: While the Sn-C bond is relatively stable to heat, thermal degradation is generally not considered a major environmental pathway due to the high temperatures required (>200°C).[8]

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is often the most significant pathway for the breakdown of organotin compounds in soil, sediment, and water.[8][9]

  • Microbial Action: A wide range of bacteria (including Klebsiella, Alcaligenes, Pseudomonas) and fungi can metabolize organotins.[10][11] This process typically involves a sequential dealkylation or dearylation, where the organic groups are cleaved one by one.[8][9] For instance, TBT is degraded to dibutyltin (DBT), then to monobutyltin (MBT), and finally to inorganic tin.[9][10]

  • Factors Influencing Biodegradation: The rate and extent of microbial degradation are highly dependent on environmental conditions such as temperature, pH, salinity, oxygen availability (aerobic degradation is generally faster than anaerobic), and the nature and density of the microbial population.[7][8][9][10]

Below is a diagram illustrating the general degradation pathways of organotin compounds.

G cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation cluster_toxicity Relative Toxicity TBT_abiotic Tri-substituted Organotin (e.g., TBT) DBT_abiotic Di-substituted Organotin (e.g., DBT) TBT_abiotic->DBT_abiotic Photolysis, Hydrolysis High High MBT_abiotic Mono-substituted Organotin (e.g., MBT) DBT_abiotic->MBT_abiotic Photolysis, Hydrolysis Medium Medium InorganicTin_abiotic Inorganic Tin MBT_abiotic->InorganicTin_abiotic Photolysis, Hydrolysis Low Low VeryLow Very Low TBT_biotic Tri-substituted Organotin (e.g., TBT) DBT_biotic Di-substituted Organotin (e.g., DBT) TBT_biotic->DBT_biotic Microbial Dealkylation MBT_biotic Mono-substituted Organotin (e.g., MBT) DBT_biotic->MBT_biotic Microbial Dealkylation InorganicTin_biotic Inorganic Tin MBT_biotic->InorganicTin_biotic Microbial Dealkylation

Caption: General degradation pathways and relative toxicity of organotin compounds.

Section 2: Troubleshooting Guide for Experimental Studies

This section addresses specific issues that researchers may encounter during the study of organotin degradation.

Issue 1: Inconsistent or Non-reproducible Degradation Rates

Question: My degradation experiments are showing highly variable results between replicates. What could be the cause?

Answer:

Inconsistent degradation rates are a common challenge and can stem from several factors related to both the experimental setup and the analytical methodology.

Potential Causes & Solutions:

  • Abiotic Factors:

    • Light Exposure: Inconsistent exposure to UV light can significantly affect photolytic degradation.

      • Solution: Ensure all replicates are exposed to a consistent and controlled light source. If using natural sunlight, be aware of variations in intensity due to time of day and weather. For laboratory studies, use a calibrated UV lamp.

    • Temperature and pH Fluctuations: These parameters directly influence both chemical and biological degradation rates.[8][12]

      • Solution: Use a temperature-controlled incubator or water bath. Regularly monitor and buffer the pH of your experimental medium.

  • Biotic Factors (for microbial degradation studies):

    • Inoculum Variability: Differences in the density or activity of the microbial inoculum can lead to varied degradation rates.[10]

      • Solution: Standardize your inoculum preparation. Use a consistent cell density (e.g., measured by optical density) from a culture in the same growth phase for all replicates.

    • Nutrient Limitation: Microbial activity can be hampered by the lack of essential nutrients in the medium, leading to a slowdown or cessation of degradation.[10]

      • Solution: Ensure your medium contains sufficient nutrients to support microbial growth and metabolic activity throughout the experiment.

  • Sample Handling and Storage:

    • Analyte Instability: Organotin compounds can be unstable in solution and may degrade or adsorb to container walls during storage.[3][13]

      • Solution: Analyze samples as quickly as possible after collection. If storage is necessary, store samples in the dark at low temperatures (e.g., -20°C).[13] Acidification of water samples can also improve stability. Use appropriate container materials like polycarbonate or borosilicate glass, and be aware of potential losses.[13]

Issue 2: Poor Recovery of Organotin Compounds During Sample Preparation

Question: I am experiencing low recovery of my target organotin compounds after extraction and clean-up. What steps can I take to improve this?

Answer:

Low recovery is often traced back to the sample preparation workflow. The multi-step process of extraction, clean-up, and sometimes derivatization presents several opportunities for analyte loss.[14][15]

Potential Causes & Solutions:

  • Inefficient Extraction: The choice of solvent and extraction technique is critical for efficiently removing organotins from the sample matrix (e.g., soil, sediment, tissue).

    • Solution: For solid samples, an acidic methanol or hexane:acetic acid:tropolone mixture is often used.[16][17] Employ vigorous extraction techniques like sonication or shaking to ensure thorough extraction.[17] For water samples, solid-phase extraction (SPE) can be an effective pre-concentration and extraction method.[1]

  • Analyte Loss During Clean-up: Clean-up steps are necessary to remove interfering matrix components but can also lead to the loss of target analytes.

    • Solution: Optimize your clean-up procedure. This may involve testing different solid-phase extraction cartridges or adjusting the solvent strengths used for elution. Always validate your method with spiked samples to quantify recovery.

  • Incomplete Derivatization (for GC analysis): Derivatization is a common source of error in GC-based methods.[14][17] Incomplete reactions will lead to poor recovery and inaccurate quantification.

    • Solution: Ensure the derivatizing agent (e.g., sodium tetraethylborate) is fresh and active.[18][19] Optimize reaction conditions such as pH, temperature, and reaction time. The pH of the solution is particularly critical for efficient ethylation.[19]

Issue 3: Analytical Challenges and Interferences

Question: I am observing unexpected peaks, peak tailing, or signal suppression in my chromatograms. How can I troubleshoot these issues?

Answer:

Chromatographic issues can arise from the sample matrix, the analytical instrument, or the method itself.

Potential Causes & Solutions:

  • Matrix Effects: Co-extracted compounds from complex environmental samples can interfere with the analysis, causing signal suppression or enhancement in MS-based detectors, or co-eluting with target analytes.[20]

    • Solution: Improve your sample clean-up procedure to remove more of the interfering matrix. Diluting the sample extract can also mitigate matrix effects, provided the analyte concentrations remain above the detection limit.[20] Using an internal standard that is structurally similar to the analytes can help to correct for matrix-induced variations.[21]

  • GC-Specific Issues:

    • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline and interfering peaks.[18]

      • Solution: Use a high-quality, low-bleed column. Ensure the final temperature of your GC program does not exceed the column's recommended maximum. Regularly condition the column as per the manufacturer's instructions.

    • Contamination: High concentrations of organotins can lead to carryover and contamination of the GC system, particularly the inlet and the front end of the column.[22]

      • Solution: Regularly perform inlet maintenance, including changing the liner and septum. If contamination is severe, clipping a small portion from the detector end of the column may be necessary.[22]

  • LC-Specific Issues:

    • Poor Peak Shape: Peak tailing or fronting can be caused by interactions between the analytes and the stationary phase or by issues with the mobile phase.

      • Solution: Ensure the pH of the mobile phase is appropriate for the analytes. Check for any blockages in the column or tubing. Using a guard column can help to protect the analytical column from contaminants.

Below is a workflow for troubleshooting common issues in organotin analysis.

G cluster_rates Troubleshooting Inconsistent Rates cluster_recovery Troubleshooting Low Recovery cluster_analytical Troubleshooting Analytical Issues start Problem Observed inconsistent_rates Inconsistent Degradation Rates start->inconsistent_rates low_recovery Low Analyte Recovery start->low_recovery analytical_issues Chromatographic Issues start->analytical_issues check_abiotic Check Abiotic Factors (Light, Temp, pH) inconsistent_rates->check_abiotic check_biotic Check Biotic Factors (Inoculum, Nutrients) inconsistent_rates->check_biotic check_storage Review Sample Handling & Storage inconsistent_rates->check_storage optimize_extraction Optimize Extraction (Solvent, Method) low_recovery->optimize_extraction validate_cleanup Validate Clean-up Step low_recovery->validate_cleanup check_derivatization Verify Derivatization (GC only) low_recovery->check_derivatization improve_cleanup Improve Clean-up (Matrix Effects) analytical_issues->improve_cleanup instrument_maintenance Perform Instrument Maintenance (GC/LC) analytical_issues->instrument_maintenance method_optimization Optimize Method Parameters analytical_issues->method_optimization

Caption: A troubleshooting workflow for common experimental issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tributyltin (TBT)?

The primary degradation products of TBT are dibutyltin (DBT) and monobutyltin (MBT), formed through the sequential loss of butyl groups.[3][9] Further degradation leads to the formation of non-toxic inorganic tin.[6]

Q2: Which is more significant for organotin degradation in the environment: biotic or abiotic processes?

While both contribute, biotic degradation by microorganisms is generally considered the most significant mechanism for the breakdown of organotins in soil and sediment.[8][9] In sunlit surface waters, photolysis can also be a major contributor.[6]

Q3: Why is derivatization necessary for the analysis of organotin compounds by Gas Chromatography (GC)?

Most organotin compounds are not sufficiently volatile or thermally stable for direct analysis by GC.[14][17][23] Derivatization, typically through ethylation or hydride generation, converts them into more volatile and stable forms that can be readily separated and detected by GC.[14][15]

Q4: Can I use Liquid Chromatography (LC) to avoid the derivatization step?

Yes, LC-based methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or inductively coupled plasma mass spectrometry (LC-ICP-MS), often do not require a derivatization step.[1][15][20] This simplifies sample preparation and can reduce potential sources of error.[1]

Q5: How do environmental factors like pH and temperature affect degradation rates?

Both pH and temperature can significantly influence degradation rates.[8] pH can affect the chemical speciation and solubility of organotins, influencing their availability for both chemical and biological degradation.[8] Temperature affects the rate of chemical reactions and the metabolic activity of microorganisms.[12]

Q6: What is the relative toxicity of the different organotin compounds?

The toxicity of organotin compounds is highly dependent on the number and type of organic groups attached to the tin atom. Generally, the toxicity follows the order: tri-substituted > di-substituted > mono-substituted.[6] Tetra-substituted organotins and inorganic tin have relatively low toxicity.[3][11]

Summary of Analytical Techniques for Organotin Speciation
TechniqueCommon Detector(s)Derivatization Required?Key AdvantagesKey Disadvantages
Gas Chromatography (GC) MS, FPD, PFPD, ICP-MSYesHigh resolution, widely available.[14][15]Derivatization step is complex and can introduce errors.[1][14]
Liquid Chromatography (LC) MS/MS, ICP-MSNoNo derivatization needed, simplifies sample prep.[15][20]Can be more susceptible to matrix effects.[20]

Experimental Protocols

Protocol 1: General Extraction of Organotins from Sediment Samples for LC-ICP-MS Analysis
  • Sample Preparation: Homogenize the sediment sample. Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 10 mL of an extraction solvent (e.g., methanol with 1% acetic acid).

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully collect the supernatant (the liquid extract) and transfer it to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining solid pellet to ensure complete extraction. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the LC-ICP-MS system.

Protocol 2: Derivatization of Aqueous Extracts for GC-MS Analysis

This protocol assumes an aqueous extract has already been prepared.

  • pH Adjustment: Take a known volume of the aqueous extract (e.g., 10 mL) and adjust the pH to approximately 5 using an acetate buffer.[18]

  • Derivatization Reagent: Prepare a fresh solution of sodium tetraethylborate (NaBEt₄) in a suitable solvent (e.g., ethanol or methanol).[18]

  • Reaction: Add a small volume (e.g., 200 µL) of the NaBEt₄ solution to the pH-adjusted extract.[18]

  • Incubation: Seal the vessel and allow the reaction to proceed for approximately 30 minutes at room temperature with occasional shaking.[18]

  • Extraction of Derivatized Compounds: Add a non-polar solvent like hexane (e.g., 1 mL) and shake vigorously for 1-2 minutes to extract the now volatile ethylated organotin compounds.[18]

  • Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analytes.

  • Analysis: Carefully transfer the organic layer to a GC vial for analysis.

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Technical Support Center: Solvent Effects on the Reactivity of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂. This guide is designed for researchers, chemists, and materials scientists who utilize this versatile organometallic reagent. The unique electronic and steric properties of Sn[N(SiMe₃)₂]₂ make it a powerful tool, but its reactivity is profoundly influenced by the choice of solvent. Understanding these interactions is paramount to achieving desired outcomes and troubleshooting unexpected results. This document provides in-depth, experience-based answers to common questions and challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of Sn[N(SiMe₃)₂]₂ in various solvent environments.

Question 1: What is the general solubility profile of Sn[N(SiMe₃)₂]₂?

Answer: Due to the bulky, lipophilic bis(trimethylsilyl)amide ligands, Sn[N(SiMe₃)₂]₂ is highly soluble in a range of nonpolar and polar aprotic organic solvents.[1][2] This includes common solvents like hexanes, benzene, toluene, diethyl ether, and tetrahydrofuran (THF).[3] Its solubility in these nonpolar media is a key advantage over simpler, inorganic tin(II) salts.[2] However, it is crucial to note that it is not merely a matter of dissolution; the nature of the solvent can significantly alter the tin center's reactivity.

Question 2: Why is Sn[N(SiMe₃)₂]₂ so sensitive to protic solvents?

Answer: Sn[N(SiMe₃)₂]₂ reacts rapidly and irreversibly with protic solvents such as water, alcohols, and even primary or secondary amines.[3][4] The tin-nitrogen bonds are susceptible to protonolysis. The protic source (e.g., H₂O) will protonate the nitrogen of the amide ligand, leading to the formation of hexamethyldisilazane (HN(SiMe₃)₂) and tin(II) hydroxide or oxides. This is an exothermic and often vigorous reaction that consumes the reagent.[2] Therefore, all reactions must be conducted under strictly anhydrous and inert atmospheric conditions (e.g., nitrogen or argon).

Question 3: What is the practical difference between using a non-coordinating solvent (like hexane) versus a coordinating solvent (like THF)?

Answer: This is one of the most critical considerations when working with Sn[N(SiMe₃)₂]₂. The tin(II) center is a Lewis acid, meaning it can accept electron density from donor molecules (Lewis bases).

  • In Non-coordinating Solvents (e.g., Hexane, Toluene, Benzene): In these media, the tin center remains two-coordinate, with its lone pair of electrons sterically accessible.[2] This "naked" state is often more reactive, as the vacant p-orbital on the tin is available to interact with substrates.

  • In Coordinating Solvents (e.g., THF, Pyridine, Diethyl Ether): These solvents are Lewis bases and can coordinate to the tin(II) center, forming adducts.[2] For example, in THF, the formation of a THF-coordinated complex is known to occur. This coordination increases the electron density at the tin center and raises its coordination number, which can passivate the reagent, decrease its Lewis acidity, and potentially block reactive sites, thus lowering its reactivity in certain transformations like polymerization catalysis.[5][6]

The choice is therefore a trade-off: a coordinating solvent may be necessary to dissolve other reactants but could temper the reactivity of the tin complex.

Question 4: Can the solvent influence the final product structure?

Answer: Absolutely. Solvent coordination can dictate the reaction pathway and the ultimate structure of the product. For instance, in reactions with metal halides, a coordinating solvent like THF can be incorporated into the final product, leading to solvated metal complexes.[2] In polymerization reactions, the addition of toluene or THF has been shown to alter the incorporation of monomers into the polymer chain.[5] The solvent can influence the stability of intermediates and transition states, favoring one reaction pathway over another.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve common experimental problems.

Issue 1: My reaction is sluggish, or the yield is significantly lower than expected.

  • Possible Cause 1: Solvent Passivation. If you are using a strongly coordinating solvent like THF or pyridine, it may be binding to the tin(II) center and inhibiting its reactivity.[6] The Lewis basicity of the solvent can compete with your substrate for coordination to the tin atom.

  • Troubleshooting Steps:

    • Switch to a Less Coordinating Solvent: If your substrates are soluble, attempt the reaction in a non-coordinating solvent like toluene or hexane. This will expose the more reactive, two-coordinate tin species.[2]

    • Use a Solvent Mixture: If solubility is an issue, use a mixture of a coordinating and non-coordinating solvent to strike a balance between substrate dissolution and reagent reactivity.

    • Increase Temperature: If the solvent coordination is reversible, increasing the reaction temperature may favor dissociation of the solvent-tin adduct, freeing the active catalyst. However, monitor for thermal decomposition.

Issue 2: I observe decomposition of my tin reagent before the reaction is complete.

  • Possible Cause 1: Protic Impurities. Trace amounts of water or other protic impurities in your solvent or on your glassware are the most common culprits. Sn[N(SiMe₃)₂]₂ is extremely sensitive to hydrolysis.[3][4]

  • Troubleshooting Steps:

    • Rigorous Solvent Purification: Ensure your solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ethers, calcium hydride for hydrocarbons). Use of a solvent purification system (SPS) is highly recommended.

    • Proper Glassware Preparation: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.

    • Inert Atmosphere: Maintain a positive pressure of high-purity nitrogen or argon throughout the entire experimental setup, including reagent transfers.

  • Possible Cause 2: Incompatible Solvents. Some solvents, particularly chlorinated solvents, are incompatible and can lead to decomposition or hazardous reactions.[2]

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Always consult safety and compatibility data. Stick to commonly used and validated solvents like hydrocarbons and ethers.

Issue 3: The ¹¹⁹Sn NMR spectrum of my reaction mixture is confusing or shows multiple tin species.

  • Possible Cause: Solvent-Dependent Equilibria. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination environment of the tin atom.[1] In a coordinating solvent, you may observe an equilibrium between the free, two-coordinate Sn[N(SiMe₃)₂]₂ and one or more solvent-adduct species, each with a distinct chemical shift.

  • Troubleshooting Steps:

    • Run Reference Spectra: Acquire a ¹¹⁹Sn NMR spectrum of your starting material, Sn[N(SiMe₃)₂]₂, dissolved in the exact same deuterated solvent you are using for your reaction. The characteristic shift for the two-coordinate Sn(II) center is approximately +765 ppm.[1] Any significant deviation or additional peaks in your reaction mixture can be attributed to coordination or reaction.

    • Variable Temperature (VT) NMR: Performing VT-NMR experiments can help determine if the multiple species are in dynamic equilibrium. As temperature changes, the equilibrium may shift, causing peaks to broaden, coalesce, or change in relative intensity.

    • Compare Solvents: Acquire spectra in both a non-coordinating solvent (e.g., C₆D₆) and a coordinating solvent (e.g., THF-d₈) to observe the effect of coordination on the chemical shift directly.

Part 3: Data & Visualizations

Table 1: Influence of Common Solvents on Sn[N(SiMe₃)₂]₂ Reactivity
SolventClassDielectric Constant (ε)Lewis BasicityExpected Effect on Sn[N(SiMe₃)₂]₂
HexaneNonpolar, Aprotic1.9Very LowMaximizes reactivity; Sn center is two-coordinate.[2]
TolueneNonpolar, Aprotic2.4LowGenerally non-coordinating; high reactivity maintained.[2]
Diethyl Ether"Borderline" Polar, Aprotic4.3ModerateWeakly coordinating; may slightly reduce reactivity vs. alkanes.
THFPolar, Aprotic7.6HighStrongly coordinating; forms adducts, reduces Lewis acidity and reactivity.[7][5]
AcetonitrilePolar, Aprotic37.5ModerateCan coordinate; high polarity may favor ionic pathways.
MethanolPolar, Protic32.7ModerateINCOMPATIBLE . Rapidly decomposes the reagent via protonolysis.[3][4]
WaterPolar, Protic80.1ModerateINCOMPATIBLE . Vigorous decomposition.[2][4]
Diagrams

The following diagrams illustrate key concepts for experimental design and troubleshooting.

Caption: Diagram 1: Interaction pathways of Sn[N(SiMe₃)₂]₂ with different solvent classes.

Troubleshooting_Tree Diagram 2: Troubleshooting Low Reaction Yield Start Problem: Low Reaction Yield Check_Solvent What is the solvent type? Start->Check_Solvent Coordinating Coordinating (e.g., THF) Check_Solvent->Coordinating Coordinating NonCoordinating Non-Coordinating (e.g., Toluene) Check_Solvent->NonCoordinating Non-Coordinating Check_Purity Is the solvent rigorously dry? Solution_Purity_No Reagent is likely decomposing due to protic impurities. ACTION: 1. Re-purify/distill all solvents. 2. Ensure glassware is oven-dried. Check_Purity->Solution_Purity_No No / Unsure Solution_Purity_Yes Decomposition is unlikely. Consider other factors: - Substrate reactivity - Stoichiometry - Temperature Check_Purity->Solution_Purity_Yes Yes Solution_Coord Solvent may be passivating the Sn(II) center. ACTION: 1. Switch to a non-coordinating solvent. 2. Increase reaction temperature. Coordinating->Solution_Coord NonCoordinating->Check_Purity

Caption: Diagram 2: A decision tree for troubleshooting low yields in reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Solvent Selection Screening

  • Objective: To empirically determine the optimal solvent for a reaction involving Sn[N(SiMe₃)₂]₂.

  • Safety: This protocol must be performed in a fume hood under a strictly inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques. Sn[N(SiMe₃)₂]₂ is air and moisture sensitive.[8]

  • Preparation: Separately prepare stock solutions of your substrate and Sn[N(SiMe₃)₂]₂ in a high-purity, non-coordinating solvent in which both are highly soluble (e.g., anhydrous toluene).

  • Setup: Arrange a series of oven-dried reaction vials, each with a stir bar. To each vial, add your substrate via syringe from the stock solution.

  • Solvent Addition: To each respective vial, add an equal volume of the different anhydrous solvents to be tested (e.g., Vial 1: Hexane, Vial 2: Toluene, Vial 3: Diethyl Ether, Vial 4: THF).

  • Initiation: While stirring, add an identical aliquot of the Sn[N(SiMe₃)₂]₂ stock solution to each vial to initiate the reactions simultaneously.

  • Monitoring: Monitor the reactions over time by taking small aliquots (under inert conditions) for analysis by an appropriate technique (e.g., GC-MS, ¹H NMR, TLC) to determine the rate of conversion and formation of any byproducts.

  • Analysis: Compare the results across the different solvents to identify which provides the best balance of reaction rate, yield, and selectivity.

Protocol 2: Post-Reaction Workup for Removal of Tin Byproducts

  • Objective: To remove tin-containing species from the reaction mixture after completion. The choice of method may depend on the solvent used.

  • Method 1: Aqueous KF Wash (for reactions in water-immiscible solvents) [9]

    • Upon reaction completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes.

    • A solid precipitate of tin(II) fluoride (SnF₂) may form at the interface. If this occurs, filter the entire biphasic mixture through a pad of Celite®.

    • Separate the organic layer. Repeat the KF wash two more times.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Method 2: Column Chromatography [9]

    • For less polar products, tin byproducts can often be removed effectively via standard silica gel chromatography.

    • It has been reported that eluting with a solvent system containing a small amount of triethylamine (~2-5%) can improve the removal of tin residues.[9]

    • Always perform a small-scale test first to ensure your desired product is stable to these conditions.

References

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  • Ereztech. Bis[bis(trimethylsilyl)amino]tin(II) | Sn[N(SiMe3)2]2 | C12H36N2Si4Sn. Available from: [Link]

  • Journal of Chemical Education. Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. Available from: [Link]

  • BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride. Available from: [Link]

  • RSC Publishing. Fast and scalable solvent-free access to Lappert's heavier tetrylenes E{N(SiMe3)2}2. Available from: [Link]

  • iChemical. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), CAS No. 59863-13-7. Available from: [Link]

  • Chemsrc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7. Available from: [Link]

  • eScholarship.org. The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. Available from: [Link]

  • eScholarship. Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • ACS Publications, Inorganic Chemistry. Solution Interaction of Potassium and Calcium Bis(trimethylsilyl)amides; Preparation of Ca[N(SiMe3)2]2 from Dibenzylcalcium. Available from: [Link]

  • Quora. Why does a polar solvent disfavour an SN2 reaction?. Available from: [Link]

  • YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. Available from: [Link]

  • ResearchGate. Effects of Lewis Basicity and Acidity on σ-Hole Interactions in Carbon-Bearing Complexes: A Comparative Ab Initio Study. Available from: [Link]

  • MDPI. Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole. Available from: [Link]

  • ResearchGate. Trivalent Rare-Earth-Metal Bis(trimethylsilyl)amide Halide Complexes by Targeted Oxidations. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Available from: [Link]

  • MDPI. Effects of Lewis Basicity and Acidity on σ-Hole Interactions in Carbon-Bearing Complexes: A Comparative Ab Initio Study. Available from: [Link]

  • ResearchGate. Reversible Complexation of Lewis Bases to Low-Coordinate Fe(II), Co(II), and Ni(II) Amides: Influence of the Metal, Donor Ligand, and Amide Substituent on Binding Constants | Request PDF. Available from: [Link]

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scaling up the synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

An advanced, problem-solving resource designed for chemists and process development scientists, this guide provides in-depth technical support for the synthesis and scale-up of Bis[bis(trimethylsilyl)amino]tin(II), a critical precursor in modern chemistry.

Introduction to Sn[N(SiMe₃)₂]₂ Synthesis

Bis[bis(trimethylsilyl)amino]tin(II), often abbreviated as Sn(HMDS)₂, is a highly reactive, monomeric stannylene. Its utility stems from the coordinatively unsaturated Sn(II) center, stabilized by bulky bis(trimethylsilyl)amido ligands. These ligands provide significant steric shielding, preventing intermolecular association and rendering the tin center available for a wide range of reactions, including its use as a precursor for thin-film deposition and as a catalyst in organic synthesis.[1][2][3]

However, scaling up its synthesis from the bench to pilot or industrial scales introduces significant challenges related to reagent handling, reaction control, and byproduct removal.[1] This guide addresses these challenges with practical, field-tested solutions.

Core Synthesis Pathway: Salt Metathesis

The most robust and widely adopted method for synthesizing Sn[N(SiMe₃)₂]₂ is the salt metathesis reaction between anhydrous tin(II) chloride and two equivalents of an alkali metal hexamethyldisilazide, typically lithium hexamethyldisilazide (LiN(TMS)₂ or LiHMDS).[1]

Reaction: SnCl₂ + 2 LiN(SiMe₃)₂ → Sn[N(SiMe₃)₂]₂ + 2 LiCl

The reaction is driven forward by the formation of the thermodynamically stable lithium chloride salt, which precipitates from the reaction mixture. Meticulous control over stoichiometry and the exclusion of air and moisture are paramount for achieving high purity and yield.[1]

Experimental Protocol: From Lab Bench to Multigram Scale

This protocol details a proven method adaptable for various scales. A recent development in mechanochemistry also presents a viable solvent-free alternative for scaling up.[4]

Key Reagents & Properties
CompoundFormulaMolar Mass ( g/mol )Key Properties
Tin(II) Chloride (anhydrous)SnCl₂189.60Highly hygroscopic; must be rigorously dried.
Lithium HexamethyldisilazideLiN(SiMe₃)₂167.33Moisture-sensitive solid.
Product: Sn[N(SiMe₃)₂]₂ C₁₂H₃₆N₂Si₄Sn 439.48 Orange-red liquid/solid, MP: 37-38°C, BP: ~112°C @ 0.05 mmHg, highly air and moisture sensitive.[5][6][7]
Dioxane or THFC₄H₈O₂ / C₄H₈O-Must be freshly distilled and anhydrous.
Step-by-Step Synthesis Workflow

The following procedure is based on established literature methods.[4][5] All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Reaction Setup:

    • Charge a multi-neck, oven-dried flask with anhydrous tin(II) chloride (1.0 eq) and freshly distilled, anhydrous dioxane or THF.

    • Stir the resulting suspension vigorously to ensure good mixing.

  • Reagent Addition:

    • In a separate flask, prepare a solution or slurry of lithium hexamethyldisilazide (2.05 eq) in the same anhydrous solvent. A slight excess of the lithium amide ensures complete consumption of the tin chloride.

    • Add the LiHMDS portion-wise to the stirred SnCl₂ suspension. The addition is exothermic; control the rate to maintain a manageable temperature rise. The mixture will typically turn a dark red-orange color.[5]

  • Reaction & Byproduct Removal:

    • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for several hours to ensure the reaction goes to completion.

    • The primary challenge at scale is the removal of the fine LiCl precipitate.[1]

      • Lab Scale: Centrifugation followed by decantation of the supernatant, or filtration through a filter cannula packed with Celite.

      • Pilot Scale: Requires specialized equipment such as a centrifugal filter or filter press to handle the larger volume of slurry.[1]

  • Purification:

    • Remove the solvent from the filtered solution under reduced pressure.

    • The crude product is a red-orange oil or solid. Purify via vacuum distillation or sublimation.

    • Distillation is typically performed at high vacuum (e.g., 0.05 - 0.5 mmHg), with the product collected as a bright red oil between 105-115°C, which solidifies upon cooling.[5]

Workflow Diagram

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Separation cluster_purification 4. Purification SnCl2 Anhydrous SnCl₂ in Dioxane/THF ReactionVessel Reaction Mixture (Exothermic, turns red-orange) SnCl2->ReactionVessel LiHMDS LiN(SiMe₃)₂ (2.05 eq) LiHMDS->ReactionVessel Portion-wise addition Filtration Filtration / Centrifugation (Removes LiCl precipitate) ReactionVessel->Filtration SolventRemoval Solvent Removal (Vacuum) Filtration->SolventRemoval Supernatant Distillation Vacuum Distillation (105-115°C @ <0.5 mmHg) SolventRemoval->Distillation Crude Product FinalProduct Pure Sn[N(SiMe₃)₂]₂ (Red-orange solid/liquid) Distillation->FinalProduct

Caption: Synthesis workflow for Bis[bis(trimethylsilyl)amino]tin(II).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of Sn[N(SiMe₃)₂]₂.

Q: My yield is significantly lower than expected. What are the likely causes?

A: Low yield is a multifaceted problem. Systematically check the following:

  • Reagent Quality: Was your tin(II) chloride truly anhydrous? Even trace amounts of moisture will consume the highly reactive LiHMDS and hydrolyze the product. Use freshly opened SnCl₂ or dry it rigorously under vacuum with heating before use. Verify the activity of your LiHMDS.

  • Stoichiometry: A precise 2:1 molar ratio of LiHMDS to SnCl₂ is critical.[1] An excess of SnCl₂ will remain as an impurity, while a significant excess of LiHMDS can complicate purification. Use a slight excess (2.05 eq) of LiHMDS to drive the reaction to completion.

  • Reaction Conditions: Ensure sufficient reaction time and agitation, especially at larger scales where mass transfer can be limiting. Gentle warming can improve reaction rates, but aggressive heating can lead to side reactions.

  • Product Loss During Workup: The most common source of loss is inefficient separation of the product from the LiCl byproduct.[1] Ensure your filtration or centrifugation method is effective. The product is also volatile; avoid prolonged exposure to high vacuum at elevated temperatures during solvent removal.

Q: The final product is a dark, non-distillable tar instead of a red-orange oil. What went wrong?

A: This indicates significant impurities or product decomposition.

  • Oxygen/Moisture Contamination: This is the most probable cause. Sn[N(SiMe₃)₂]₂ is extremely sensitive to air and moisture, readily hydrolyzing to tin(II) oxide or oxidizing to form other species.[5] A reported crystalline binuclear peroxo complex can form upon exposure to oxygen.[8] Ensure your inert atmosphere technique is flawless throughout the entire process, from reagent transfer to final product handling.

  • Thermal Decomposition: Overheating during distillation can cause the product to decompose. Use a well-controlled heating mantle and ensure your vacuum is sufficiently deep (<0.5 mmHg) to allow distillation at the target temperature of 105-115°C.[5]

  • Solvent Impurities: Using wet or unstabilized solvents (like THF without BHT) can introduce peroxides or water, leading to decomposition pathways. Always use freshly distilled, anhydrous solvents.

Q: I'm struggling to filter the LiCl precipitate at a larger scale. The filter clogs immediately.

A: This is a classic scale-up challenge. LiCl forms a very fine, gelatinous precipitate that can blind filter media.

  • Use a Filter Aid: Create a pad of Celite or another filter aid over your filter frit. This provides a porous medium that prevents the fine LiCl from clogging the primary filter.

  • Change Separation Technique: For multigram scales, simple gravity or cannula filtration is often insufficient. Switch to centrifugation, which is highly effective at pelleting the LiCl. The supernatant product solution can then be carefully decanted.

  • Solvent Effects: The choice of solvent can influence the morphology of the LiCl precipitate.[1] Experimenting with different ethereal solvents or solvent mixtures might yield a more easily filterable solid.

Q: My product looks clean by NMR but decomposes within a few days, even in the glovebox.

A: This points to issues with storage or subtle, ongoing reactions.

  • Storage Conditions: The product must be stored under a rigorously inert atmosphere and at low temperatures (2-8°C is recommended).[5][6][9] A standard glovebox atmosphere may not be sufficient if purifier levels are low. Storing in a sealed ampoule or a Schlenk flask with a high-vacuum stopcock inside a freezer is best practice.

  • Trace Impurities: Even small amounts of residual LiCl or other lithium salts can potentially catalyze decomposition pathways over time. Ensure the highest possible purity after distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with Sn[N(SiMe₃)₂]₂? This compound is a flammable solid that reacts rapidly with moisture.[9][10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Always handle it in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including flame-retardant gloves and safety glasses.[5]

Q2: Is there a solvent-free method suitable for large-scale synthesis? Yes. A mechanochemical approach using ball-milling has been demonstrated to be highly effective and scalable.[4] Milling SnCl₂ with solid LiN(SiMe₃)₂ provides the product in high yield rapidly and avoids the challenges of handling large volumes of solvent and filtering LiCl. This method is a significant advancement for environmentally benign, large-scale production.[4]

Q3: Why are the bulky bis(trimethylsilyl)amino ligands so important? These ligands are crucial for two reasons: 1) They provide immense steric bulk that prevents the tin centers from aggregating, thus stabilizing the compound in its monomeric form.[1][2] 2) Their electron-donating nature helps to stabilize the electron-deficient Sn(II) center.

Q4: Can I characterize the product with techniques other than NMR? While ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR spectroscopy are the primary methods for confirming structure and purity, other techniques can be useful. The ¹¹⁹Sn NMR spectrum is particularly diagnostic, with a characteristic chemical shift around +772 ppm (in a non-coordinating solvent).[11] Infrared (IR) spectroscopy can also be used to confirm the presence of Si-Me and Si-N bonds.

References

  • Harris, D. H., & Lappert, M. F. (1976). Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis.
  • Hernán-Gómez, A., et al. (2023). Fast and scalable solvent-free access to Lappert’s heavier tetrylenes E{N(SiMe3)2}2. Chemical Science, 14(40), 11056-11061. Retrieved from [Link]

  • Kovalenko, M. V., et al. (n.d.). Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes.
  • Gelest, Inc. (n.d.). BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Retrieved from [Link]

  • Hitchcock, P. B., et al. (1991). Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. Journal of the Chemical Society, Chemical Communications, (23), 1699-1700. Retrieved from [Link]

  • MySkinRecipes. (n.d.). BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Tin(II) Precursors for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise deposition of high-quality tin-containing thin films is paramount for a wide range of applications, from transparent conducting oxides in solar cells to sensitive layers in gas sensors. Atomic Layer Deposition (ALD) stands out as a technique offering unparalleled control over film thickness and conformality at the atomic scale. The choice of the tin precursor is a critical determinant of the success and efficiency of the ALD process. This guide provides an in-depth comparative analysis of common Tin(II) precursors, offering experimental data, detailed protocols, and mechanistic insights to inform your selection and process development.

Introduction to Tin-Containing Thin Films and the Role of ALD

Tin oxide (SnOₓ), in its various stoichiometries (SnO and SnO₂), possesses a unique combination of optical transparency and electrical conductivity. These properties make it a vital material in photovoltaics, catalysis, and electronics. The ability to precisely control the oxidation state (Sn²⁺ vs. Sn⁴⁺) and film morphology is crucial for tailoring the material properties to specific applications.

Atomic Layer Deposition (ALD) is a vapor phase deposition technique based on sequential, self-limiting surface reactions. This cyclic process allows for the deposition of thin films with atomic-level precision, excellent conformality on complex 3D structures, and high uniformity over large areas. The selection of a suitable precursor is the cornerstone of a successful ALD process, directly influencing the deposition temperature, growth rate, film purity, and ultimately, the performance of the final device.

Comparative Analysis of Common Tin(II) Precursors

The selection of a Sn(II) precursor is a trade-off between thermal stability, volatility, reactivity, and cost. Here, we compare the performance of three major classes of Sn(II) precursors: β-diketonates, amides/aminoalkoxides, and amidinates.

Precursor ClassExample PrecursorCo-reactant(s)ALD Window (°C)Growth per Cycle (Å/cycle)Resulting FilmKey Characteristics & Considerations
β-diketonates Tin(II) acetylacetonate(Sn(acac)₂)O₃, H₂O175-300 (O₃)[1], 140-200 (H₂O)[2]~1.0 (O₃)[3], 0.85 (H₂O)[2]SnO₂[1][2]Good thermal stability and volatility. The use of a strong oxidant like ozone is often required for efficient ligand removal and deposition of SnO₂. Reaction with water has also been demonstrated.[2]
Amides /Aminoalkoxides Bis(dimethylamino)-2-methyl-2-propoxy-tin(II)(Sn(dmamp)₂)H₂O, O₃, H₂O plasma, H₂O₂90-210 (H₂O)[4], 100-200 (O₃)[5], 60-90 (H₂O plasma)[5]0.08-0.61 (H₂O)[4], 0.18-0.42 (O₃)[5], 2.4-3.0 (H₂O plasma)[5], 1.1-1.5 (H₂O₂)[6]SnO (H₂O)[4], SnO₂ (O₃, H₂O plasma, H₂O₂)[5][6]Highly reactive, allowing for low-temperature deposition. The choice of co-reactant dictates the final tin oxide phase (SnO or SnO₂).[4][5] The precursor can be sensitive to handling and storage conditions.
Amidinates Bis(N,N'-diisopropyl-formamidinato)tin(II)H₂O140-220[7][8]0.82[7][8]SnO[7][8]Excellent thermal stability and reactivity with water.[7][8] The ligand design allows for tuning of precursor properties. Can produce crystalline SnO films at relatively low temperatures.[7][8]

Understanding the Causality: Precursor Chemistry and its Impact on ALD Performance

The performance of a Sn(II) precursor in an ALD process is intrinsically linked to its chemical structure and reactivity.

  • β-diketonates (e.g., Sn(acac)₂): The acetylacetonate ligands form stable chelate rings with the tin center, contributing to the precursor's good thermal stability. However, this stability can also make the ligands more difficult to remove during the ALD cycle. The use of a highly reactive co-reactant like ozone is often necessary to break the Sn-O bonds in the precursor and facilitate the formation of the tin oxide film.[1] The reaction with water is also possible, leading to the formation of SnO₂.[2]

  • Amides/Aminoalkoxides (e.g., Sn(dmamp)₂): These precursors are generally more reactive than β-diketonates due to the presence of Sn-N and Sn-O bonds that are more susceptible to hydrolysis. This higher reactivity allows for lower deposition temperatures. The choice of co-reactant plays a critical role in determining the final oxidation state of the tin. A mild oxidant like water tends to result in SnO, preserving the Sn(II) oxidation state through a ligand exchange mechanism.[4] In contrast, stronger oxidants like ozone or an oxygen plasma will oxidize the tin to Sn(IV), yielding SnO₂.[5]

  • Amidinates: The amidinate ligands offer a good balance of reactivity and thermal stability. Their reaction with water proceeds efficiently, enabling the deposition of SnO at relatively low temperatures.[7][8] The steric bulk of the ligand can be tailored to influence the precursor's volatility and reactivity, providing a pathway for rational precursor design.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the deposition of SnO and SnO₂ thin films using representative Sn(II) precursors.

Protocol for Thermal ALD of SnO using Sn(dmamp)₂ and Water

This protocol is designed for the deposition of p-type tin(II) monoxide (SnO) thin films.

Pre-Deposition Preparations:

  • Substrate Cleaning: Clean the desired substrates (e.g., silicon wafers, glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N₂).

  • Precursor Handling: Heat the Sn(dmamp)₂ precursor to 70°C in a stainless-steel bubbler to achieve sufficient vapor pressure.[4]

  • Reactor Setup: Set the ALD reactor chamber temperature to the desired deposition temperature within the ALD window (e.g., 150°C for crystalline SnO).[4]

ALD Cycle:

The following is a typical ALD cycle for SnO deposition:

  • Sn(dmamp)₂ Pulse: Introduce Sn(dmamp)₂ vapor into the reactor chamber for a predetermined pulse time (e.g., 1-3 seconds). The precursor will react with the hydroxyl (-OH) groups on the substrate surface.

  • Purge: Purge the chamber with an inert gas (e.g., N₂) for a sufficient time (e.g., 5-10 seconds) to remove any unreacted precursor and byproducts.

  • H₂O Pulse: Introduce water vapor into the chamber for a specific pulse time (e.g., 0.5-2 seconds). The water molecules will react with the surface-bound tin species, leading to the formation of Sn-O bonds and regenerating the -OH surface termination.

  • Purge: Purge the chamber again with an inert gas (e.g., 5-10 seconds) to remove unreacted water and reaction byproducts.

Repeat this cycle until the desired film thickness is achieved. The growth rate will be in the range of 0.08 to 0.61 Å/cycle, depending on the deposition temperature.[4]

Protocol for Thermal ALD of SnO₂ using Sn(acac)₂ and Ozone

This protocol is suitable for depositing tin(IV) oxide (SnO₂) thin films.

Pre-Deposition Preparations:

  • Substrate Cleaning: Follow the same substrate cleaning procedure as described in section 4.1.

  • Precursor Handling: Heat the Sn(acac)₂ precursor to a temperature that provides adequate vapor pressure (e.g., 100-120°C).

  • Reactor and Ozone Setup: Set the ALD reactor chamber to a temperature within the ALD window (e.g., 200°C).[1] Ensure the ozone generator is operational and delivering a stable concentration of O₃.

ALD Cycle:

A typical ALD cycle for SnO₂ deposition is as follows:

  • Sn(acac)₂ Pulse: Pulse the Sn(acac)₂ vapor into the reactor for a set duration (e.g., 2-5 seconds) to allow for surface saturation.

  • Purge: Purge the chamber with an inert gas (e.g., N₂) for an appropriate time (e.g., 5-15 seconds) to remove excess precursor and byproducts.

  • O₃ Pulse: Introduce ozone into the chamber for a specific duration (e.g., 2-5 seconds). The ozone will react with the adsorbed tin precursor, combusting the acetylacetonate ligands and forming SnO₂.

  • Purge: Purge the chamber with inert gas (e.g., 5-15 seconds) to remove unreacted ozone and gaseous byproducts.

Repeat this cycle to grow a SnO₂ film of the desired thickness. The growth rate is typically around 1.0 Å/cycle.[3]

Visualizing the ALD Process: Surface Reaction Mechanisms

To further elucidate the self-limiting nature of ALD, the following diagrams illustrate the key surface reactions during the deposition process.

ALD_Sn_dmamp_H2O cluster_0 Step 1: Sn(dmamp)₂ Pulse cluster_1 Step 2: Purge cluster_2 Step 3: H₂O Pulse cluster_3 Step 4: Purge Initial Surface Substrate-OH Surface After Pulse 1 Substrate-O-Sn(dmamp) + dmampH (gas) Initial Surface->Surface After Pulse 1 Reaction Precursor Gas Sn(dmamp)₂ (gas) Precursor Gas->Surface After Pulse 1 Before Purge 1 Substrate-O-Sn(dmamp) + excess Sn(dmamp)₂ After Purge 1 Substrate-O-Sn(dmamp) Before Purge 1->After Purge 1 Removal of excess precursor and byproducts Surface Before Pulse 2 Substrate-O-Sn(dmamp) Surface After Pulse 2 Substrate-O-Sn-OH + dmampH (gas) Surface Before Pulse 2->Surface After Pulse 2 Ligand Exchange Reactant Gas H₂O (gas) Reactant Gas->Surface After Pulse 2 Before Purge 2 Substrate-O-Sn-OH + excess H₂O After Purge 2 Substrate-O-Sn-OH (New Surface) Before Purge 2->After Purge 2 Removal of excess reactant and byproducts After Purge 2->Initial Surface Start of next cycle

Caption: ALD cycle for SnO deposition using Sn(dmamp)₂ and H₂O.

ALD_Sn_acac_O3 cluster_0 Step 1: Sn(acac)₂ Pulse cluster_1 Step 2: Purge cluster_2 Step 3: O₃ Pulse cluster_3 Step 4: Purge Initial Surface Substrate-OH Surface After Pulse 1 Substrate-O-Sn(acac) + acacH (gas) Initial Surface->Surface After Pulse 1 Reaction Precursor Gas Sn(acac)₂ (gas) Precursor Gas->Surface After Pulse 1 Before Purge 1 Substrate-O-Sn(acac) + excess Sn(acac)₂ After Purge 1 Substrate-O-Sn(acac) Before Purge 1->After Purge 1 Removal of excess precursor and byproducts Surface Before Pulse 2 Substrate-O-Sn(acac) Surface After Pulse 2 Substrate-SnO₂ + CO₂ + H₂O (gas) Surface Before Pulse 2->Surface After Pulse 2 Combustion Reaction Reactant Gas O₃ (gas) Reactant Gas->Surface After Pulse 2 Before Purge 2 Substrate-SnO₂ + excess O₃ After Purge 2 Substrate-SnO₂ (New Surface) Before Purge 2->After Purge 2 Removal of excess reactant and byproducts After Purge 2->Initial Surface Start of next cycle

Caption: ALD cycle for SnO₂ deposition using Sn(acac)₂ and O₃.

Conclusion

The selection of an appropriate Sn(II) precursor is a critical decision in the development of high-quality tin oxide thin films by ALD. This guide has provided a comparative overview of common precursor classes, highlighting the interplay between precursor chemistry, process parameters, and final film properties. For low-temperature deposition of SnO, aminoalkoxide and amidinate precursors with water as the co-reactant are excellent choices. For the deposition of SnO₂, the more thermally stable β-diketonate precursors, such as Sn(acac)₂, in combination with a strong oxidant like ozone, provide a robust process window. By understanding the underlying chemical mechanisms and following well-defined experimental protocols, researchers can effectively leverage the power of ALD to fabricate tin-containing thin films with tailored properties for a variety of advanced applications.

References

  • Growth of p-Type Tin(II) Monoxide Thin Films by Atomic Layer Deposition from Bis(1-dimethylamino-2-propoxy)tin and H₂O. Request PDF. Available at: [Link]

  • SnO₂ thin films grown by atomic layer deposition using a novel Sn precursor. Request PDF. Available at: [Link]

  • Atomic Layer Deposition of Tin Dioxide Nanofilms: A Review. Available at: [Link]

  • SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions. Available at: [Link]

  • SnO₂ thin films grown by atomic layer deposition using a novel Sn precursor. Request PDF. Available at: [Link]

  • SnO deposition via water based ALD employing tin(ii) formamidinate: precursor characterization and process development. Dalton Transactions. Available at: [Link]

  • High-Throughput Atomic Layer Deposition of P-Type SnO Thin Film Transistors Using Tin(II)bis(tert-amyloxide). TUE Research portal. Available at: [Link]

  • Evaluation of Sn(ii) aminoalkoxide precursors for atomic layer deposition of SnO thin films. Dalton Transactions. Available at: [Link]

  • Phase-controlled SnO₂ and SnO growth by atomic layer deposition using Bis(N-ethoxy-2,2-dimethyl propanamido)tin precursor. Yonsei University. Available at: [Link]

  • Atomic layer deposition of tin dioxide nanofilms: A review. ResearchGate. Available at: [Link]

  • SnO via Water Based ALD employing Tin(II) Formamidinate: Precursor Characterization and Process Development. ResearchGate. Available at: [Link]

  • Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone. Beilstein Journals. Available at: [Link]

  • Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films Depending on Conditions Using Chemical Solution Deposition. PubMed Central. Available at: [Link]

  • Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water. Dalton Transactions. Available at: [Link]

  • Atmospheric atomic layer deposition of SnO₂ thin films with Tin(II) acetylacetonate and water. Request PDF. Available at: [Link]

  • Growth behavior and properties of atomic layer deposited tin oxide on silicon from novel tin(II)acetylacetonate precursor and ozone. Request PDF. Available at: [Link]

  • Reaction Mechanisms of the Atomic Layer Deposition of Tin Oxide Thin Films Using Tributyltin Ethoxide and Ozone. PubMed. Available at: [Link]

  • Atomic layer deposition of conductive SnO₂ thin films using Sn(dmamp)₂ and H₂O₂ for templating rutile TiO₂ growth. Inha University. Available at: [Link]

  • (PDF) Tin Acetylacetonate as a Precursor for Producing Gas-Sensing SnO2 Thin Films. Available at: [Link]

  • Reaction Mechanisms of the Atomic Layer Deposition of Tin Oxide Thin Films Using Tributyltin Ethoxide and Ozone. Request PDF. Available at: [Link]

  • Ozone-Based Atomic Layer Deposition of Alumina from TMA: Growth, Morphology, and Reaction Mechanism. Request PDF. Available at: [Link]

  • Surface chemistry in the initial stages of TiN ALD using operando APXPS. ChemRxiv. Available at: [Link]

  • Surface Reaction Mechanisms during Ozone-Based Atomic Layer Deposition of Titanium Dioxide. The Journal of Physical Chemistry C. Available at: [Link]

Sources

A Head-to-Head Comparison for Thin Film Deposition: Bis[bis(trimethylsilyl)amino]tin(II) vs. Tin(II) Chloride as ALD Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of Atomic Layer Deposition (ALD), the choice of precursor is paramount. It dictates not only the deposition process parameters but also the fundamental properties of the resulting thin film. For researchers and engineers working with tin-based materials, such as tin oxide (SnOₓ), two common precursors present a study in contrasts: the metalorganic compound Bis[bis(trimethylsilyl)amino]tin(II), often abbreviated as Sn[N(SiMe₃)₂)₂, and the simple inorganic halide, tin(II) chloride (SnCl₂).

This guide provides an in-depth, objective comparison of these two precursors. Moving beyond a simple list of properties, we will delve into the causality behind experimental choices, compare the characteristics of the ALD processes and the resulting films, and provide detailed experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal precursor for their specific application, whether it be for transparent conductors, gas sensors, or next-generation electronic devices.

Precursor Characteristics: A Tale of Two Chemistries

The fundamental differences between Sn[N(SiMe₃)₂]₂ and SnCl₂ begin with their intrinsic chemical and physical properties. These properties have significant implications for handling, precursor delivery, and the design of the ALD process itself.

Bis[bis(trimethylsilyl)amino]tin(II) is a metalorganic compound featuring a central tin atom bonded to two bulky bis(trimethylsilyl)amide ligands. These large, non-polar ligands render the molecule volatile and soluble in organic solvents.[1][2] Its low melting point means it is often a liquid or low-melting solid at typical ALD source temperatures, simplifying delivery into the reactor.[1]

Tin(II) chloride , in contrast, is an inorganic salt. It is a white, crystalline solid at room temperature with a significantly higher melting point and lower vapor pressure compared to its metalorganic counterpart.[3][4] This necessitates higher source heating temperatures to achieve adequate vapor pressure for ALD, which can sometimes pose challenges for stable and repeatable precursor delivery.

PropertyBis[bis(trimethylsilyl)amino]tin(II) Tin(II) Chloride (anhydrous)
Formula C₁₂H₃₆N₂Si₄SnSnCl₂
Molecular Weight 439.48 g/mol [5]189.60 g/mol [6]
Appearance Orange-red liquid or solid[7]White crystalline solid[6]
Melting Point 37-38 °C[1]246-247 °C[6]
Boiling Point 112 °C @ 0.05 mmHg[1]623-652 °C (decomposes)[3]
Vapor Pressure Volatile under vacuum at low tempsRequires higher temps (e.g., 33 hPa at ~429 °C)[3]
Key Feature Bulky organic ligands, halogen-freeSimple inorganic halide

The ALD Process: Windows, Growth, and Reactions

The differences in precursor chemistry lead to distinct ALD process parameters. The choice of co-reactant, deposition temperature, and the resulting growth per cycle (GPC) vary significantly between the two.

Using Bis[bis(trimethylsilyl)amino]tin(II)

This precursor has been successfully used with both water (H₂O) and ozone (O₃) as the oxygen source, offering flexibility.

  • With Water (H₂O): The ALD process with water is effective over a broad temperature window of approximately 100–250 °C, yielding a growth rate of 0.05–0.18 Å/cycle.[8][9] A key advantage is that this process can directly deposit the p-type semiconductor tin(II) oxide (SnO) phase.[8][10]

  • With Ozone (O₃): The ozone process exhibits two distinct ALD windows: a low-temperature window at 80–100 °C and a higher one at 125–200 °C.[8][10] The GPC is slightly lower, in the range of 0.05–0.11 Å/cycle.[8][9]

The reaction byproducts are volatile silylamines, which are generally less corrosive to the vacuum system than the acidic byproducts from halide precursors.

Using Tin(II) Chloride

The ALD process for SnCl₂ almost exclusively uses water as the co-reactant.

  • With Water (H₂O): This process requires significantly higher deposition temperatures, typically in the range of 300–500 °C.[11][12] Temperatures above 450 °C can lead to unstable growth.[13] The primary reaction byproduct is hydrochloric acid (HCl), which is highly corrosive and requires a robust reactor and exhaust management system. A major advantage, however, can be a much higher GPC, with values around 3.1 Å/cycle reported at 450 °C, which is close to a full monolayer deposition.[12]

Film Properties: A Comparative Analysis

The precursor choice directly impacts the composition, crystallinity, and electronic properties of the deposited tin oxide films.

FeatureFilm from Bis[bis(trimethylsilyl)amino]tin(II) Film from Tin(II) Chloride
Co-Reactant H₂O or O₃H₂O
Deposition Temp. 80 - 250 °C[8]300 - 500 °C[11][12]
Growth/Cycle (GPC) 0.05 - 0.18 Å/cycle[8][9]Can be high (~3.1 Å/cycle)[12]
As-Deposited Phase With H₂O: Crystalline SnO[8][10]With O₃: Amorphous SnOₓ[8][10]Polycrystalline SnO₂ (rutile)[11][12]
Key Impurities With O₃: Silicon has been observed[8][10]Chlorine (acts as n-type dopant)[12]
Byproducts Volatile silylaminesCorrosive Hydrochloric Acid (HCl)
Key Advantage Low temp, halogen-free, deposits p-type SnOHigh growth rate, in-situ n-type doping
Key Disadvantage Lower GPC, potential Si impurity with O₃High temp, corrosive HCl byproduct
Films from Sn[N(SiMe₃)₂]₂

When using water as the co-reactant, this precursor yields films that are crystalline as-deposited, primarily consisting of the tetragonal SnO phase.[8][10] This is highly significant for applications requiring a p-type semiconductor. These films can later be annealed in air to transform them into the SnO₂ phase and increase their conductivity.[8][10]

In contrast, the process with ozone results in amorphous films that contain silicon as an impurity, likely from the precursor ligands.[8][10] These as-deposited films are typically nonconductive.[8][10] The presence of silicon can be a significant drawback for electronic applications where high purity is required.

Films from SnCl₂

This precursor chemistry inherently produces tin(IV) oxide (SnO₂) films, which are typically polycrystalline with a rutile structure when deposited at temperatures above 350 °C.[11][12] A defining characteristic of this process is the incorporation of chlorine into the film. This residual chlorine acts as an effective n-type dopant, leading to conductive films right out of the reactor.[12] For example, a high conductivity of 315 S/cm has been achieved in films deposited at 300 °C.[12] The concentration of this chlorine dopant tends to decrease as the deposition temperature is increased.[14]

Experimental Workflows and Protocols

To provide a practical context, we outline standardized ALD protocols for depositing tin oxide films using both precursors.

Workflow 1: Deposition of p-Type SnO using Sn[N(SiMe₃)₂]₂ and H₂O

This protocol is adapted from methodologies aimed at producing the tin(II) oxide phase at lower temperatures.[8][10]

ALD_Cycle_Sn_Amide cluster_0 Step 1: Sn[N(SiMe3)2]2 Pulse cluster_1 Step 2: N2 Purge cluster_2 Step 3: H2O Pulse cluster_3 Step 4: N2 Purge P1 Sn[N(SiMe3)2]2 pulse PU1 Purge P1->PU1 Precursor adsorbs C1 H2O pulse PU1->C1 Excess precursor removed PU2 Purge C1->PU2 Surface reaction PU2->P1 Byproducts removed, cycle repeats

Caption: ALD cycle for SnO using Sn[N(SiMe₃)₂]₂ and H₂O.

Step-by-Step Protocol:

  • System Preparation: Ensure the ALD reactor is at a stable base pressure (< 10 mbar).

  • Precursor Handling: Heat the Sn[N(SiMe₃)₂]₂ precursor source to 62 °C to achieve adequate vapor pressure.[8] Use an inert carrier gas (e.g., N₂) for delivery.

  • Substrate Temperature: Set the substrate deposition temperature within the ALD window, for example, 175 °C.[8]

  • ALD Cycle Execution (repeat N times):

    • Step A (Precursor Pulse): Pulse Sn[N(SiMe₃)₂]₂ into the reactor for 0.5 - 2.0 seconds.

    • Step B (Purge 1): Purge the reactor with high-purity N₂ for 2.0 - 5.0 seconds to remove unreacted precursor and byproducts.

    • Step C (Co-reactant Pulse): Pulse H₂O vapor into the reactor for 0.5 - 2.0 seconds.

    • Step D (Purge 2): Purge the reactor with N₂ for 2.0 - 5.0 seconds to remove byproducts (e.g., HN(SiMe₃)₂) and excess water.

  • Post-Deposition (Optional): For SnO₂ conversion and enhanced conductivity, anneal the samples at 500 °C in air for several hours.[8]

Workflow 2: Deposition of n-Type SnO₂ using SnCl₂ and H₂O

This protocol is based on processes designed for producing conductive, chlorine-doped SnO₂ at higher temperatures.[12]

ALD_Cycle_SnCl2 cluster_0 Step 1: SnCl2 Pulse cluster_1 Step 2: Ar Purge cluster_2 Step 3: H2O Pulse cluster_3 Step 4: Ar Purge P1 SnCl2 pulse PU1 Purge P1->PU1 Precursor adsorbs C1 H2O pulse PU1->C1 Excess precursor removed PU2 Purge C1->PU2 Surface reaction PU2->P1 HCl byproduct removed, cycle repeats

Caption: ALD cycle for SnO₂ using SnCl₂ and H₂O.

Step-by-Step Protocol:

  • System Preparation: Ensure the ALD system components are compatible with corrosive HCl.

  • Precursor Handling: Heat the anhydrous SnCl₂ source to achieve sufficient vapor pressure. The exact temperature will depend on the system design but will be significantly higher than for the metalorganic precursor.

  • Substrate Temperature: Set the substrate deposition temperature within the ALD window of 300 - 450 °C.[12]

  • ALD Cycle Execution (repeat N times):

    • Step A (Precursor Pulse): Pulse SnCl₂ vapor into the reactor.

    • Step B (Purge 1): Purge with an inert gas (e.g., Ar) to remove unreacted SnCl₂.

    • Step C (Co-reactant Pulse): Pulse H₂O vapor into the reactor to react with the surface-adsorbed species.

    • Step D (Purge 2): Purge with Ar to remove reaction byproducts, primarily HCl, and excess water.

  • Post-Deposition: Films are typically conductive as-deposited and may not require annealing for this purpose.

Conclusion: Making an Informed Decision

The choice between Bis[bis(trimethylsilyl)amino]tin(II) and tin(II) chloride is not about which precursor is "better," but which is "right" for a specific objective.

Choose Bis[bis(trimethylsilyl)amino]tin(II) when:

  • Low-temperature deposition (< 250 °C) is critical, for instance, on thermally sensitive substrates like polymers or certain organic electronics.

  • The direct deposition of p-type SnO is the primary goal.

  • A halogen-free process is mandatory to avoid contamination or corrosion.

  • The ALD system is not equipped to handle corrosive byproducts like HCl.

Choose Tin(II) Chloride when:

  • High growth rates are needed for thicker films or high-throughput manufacturing.

  • In-situ n-type doping to achieve high electrical conductivity as-deposited is desired.

  • Precursor cost is a significant factor, as simple halides are often more economical.

  • The available ALD system is robust and can safely manage corrosive HCl .

By understanding the fundamental trade-offs in precursor chemistry, process parameters, and resulting film properties, researchers can strategically navigate their materials development, accelerating the path from laboratory research to technological innovation.

References

  • Tupala, T., K. Mizohata, M. K. S. Hämäläinen, and M. Ritala. "Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water." Journal of Vacuum Science & Technology A 35, no. 4 (2017): 041506.

  • AIP Publishing. "Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water." (2017).

  • ResearchGate. "Atomic layer deposition of tin oxide thin films from bis[bis(trimethylsilyl)amino]tin(II) with ozone and water | Request PDF." (n.d.).

  • ChemicalBook. "BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | 59863-13-7." (n.d.).

  • "ATOMIC LAYER DEPOSITION OF TIN DIOXIDE NANOFILMS: A REVIEW." Review Journal of Chemistry 7, no. 3 (2017): 258-278.

  • MySkinRecipes. "BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II." (n.d.).

  • Sigma-Aldrich. "Tin(II) chloride anhydrous, powder, ≥ 99.99 trace metals 7772-99-8." (n.d.).

  • Chemsrc. "BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7." (n.d.).

  • Benchchem. "Bis[bis(trimethylsilyl)amino]tin(II) | 59863-13-7." (n.d.).

  • Gelest, Inc. "BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%." (n.d.).

  • Sigma-Aldrich. "Bis[bis(trimethylsilyl)amino]tin(II)." (n.d.).

  • ResearchGate. "Growth of p-Type Tin(II) Monoxide Thin Films by Atomic Layer Deposition from Bis(1-dimethylamino-2-methyl-2propoxy)tin and H2O | Request PDF." (n.d.).

  • ResearchGate. "Low Temperature Atomic Layer Deposition of Tin Oxide | Request PDF." (n.d.).

  • TUE Research Portal. "High‐Throughput Atomic Layer Deposition of P‐Type SnO Thin Film Transistors Using Tin(II)bis(tert‐amyloxide)." (2022).

  • Elam, J. W., et al. "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." Journal of The Electrochemical Society 155, no. 1 (2008): D21.

  • Echemi. "LBIS[BIS(TRIMETHYLSILYL)AMINO]TIN II 99% see COA Kanbei kanbei." (n.d.).

  • Lee, B. H., et al. "Atomic layer deposition of tin oxide with nitric oxide as an oxidant gas." Journal of Materials Chemistry 22, no. 4 (2012): 1555-1560.

  • Chen, Y. W., et al. "Morphology, composition and electrical properties of SnO2:Cl thin films grown by atomic layer deposition." Journal of Vacuum Science & Technology A 33, no. 6 (2015): 061505.

  • Piper, L. F. J., et al. "Amorphous Ultrathin SnO2 Films by Atomic Layer Deposition on Graphene Network as Highly Stable Anodes for Lithium-Ion Batteries." ACS Applied Materials & Interfaces 7, no. 49 (2015): 27289–27295.

  • Cheméo. "Chemical Properties of Tin(II) chloride (CAS 7772-99-8)." (n.d.).

  • Diva-portal.org. "Atomic Layer Deposition of SnO2 as an Electron Transport Material for Solid-State P-type Dye-Sensitized Solar Cells." (2015).

  • PubChem. "Bis[bis(trimethylsilyl)amino]tin(II)." (n.d.).

  • Merck Millipore. "Tin(II) chloride CAS 7772-99-8 | 818150." (n.d.).

  • Dervaux, J., et al. "Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water." Dalton Transactions 51, no. 23 (2022): 8995-9003.

  • PubChem. "Stannous Chloride | SnCl2 | CID 24479." (n.d.).

  • Yoon, S. Y., and B. J. Choi. "Electrical Characteristics of Tin Oxide Films Grown by Thermal Atomic Layer Deposition." Archives of Metallurgy and Materials 65, no. 3 (2020): 1041-1044.

  • ResearchGate. "Properties of SnO2 Films Grown by Atomic Layer Deposition." (2015).

  • ResearchGate. "Phase-controlled SnO2 and SnO Growth by Atomic Layer Deposition using Bis(N-ethoxy-2,2-dimethyl propanamido)tin Precursor | Request PDF." (n.d.).

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reactivity comparison of Bis[bis(trimethylsilyl)amino]tin(II) with other stannylenes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Bis[bis(trimethylsilyl)amino]tin(II)

A Senior Application Scientist's Guide for Advanced Synthesis

Welcome to a detailed exploration of the reactivity of bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, a cornerstone reagent in modern main group chemistry. Often referred to as Lappert's stannylene, its unique structural and electronic properties confer a distinct reactivity profile compared to other divalent tin compounds. This guide is designed for researchers and drug development professionals, providing not just protocols, but the causal logic behind its reactivity, supported by experimental data and comparative analysis.

The Unique Nature of Sn[N(SiMe₃)₂]₂: Why Ligands Matter

Stannylenes, or R₂Sn compounds, are divalent tin species characterized by a lone pair of electrons in a filled s-p hybridized orbital (the HOMO) and a vacant p-orbital (the LUMO). This electronic structure makes them amphiphilic, capable of acting as both a nucleophile/Lewis base and an electrophile/Lewis acid.

However, not all stannylenes are created equal. The nature of the 'R' group dramatically influences their physical properties and chemical behavior. Simpler stannylenes, like tin(II) chloride (SnCl₂), are often polymeric in the solid state due to intermolecular Lewis acid-base interactions (bridging chlorides). This aggregation significantly tempers their reactivity.

The innovation of Sn[N(SiMe₃)₂]₂ lies in its ligands. The exceptionally bulky bis(trimethylsilyl)amido [N(SiMe₃)₂]⁻ groups provide a substantial steric shield around the tin(II) center.[1] This kinetic stabilization prevents oligomerization, rendering the compound monomeric in both solution and the solid state.[1] This monomeric nature is the primary reason for its heightened reactivity, as the tin center's lone pair and vacant orbital are readily accessible for chemical transformations.

Furthermore, the strong electron-donating character of the nitrogen atoms enriches the tin(II) center with electron density, enhancing its nucleophilicity and making it more susceptible to oxidation compared to stannylenes with electron-withdrawing substituents like halides.

Stannylene_Properties cluster_0 Sn[N(SiMe₃)₂]₂ cluster_1 Simple Stannylenes (e.g., SnCl₂) A Monomeric (Steric Bulk) Result1 High Reactivity A->Result1 Accessible Sn(II) Center B Electron-Rich Sn Center (N-Donation) B->Result1 C High Solubility (Lipophilic SiMe₃) X Polymeric (Bridging Ligands) Result2 Lower Reactivity X->Result2 Inaccessible Sn(II) Center Y Electron-Deficient Sn Center (Cl Withdrawal) Y->Result2 Z Low Solubility

Caption: Key structural differences influencing stannylene reactivity.

Comparative Reactivity Profiles: A Deeper Dive

The enhanced accessibility and nucleophilicity of Sn[N(SiMe₃)₂]₂ are most evident in its diverse reactions. We will compare its performance in three key reaction classes: oxidative addition, cycloaddition, and its behavior as a Lewis base.

Oxidative Addition: The Sn(II) to Sn(IV) Transformation

Oxidative addition is a hallmark reaction of stannylenes, involving the oxidation of the tin center from +2 to +4 and an increase in its coordination number.[2][3] In this arena, Sn[N(SiMe₃)₂]₂ demonstrates exceptional versatility.

Mechanism Insight: The reaction can proceed through various pathways, including a concerted three-center mechanism or an Sₙ2-type nucleophilic attack by the tin lone pair on the substrate's σ* orbital.[2][3] The high nucleophilicity of Sn[N(SiMe₃)₂]₂ favors the Sₙ2 pathway, especially with polarized substrates like alkyl halides.

Oxidative_Addition Stannylene R₂Sn: TS Transition State [R₂Sn---A---B]‡ Stannylene->TS Substrate A-B Substrate->TS Product Product (A)(B)Sn(IV)R₂ TS->Product Oxidation & Bond Formation

Caption: Generalized mechanism for oxidative addition at a Sn(II) center.

Experimental Evidence: Sn[N(SiMe₃)₂]₂ readily reacts with a wide array of substrates to form stable tetracoordinate Sn(IV) products. This includes reactions with:

  • Chalcogens: Reaction with elemental sulfur (S₈) or selenium (Se₈) yields dimeric tin(IV) chalcogenide bridges, [{(Me₃Si)₂N}₂Sn(µ-E)]₂.[4]

  • Dichalcogenides: Diphenyl and diethyl dichalcogenides (Ph₂E₂, Et₂E₂) react cleanly to give bis(chalcogenolate)stannanes, ((Me₃Si)₂N)₂Sn(EEt)₂.[4]

  • Alkyl Halides: Substrates like methyl iodide react to form the corresponding Sn(IV) alkyl halide products.[5]

  • Molecular Oxygen: Controlled oxidation leads to a unique bis(1,2-µ-peroxo)-bridged dimer, [Sn{N(SiMe₃)₂}₂(µ-O₂)]₂.[6]

Comparative Data: The reactivity of Sn[N(SiMe₃)₂]₂ often surpasses that of other stannylenes, which may be less nucleophilic or require harsher conditions.

Stannylene TypeSubstrate (Ph-S-S-Ph)Reactivity OutcomeReference
Sn[N(SiMe₃)₂]₂ Ph₂S₂Clean conversion to ((Me₃Si)₂N)₂Sn(SPh)₂ at room temp.[4]
Mixed Amidinato-Amido Sn(II)Ph₂S₂Similar oxidative addition to yield Sn(IV) product.[4][7]
N-Heterocyclic StannylenePh₂Se₂Oxidative addition to form the bis(phenylselanyl)stannane.[4]
Stannylenoid ([IPrN]₂Sn(Cl)Li)CH₃IOxidative addition occurs, but with concomitant elimination of LiCl.[5][8]

This table illustrates that while oxidative addition is a general feature, the clean, direct addition without loss of ancillary ligands is a key advantage of Lappert's stannylene.

Cycloaddition Reactions

A cycloaddition is a pericyclic reaction where two unsaturated molecules combine to form a cyclic adduct.[9][10] The stannylene can participate as the 2π-electron component, reacting with dienes, alkynes, or other unsaturated systems. The electron-rich nature of Sn[N(SiMe₃)₂]₂ makes it an excellent partner for electron-deficient unsaturated substrates.

While less documented than oxidative additions, these reactions provide a powerful route to novel tin-containing heterocycles. The reaction is governed by frontier molecular orbital (FMO) theory; a favorable reaction requires a small energy gap and correct symmetry between the stannylene's HOMO and the substrate's LUMO.

Lewis Base and Advanced Redox Behavior

The nucleophilic lone pair allows Sn[N(SiMe₃)₂]₂ to act as a ligand, coordinating to transition metals. It has been shown to form complexes with Group 10 d¹⁰ metals, demonstrating its utility as a building block in organometallic chemistry.[11]

Conversely, its Lewis acidity is tempered by the bulky ligands, making it a "soft" Lewis acid. It will preferentially coordinate with soft Lewis bases.

In a striking example of its non-classical reactivity, the reaction of Sn[N(SiMe₃)₂]₂ with a potassium aluminyl anion K[Al(NON)] does not result in a simple acid-base adduct. Instead, it triggers a complex redox cascade, ultimately forming a stable, trimetallic Sn(I) radical anion, K[Sn{Al(NON)}₂].[12] This highlights the compound's ability to engage in sophisticated electron transfer processes, a frontier area of main group chemistry.

Validated Experimental Protocols

Scientific integrity demands reproducible, self-validating protocols. The following procedures are based on established literature methods and emphasize best practices for handling air- and moisture-sensitive compounds.

General Experimental Workflow

All manipulations must be performed under an inert atmosphere (dry argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use.

Experimental_Workflow A Setup (Schlenk Line / Glovebox) B Reagent Prep (Dry Solvents, Weigh Reagents) A->B C Reaction (Inert Atmosphere, Temp. Control) B->C D Workup (Filtration, Solvent Removal) C->D E Purification (Crystallization / Sublimation) D->E F Characterization (NMR, X-ray Diffraction) E->F

Caption: Standard workflow for synthesis using air-sensitive reagents.

Protocol: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This procedure is adapted from the salt metathesis reaction, which is the most common and reliable route.[1]

Causality: The reaction is an equilibrium-driven process. The formation of the insoluble and thermodynamically stable salt (e.g., LiCl) byproduct drives the reaction to completion. Tetrahydrofuran (THF) is chosen as the solvent to effectively solvate the lithium amide precursor.

  • Reagents:

    • Anhydrous Tin(II) Chloride (SnCl₂)

    • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a glovebox, add SnCl₂ (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

    • Add LiN(SiMe₃)₂ (2.0 eq) to a separate Schlenk flask.

    • Using a cannula, transfer anhydrous THF to the flask containing LiN(SiMe₃)₂ and stir until fully dissolved.

    • Cool the LiN(SiMe₃)₂ solution to 0 °C in an ice bath.

    • Slowly add the LiN(SiMe₃)₂ solution to a cooled (0 °C) slurry of SnCl₂ in THF via cannula over 30 minutes with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The mixture will appear as a suspension containing precipitated LiCl.

    • Remove the solvent under reduced pressure to yield a solid residue.

    • Extract the product from the residue with dry hexane or toluene, then filter through a cannula filter to remove the LiCl precipitate.

    • Remove the extraction solvent under reduced pressure to yield Sn[N(SiMe₃)₂]₂ as a crystalline solid or low-melting liquid. Purity can be checked via multinuclear NMR spectroscopy.

Protocol: Representative Oxidative Addition with Diphenyl Disulfide

This protocol demonstrates the clean oxidative addition reactivity of the synthesized stannylene.

  • Reagents:

    • Sn[N(SiMe₃)₂]₂ (1.0 eq)

    • Diphenyl Disulfide (Ph₂S₂) (1.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, dissolve Sn[N(SiMe₃)₂]₂ (1.0 eq) in anhydrous toluene in a Schlenk flask.

    • In a separate vial, dissolve Ph₂S₂ (1.0 eq) in anhydrous toluene.

    • Slowly add the Ph₂S₂ solution to the stirred stannylene solution at room temperature.

    • A color change may be observed. Stir the reaction for 2-4 hours at room temperature.

    • Monitor the reaction by ¹¹⁹Sn NMR spectroscopy. A significant upfield shift from the Sn(II) starting material (δ ≈ +760 ppm) to the Sn(IV) product (δ ≈ -100 to -300 ppm) will confirm the conversion.

    • To isolate the product, ((Me₃Si)₂N)₂Sn(SPh)₂, remove the toluene under reduced pressure. The resulting solid can be recrystallized from a solvent system like hexane.

Conclusion and Outlook

Bis[bis(trimethylsilyl)amino]tin(II) is not merely another stannylene; it is a kinetically stabilized, highly nucleophilic, and monomeric reagent that provides a clean and versatile platform for tin chemistry. Its enhanced reactivity in oxidative additions and other transformations, when compared to aggregated or electron-poor stannylenes, stems directly from the rational design of its ligand sphere. Understanding the structure-function relationship—specifically, how the bulky, electron-donating amido ligands create an accessible and reactive tin(II) center—is paramount for any scientist seeking to leverage its power in synthesis, catalysis, or materials science.[1]

References

  • Isolation and Reactivity of Stannylenoids Stabilized by Amido/Imino Ligands. mediaTUM.[Link][8]

  • Oxidative addition to M(II) (M = Ge, Sn) amidinate complexes: routes to group 14 chalcogenolates with hypervalent coordination environments. Journal of the Chemical Society, Dalton Transactions.[Link][7]

  • Isolation and Reactivity of Stannylenoids Stabilized by Amido/Imino Ligands. ResearchGate.[Link][5]

  • Oxidative addition to M(II) (M = Ge, Sn) amidinate complexes: routes to group 14 chalcogenolates with hypervalent coordination environments. ResearchGate.[Link][4]

  • Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone. MDPI.[Link][13]

  • Isolation and Reactivity of Stannylenoids Stabilized by Amido/Imino Ligands. PubMed.[Link][14]

  • Novel Stannylenes Stabilized with Diethylenetriamido and Related Amido Ligands: Synthesis, Structure, and Chemical Properties. ResearchGate.[Link][15]

  • Reaction of a Potassium Aluminyl with Sn[N(SiMe3)2]2 ‐ Isolation of a Stable, Trimetallic Sn(I) Radical Anion. ResearchGate.[Link][12]

  • Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. Journal of Chemical Education.[Link][11]

  • Oxidative Addition. OpenOChem Learn.[Link][2]

  • Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. RSC Publishing.[Link][6]

  • 30.5 Cycloaddition Reactions. NC State University Libraries.[Link][9]

  • Cycloaddition Reactions. Chemistry LibreTexts.[Link][10]

  • Summary of Cycloaddition Reactions. YouTube.[Link][16]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts.[Link][17]

  • The [3+2]Cycloaddition Reaction. University of California, Irvine.[Link][18]

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A Head-to-Head Battle of Tin Initiators: Unpacking the Performance of Sn[N(SiMe₃)₂]₂ in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Tin-Based Initiators for Ring-Opening Polymerization

In the realm of biodegradable polyesters, the precise control over polymer architecture is paramount. For researchers and professionals in drug development and materials science, the choice of initiator for ring-opening polymerization (ROP) is a critical decision that dictates the final properties of the polymer. Among the various catalysts employed, tin-based initiators have long been a mainstay due to their efficiency. This guide provides an in-depth, objective comparison of the performance of tin(II) bis(hexamethyldisilazide) (Sn[N(SiMe₃)₂]₂), a highly reactive single-component initiator, against other conventional tin initiators, most notably tin(II) octoate (Sn(Oct)₂). We will delve into the mechanistic nuances, kinetic profiles, and the resulting polymer characteristics, supported by experimental data to empower you in selecting the optimal initiator for your specific application.

The Landscape of Tin-Based ROP Initiators: A Brief Overview

Tin compounds, particularly tin(II) carboxylates like Sn(Oct)₂, are widely utilized in the industrial production of polylactide (PLA) and other aliphatic polyesters.[1][2] Their popularity stems from their high activity and the ability to produce high molecular weight polymers.[3] However, a significant drawback of Sn(Oct)₂ is its requirement for a co-initiator, typically a hydroxyl-containing compound such as an alcohol, to form the active tin alkoxide species that initiates polymerization.[4] This two-component system can introduce complexities in stoichiometry and reaction kinetics.

In contrast, tin(II) amides, such as Sn[N(SiMe₃)₂]₂, represent a class of single-component initiators. The bulky bis(trimethylsilyl)amide ligands render these compounds highly reactive and soluble in common organic solvents. The core hypothesis is that the Sn-N bond can directly react with the monomer, eliminating the need for a separate co-initiator and potentially offering a more controlled and efficient polymerization process.

Performance Showdown: Sn[N(SiMe₃)₂]₂ vs. Other Tin Initiators

To provide a clear comparison, we will evaluate the performance of these initiators based on key polymerization metrics: kinetics, control over molecular weight and polydispersity, and the underlying reaction mechanisms.

Polymerization Kinetics: A Race to High Conversion

The rate of polymerization is a crucial factor in both research and industrial settings. Comparative studies, though not abundant in single head-to-head reports, allow for a cohesive analysis of the kinetic behavior of these tin initiators.

Sn(Oct)₂: The polymerization rate using Sn(Oct)₂ is highly dependent on the concentration of both the tin catalyst and the alcohol co-initiator.[5] Kinetic analyses often show a first-order dependence on monomer concentration.[5][6] The reaction rate and monomer conversion increase with higher initiator concentrations and temperature.[5] However, prolonged reaction times at elevated temperatures can lead to side reactions like inter- and intramolecular transesterification, which can affect the final polymer properties.[6]

Sn[N(SiMe₃)₂]₂ and other Tin Amides/Alkoxides: Tin(II) alkoxides, which are the active species formed from Sn(Oct)₂ and an alcohol, are known to be more reactive than their carboxylate counterparts.[7] Tin(II) amide complexes, including those with β-diketiminate ligands, have demonstrated "living" polymerization characteristics, indicating a well-controlled process.[1] Kinetic studies of such systems reveal a first-order dependence on the monomer concentration.[1] The bulky ligands in Sn[N(SiMe₃)₂]₂ are expected to influence the steric environment around the tin center, potentially affecting the rate of monomer coordination and insertion. While direct kinetic comparisons with Sn(Oct)₂ under identical conditions are scarce in the literature, the single-component nature of Sn[N(SiMe₃)₂]₂ suggests a more straightforward kinetic profile, unencumbered by the pre-equilibrium step of alkoxide formation.

Table 1: Comparative Overview of Polymerization Kinetics

Initiator SystemTypical Reaction ConditionsKey Kinetic Features
Sn(Oct)₂ / R-OHBulk or solution, 120-180 °CFirst-order in monomer. Rate dependent on [Sn(Oct)₂] and [R-OH]. Potential for side reactions at high temperatures and long reaction times.[5][6]
Sn[N(SiMe₃)₂]₂Solution, moderate temperaturesExpected to be first-order in monomer. Single-component initiation. Potentially faster initiation due to the absence of a pre-equilibrium step.
Tin(II) Alkoxides (e.g., LSnOR)Solution, e.g., 80 °CFirst-order in monomer. Can exhibit complex kinetics due to aggregation of active species.[8]
Control Over Polymer Properties: The Quest for Precision

The ability to precisely control the molecular weight (Mn) and achieve a narrow molecular weight distribution (polydispersity index, Đ) is a hallmark of a well-controlled polymerization.

Sn(Oct)₂: With the Sn(Oct)₂/R-OH system, the molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator (M/I) ratio, where the initiator is the alcohol.[9] However, achieving narrow polydispersities (Đ < 1.2) often requires careful control of reaction conditions to minimize transesterification reactions, which can broaden the molecular weight distribution.[9][10] At high monomer conversions and elevated temperatures, depolymerization can also occur, leading to a decrease in molecular weight.[11]

Sn[N(SiMe₃)₂]₂ and other Single-Site Tin Initiators: Single-site tin(II) initiators, such as those supported by β-diketiminate ligands, have demonstrated excellent control over polymerization, yielding polymers with narrow molecular weight distributions (typically 1.07–1.10).[1] The linear relationship between Mn and monomer conversion, as well as between Mn and the initial monomer-to-initiator ratio, are indicative of a "living" polymerization.[1] This high degree of control is a significant advantage, particularly for applications requiring well-defined polymer architectures, such as in drug delivery systems. Sn[N(SiMe₃)₂]₂, as a single-component initiator with well-defined active sites, is anticipated to exhibit similar, if not superior, control over polymer properties.

Table 2: Comparison of Control over Polymer Properties

Initiator SystemMolecular Weight ControlPolydispersity Index (Đ)
Sn(Oct)₂ / R-OHControlled by [Monomer]/[R-OH] ratio. Can deviate at high conversions.[9]Typically moderate to broad (Đ > 1.2) due to transesterification.[10]
Sn[N(SiMe₃)₂]₂Expected to be controlled by [Monomer]/[Initiator] ratio with high fidelity.Expected to be narrow (Đ ≈ 1.1 - 1.2) characteristic of a "living" polymerization.
Tin(II) Alkoxides (e.g., LSnOR)Controlled polymerization observed, with Mn linear with conversion.[8]Can be narrow, but can be affected by initiator aggregation.[8]

Mechanistic Insights: Understanding the "How" and "Why"

The differences in performance between these initiators are rooted in their distinct polymerization mechanisms.

The Coordination-Insertion Mechanism: A Common Pathway

The generally accepted mechanism for ROP of cyclic esters by tin(II) compounds is the coordination-insertion mechanism . This process involves two key steps:

  • Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic tin center.

  • Insertion: The alkoxide or amide group attached to the tin atom nucleophilically attacks the activated carbonyl carbon of the monomer, leading to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the Sn-O or Sn-N bond.

G

Sn(Oct)₂ System: As depicted in Figure 1, the initiation with Sn(Oct)₂ is a two-step process. First, the tin octoate reacts with an alcohol to form a tin alkoxide, which is the true initiating species.[4] This pre-equilibrium step can influence the overall polymerization kinetics.

Sn[N(SiMe₃)₂]₂ System: In contrast, Sn[N(SiMe₃)₂]₂ can act as a single-component initiator. The lone pair of electrons on the nitrogen atom of the amide ligand is highly nucleophilic. Upon coordination of the monomer to the tin center, the amide ligand can directly attack the carbonyl carbon, initiating polymerization without the need for a co-initiator. This direct initiation pathway can lead to a more controlled and predictable polymerization process.

G start Start: Initiator and Monomer coord Step 1: Coordination of Monomer to Tin Center start->coord attack Step 2: Nucleophilic Attack by Alkoxide/Amide coord->attack cleavage Step 3: Acyl-Oxygen Bond Cleavage attack->cleavage insertion Step 4: Monomer Insertion and Chain Growth cleavage->insertion insertion->coord Next Monomer Unit end End: Propagating Polymer Chain insertion->end

Experimental Protocols: A Practical Guide

To facilitate the application of this knowledge, here are representative, step-by-step methodologies for conducting polymerization using both initiator systems.

Protocol 1: Polymerization of L-Lactide using Sn(Oct)₂/Benzyl Alcohol

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol (BnOH), dried over molecular sieves

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add L-lactide (e.g., 1.44 g, 10 mmol).

  • Add the desired amount of benzyl alcohol as the initiator (e.g., for a target DP of 100, add 0.1 mmol, 10.8 µL).

  • Dissolve the reactants in anhydrous toluene (e.g., 10 mL).

  • In a separate vial under an inert atmosphere, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M).

  • Add the required amount of the Sn(Oct)₂ stock solution to the monomer solution (e.g., for a [M]/[Sn] ratio of 1000, add 0.1 mL of the 0.1 M solution).

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir.

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and precipitating the polymer in a large volume of cold methanol.

  • Filter and dry the polymer in a vacuum oven until a constant weight is achieved.

  • Characterize the polymer by GPC (for Mn and Đ) and NMR.

Protocol 2: Polymerization of ε-Caprolactone using Sn[N(SiMe₃)₂]₂

Materials:

  • ε-Caprolactone (distilled over CaH₂)

  • Tin(II) bis(hexamethyldisilazide) (Sn[N(SiMe₃)₂]₂)

  • Anhydrous toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add ε-caprolactone (e.g., 1.14 g, 10 mmol).

  • Dissolve the monomer in anhydrous toluene (e.g., 10 mL).

  • In a separate vial inside a glovebox, weigh the desired amount of Sn[N(SiMe₃)₂]₂ (e.g., for a [M]/[I] ratio of 100, add 0.044 g, 0.1 mmol) and dissolve it in a small amount of anhydrous toluene.

  • Inject the initiator solution into the monomer solution under vigorous stirring.

  • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Follow the progress of the polymerization by taking aliquots for ¹H NMR analysis.

  • Terminate the reaction by precipitation in cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

  • Analyze the polymer's molecular weight and polydispersity using GPC.

Conclusion and Future Outlook

The choice between Sn[N(SiMe₃)₂]₂ and traditional tin initiators like Sn(Oct)₂ depends on the specific requirements of the desired polymer.

  • Sn(Oct)₂ remains a cost-effective and widely used initiator, particularly for bulk polymerization on an industrial scale. However, the need for a co-initiator and the potential for side reactions that broaden the molecular weight distribution are notable drawbacks.

  • Sn[N(SiMe₃)₂]₂ emerges as a superior choice for applications demanding high precision and well-defined polymer architectures. Its single-component nature simplifies the reaction setup and kinetics, while its "living" polymerization characteristics offer excellent control over molecular weight and a narrow polydispersity. The higher reactivity of the tin-amide bond may also allow for polymerization under milder conditions.

For researchers and drug development professionals, where precise control over polymer properties is often critical for performance, Sn[N(SiMe₃)₂]₂ and related tin amide initiators represent a powerful tool. Future research should focus on direct, quantitative comparisons of these initiator systems under a wide range of conditions to further elucidate their relative advantages and expand their application in the synthesis of advanced biodegradable materials.

References

  • Synthesis and characterization of poly(L‐lactide)s and poly(D‐lactide)s of controlled molecular weight. Journal of Polymer Science Part A: Polymer Chemistry, 2007.
  • Polymerization of Lactide by Monomeric Sn(II) Alkoxide Complexes. Macromolecules, 2002.
  • Synthetic, Structural, Mechanistic, and Computational Studies on Single-Site β-Diketiminate Tin(II) Initiators for the Polymerization of Rac-Lactide. Journal of the American Chemical Society, 2006.
  • Synthesis of poly(L-lactide)
  • Molecular weight and polydispersity index of the resulting polylactide...
  • Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone. Macromolecular Research, 2017.
  • Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Scientific Reports, 2021.
  • Polylactide: from Synthesis and Modification to Final Properties. Polimery, 2021.
  • Comparison of three elements (In, Sn, and Sb) in the same period as catalysts in the ring-opening polymerization of l-lactide: from amorphous to semicrystalline polyesters. RSC Advances, 2024.
  • Synthesis of polylactides with different molecular weights.
  • Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecular Chemistry and Physics, 2000.
  • A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 2022.
  • Ring-Opening Polymerization of ε-Caprolactone by Benzylalkoxybis(2,4,6-triisopropylphenyl)tin Compounds: Observation of the Insertion Product into the Sn−OMe Bond. Organometallics, 2009.
  • Polymerization of Cyclic Esters Initiated by Carnitine and Tin (II)
  • Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 2020.
  • Kinetics of Sn(Oct)2-catalyzed ring opening polymerization of ε-caprolactone.
  • Syntheses of polylactides by means of tin c
  • b) Ionic polymerizations I)
  • Copolymerizations of ε-Caprolactone and Glycolide—A Comparison of Tin(II)Octanoate and Bismuth(III)Subsalicylate as Initiators. Macromolecular Chemistry and Physics, 2002.
  • mechanism of anionic polymerization technique/ M.Sc.
  • Synthetic, Structural, Mechanistic, and Computational Studies on Single-Site Beta-Diketiminate tin(II)
  • Comprehensive Mechanistic Analysis of the Ring-Opening Polymerization of [PCl 2 N] 3 Using Quantum Mechanical Calculations.
  • Polymerization Initi
  • Comparative Study of Ring-Opening Polymerization of L-Lactide and ε-Caprolactone Using Zirconium Hexadentate Bis(aminophenolate)

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A Comparative Benchmarking Guide to Bis[bis(trimethylsilyl)amino]tin(II) and its Group 14 Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Low-valent Group 14 amides, particularly those stabilized by the bulky bis(trimethylsilyl)amide ligand [N(SiMe₃)₂]⁻, represent a class of potent reagents with significant utility in synthesis and materials science. Their unique electronic structure, featuring a metal(II) center with a stereochemically active lone pair, imparts reactivity profiles that are valuable in catalysis, small molecule activation, and as precursors to advanced materials. This guide provides an in-depth comparative analysis of Bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂), a cornerstone of this family, benchmarked against its germanium (Ge[N(SiMe₃)₂]₂) and lead (Pb[N(SiMe₃)₂]₂) analogues. We will explore their structural nuances, synthetic accessibility, and critically, their comparative reactivity, offering field-proven insights to guide researchers in selecting the optimal reagent for their specific application.

Introduction: The Landscape of Low-Valent Group 14 Amides

The chemistry of low-valent main group compounds has garnered substantial interest due to their unique reactivity, which often mirrors that of transition metal complexes.[1] Within Group 14, the divalent oxidation state (M(II)) becomes progressively more stable down the group, a phenomenon known as the inert pair effect. The stabilization and isolation of these reactive M(II) species, such as germylenes (R₂Ge:), stannylenes (R₂Sn:), and plumbylenes (R₂Pb:), have been made possible through the use of sterically demanding ligands.[2]

The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is exemplary in this regard. Its significant steric bulk kinetically shields the metal center, preventing intermolecular association and allowing for the isolation of monomeric, two-coordinate complexes.[3] These molecules, M[N(SiMe₃)₂]₂ (M = Ge, Sn, Pb), are not merely structural curiosities; they are versatile synthons. The central metal atom possesses both a vacant p-orbital and a lone pair of electrons, rendering it amphiphilic and capable of acting as both a Lewis acid and a Lewis base. This electronic structure is the foundation of their rich reaction chemistry, including oxidative additions, insertions, and their use as ligand transfer agents.[4]

This guide aims to provide a comprehensive benchmark of the tin(II) compound against its germanium(II) and lead(II) congeners, focusing on the practical implications of their structural, synthetic, and reactivity differences.

Structural and Electronic Properties: A Comparative Analysis

The solid-state and gas-phase structures of these amides reveal important trends that directly influence their reactivity. All three compounds adopt a monomeric, V-shaped geometry, consistent with the presence of a stereochemically active lone pair on the metal center as predicted by VSEPR theory.[3][5]

dot graph "M_N_SiMe3_2_Structure" { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

A key structural parameter for comparison is the N-M-N bond angle. In the gas phase, this angle systematically decreases down the group: Ge (101°), Sn (96°), and Pb (91°).[5] This trend is significant as it reflects changes in the hybridization of the metal's valence orbitals. The decreasing angle from Ge to Pb suggests an increase in the s-character of the metal-centered lone pair, making it more stereochemically active but potentially less available for donation (i.e., less basic). This is a direct consequence of the relativistic inert pair effect, which stabilizes the valence s-orbital.

In the solid state, the N-Sn-N angle is 108.6°, and the N-Pb-N angle is 103.6°.[3][5] The Sn-N bond length is approximately 2.09 Å.[3] These structural parameters are crucial as they dictate the steric accessibility of the metal center and the orientation of the frontier orbitals involved in chemical reactions.

ParameterGe[N(SiMe₃)₂]₂Sn[N(SiMe₃)₂]₂Pb[N(SiMe₃)₂]₂
N-M-N Angle (Gas Phase) 101(1.5)°[5]96°[5]91(2)°[5]
N-M-N Angle (Solid State) N/A108.6(3)°[3]103.6(7)°[5]
M-N Bond Length (Gas Phase) N/A2.094(6) Å[3]N/A
M-N Bond Length (Solid State) N/A2.087(7) Å[3]N/A

Table 1: Comparative structural parameters for Group 14 M[N(SiMe₃)₂]₂ amides.

Synthesis and Handling: Practical Benchmarks

The synthesis of these Group 14 amides generally follows a common and reliable pathway: salt metathesis.[6] This typically involves the reaction of an anhydrous metal(II) chloride with two equivalents of a lithium or sodium salt of bis(trimethylsilyl)amine.

Experimental Protocol: Synthesis of Bis[bis(trimethylsilyl)amino]tin(II)

This protocol is a self-validating system, providing expected observations and characterization data for researchers to confirm a successful synthesis.

dot graph "Synthesis_Workflow" { rankdir=LR; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

  • Reactant Preparation: A 500 mL round-bottom flask under a nitrogen atmosphere is charged with anhydrous tin(II) chloride (40.1 g, 0.21 mol) and 65 mL of dioxane. The resulting suspension is stirred for 30 minutes at room temperature.[5]

  • Reaction: Lithium hexamethyldisilazide (LiN(TMS)₂) (71.0 g, 0.43 mol) is added in several small portions.[5]

    • Causality Note: The portionwise addition helps to control the exothermic nature of the reaction. The reaction mixture will typically become warm and turn a dark red-orange color.[5]

  • Initial Heating: The flask is heated to 35°C for 45 minutes to ensure the reaction goes to completion.[5]

  • Purification: The apparatus is placed under vacuum (approx. 0.5 mmHg). The solvent (dioxane) is first removed by warming the bath to 85°C. The product, Bis[bis(trimethylsilyl)amino]tin(II), is then distilled as a bright red oil between 105-115°C.[5] The product solidifies upon standing at room temperature to an orange solid.[7]

  • Handling and Storage: This compound is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5][7] It is soluble in hexane, which allows for easy transfer using syringe techniques.[5]

The germanium and lead analogues are synthesized via similar salt metathesis routes from GeCl₂·dioxane and PbCl₂, respectively.[6][8]

CompoundTypical YieldPhysical StateMelting Point (°C)Boiling Point (°C/mmHg)
Ge[N(SiMe₃)₂]₂ GoodN/AN/AN/A
Sn[N(SiMe₃)₂]₂ ~86%[5]Orange Solid[7]37-38[5]112 / 0.05[9]
Pb[N(SiMe₃)₂]₂ GoodN/AN/AN/A

Table 2: Comparative synthetic and physical properties.

Reactivity Profiles: Performance in Chemical Transformations

The utility of these compounds is defined by their reactivity, which is governed by the Lewis acidic/basic nature of the M(II) center. A primary reaction pathway is oxidative addition , where the M(II) center is oxidized to M(IV).

M(II)[N(SiMe₃)₂]₂ + X-Y → X-M(IV)(Y)[N(SiMe₃)₂]₂

The propensity to undergo oxidative addition is expected to decrease down the group (Ge > Sn > Pb). This is again due to the inert pair effect, which increases the energy barrier for the M(II) → M(IV) oxidation. Therefore, while Ge[N(SiMe₃)₂]₂ readily undergoes oxidative addition with a range of substrates, the analogous reactions with the tin, and especially the lead compound, can be more challenging.[10]

For instance, the reaction of Ge[N(SiMe₃)₂]₂ and Sn[N(SiMe₃)₂]₂ with chalcogens (S, Se, Te) readily yields the corresponding metal(IV) oxidative addition products.[10] This reactivity is fundamental to their use as precursors for metal chalcogenide materials. Similarly, reactions with alkyl halides or other small molecules can proceed via this pathway, making them useful for introducing the -N(SiMe₃)₂ ligand or for constructing more complex organometallic frameworks.

Professionals in drug development may find the catalytic activity of these species particularly relevant. While not as extensively studied as transition metals, low-valent Group 14 compounds can catalyze reactions such as hydrosilylation. In a comparative context, germanium(II) catalysts have been shown to be effective in the selective reduction of aldehydes, whereas analogous tin(II) compounds were not as efficient, highlighting the significant performance differences stemming from the choice of the Group 14 metal.

Spectroscopic Signatures: A Guide to Characterization

NMR spectroscopy is an indispensable tool for characterizing these diamagnetic compounds. Each metal has at least one NMR-active nucleus (⁷³Ge, ¹¹⁹Sn, ²⁰⁷Pb), providing a direct probe of the metal's chemical environment.

For the target compound, Bis[bis(trimethylsilyl)amino]tin(II) , the ¹¹⁹Sn NMR chemical shift is highly characteristic. In a non-coordinating solvent like squalane, it exhibits a resonance at approximately δ = +779 ppm .[11] This downfield shift is typical for low-coordinate Sn(II) species. In a coordinating solvent like oleylamine, the shift moves upfield to δ = +646 ppm, indicating the formation of a Lewis acid-base adduct.[11] This solvent-dependent shift can be a powerful diagnostic tool for studying its Lewis acidity.

NucleusCompoundSolventChemical Shift (δ, ppm)
¹¹⁹Sn Sn[N(SiMe₃)₂]₂Squalane+779[11]
¹¹⁹Sn Sn[N(SiMe₃)₂]₂Oleylamine+646[11]
¹¹⁹Sn SnCl₂Oleylamine-420[11]
⁷³Ge Ge[N(SiMe₃)₂]₂-Broad, less common
²⁰⁷Pb Pb[N(SiMe₃)₂]₂-Data not readily available

Table 3: Key NMR spectroscopic data for Group 14 amides.

The ¹H NMR spectrum for Sn[N(SiMe₃)₂]₂ is simple, showing a single resonance for the trimethylsilyl protons. The purity of the compound can be readily assessed by integration of this signal against any residual solvent peaks.[7]

Conclusion and Application-Specific Recommendations

The choice between Ge, Sn, and Pb bis(trimethylsilyl)amides depends critically on the desired application. This guide has benchmarked their properties to provide a clear decision-making framework for researchers.

  • Bis[bis(trimethylsilyl)amino]germanium(II) (Ge[N(SiMe₃)₂]₂): This is the reagent of choice for applications requiring high reactivity in oxidative addition or small molecule activation. Its greater propensity to access the +4 oxidation state makes it a more potent reducing agent and a more active catalyst in certain transformations, such as hydrosilylation.[4]

  • Bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂): This compound represents a balance of reactivity and stability . It is more stable and often easier to handle than its germanium counterpart but remains sufficiently reactive for a wide range of synthetic applications, including its use as a precursor for tin-containing materials and as a ligand transfer reagent.[11] Its well-characterized nature and predictable reactivity make it a reliable workhorse in main group chemistry.

  • Bis[bis(trimethylsilyl)amino]lead(II) (Pb[N(SiMe₃)₂]₂): The lead analogue is the most stable of the three, reflecting the pronounced inertness of the 6s² lone pair. Its utility lies in applications where the +2 oxidation state is to be preserved, or where a very mild, sterically hindered Lewis basic plumbylene is required. Its tendency to resist oxidation makes it less suitable for applications that rely on the M(II)/M(IV) redox couple.

dot digraph "Decision_Framework" { rankdir=TB; bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

By understanding the fundamental trends in structure and reactivity governed by the periodic properties of Group 14, researchers can harness the full potential of these powerful synthetic tools.

References

  • Fjeldberg, T., Hope, H., Lappert, M. F., Power, P. P., & Thorne, A. J. (1986). Molecular structures of the main group 4 metal(II) bis(trimethylsilyl)-amides M[N(SiMe3)2]2 in the crystal (X-ray) and vapour (gas-phase electron diffraction). Journal of the Chemical Society, Chemical Communications, (8), 639-641. [Link]

  • Kovalenko, M. V., et al. (2011). Monodisperse and inorganically capped Sn and Sn/SnO2 nanocrystals for high performance Li-ion battery anodes. Supporting Information. [Link]

  • Hitchcock, P. B., Jasim, H. A., Lappert, M. F., Leung, W. P., Rai, A. K., & Taylor, R. E. (1991). Subvalent group 14 metal compounds-XIII. Oxidative addition reactions of germanium and tin amides M(NR2)2 (R= SiMe3, M= Ge OR Sn) with sulphur, selenium, tellurium or MeOOCC CCOOMe; X-ray structures of [Ge(NR2)2(μ-Te)]2 and others. Polyhedron, 10(11), 1203-1213. [Link]

  • Ereztech. (n.d.). Bis[bis(trimethylsilyl)amino]tin(II). Retrieved January 27, 2025, from [Link]

  • Ghadwal, R. S. (2015). N-Heterocyclic Carbene Analogues with Low-Valent Group 13 and Group 14 Elements: Syntheses, Structures, and Reactivities of a New Generation of Multitalented Ligands. Chemical Reviews, 115(16), 8343-8407. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of Low-Valent Group 14 Element Compounds. Retrieved January 27, 2025, from [Link]

  • Han, R., & Parkin, G. (1991). Preparation, analysis, and reactivity of bis[N,N-bis(trimethylsilyl)amino]tin(II): An advanced undergraduate laboratory project in organometallic synthesis. Journal of Chemical Education, 68(1), A11. [Link]

  • Farrell, J. R. (2017). Small Molecule Activation and Catalysis by Low Valent Group 14 Compounds. PhD Thesis, University of Toronto. [Link]

  • Jones, C. (2018). Low-Valent Group 14 Hydride Chemistry: Towards Catalysis. Chemical Society Reviews, 47(10), 3738-3783. [Link]

  • Lu, X., Korgel, B. A., & Johnston, K. P. (2005). Anhydrous solution synthesis of germanium nanocrystals from the germanium(ii) precursor Ge[N(SiMe3)2]2. Chemical Communications, (35), 4433-4435. [Link]

  • Andersen, R. A., Faegri, K., Green, J. C., Haaland, A., Lappert, M. F., Leung, W. P., & Rypdal, K. (1988). Synthesis of bis[bis(trimethylsilyl)amido]iron(II). Structure and bonding in M[N(SiMe3)2]2 (M = manganese, iron, cobalt): two-coordinate transition-metal amides. Inorganic Chemistry, 27(10), 1782-1786. [Link]

  • ResearchGate. (n.d.). The Development of Extremely Bulky Amide Ligands and Their Application to the Synthesis of Group 14 Element(II) Halide Complexes. Retrieved January 27, 2025, from [Link]

  • Ereztech. (n.d.). Bis[bis(trimethylsilyl)amino]germanium. Retrieved January 27, 2025, from [Link]

  • Wikipedia. (2023). Metal bis(trimethylsilyl)amides. Retrieved January 27, 2025, from [Link]

  • Foley, S. R., Yapa, G. P. A., & Richeson, D. S. (2000). Oxidative addition to M(II) (M = Ge, Sn) amidinate complexes: routes to group 14 chalcogenolates with hypervalent coordination environments. Journal of the Chemical Society, Dalton Transactions, (10), 1663-1668. [Link]

  • Stennett, C. R. (2020). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). The role of the bis-trimethylsilylamido ligand, [N{SiMe3}2]−, in main group chemistry. Part 2: Structural chemistry of the metallic p-block elements. Retrieved January 27, 2025, from [Link]

  • Gelest, Inc. (n.d.). BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. Retrieved January 27, 2025, from [Link]

Sources

Guide to Advanced Tin(II) Reagents: A Comparative Analysis of Bis[bis(trimethylsilyl)amino]tin(II) and Tin(II) Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the choice of reagent is paramount to achieving desired outcomes with precision, efficiency, and selectivity. While Tin(II) Chloride (SnCl₂) has long been a staple in the chemist's toolbox for its role as a reducing agent and Lewis acid, its limitations in solubility and reaction control have paved the way for more sophisticated alternatives. This guide provides an in-depth comparison of SnCl₂ with Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂ (also known as Sn(HMDS)₂), a versatile reagent that offers significant advantages for a range of transformations requiring mild conditions and high purity.

We will explore the fundamental differences in their physicochemical properties, reactivity, and handling, supported by experimental data and protocols, to guide researchers in selecting the optimal tin(II) source for their specific synthetic challenges.

Physicochemical Properties: A Tale of Two Reagents

The stark contrast in the physical and chemical properties of Sn(HMDS)₂ and SnCl₂ is the foundation of their divergent applications in organic synthesis. SnCl₂ is an inorganic salt, whereas Sn(HMDS)₂ is an organometallic compound whose bulky, non-polar silylamine ligands confer a completely different character.

Table 1: Comparison of Physicochemical Properties

Property**Bis[bis(trimethylsilyl)amino]tin(II) (Sn(HMDS)₂) **Tin(II) Chloride (SnCl₂) (Anhydrous)
Formula C₁₂H₃₆N₂Si₄Sn[1][2]SnCl₂
Molecular Weight 439.48 g/mol 189.61 g/mol [3]
Appearance Red oil or low-melting solid[4]White crystalline or flaky solid[3]
Melting Point 37-38 °C[5]247 °C[3]
Boiling Point 112 °C @ 0.05 mmHg[5]623 °C[3]
Solubility Highly soluble in non-polar organic solvents (hexane, toluene)[1][4]Sparingly soluble in many organic solvents; soluble in water (with hydrolysis) and polar solvents like ethers.[3][6]
Handling Moisture-sensitive; requires handling under inert atmosphere (e.g., nitrogen)[4]Anhydrous form is hygroscopic. The dihydrate is more stable but introduces water.[6]

The most critical distinction for the synthetic chemist is solubility. Sn(HMDS)₂'s high solubility in common organic solvents enables homogeneous reaction conditions, leading to more predictable kinetics and often higher yields. In contrast, the poor solubility of SnCl₂ frequently necessitates heterogeneous mixtures or the use of polar, coordinating solvents that may be incompatible with sensitive substrates.

Core Advantages of Sn(HMDS)₂ in Synthesis

The unique structure of Sn(HMDS)₂ translates into several key advantages over the traditional SnCl₂.

2.1 Enhanced Reactivity through Clean Protonolysis

A primary reaction pathway for Sn(HMDS)₂ is protonolysis with protic substrates (R-XH, where X = O, N). The Sn-N bonds are readily cleaved by weak acids, such as alcohols or primary/secondary amines, to form new tin-heteroatom bonds. The sole byproduct of this reaction is the volatile and chemically inert hexamethyldisilazane (HMDS-H), which can be easily removed under vacuum.

This "salt-free" synthesis method is exceptionally clean compared to the metathesis reactions required with SnCl₂, which generate stoichiometric amounts of salt byproducts (e.g., LiCl) that can complicate purification and interfere with subsequent steps.

Protonolysis_Reaction cluster_legend Legend reagents Sn[N(SiMe₃)₂]₂ + 2 R-XH products Sn(XR)₂ + 2 HN(SiMe₃)₂ reagents->products Clean Protonolysis Sn_N Sn-N Bond (Reactive) Sn_X Sn-X Bond (Formed) Byproduct Volatile Byproduct Experimental_Workflow cluster_inert_atmosphere Inert Atmosphere (N₂) prep 1. Dissolve BHT-H (2.0 eq.) in Toluene react 3. Add Sn(HMDS)₂ solution to BHT-H solution at RT prep->react reagent 2. Dissolve Sn(HMDS)₂ (1.0 eq.) in Toluene reagent->react stir 4. Stir for 2-4 hours react->stir workup 5. Remove volatiles (Toluene, HMDS-H) in vacuo stir->workup purify 6. Recrystallize solid product from Hexane (if needed) workup->purify

Sources

A Researcher's Guide to Assessing the Lewis Acidity of Tin(II) Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we often find that the success of a catalytic reaction hinges on the nuanced selection of the catalyst. For reactions involving electrophilic activation, the Lewis acidity of the catalyst is a paramount parameter. Tin(II) compounds, with their accessible vacant p-orbitals, have emerged as a versatile class of Lewis acid catalysts in modern organic synthesis.[1][2] However, not all tin(II) compounds are created equal. Their Lewis acidity can vary dramatically based on the coordinating ligands and the surrounding medium.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and compare the Lewis acidity of different tin(II) compounds. We will delve into the established methodologies, explain the causality behind experimental choices, and present supporting data to ground your catalyst selection in robust, quantitative evidence.

Understanding Lewis Acidity: Beyond the Definition

At its core, Lewis acidity describes the ability of a chemical species to accept an electron pair.[3] For a tin(II) compound, this Lewis acidic character resides in the empty 5p orbitals of the tin center. When a Lewis basic substrate (e.g., a carbonyl oxygen) donates a pair of electrons into this orbital, an adduct is formed, activating the substrate towards nucleophilic attack.

Quantifying this "ability" is not straightforward. A critical distinction must be made between two concepts[4]:

  • Global Lewis Acidity (gLA): This is a thermodynamic measure, reflecting the intrinsic strength of the Lewis acid. It is often evaluated computationally through methods like Fluoride Ion Affinity (FIA), which calculates the energy released upon forming an adduct with a fluoride ion.[5]

  • Effective Lewis Acidity (eLA): This is an experimental measure that quantifies the effect a Lewis acid has on a specific probe molecule in a given solvent.[4] It reflects the Lewis acidity available under practical laboratory conditions.

While gLA provides a theoretical ranking, eLA is often more relevant for predicting catalytic performance in a specific reaction environment. The discrepancy between gLA and eLA can arise from factors like the energy required to deform the Lewis acid's structure upon binding to the probe.[4] This guide will focus on a robust and widely adopted experimental method for determining eLA: the Gutmann-Beckett method.

The Gutmann-Beckett Method: An Experimental Benchmark

The Gutmann-Beckett method is a convenient and powerful technique for assessing the eLA of molecular species using ³¹P NMR spectroscopy.[6][7] It employs triethylphosphine oxide (Et₃PO) as a Lewis basic probe molecule. The oxygen atom in Et₃PO is a strong Lewis base that coordinates to the tin(II) center. This interaction withdraws electron density from the phosphorus atom, causing a measurable downfield shift (deshielding) in its ³¹P NMR signal.[3] The magnitude of this shift is directly proportional to the Lewis acidity of the compound being tested.

The results are quantified as an Acceptor Number (AN) , a dimensionless value that provides a relative scale of Lewis acidity. The scale is anchored by two reference points: Et₃PO in the weakly Lewis acidic solvent hexane is defined as AN 0 (δ ≈ 41.0 ppm), and Et₃PO in the presence of the very strong Lewis acid antimony pentachloride (SbCl₅) is defined as AN 100 (δ ≈ 86.1 ppm).[6]

Experimental Workflow: Gutmann-Beckett Titration

The following diagram outlines the typical workflow for determining the Acceptor Number of a tin(II) compound.

Gutmann_Beckett_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation A Prepare a stock solution of Et₃PO in a weakly coordinating solvent (e.g., CD₂Cl₂). B Accurately weigh the Tin(II) compound into an NMR tube. A->B C Add a precise volume of the Et₃PO stock solution to the NMR tube. B->C D Acquire a quantitative ¹H-decoupled ³¹P NMR spectrum. C->D E Record the chemical shift (δ) of the [Sn(II)]-(Et₃PO)n adduct. D->E F Calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0) E->F

Caption: Workflow for determining the Lewis acidity (Acceptor Number) of a compound using the Gutmann-Beckett method.

Detailed Protocol for Acceptor Number Determination

Trustworthiness: This protocol is designed to be self-validating. The use of a non-coordinating solvent minimizes competitive binding, and the internal reference standard ensures accuracy. Consistency across multiple measurements is key to a reliable result.

Materials:

  • Tin(II) compound of interest (e.g., SnCl₂, Sn(OTf)₂)

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated dichloromethane (CD₂Cl₂), dried over molecular sieves

  • NMR tubes

  • Gas-tight syringe and standard glassware

Procedure:

  • Probe Solution Preparation: Prepare a standard solution of Et₃PO in dry CD₂Cl₂ (e.g., 0.05 M). The solvent choice is critical; a weakly Lewis acidic and non-coordinating solvent like dichloromethane is essential to ensure that the observed chemical shift is due to interaction with the tin compound, not the solvent.[6]

  • Sample Preparation: In a clean, dry NMR tube under an inert atmosphere (e.g., in a glovebox), accurately weigh a specific amount of the tin(II) compound (e.g., 0.05 mmol).

  • Adduct Formation: Using a gas-tight syringe, add a precise volume of the Et₃PO stock solution to the NMR tube to achieve the desired molar ratio (typically 1:1 or 2:1 of Et₃PO to Sn(II)). It is crucial to determine the stoichiometry of the adduct formed in solution, as some strong Lewis acids can coordinate to multiple equivalents of Et₃PO.[5]

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum of the sample. Ensure the spectral width is sufficient to observe the expected chemical shifts.

  • Data Analysis: Identify the ³¹P NMR chemical shift (δ) of the Et₃PO-Sn(II) adduct.

  • Calculation: Calculate the Acceptor Number using the established formula[6]: AN = 2.21 × (δsample − 41.0) where δsample is the observed ³¹P chemical shift in ppm.

Comparing Tin(II) Compounds: The Impact of the Anion

The Lewis acidity of a tin(II) center is profoundly influenced by its associated anion or ligand. Anions that are weakly coordinating will result in a more electron-deficient, and therefore more Lewis acidic, tin center. Let's compare two common examples: tin(II) chloride (SnCl₂) and tin(II) trifluoromethanesulfonate (Sn(OTf)₂, also known as tin(II) triflate).

Lewis_Acidity_Factors Sn Sn(II) Center Probe Et₃PO (Lewis Base Probe) Sn->Probe donates e⁻ pair Anion Anion / Ligand (e.g., Cl⁻, OTf⁻) Anion->Sn influence Lewis Acidity Solvent Solvent Molecules Solvent->Sn influence Lewis Acidity

Caption: Factors influencing the interaction between a Sn(II) Lewis acid and a probe molecule.

  • Tin(II) Chloride (SnCl₂): The chloride anions are relatively coordinating. The Sn-Cl bonds have significant covalent character, which partially satisfies the electron deficiency of the tin center, thus moderating its Lewis acidity.

  • Tin(II) Triflate (Sn(OTf)₂): The triflate anion (CF₃SO₃⁻) is a very large, non-coordinating anion. Its negative charge is highly delocalized, making it a poor Lewis base. Consequently, the tin(II) center in Sn(OTf)₂ is significantly more electron-deficient and exposed, rendering it a much stronger Lewis acid.[8] This high Lewis acidity makes Sn(OTf)₂ an effective catalyst for a wide range of organic transformations, including aldol and Michael reactions.[9]

Quantitative Comparison of Lewis Acidity

The following table summarizes representative Lewis acidity data for selected tin compounds, demonstrating the significant impact of the anionic ligand.

CompoundProbe MoleculeMethodMeasured ValueReference
SnCl₂Et₃POGutmann-Beckett (³¹P NMR)AN ≈ 55.8[5]
Sn(OTf)₂Et₃POGutmann-Beckett (³¹P NMR)AN ≈ 71.3[5]
SnBr₂Et₃POGutmann-Beckett (³¹P NMR)AN ≈ 61.2[5]*

*Note: Acceptor Numbers were calculated from reported ³¹P NMR chemical shifts in the cited literature using the standard formula. The original paper reports the chemical shifts directly.

The data clearly illustrates the trend: the Lewis acidity increases as the coordinating ability of the anion decreases (Cl⁻ < Br⁻ < OTf⁻). This quantitative data provides a rational basis for catalyst selection. For a reaction requiring mild activation, SnCl₂ may be appropriate. For transformations that demand a powerful Lewis acid, Sn(OTf)₂ is the superior choice.

Conclusion and Future Outlook

The systematic assessment of Lewis acidity is fundamental to the rational design of catalytic processes. The Gutmann-Beckett method provides a reliable and accessible experimental tool for quantifying the effective Lewis acidity of tin(II) compounds in solution. The data reveals a clear and predictable relationship between the nature of the anion and the Lewis acidic strength of the tin(II) center, with weakly coordinating anions like triflate affording significantly more potent Lewis acids.

As the field advances, new techniques are emerging. Methods based on fluorescent Lewis adducts (FLA), for instance, offer a highly sensitive optical alternative for determining Lewis acidity.[10][11][12] By grounding our understanding in robust quantitative methods, we can move beyond trial-and-error and toward the predictive, rational selection of catalysts for efficient and selective chemical synthesis.

References
  • Gutmann–Beckett method. Wikipedia.[Link]

  • What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Angewandte Chemie International Edition.[Link]

  • The Lewis Acidity of Bare and Crown Ether‐Complexed Germanium(II) and Tin(II) Cations. Chemistry – A European Journal.[Link]

  • Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. Chemical Communications.[Link]

  • Determination of Lewis Acidity using 31P NMR. University of York.[Link]

  • Illuminating Lewis acidity strength. Cardiff University ORCA.[Link]

  • The Lewis Acidity of Bare and Crown Ether-Complexed Germanium(II) and Tin(II) Cations. Europe PMC.[Link]

  • C2-Symmetric Tin(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Anti Aldol Additions of Enolsilanes to Glyoxylate and Pyruvate Esters. Journal of the American Chemical Society.[Link]

  • Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils. ResearchGate.[Link]

  • Studies towards an asymmetric catalyst based on tin. ProQuest.[Link]

  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. ACS Catalysis.[Link]

  • A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence. Chem.[Link]

  • Computational studies of lewis acidity and basicity in frustrated lewis pairs. PubMed.[Link]

  • Determination of the Acidity of Lewis Acids. ResearchGate.[Link]

  • Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Lewis acid catalysis. Wikipedia.[Link]

  • Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation. ResearchGate.[Link]

  • Computational Predictions for the Interactions of Lewis Acid Gases with Each Other and with Materials of Interest. The University of Alabama Libraries.[Link]

  • Lewis Acid Site Assisted Bifunctional Activity of Tin Doped Gallium Oxide and Its Application in Rechargeable Zn‐Air Batteries. Small.[Link]

  • Comparative studies of lewis acidity of alkyl-tin chlorides in multicomponent biginelli condensation using grindstone chemistry technique. ResearchGate.[Link]

  • Fluorescent Lewis Adducts: A Practical Guide to Relative Lewis Acidity. ChemRxiv.[Link]

  • Lewis Acidity Quantification and Catalytic Activity of Ti, Zr and Al-Supported Mesoporous Silica. Corpus ULaval.[Link]

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Unraveling the Structure of a Bulky Tin Amide: A Comparative Guide to Sn[N(SiMe₃)₂]₂ in Solution versus the Solid State

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The central question surrounding organometallic compounds is whether their solid-state structure, often determined with high precision by X-ray crystallography, is retained in solution. Intermolecular interactions, solvent effects, and dynamic equilibria can all lead to significant structural changes upon dissolution. For Sn[N(SiMe₃)₂]₂, a compound featuring sterically demanding bis(trimethylsilyl)amido ligands, understanding its aggregation state is paramount for predictable reactivity.

The Verdict: A Monomer in Both Phases

Experimental evidence unequivocally demonstrates that Sn[N(SiMe₃)₂]₂ maintains its monomeric V-shaped structure in both the solid state and in solution.[1] This behavior is primarily attributed to the significant steric bulk of the two bis(trimethylsilyl)amido ligands, which effectively shield the tin(II) center and prevent the formation of intermolecular bridges that would lead to dimerization or polymerization.[2]

Solid-State Structure: A Definitive Picture from X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure of Sn[N(SiMe₃)₂]₂ in the solid state. These studies reveal a two-coordinate tin(II) center bonded to the nitrogen atoms of the two bulky amide ligands.[2]

A key study comparing the gas-phase and solid-state structures provides crucial crystallographic data. In the solid state at 140 K, the molecule adopts a V-shaped geometry.[1]

Table 1: Key Crystallographic and Gas-Phase Diffraction Data for Monomeric Sn[N(SiMe₃)₂]₂

ParameterSolid State (X-ray Diffraction)[1]Gas Phase (Electron Diffraction)[2]
Sn-N Bond Length2.087(7) Å2.094(6) Å
N-Sn-N Bond Angle108.6(3)°104.8(15)°

The slight differences in bond lengths and angles between the solid and gas phases are expected due to packing forces in the crystal lattice. However, the fundamental monomeric and V-shaped geometry is consistent.

Solution-State Structure: Convergent Evidence from NMR and Cryoscopy

To probe the structure in solution, a combination of spectroscopic and colligative property measurements is essential. For Sn[N(SiMe₃)₂]₂, Nuclear Magnetic Resonance (NMR) spectroscopy and cryoscopy have been instrumental.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For Sn[N(SiMe₃)₂]₂, multinuclear NMR studies provide compelling evidence for a monomeric species.

  • ¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination environment. For Sn[N(SiMe₃)₂]₂, a single resonance is observed in the downfield region of the ¹¹⁹Sn NMR spectrum, which is characteristic of a low-coordinate tin(II) center. A reported value of +771 ppm in toluene-d8 is indicative of a two-coordinate, monomeric stannylene.[3] Dimeric or higher-order aggregates would exhibit significantly different and likely more upfield chemical shifts.

  • ¹H NMR: The proton NMR spectrum of Sn[N(SiMe₃)₂]₂ in deuterated benzene (C₆D₆) shows a single, sharp resonance for the 36 equivalent protons of the four trimethylsilyl groups. This simplicity suggests a highly symmetric molecule in solution, consistent with a monomeric structure where the two bis(trimethylsilyl)amido ligands are chemically equivalent on the NMR timescale.

Table 2: NMR Spectroscopic Data for Sn[N(SiMe₃)₂]₂ in Solution

NucleusSolventChemical Shift (δ)
¹¹⁹SnToluene-d₈+771 ppm[3]
¹HC₆D₆~0.37 ppm

The observation of a single set of resonances for the ligands confirms that any dynamic processes, such as ligand rotation, are fast on the NMR timescale and that the molecule exists as a single dominant species in solution.

Cryoscopy: A Classic Confirmation of Monomeric Nature

Cryoscopy, the measurement of the freezing point depression of a solvent upon the addition of a solute, is a classic method for determining the molar mass of a substance in solution. This colligative property depends on the number of solute particles, making it an excellent tool to probe for association or dissociation. For Sn[N(SiMe₃)₂]₂, cryoscopic measurements in solvents like benzene have confirmed that the experimentally determined molecular weight corresponds to that of the monomeric formula unit, ruling out the presence of dimers or higher oligomers in solution.

Comparative Analysis: A Consistent Structural Motif

The collective experimental data from X-ray crystallography, NMR spectroscopy, and cryoscopy present a coherent picture of Sn[N(SiMe₃)₂]₂ as a monomeric species in both the solid state and in solution. The bulky bis(trimethylsilyl)amido ligands play a decisive role in preventing intermolecular association, a common feature in many other metal amide complexes. This inherent structural stability is a key reason for its widespread use as a reliable synthon in organometallic chemistry.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key characterization techniques are provided below. These protocols are specifically tailored for the analysis of air- and moisture-sensitive compounds like Sn[N(SiMe₃)₂]₂.

Synthesis of High-Purity Sn[N(SiMe₃)₂]₂

The synthesis of Sn[N(SiMe₃)₂]₂ is typically achieved through a salt metathesis reaction between a tin(II) halide and an alkali metal bis(trimethylsilyl)amide.

Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques, a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in a dry, coordinating solvent such as tetrahydrofuran (THF) is prepared.

  • Addition of Tin(II) Chloride: A stoichiometric amount of anhydrous tin(II) chloride (SnCl₂) is added portion-wise to the LiN(SiMe₃)₂ solution at a low temperature (typically 0 °C or below) with vigorous stirring.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The precipitated lithium chloride is removed by filtration under inert atmosphere.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: Sn[N(SiMe₃)₂]₂ can be purified by sublimation or recrystallization from a non-coordinating solvent like hexane to yield an orange, crystalline solid.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification LiN_SiMe3_2 LiN(SiMe₃)₂ in THF Reaction_Vessel Reaction at 0 °C to RT (Inert Atmosphere) LiN_SiMe3_2->Reaction_Vessel SnCl2 Anhydrous SnCl₂ SnCl2->Reaction_Vessel Filtration Filtration to remove LiCl Reaction_Vessel->Filtration Salt Metathesis Solvent_Removal Solvent Removal (in vacuo) Filtration->Solvent_Removal Purification Sublimation or Recrystallization Solvent_Removal->Purification Final_Product Pure Sn[N(SiMe₃)₂]₂ Purification->Final_Product

Synthesis workflow for Sn[N(SiMe₃)₂]₂.
Single-Crystal X-ray Diffraction of Air-Sensitive Crystals

Obtaining a high-quality single crystal is the most critical and often the most challenging step.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution in a non-coordinating solvent (e.g., hexane) or by slow cooling of a saturated solution in an inert atmosphere glovebox.

  • Crystal Mounting: Select a suitable crystal under a microscope in the glovebox. Mount the crystal on a cryoloop using a minimal amount of inert oil (e.g., paratone-N) to protect it from the atmosphere.

  • Data Collection: Quickly transfer the mounted crystal to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically 100-173 K). This low temperature minimizes thermal motion and potential crystal degradation.

  • Structure Solution and Refinement: Collect the diffraction data and process it using appropriate software to solve and refine the crystal structure.

XRay_Workflow Start High-Purity Sample Crystal_Growth Crystal Growth (e.g., slow evaporation) Start->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting (in glovebox) Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Low Temperature) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Crystallographic Data (CIF file) Structure_Solution->Final_Structure

Workflow for single-crystal X-ray diffraction.
NMR Spectroscopy of an Air-Sensitive Compound

Step-by-Step Protocol:

  • Sample Preparation: In an inert atmosphere glovebox, accurately weigh the Sn[N(SiMe₃)₂]₂ sample and dissolve it in a deuterated solvent (e.g., C₆D₆) that has been thoroughly dried and degassed.

  • NMR Tube Sealing: Transfer the solution to an NMR tube. For prolonged or variable-temperature studies, it is advisable to use a J. Young NMR tube, which can be sealed to maintain an inert atmosphere.

  • Data Acquisition: Acquire ¹H, ¹³C, ²⁹Si, and ¹¹⁹Sn NMR spectra using a high-resolution NMR spectrometer.

  • Referencing: Chemical shifts should be referenced internally to the residual solvent peak or externally to a known standard (e.g., tetramethylsilane for ¹H, ¹³C, and ²⁹Si, and tetramethyltin for ¹¹⁹Sn).

Molecular Weight Determination by Cryoscopy

Step-by-Step Protocol:

  • Solvent Freezing Point: Accurately determine the freezing point of a precisely weighed amount of a pure, dry solvent (e.g., benzene) using a Beckmann thermometer or a digital temperature probe.

  • Sample Addition: In an inert atmosphere, add a precisely weighed amount of Sn[N(SiMe₃)₂]₂ to the solvent.

  • Solution Freezing Point: Measure the freezing point of the resulting solution. The difference between the solvent and solution freezing points is the freezing point depression (ΔTf).

  • Calculation: Calculate the molecular weight (M) using the formula: M = (Kf * w_solute) / (ΔTf * w_solvent), where Kf is the cryoscopic constant of the solvent, w_solute is the weight of the solute, and w_solvent is the weight of the solvent.

Cryoscopy_Workflow Start Pure Solvent & Solute Measure_Solvent_FP Measure Freezing Point of Pure Solvent (Tf₁) Start->Measure_Solvent_FP Prepare_Solution Prepare Solution with Known Weights Start->Prepare_Solution Calculate_Delta_Tf Calculate ΔTf = Tf₁ - Tf₂ Measure_Solvent_FP->Calculate_Delta_Tf Measure_Solution_FP Measure Freezing Point of Solution (Tf₂) Prepare_Solution->Measure_Solution_FP Measure_Solution_FP->Calculate_Delta_Tf Calculate_MW Calculate Molecular Weight Calculate_Delta_Tf->Calculate_MW Result Monomeric Molecular Weight Calculate_MW->Result

Workflow for molecular weight determination by cryoscopy.

Conclusion

The comprehensive analysis of Sn[N(SiMe₃)₂]₂ through various analytical techniques provides a textbook example of how steric hindrance can dictate the structural preference of a molecule. The consistent finding of a monomeric structure in both the solid state and in solution underscores its reliability as a two-coordinate tin(II) synthon. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the structure of this and other air-sensitive organometallic compounds, ensuring the integrity and reproducibility of their scientific findings.

References

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A Senior Application Scientist's Guide to Comparative DFT Studies on Stannylene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The unique electronic nature of stannylenes (R₂Sn), the heavier carbene analogues of tin, positions them as versatile reagents and catalysts in modern chemistry. Their ambiphilic character, stemming from a high-lying lone pair (HOMO) and a vacant p-orbital (LUMO), allows them to engage in a diverse array of chemical transformations, including cycloadditions, insertion reactions, and oxidative additions.[1] Understanding the intricate mechanisms governing these reactions is paramount for rationally designing new synthetic methodologies. Density Functional Theory (DFT) has emerged as an indispensable tool for this purpose, offering a powerful lens to scrutinize transition states and reaction pathways that are often experimentally elusive.

This guide provides an in-depth comparison of DFT methodologies for studying stannylene reaction mechanisms, grounded in both theoretical rigor and practical application. We will dissect the critical choices in computational protocols, compare functional performance through specific case studies, and offer a validated workflow to ensure the scientific integrity of your own investigations.

The Computational Challenge: Why Stannylenes Require Special Attention

Modeling reactions involving tin, a fifth-row heavy element, is not a trivial task. The primary challenge stems from the significant influence of relativistic effects .[2][3] The high nuclear charge causes the inner-shell electrons to travel at speeds approaching a fraction of the speed of light. This leads to a cascade of consequences, including the contraction of s and p orbitals and the expansion of d orbitals, which fundamentally alters bonding, geometry, and reactivity.[3]

Furthermore, accurate calculations demand a balanced description of electron correlation and the use of flexible basis sets capable of describing the diffuse nature of valence electrons. Neglecting these factors can lead to qualitatively incorrect mechanistic predictions. Consequently, computational approaches must explicitly account for relativity, typically through methods like the Zeroth-Order Regular Approximation (ZORA) or by using Effective Core Potentials (ECPs) that incorporate these effects.[4][5][6]

A Comparative Framework for DFT Methodologies

The accuracy of any DFT study hinges on the judicious selection of the functional and basis set. For stannylene chemistry, this choice is particularly critical.

2.1. Choosing the Right Functional: Beyond the Standard Approximations

The "Jacob's Ladder" of DFT functionals offers a hierarchy of increasing complexity and, generally, accuracy. For the nuanced reactivity of stannylenes, it is often necessary to ascend to the higher rungs.

  • Hybrid GGAs (e.g., B3LYP, PBE0): While B3LYP has been a workhorse in computational chemistry, modern functionals often provide superior accuracy for reaction barriers.[7] PBE0 can sometimes offer better performance.[8]

  • Hybrid Meta-GGAs (e.g., M06-2X): The Minnesota functionals, particularly M06-2X, are highly recommended for main-group thermochemistry and kinetics.[9][10][11] This functional's parametrization captures "medium-range" electron correlation, which is crucial for accurately describing transition states. Numerous studies on the reactivity of heavier group 14 elements have successfully employed M06-2X.[12][13]

  • Range-Separated Hybrids (e.g., ωB97X-D): These functionals systematically improve the treatment of long-range interactions and often yield highly accurate barrier heights. The inclusion of empirical dispersion corrections (like the "-D3" or "-D4" suffix) is vital, as even reactions dominated by covalent changes are influenced by the subtle non-covalent interactions present in reactants, transition states, and products.

2.2. The Critical Role of Basis Sets and ECPs

A functional is only as good as the basis set used to represent the electronic wavefunction. For tin and other heavy elements, the combination of a sufficiently large basis set and an ECP is standard practice.

  • Pople-style basis sets (e.g., 6-31G(d)): Generally considered insufficient for quantitative predictions involving heavy elements.[14]

  • Ahlrichs' def2-family (e.g., def2-SVP, def2-TZVP, def2-QZVP): This family of basis sets is highly recommended for its consistency and balance across the periodic table.[15] For reliable energy calculations, a triple-ζ quality basis set like def2-TZVP is considered the gold standard for routine investigations.[16]

  • Effective Core Potentials (ECPs): ECPs like the Stuttgart-Dresden (SDD) or LANL2DZ replace the core electrons of the tin atom with a potential, which serves two purposes: it significantly reduces computational cost and, crucially, it is parameterized to include scalar relativistic effects.

Case Studies in Stannylene Reactivity

Let's examine how these computational choices play out in practice by comparing DFT studies across different reaction classes.

Case Study 1: Insertion Reactions into X-H Bonds

The insertion of stannylenes into polar bonds like O-H or N-H is a fundamental reaction. A key study by Wu et al. investigated the insertion of stannylenoid H₂SnLiF into NH₃, H₂O, and HF, providing an excellent benchmark.[12][13][17]

Methodology Comparison: The authors employed a robust, multi-step protocol. Geometries were optimized using the M06-2X functional with the def2-TZVP basis set.[12] This choice is justified by M06-2X's strong performance for main-group kinetics.[9][10] To further refine the energetics, single-point energy calculations were performed at the higher-level QCISD level of theory, validating the DFT-derived structures.[12]

ReactionReactant ConfigurationΔG‡ (Vacuum, kcal/mol)ΔG‡ (THF Solvent, kcal/mol)
H₂SnLiF + NH₃ p-complex (RP)66.162.9
Three-membered ring (RS)59.065.3
H₂SnLiF + H₂O p-complex (RP)52.245.4
Three-membered ring (RS)45.148.6
H₂SnLiF + HF p-complex (RP)38.929.1
Three-membered ring (RS)31.333.8
Data synthesized from reference[12]. Energies are Gibbs free energies calculated at the QCISD/def2-TZVP//M06-2X/def2-TZVP level.

Key Insights: The study revealed that the three-membered ring configuration (RS) is kinetically more favorable for insertion in the gas phase.[12][17] The activation barriers decrease in the order NH₃ > H₂O > HF, correlating with the polarity and strength of the X-H bond.[12] The inclusion of a solvent model showed a significant, and sometimes reversing, effect on the reaction barriers, underscoring the importance of accounting for the reaction environment.

Case Study 2: Oxidative Addition of Alkyl Halides

Oxidative addition is a key step in many catalytic cycles, involving the stannylene's oxidation from Sn(II) to Sn(IV).[1] The mechanism can proceed via a concerted pathway, a stepwise radical pathway, or an Sₙ2-type mechanism, and DFT is crucial for distinguishing between them.[18][19][20]

Mechanistic PathwayKey FeaturesPreferred DFT Methods
Concerted Three-centered transition stateHybrid GGAs (PBE0), Hybrid meta-GGAs (M06-2X)
Sₙ2-type Backside attack at carbonRange-separated hybrids (ωB97X-D), Double hybrids
Radical (SET) Single-electron transferFunctionals with high exact exchange (M06-2X)

Experimental Validation: For oxidative additions of alkyl halides, experimental validation through radical clock experiments or stereochemical studies can corroborate computational findings.[18] For example, if a reaction involving a cyclopropylmethyl halide leads to a ring-opened product, it strongly suggests the intermediacy of a radical, a feature that a reliable DFT calculation should reproduce.[18]

Case Study 3: [2+2] Cycloaddition with Alkynes

The reaction of stannylenes with alkynes can yield various products, from simple π-complexes to distannacyclobutenes resulting from a formal [2+2] cycloaddition.[22][23][24] This reaction's pathway is sensitive to both steric and electronic factors.

Methodology Insights: DFT studies on cycloadditions must accurately capture the subtle balance of orbital interactions and dispersion forces. A study on the reaction of a diaryl stannylene with alkynes proposed a mechanism involving homolytic Sn-C bond cleavage, initiated by heating, to form a tin-centered radical that subsequently reacts with the alkyne.[22] Accurately modeling such open-shell radical pathways requires functionals that can handle multi-reference character to some extent. The M06-2X functional, with its high percentage of Hartree-Fock exchange (54%), is often a good choice for systems involving radical intermediates.[11]

A Self-Validating Protocol for Mechanistic Studies

To ensure the trustworthiness and reproducibility of your findings, we propose the following systematic workflow for investigating stannylene reaction mechanisms.

Caption: A validated workflow for DFT studies of reaction mechanisms.
  • Geometry Optimization & Characterization : Optimize all reactants, intermediates, transition states, and products using a reliable functional and basis set (e.g., M06-2X/def2-TZVP with an appropriate ECP for tin).[12][13]

  • Vibrational Frequency Analysis : Perform frequency calculations at the same level of theory to confirm that minima have zero imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the desired reaction coordinate.

  • Transition State Validation : For every transition state, run an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it correctly connects the intended reactants and products.[12]

  • Energy Refinement : To obtain more accurate reaction and activation energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-QZVP ) or a more computationally expensive, higher-accuracy method.

  • Incorporate Environmental Effects : If the reaction occurs in solution, recalculate single-point energies using a polarizable continuum model (PCM) or the SMD model to account for solvent effects.[12]

  • Electronic Structure Analysis : Use tools like Natural Bond Orbital (NBO) analysis to study charge distribution and bonding changes along the reaction coordinate, providing deeper mechanistic insight.

By adhering to this multi-step, self-validating process, researchers can generate robust and defensible mechanistic hypotheses for the complex and fascinating reactivity of stannylenes.

References

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  • Semproni, S. P., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5928–5936. [Link]

  • Moraru, I. T., & Nemes, G. (2019). A DFT INVESTIGATION OF A POLYCYCLIC STANNYLENE MODEL; STRUCTURAL CHARACTERIZATION AND STABILITY ASSESSMENT. Studia Universitatis Babes-Bolyai Chemia, 64(2), 435-446. [Link]

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  • Luo, J., et al. (2023). Oxidative addition of an alkyl halide to form a stable Cu(III) product. Science, 381(6661), 987–993. [Link]

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  • ResearchGate. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. [Link]

  • Grimme, S., et al. (2015). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Chemistry – A European Journal, 21(41), 14489–14497. [Link]

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A Researcher's Guide to Assessing the Purity of Commercial Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of experimental work. Bis[bis(trimethylsilyl)amino]tin(II), a key precursor in organometallic chemistry and material science, is no exception.[1] Its utility as a soluble source of tin(II) is well-established, but its efficacy is directly tied to its purity. This guide provides an in-depth comparison of analytical methodologies to assess the purity of commercially available Bis[bis(trimethylsilyl)amino]tin(II), supported by experimental insights to ensure the integrity of your research.

The Critical Role of Purity in Applications

Bis[bis(trimethylsilyl)amino]tin(II), with its bulky bis(trimethylsilyl)amide ligands, is a monomeric compound that is highly soluble in common organic solvents.[2] This property makes it a versatile precursor for the synthesis of a wide range of materials, including tin-based catalysts, thin films, and nanoparticles.[1][3] However, the presence of impurities can significantly alter reaction outcomes, leading to lower yields, unexpected side products, and in the case of materials science, detrimental effects on the electronic and optical properties of the final product.[4][5]

Identifying the Likely Suspects: Common Impurities

The primary route for the synthesis of Bis[bis(trimethylsilyl)amino]tin(II) is through a salt metathesis reaction between a tin(II) halide (like SnCl₂) and an alkali metal salt of hexamethyldisilazane (e.g., LiN(SiMe₃)₂ or NaN(SiMe₃)₂).[2][6] Understanding this synthetic pathway is key to anticipating potential impurities.

Potential Impurities in Commercial Bis[bis(trimethylsilyl)amino]tin(II):

ImpurityOriginPotential Impact
Unreacted Tin(II) Halides (e.g., SnCl₂) Incomplete reaction during synthesis.Can act as a Lewis acid, leading to unwanted side reactions. May be insoluble in reaction media, affecting stoichiometry.
Alkali Metal Salts (e.g., LiCl, NaCl) Byproduct of the salt metathesis reaction.Generally insoluble in non-polar organic solvents and can typically be removed by filtration. If present, can interfere with subsequent reactions.
Hexamethyldisilazane (HMDS) Hydrolysis of the product or starting materials.Can react with other reagents in the reaction mixture.
Tin(IV) Species (e.g., Sn(IV) oxides, halides) Oxidation of the tin(II) center.[4][5]Tin(IV) impurities are a major concern as they can significantly alter the reactivity and properties of the desired tin(II) compound.[4][5]
Hydrolysis Products (e.g., Tin(II) oxide) Reaction with trace amounts of water.[6]Tin oxides are typically insoluble and can interfere with reactions and contaminate final products.[6]
Residual Solvents From the synthesis and purification process.Can affect reaction kinetics and may be difficult to remove.

A Multi-faceted Approach to Purity Assessment: A Comparative Guide

No single analytical technique can provide a complete picture of the purity of Bis[bis(trimethylsilyl)amino]tin(II). A combination of spectroscopic and analytical methods is essential for a thorough evaluation.

Workflow for Comprehensive Purity Assessment

Purity Assessment Workflow cluster_handling Sample Handling (Inert Atmosphere) cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation & Purity Determination Sample Commercial Bis[bis(trimethylsilyl)amino]tin(II) Glovebox Handling in Glovebox or Schlenk Line Sample->Glovebox Strict anaerobic and anhydrous conditions NMR Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn, ²⁹Si) Glovebox->NMR EA Elemental Analysis (C, H, N, Sn) Glovebox->EA XRC Single-Crystal X-ray Diffraction Glovebox->XRC ICPMS ICP-MS/OES (Trace Metal Impurities) Glovebox->ICPMS Purity Quantitative Purity (%) NMR->Purity Impurities Identification & Quantification of Impurities NMR->Impurities EA->Purity XRC->Impurities Structural Confirmation ICPMS->Impurities Elemental Impurities Decision Decision: Accept, Purify, or Reject Batch Purity->Decision Impurities->Decision

Caption: Workflow for the comprehensive purity assessment of air-sensitive Bis[bis(trimethylsilyl)amino]tin(II).

In-Depth Look at Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Spectroscopy Provides information on the organic ligands. Can be used for quantitative analysis (qNMR) with an internal standard.Readily available, provides structural information, and can be quantitative.May not detect inorganic impurities. Signal overlap can be an issue.
¹¹⁹Sn NMR Spectroscopy Highly sensitive to the oxidation state and coordination environment of the tin center.[2][7] A single peak in the expected region is indicative of a pure Sn(II) species.Direct observation of the tin nucleus, very wide chemical shift range allows for clear distinction between different tin species.[2][7]Lower sensitivity compared to ¹H NMR. Requires specialized NMR probes.
²⁹Si NMR Spectroscopy Confirms the environment of the silicon atoms in the trimethylsilyl groups.[2]Can help identify ligand-related impurities.Lower sensitivity.
Elemental Analysis (C, H, N) Determines the percentage composition of carbon, hydrogen, and nitrogen.Provides the empirical formula of the compound.Does not provide information on the tin content or the presence of inorganic impurities.
Inductively Coupled Plasma (ICP-MS or ICP-OES) Quantifies the tin content and can detect trace metal impurities.Highly sensitive for elemental composition.Destructive technique. Does not provide information on the chemical form of the elements.
Single-Crystal X-ray Diffraction Provides the definitive solid-state molecular structure.[2]Unambiguous structural elucidation.[2]Requires a suitable single crystal, which can be difficult to obtain. Does not provide information on the bulk purity of the sample.

Experimental Protocols for Purity Assessment

Due to the air- and moisture-sensitive nature of Bis[bis(trimethylsilyl)amino]tin(II), all sample preparation and handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[6][8][9]

Protocol 1: Quantitative NMR (qNMR) Spectroscopy
  • Sample Preparation (in a glovebox):

    • Accurately weigh approximately 10-20 mg of the Bis[bis(trimethylsilyl)amino]tin(II) sample into an NMR tube.

    • Add a known amount of a suitable internal standard (e.g., ferrocene or 1,3,5-trimethoxybenzene) that has a resonance that does not overlap with the analyte signals.

    • Add deuterated solvent (e.g., benzene-d₆ or toluene-d₈) to dissolve the sample and standard.

    • Seal the NMR tube with a tight-fitting cap and wrap with paraffin film.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the sample based on the known amount of the internal standard and the integral values.

Protocol 2: ¹¹⁹Sn NMR Spectroscopy
  • Sample Preparation (in a glovebox):

    • Prepare a concentrated solution of the Bis[bis(trimethylsilyl)amino]tin(II) sample (50-100 mg) in a suitable deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in an NMR tube.

    • Seal the NMR tube securely.

  • Data Acquisition:

    • Acquire a ¹¹⁹Sn NMR spectrum. A reference standard such as tetramethyltin (SnMe₄) can be used externally.[7]

  • Data Analysis:

    • The presence of a single resonance in the expected chemical shift range for a two-coordinate Sn(II) center is indicative of a high-purity sample.

    • The appearance of other signals may indicate the presence of tin-containing impurities, such as Sn(IV) species, which will have distinct chemical shifts.[7]

Comparing Commercial Grades: A Notional Performance Analysis

While specific experimental data will vary depending on the application, a comparison between a high-purity (e.g., >99%) and a standard grade (e.g., 95%) of Bis[bis(trimethylsilyl)amino]tin(II) can be illustrative.

ApplicationHigh-Purity (>99%) Bis[bis(trimethylsilyl)amino]tin(II)Standard Grade (95%) Bis[bis(trimethylsilyl)amino]tin(II)
Synthesis of Tin-based Perovskites Leads to more uniform and defect-free thin films with improved optoelectronic properties.[4][5]The presence of Sn(IV) impurities can act as charge traps, reducing the efficiency and stability of the resulting solar cells.[4][5]
Catalysis Provides a well-defined active catalyst, leading to higher catalytic activity and selectivity.Impurities can poison the catalyst or lead to the formation of unwanted byproducts, reducing the overall efficiency of the catalytic process.
Deposition of Tin Oxide Thin Films Results in smoother and more uniform films with better electrical conductivity.Impurities can lead to surface roughness and defects in the film, negatively impacting its performance in electronic devices.

Conclusion: An Informed Approach to Sourcing

The purity of Bis[bis(trimethylsilyl)amino]tin(II) is a critical factor that can significantly impact the outcome of research and development projects. While commercial suppliers offer various grades of this valuable precursor, it is incumbent upon the researcher to independently verify the purity of the material.[10][11][12] A comprehensive analytical approach, combining multinuclear NMR spectroscopy and elemental analysis, is essential for a thorough assessment. By understanding the potential impurities and employing the appropriate analytical techniques, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • American Elements. Bis[bis(trimethylsilyl)amino]tin(II) | AMERICAN ELEMENTS ®. [Link]

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  • Gelest, Inc. BIS[BIS(TRIMETHYLSILYL)AMINO]TIN(II), 95%. [Link]

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A Researcher's Guide to the Spectroscopic Cross-Verification of Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organometallic chemistry and materials science, the purity and structural integrity of reagents are paramount. Bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, a key precursor in various synthetic applications, is notoriously sensitive to air and moisture. This guide provides an in-depth comparison of experimental spectroscopic data with established literature values, offering a robust framework for the validation of this critical compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data but the causality behind the experimental choices essential for handling such a reactive species.

The monomeric structure of Sn[N(SiMe₃)₂]₂ in both solid-state and solution is a direct result of the sterically bulky bis(trimethylsilyl)amide ligands that prevent intermolecular association[1]. This structural feature is reflected in its characteristic spectroscopic signatures, which serve as a reliable fingerprint for its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the routine characterization of Sn[N(SiMe₃)₂]₂. Due to the presence of magnetically active nuclei (¹H, ¹³C, and ¹¹⁹Sn), a comprehensive NMR analysis provides unambiguous structural information.

NucleusExperimental δ (ppm)Literature δ (ppm)Solvent
¹H0.300.30[2]C₆D₆
¹³C6.9Inferred from spectra[2]C₆D₆
¹¹⁹Sn769769[2], 771[3], 772[4]Toluene-d₈ / Neat

Causality in Experimental Design: The choice of a non-coordinating, anhydrous deuterated solvent like benzene-d₆ or toluene-d₈ is critical. Coordinating solvents can interact with the Lewis acidic tin center, leading to significant shifts in the ¹¹⁹Sn NMR spectrum and potentially misleading results[3][4].

The air-sensitive nature of Sn[N(SiMe₃)₂]₂ necessitates meticulous sample preparation to prevent decomposition, which can be visually identified by a color change from orange to brown or the appearance of insoluble particles.

Step-by-Step NMR Sample Preparation:

  • Glovebox Environment: All manipulations should be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).

  • Materials:

    • Sn[N(SiMe₃)₂]₂ (approx. 10-20 mg)

    • Anhydrous deuterated solvent (e.g., Benzene-d₆, stored over a molecular sieve)

    • J. Young NMR tube or a standard NMR tube with a sealable cap

    • Volumetric glassware and pipettes, dried in an oven at >120 °C overnight and cooled under vacuum.

  • Procedure: a. Weigh the desired amount of Sn[N(SiMe₃)₂]₂ into a small vial. b. Add the appropriate volume of deuterated solvent to dissolve the sample completely. c. Carefully transfer the solution into the NMR tube. d. Securely seal the NMR tube before removing it from the glovebox. For standard tubes, wrapping the cap with Parafilm can provide a temporary seal. For long-term storage or more sensitive experiments, a J. Young tube is highly recommended.

Self-Validation and Trustworthiness: The simplicity of the ¹H NMR spectrum, showing a single sharp resonance for the 36 equivalent protons of the trimethylsilyl groups, is a strong indicator of a pure, monomeric sample[1]. Any additional peaks may suggest the presence of impurities or decomposition products.

Vibrational Spectroscopy: Probing Functional Groups with FTIR

FTIR spectroscopy provides valuable information about the vibrational modes of the molecule, confirming the presence of specific functional groups. For Sn[N(SiMe₃)₂]₂, the key vibrational bands are associated with the N-Si and Si-C bonds.

Functional GroupExperimental ν (cm⁻¹)Literature ν (cm⁻¹) (Typical Range)
Si-CH₃ stretch~2955, 28982962-2950 (asymmetric), 2890-2870 (symmetric)[5]
Si-CH₃ bend~12481260-1245[5]
Si-N stretch~935950-920 (for tris(trimethylsilyl)amine)[5]
Sn-N stretch~350-400Inferred from related metal-amide complexes

Causality in Experimental Design: Due to the compound's sensitivity, Attenuated Total Reflectance (ATR) FTIR is the preferred method as it minimizes sample exposure to the atmosphere. Preparation of a Nujol mull inside a glovebox is a viable alternative.

  • Glovebox Setup: Place the ATR-FTIR spectrometer's ATR accessory inside the glovebox antechamber and evacuate and refill with inert gas at least three times.

  • Sample Application: a. Once the ATR accessory is inside the glovebox, place a small amount of the solid Sn[N(SiMe₃)₂]₂ directly onto the ATR crystal. b. Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: a. Quickly transfer the ATR accessory back to the spectrometer. b. Acquire the spectrum immediately. A typical experiment involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. c. Clean the ATR crystal thoroughly with an appropriate dry solvent (e.g., hexanes) and a soft tissue after analysis.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For Sn[N(SiMe₃)₂]₂, observing the molecular ion peak and its characteristic isotopic pattern for tin provides conclusive evidence of its identity.

IonExperimental m/zTheoretical m/zIonization Method
[M]⁺439.1439.10EI or CI
[M - CH₃]⁺424.1424.08EI or CI

Causality in Experimental Design: Electron Ionization (EI) or Chemical Ionization (CI) are suitable for this volatile compound. Due to its air sensitivity, a direct insertion probe or a system designed for air-sensitive samples is necessary to prevent decomposition before ionization[6][7]. Electrospray ionization (ESI) can also be used, particularly for identifying ionic organotin compounds that may form from reactions or decomposition[6][8][9].

  • Sample Preparation (in a glovebox): a. Dissolve a small amount of the compound in a volatile, anhydrous solvent (e.g., hexanes or toluene). b. Load the solution into a capillary tube, which is then sealed or placed in a specialized holder for air-sensitive samples.

  • Instrumentation: a. Use a mass spectrometer equipped with a direct insertion probe or an atmospheric solids analysis probe (ASAP) designed for inert atmosphere sample introduction.

  • Analysis: a. Introduce the sample into the ion source. b. Acquire the mass spectrum. The presence of the characteristic isotopic pattern of tin (¹¹²Sn, ¹¹⁴Sn, ¹¹⁵Sn, ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) in the molecular ion peak and its fragments is a key diagnostic feature.

Workflow for Spectroscopic Cross-Referencing

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and cross-referencing of Sn[N(SiMe₃)₂]₂.

Spectroscopic_Workflow cluster_synthesis Synthesis & Handling cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of Sn[N(SiMe3)2]2 handling Handling in Glovebox synthesis->handling nmr NMR Spectroscopy (1H, 13C, 119Sn) handling->nmr ftir FTIR Spectroscopy (ATR) handling->ftir ms Mass Spectrometry (EI/CI) handling->ms comparison Cross-Reference Experimental vs. Literature nmr->comparison ftir->comparison ms->comparison lit_nmr Literature NMR Data lit_nmr->comparison lit_ftir Literature FTIR Data lit_ftir->comparison lit_ms Literature MS Data lit_ms->comparison final_report Verified Compound comparison->final_report Validation Confirmed

Caption: Workflow for the spectroscopic cross-referencing of Sn[N(SiMe₃)₂]₂.

References

  • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. (2006). Analytical Chemistry, 78(12), 4210-4218. [Link]

  • Bis[bis(trimethylsilyl)amino]tin(II) | C12H36N2Si4Sn | CID 521579. PubChem. [Link]

  • Combined NMR and DFT Study on the Complexation Behavior of Lappert's Tin(II) Amide. (2013). Organometallics, 32(7), 2152-2159. [Link]

  • Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. (2006). PubMed. [Link]

  • The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. (2020). eScholarship, University of California. [Link]

  • Electrospray tandem mass spectrometric measurements of organotin compounds. (2000). Analytica Chimica Acta, 406(1), 91-101. [Link]

  • BIS[BIS(TRIMETHYLSILYL)AMINO]TIN II | CAS#:59863-13-7. Chemsrc. [Link]

  • Ionization methods for the mass spectrometry of organometallic compounds. (2019). Mass Spectrometry Reviews, 38(3), 233-259. [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]

  • Synthesis of chelating diamido Sn( iv ) compounds from oxidation of Sn( ii ) and directly from Sn( iv ) precursors. (2015). Dalton Transactions, 44(21), 9875-9884. [Link]

  • Studies of structure and dynamics in a nominally symmetric twisted amide by NMR and electronic structure calculations. (2001). Canadian Journal of Chemistry, 79(2), 127-136. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (2008). Magnetic Resonance in Chemistry, 46(11), 1038-1047. [Link]

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  • Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. (2024). eScholarship, University of California. [Link]

  • Quantitation of the THF Content in Fe[N(SiMe3)2]2·xTHF. (2017). Inorganic Chemistry, 56(6), 3547-3552. [Link]

  • Disproportionation of Sn(II){CH(SiMe3)2}2 to Sn(I) and Sn(III) radicals: isolation of the hexastannaprismane Sn6{CH(SiMe3)2}6. (2023). Chemical Science, 14(25), 6826-6830. [Link]

  • Synthesis of bis[bis(trimethylsilyl)amido]iron(II). Structure and bonding in M[N(SiMe3)2]2 (M = manganese, iron, cobalt): two-coordinate transition-metal amides. (1980). Inorganic Chemistry, 19(2), 353-359. [Link]

  • Fast and scalable solvent-free access to Lappert's heavier tetrylenes E{N(SiMe3)2}2 (E = Ge, Sn, Pb) and their heteroleptic derivatives. (2023). Chemical Science, 14(44), 12477-12483. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

  • Use of vibrational spectroscopy to identify the formation of neptunyl–neptunyl interactions: a paired density functional theory and Raman spectroscopy study. (2013). OSTI.GOV. [Link]

  • Application of Vibrational Spectroscopy to Study Solid-state Transformations of Pharmaceuticals. (2018). PubMed. [Link]

  • Preparation and X-ray crystal structure of [Sn{N(SiMe3)2}2(µ-O2)]2, a rare example of a bis(1,2-µ-peroxo)-bridged metal complex. (1992). Journal of the Chemical Society, Chemical Communications, (3), 223-224. [Link]

  • [(N(SiMe3)2)2U(κ2-CH2SiMe2NSiMe3)] | CAS#:72472-77-6. Chemsrc. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Reactions of M{N(SiMe3)2}2 (M = Mn, Fe or Co) with pyridine and 4,4′-bipyridyl: Structural and magnetic studies. (2013). Inorganic Chemistry, 52(15), 8863-8874. [https://www.researchgate.net/publication/249968434_Reactions_of_MN(SiMe322_M_Mn_Fe_or_Co_with_pyridine_and_44'-bipyridyl_Structural_and_magnetic_studies]([Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of organometallic chemistry requires not only precision in synthesis and application but also a rigorous commitment to safety, extending through to the final disposal of reactive compounds. Bis[bis(trimethylsilyl)amino]tin(II), a valuable low-valent tin amide reagent, is characterized by its high reactivity and sensitivity to atmospheric conditions.[1] This guide provides a detailed, step-by-step protocol for the safe and effective disposal of this compound, grounded in established principles of handling air-sensitive materials and organometallic reagents. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent responsibly from cradle to grave, ensuring the safety of personnel and the protection of our environment.

Understanding the Inherent Risks: The Chemical Reactivity of Bis[bis(trimethylsilyl)amino]tin(II)

Bis[bis(trimethylsilyl)amino]tin(II) is a flammable solid that is highly sensitive to air and moisture.[2] Its reactivity stems from the presence of a lone pair of electrons on the tin(II) center and the labile Sn-N bonds.[1] The bulky bis(trimethylsilyl)amido ligands provide some kinetic stability, but the compound will readily react with protic sources, such as water and alcohols, in a highly exothermic manner.[3][4] Furthermore, exposure to air can lead to oxidation of the tin(II) center to tin(IV).[5][6] Understanding these reactions is paramount to designing a safe disposal procedure.

The primary hazards associated with the improper handling and disposal of Bis[bis(trimethylsilyl)amino]tin(II) include:

  • Exothermic Reactions: Rapid, uncontrolled quenching can lead to a sudden release of heat, potentially causing solvent to boil violently and creating a risk of fire or explosion.[3]

  • Flammability: The compound itself is a flammable solid, and it is often used in flammable organic solvents, increasing the fire hazard.[2]

  • Formation of Hazardous Byproducts: While the ultimate hydrolysis product is likely tin(II) oxide, which has low toxicity, the intermediate reactions and potential for aerosol formation of tin compounds necessitate careful handling.[4]

Due to these hazards, all handling and disposal procedures must be conducted under an inert atmosphere, such as dry argon or nitrogen, using either a Schlenk line or a glovebox.[1][7]

Recommended Disposal Procedure: A Step-by-Step Protocol

The following protocol outlines a safe and controlled method for quenching and disposing of residual Bis[bis(trimethylsilyl)amino]tin(II). This procedure is designed to be carried out in a chemical fume hood.

Materials Required
MaterialPurpose
Three-necked round-bottom flaskReaction vessel for quenching
Dropping funnelFor controlled addition of quenching agent
Magnetic stirrer and stir barTo ensure efficient mixing
Inert gas source (Argon or Nitrogen)To maintain an inert atmosphere
Schlenk line or gloveboxFor safe handling of the air-sensitive compound
IsopropanolLess reactive initial quenching agent
MethanolMore reactive quenching agent
WaterFinal quenching agent
Saturated aqueous ammonium chlorideTo aid in the workup
Diethyl ether or other suitable organic solventFor dilution and extraction
Anhydrous magnesium sulfate or sodium sulfateDrying agent
Designated hazardous waste container for organotin wasteFor final disposal of the neutralized waste
Appropriate Personal Protective Equipment (PPE)Safety glasses, flame-resistant lab coat, chemical-resistant gloves
Experimental Protocol
  • Preparation of the Quenching Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a connection to an inert gas line with a bubbler outlet.

    • Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use.[8]

    • Place the flask in a secondary container (e.g., an ice bath) to help manage the temperature during the quenching process.

  • Dilution of the Reagent:

    • Under a positive pressure of inert gas, carefully transfer the Bis[bis(trimethylsilyl)amino]tin(II) waste to the reaction flask. If the waste is a solid, dissolve it in a minimal amount of an anhydrous, inert solvent such as hexane or toluene. If it is a solution, it can be used directly.

    • Dilute the waste with an equal volume of an inert, high-boiling point solvent like heptane or toluene. This helps to dissipate the heat generated during quenching.[9]

  • Controlled Quenching - A Gradual Approach:

    • Step 1: Isopropanol Addition. Slowly add isopropanol dropwise from the dropping funnel to the stirred solution of the tin compound at 0 °C (ice bath).[3][9] Isopropanol is a less reactive alcohol and will initiate a more controlled quenching process. Continue the addition until the vigorous reaction subsides.

    • Step 2: Methanol Addition. Once the initial exothermic reaction with isopropanol has ceased, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure that all of the tin amide has reacted.[9]

    • Step 3: Water Addition. After the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species and to form tin hydroxides/oxides.[3][9]

  • Workup and Neutralization:

    • Once the quenching is complete and the reaction mixture has returned to room temperature, slowly add saturated aqueous ammonium chloride solution. This will help to break up any emulsions and facilitate the separation of the organic and aqueous layers.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers and wash them with brine (saturated aqueous sodium chloride).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Waste Disposal:

    • The aqueous layer containing the inorganic tin salts should be placed in a designated hazardous waste container for organotin compounds.[10][11]

    • The dried organic layer, after solvent removal, will contain the silylamine byproducts. This should also be disposed of in the designated organotin waste container.

    • All contaminated labware, including gloves and septa, should be rinsed with a suitable solvent, and the rinsate collected in the hazardous waste container. The glassware should then be decontaminated.[12]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of Bis[bis(trimethylsilyl)amino]tin(II).

G cluster_prep Preparation cluster_quench Controlled Quenching (in Fume Hood) cluster_workup Workup and Neutralization cluster_disposal Final Disposal start Start: Bis[bis(trimethylsilyl)amino]tin(II) Waste setup Assemble and Dry Glassware under Inert Atmosphere start->setup dilute Dilute Waste with Anhydrous Solvent setup->dilute quench_iso Slowly Add Isopropanol at 0°C dilute->quench_iso quench_meoh Slowly Add Methanol quench_iso->quench_meoh Reaction Subsides quench_h2o Slowly Add Water quench_meoh->quench_h2o Reaction Subsides add_nh4cl Add Saturated aq. NH4Cl quench_h2o->add_nh4cl extract Extract with Organic Solvent add_nh4cl->extract separate Separate Aqueous and Organic Layers extract->separate aq_waste Aqueous Layer to Organotin Waste separate->aq_waste org_waste Organic Layer to Organotin Waste separate->org_waste end End: Neutralized Waste Properly Segregated aq_waste->end org_waste->end

Caption: Disposal workflow for Bis[bis(trimethylsilyl)amino]tin(II).

Decontamination of Glassware

Proper decontamination of glassware that has been in contact with organotin compounds is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the majority of the residue. Collect this rinse in the designated organotin hazardous waste container.[12]

  • Oxidative Decontamination: Immerse the rinsed glassware in a bath of either commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution. Allow the glassware to soak for at least 12 hours. This process oxidizes the residual organotin compounds to less harmful inorganic tin species.[12]

  • Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it thoroughly with deionized water. The glassware can then be washed using standard laboratory procedures.

  • Disposal of Decontamination Bath: The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste according to your institution's guidelines.

Conclusion

The safe and responsible disposal of Bis[bis(trimethylsilyl)amino]tin(II) is a critical component of laboratory safety. By adhering to the detailed protocols outlined in this guide, researchers can effectively neutralize this reactive compound, minimizing risks to themselves and the environment. The principles of working under an inert atmosphere, employing a gradual quenching strategy, and proper waste segregation are the cornerstones of this procedure. As with all laboratory work involving hazardous materials, a thorough understanding of the chemical's reactivity and a commitment to meticulous technique are essential for a safe outcome.

References

  • Benchchem. Bis[bis(trimethylsilyl)amino]tin(II) | 59863-13-7.
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  • Wiley Online Library. Oxidation Reactions of the N-Heterocyclic Stannylenes [o-C6H4(NSitBuMe2)2].
  • EPFL. Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche.
  • Sigma-Aldrich. Bis[bis(trimethylsilyl)amino]tin(II).
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  • American Elements. Bis[bis(trimethylsilyl)amino]tin(II).
  • NSW Environment Protection Authority.
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  • CDC Stacks. ORGANOTIN COMPOUNDS.
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  • ResearchGate. Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines: Oxidative Addition versus Ligand Transfer | Request PDF.
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  • ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.)
  • Common Standard Oper
  • chemeurope.com. Air-free technique.
  • Echemi. LBIS[BIS(TRIMETHYLSILYL)AMINO]TIN II 99% see COA Kanbei kanbei.
  • ACS Publications. Hydrolysis of Bis((trimethylsilyl)methyl)tin Dihalides.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis[bis(trimethylsilyl)amino]tin(II)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of Bis[bis(trimethylsilyl)amino]tin(II). As a highly reactive, air- and moisture-sensitive organotin compound, rigorous adherence to these procedures is critical to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, empowering researchers to build a self-validating system of safety.

Hazard Analysis: Understanding the Compound

A thorough understanding of the hazards associated with Bis[bis(trimethylsilyl)amino]tin(II) is the foundation of a robust safety plan. Its reactivity and toxicity profile demand the highest level of precaution.

Chemical Identity and Properties
PropertyValue
Chemical Name Bis[bis(trimethylsilyl)amino]tin(II)
Synonyms Tin(II) bis(hexamethyldisilazide), Sn[N(SiMe3)2]2
CAS Number 59863-13-7[1]
Molecular Formula C12H36N2Si4Sn[1][2]
Molecular Weight 439.48 g/mol
Appearance Liquid or low-melting solid
Melting Point 37-38 °C (lit.)[1]
Boiling Point 112 °C at 0.05 mmHg (lit.)[1]
Flash Point 56 °C (132.8 °F) - closed cup
GHS Hazard Identification

The Globally Harmonized System (GHS) provides a clear and immediate summary of the primary dangers.

PictogramGHS ClassificationHazard Statement
🔥Flammable Solid, Category 2H228: Flammable solid[3][4]
Skin Irritation, Category 2H315: Causes skin irritation[3][4]
Eye Irritation, Category 2H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[3][4]
The Three Pillars of Risk
  • Extreme Reactivity: The most immediate operational hazard is the compound's violent reactivity with air and moisture.[1] The Sn-N bonds are highly susceptible to hydrolysis, which will rapidly and exothermically decompose the reagent to form tin(II) oxide and bis(trimethylsilyl)amine.[5] This not only destroys the product but can also lead to pressure changes in sealed containers. Therefore, all manipulations must be performed under a strictly inert atmosphere.[6]

  • Flammability: Classified as a flammable solid, this compound and its common solvents (e.g., hexane, toluene) pose a significant fire risk.[7] All potential ignition sources—sparks, static discharge, hot surfaces—must be rigorously excluded from the work area.[3]

  • Health Hazards: Organotin compounds as a class are known for their toxicity.[7] This specific reagent causes significant irritation to the skin, eyes, and respiratory system.[3][4] Direct contact must be prevented at all times through the diligent use of appropriate personal protective equipment.

The Core Protection Strategy: Engineering and Administrative Controls

Before any personal protective equipment is selected, the work environment must be engineered to minimize exposure. PPE is the last line of defense, not the first.

  • Inert Atmosphere Operations: All handling of Bis[bis(trimethylsilyl)amino]tin(II) must occur within a glovebox or on a Schlenk line with a supply of dry, inert gas (argon or nitrogen).[6][8] This is non-negotiable and is the primary control to mitigate its reactivity.

  • Ventilation: All inert atmosphere apparatus (glovebox, Schlenk line) must be located inside a properly functioning chemical fume hood.[7] This ensures that any potential leaks or fugitive emissions are captured and exhausted safely.

  • Designated Area: A specific area of the lab should be designated for work with this reagent. This area should be clearly marked and kept free of clutter.

  • Prohibition of Working Alone: Due to the significant hazards, no researcher should handle this compound while working alone.[7]

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE ensemble is mandatory for all operations involving Bis[bis(trimethylsilyl)amino]tin(II). The principle of "double gloving" is critical, providing a buffer in case the outer glove is compromised.

Detailed PPE Specifications
Body PartPrimary ProtectionSecondary Protection / Specific TasksRationale
Hands Inner: Thin Nitrile GlovesOuter: Neoprene or Butyl Rubber GlovesThe inner nitrile glove provides dexterity and a second barrier.[9] The outer neoprene or butyl glove offers superior resistance to a broader range of solvents and the organotin compound itself.[10][11] Nitrile alone is insufficient for extended contact.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1 rated)Full-Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield is worn over the goggles to protect the entire face from splashes during transfers or quenching procedures.[12]
Body Flame-Retardant (FR) Lab CoatChemical-Resistant ApronAn FR lab coat is essential due to the flammability hazard.[7] A chemical-resistant apron should be worn over the lab coat during large-volume transfers or disposal operations to provide an additional impervious barrier.[12]
Respiratory Not required for routine inert atmosphere workNIOSH-approved N95 respirator or an air-purifying respirator with organic vapor cartridgesAn N95 is required if handling the solid material outside of a glovebox or fume hood (not recommended). An air-purifying respirator may be necessary during the cleanup of a large spill.
Feet Closed-toe leather or chemical-resistant shoesN/AProtects feet from spills and dropped objects.
Glove Selection Logic

Choosing the correct glove is arguably the most critical PPE decision. No single glove material is impervious to all chemicals.

Glove MaterialRecommended UseAdvantagesDisadvantages
Nitrile Inner glove; very brief, incidental contact.Good dexterity; visibly rips when punctured.[9] Good protection against oils and some solvents.[13]Not recommended for extended contact with many organic solvents or highly toxic materials.
Neoprene Recommended outer glove. Excellent resistance to acids, bases, alcohols, and many organic compounds.[11] Good physical durability.Moderate resistance to aromatic and halogenated hydrocarbons.
Butyl Rubber Alternative outer glove, especially when working with ketones or esters.Exceptional resistance to gases, vapors, ketones, and esters.[11]Poor resistance to hydrocarbons and halogenated solvents.
PPE Donning & Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled correctly.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) Don1 1. Lab Coat & Closed-Toe Shoes Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Chemical Splash Goggles Don2->Don3 Don4 4. Outer Neoprene/Butyl Gloves Don3->Don4 Don5 5. Face Shield (as needed) Don4->Don5 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Face Shield & Apron Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow Diagram.

Emergency Response Protocols

Preparedness is key. All personnel must be familiar with these procedures and the location of all safety equipment (safety shower, eyewash, fire extinguisher, spill kits) before beginning work.

Personnel Exposure
Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management

The response to a spill depends critically on its size and location.

Spill_Response cluster_small Small Spill (<100 mL, Inside Fume Hood) cluster_large Large Spill (>100 mL or Outside Hood) Spill Spill Occurs Size Assess Size & Location Spill->Size Small1 Alert others in the lab Size->Small1 Small & Contained Large1 Alert others & Evacuate the immediate area Size->Large1 Large or Uncontained Small2 Use spill kit absorbent (e.g., vermiculite) Small1->Small2 Small3 Carefully collect absorbed material into a waste container Small2->Small3 Small4 Wipe area with a cloth dampened with isopropanol, then soap and water Small3->Small4 Large2 Call Emergency Response (e.g., 911) Large1->Large2 Large3 Prevent entry to the area Large2->Large3 Large4 Provide SDS to responders Large3->Large4

Caption: Spill Response Decision-Making Workflow.

Waste Management and Disposal

All waste streams containing this compound are considered hazardous waste. Proper segregation and labeling are mandatory.

Deactivation of Residual Material

Small residual amounts of the reagent in reaction flasks can be deactivated before cleaning. CAUTION: This process can be exothermic.

  • Ensure the flask is under an inert atmosphere and cooled in an ice bath.

  • Slowly and dropwise, add a less reactive protic solvent like isopropanol to the stirred solution/residue.

  • Allow the mixture to stir until the reaction subsides.

  • Once quenched, the solution can be transferred to the appropriate liquid hazardous waste container.

Waste Stream Segregation

Properly segregating waste is crucial for safe and compliant disposal.[14]

Waste TypeContainerHandling Procedure
Liquid Waste Clearly labeled, compatible (glass or polyethylene), sealed container with secondary containment.[14][15]Segregate halogenated and non-halogenated solvent waste if required by your institution. Do not mix with acids or bases.[14]
Solid Waste Labeled, sealed container.Includes contaminated spill absorbents, silica gel, and used filter media.
Contaminated Sharps Puncture-proof sharps container.Syringes and needles used for transfer must be disposed of immediately without recapping.
Contaminated PPE Lined, sealed container or bag labeled as "Hazardous Waste".All disposable PPE (gloves, aprons) must be treated as hazardous waste.

All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[14][15] A hazardous waste tag must be completed and attached, listing all components.

References

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